15-cis-Phytoene
Description
Properties
IUPAC Name |
(6E,10E,14E,16Z,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H64/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,19-22,27-30H,13-18,23-26,31-32H2,1-10H3/b12-11-,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLPJIGOMTXXLP-BHLJUDRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C\C=C(\CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433340 | |
| Record name | 15-cis-Phytoene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13920-14-4 | |
| Record name | Phytoene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13920-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phytoene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013920144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15-cis-Phytoene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHYTOENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/876K2ZK1OF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 15-cis-Phytoene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039093 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
15-cis-Phytoene as a Carotenoid Precursor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-cis-Phytoene is the foundational C40 hydrocarbon precursor for the biosynthesis of all carotenoids in plants and cyanobacteria.[1][2] This colorless compound is the product of the first committed step in the carotenoid biosynthetic pathway, a reaction catalyzed by the enzyme phytoene (B131915) synthase (PSY).[3][4][5] The subsequent desaturation and isomerization of this compound give rise to the vast array of colored and functionally diverse carotenoids, including essential nutrients like β-carotene (provitamin A) and potent antioxidants like lycopene (B16060). Understanding the enzymatic conversion of this compound is therefore critical for researchers in fields ranging from plant biology and biotechnology to human health and drug development. This guide provides a comprehensive technical overview of this compound's role as a carotenoid precursor, focusing on the core biosynthetic pathways, quantitative data, detailed experimental protocols, and regulatory mechanisms.
The Carotenoid Biosynthetic Pathway from this compound
The biosynthesis of carotenoids from this compound primarily follows the "poly-cis" pathway in plants and cyanobacteria, which is distinct from the "poly-trans" pathway found in bacteria and fungi.[6][7][8]
1. Formation of this compound: The pathway begins with the head-to-head condensation of two molecules of geranylgeranyl diphosphate (B83284) (GGPP), a C20 isoprenoid, to form this compound.[5][9][10] This reaction is catalyzed by phytoene synthase (PSY) , a key rate-limiting enzyme in the carotenoid biosynthesis pathway.[3][4][5][8] The enzymatic activity of PSY is dependent on the presence of Mn²⁺ as a cofactor.[5][9]
2. Desaturation and Isomerization to Lycopene: Following its synthesis, this compound undergoes a series of desaturation and isomerization reactions to form the red-colored all-trans-lycopene. This part of the pathway involves several key enzymes:
-
Phytoene Desaturase (PDS): This enzyme introduces two double bonds into this compound, converting it to 9,15,9'-tri-cis-ζ-carotene via the intermediate 9,15-di-cis-phytofluene.[6][7][11] PDS is a flavoprotein that uses flavin adenine (B156593) dinucleotide (FAD) as a cofactor and plastoquinone (B1678516) as an electron acceptor.[7][12]
-
ζ-Carotene Isomerase (Z-ISO): Z-ISO catalyzes the isomerization of 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene.[13]
-
ζ-Carotene Desaturase (ZDS): ZDS introduces two additional double bonds into 9,9'-di-cis-ζ-carotene, leading to the formation of 7,9,7',9'-tetra-cis-lycopene (prolycopene).[14]
-
Carotenoid Isomerase (CRTISO): Finally, CRTISO catalyzes the isomerization of the cis-double bonds in prolycopene (B1248880) to yield the all-trans-lycopene isomer.[14]
Light can also contribute to the isomerization of cis-carotenoids to their trans-forms in vivo.[15]
The overall pathway from GGPP to all-trans-lycopene is depicted in the following diagram:
Quantitative Data
The enzymatic conversion of this compound is a critical control point in carotenoid biosynthesis. The following tables summarize key quantitative data related to the enzymes involved and the resulting carotenoid composition in various plant tissues. It is important to note that kinetic parameters can vary significantly depending on the organism, enzyme isoform, and experimental conditions.
Table 1: Kinetic Properties of Phytoene Synthase (PSY)
| Organism | Enzyme | Substrate | Km (µM) | Vmax | kcat (s-1) | Specific Activity (pmol·h-1·µg-1) | Reference |
| Solanum lycopersicum (Tomato) | PSY1 | GGPP | ~5 | N/A | N/A | 13.8 | [7] |
| Zea mays (Maize) | PSY1 | GGPP | 0.47 | N/A | N/A | N/A | [16] |
| Arabidopsis thaliana | PSY | GGPP | N/A | N/A | N/A | N/A | [9] |
Table 2: Kinetic Properties of Phytoene Desaturase (PDS)
| Organism | Enzyme | Substrate | Km (µM) | Vmax | kcat (s-1) | Specific Activity (nmol·h-1·mg-1) | Reference |
| Synechococcus sp. | PDS | Phytoene | 3.5 | N/A | N/A | N/A | [6] |
| Oryza sativa (Rice) | PDS | Phytoene | N/A | N/A | N/A | ~100 | [12][17] |
Table 3: Carotenoid Composition in Selected Plant Tissues (µg/g dry weight)
| Plant | Tissue | This compound | Phytofluene | ζ-Carotene | Lycopene | β-Carotene | Lutein | Reference |
| Tomato (tangerine mutant) | Fruit | Present | Present | Present | High (poly-cis) | Low | Low | [18] |
| Carrot | Root | N/A | N/A | N/A | Low | High | Low | [19] |
| Mango | Fruit Pulp | N/A | N/A | N/A | Low | High | Low | [1] |
| Banana (Nendran) | Ripe Pulp | N/A | N/A | N/A | N/A | 30.1 | N/A | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and the enzymes involved in its metabolism.
Extraction and Quantification of this compound and other Carotenoids from Plant Tissues
This protocol describes a general method for the extraction and analysis of carotenoids, including this compound, from plant tissues using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Plant tissue (fresh or freeze-dried)
-
Liquid nitrogen
-
Mortar and pestle
-
Acetone (B3395972) with 0.1% (w/v) butylated hydroxytoluene (BHT)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC system with a photodiode array (PDA) detector
-
C30 reverse-phase HPLC column (e.g., YMC C30, 3 µm, 100 mm × 2.0 mm)[20]
-
Mobile phases:
-
Carotenoid standards (including this compound)
Procedure:
-
Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction:
-
To the powdered tissue, add cold acetone containing 0.1% BHT and vortex thoroughly.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction until the pellet is colorless.
-
Pool the acetone extracts.
-
-
Partitioning:
-
Add hexane and saturated NaCl solution to the pooled acetone extract in a separatory funnel.
-
Shake vigorously and allow the phases to separate.
-
Collect the upper hexane phase containing the carotenoids.
-
Wash the hexane phase with water to remove residual acetone.
-
-
Drying and Concentration:
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.
-
-
HPLC Analysis:
-
Redissolve the dried extract in a known volume of MTBE or the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the C30 HPLC column.
-
Elute the carotenoids using a gradient program. An example gradient is: 0-3 min, 0% B; 3-5 min, ramp to 70% B; 5-9 min, ramp to 95% B; 10-11 min, return to 0% B.[20]
-
Monitor the elution profile using a PDA detector, recording spectra from 250-600 nm. This compound is typically detected around 286 nm.
-
-
Quantification:
-
Identify peaks by comparing their retention times and absorption spectra with those of authentic standards. The retention time for this compound on C30 columns is generally longer than on C18 columns due to its hydrophobicity.[21]
-
Quantify the amount of each carotenoid by integrating the peak area at its maximum absorption wavelength and comparing it to a standard curve generated with known concentrations of the respective standards.
-
Phytoene Synthase (PSY) Activity Assay
This protocol describes an in vitro assay to measure the activity of PSY by quantifying the incorporation of radiolabeled substrate into phytoene.[22][23][24]
Materials:
-
Purified recombinant PSY enzyme
-
[¹⁴C]-Geranylgeranyl diphosphate ([¹⁴C]-GGPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 1 mM MnCl₂)
-
Hexane
-
Silica (B1680970) gel for thin-layer chromatography (TLC)
-
TLC developing solvent (e.g., hexane:diethyl ether, 80:20 v/v)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, a known amount of purified PSY enzyme, and [¹⁴C]-GGPP.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Extraction of Phytoene:
-
Stop the reaction by adding an equal volume of hexane.
-
Vortex vigorously to extract the lipophilic phytoene into the hexane phase.
-
Centrifuge to separate the phases and carefully collect the upper hexane layer.
-
-
TLC Separation:
-
Spot the hexane extract onto a silica gel TLC plate.
-
Develop the TLC plate in the developing solvent.
-
Visualize the phytoene spot (e.g., using a phosphorimager or by co-spotting with a non-radiolabeled standard and visualizing under UV light).
-
-
Quantification:
-
Scrape the silica gel corresponding to the phytoene spot into a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the amount of phytoene synthesized based on the specific activity of the [¹⁴C]-GGPP.
-
Calculation of Enzyme Activity: Enzyme activity can be expressed in various units, such as pmol of product formed per hour per microgram of enzyme. The calculation involves converting the measured counts per minute (CPM) to moles of product using the specific activity of the radiolabeled substrate and the reaction time.[25][26][27][28]
Phytoene Desaturase (PDS) Activity Assay
This protocol describes a biphasic in vitro assay for measuring PDS activity using a liposome-based system.[12][17]
Materials:
-
Purified recombinant PDS enzyme
-
This compound
-
Soybean phosphatidylcholine
-
Assay buffer (e.g., 50 mM MES-KOH, pH 6.0, 100 mM NaCl)
-
Decylplastoquinone (DPQ) as an electron acceptor
-
Chloroform/Methanol (2:1, v/v)
-
HPLC system as described in Protocol 1
Procedure:
-
Preparation of Phytoene-containing Liposomes:
-
Dissolve a known amount of this compound and soybean phosphatidylcholine in chloroform.
-
Dry the lipid mixture under a stream of nitrogen to form a thin film.
-
Hydrate the lipid film with buffer to form liposomes.
-
-
Reaction Setup:
-
In a glass tube, combine the assay buffer, the phytoene-containing liposomes, and DPQ.
-
Add a known amount of purified PDS enzyme to initiate the reaction.
-
Incubate the reaction mixture at the optimal temperature (e.g., 37°C) in the dark for a defined period (e.g., 10-30 minutes).
-
-
Extraction of Carotenoids:
-
Stop the reaction by adding an equal volume of chloroform/methanol (2:1, v/v).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase.
-
-
HPLC Analysis:
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC injection.
-
Analyze the products (phytofluene and ζ-carotene) by HPLC as described in Protocol 1.
-
-
Quantification:
-
Quantify the amounts of substrate consumed and products formed by comparing their peak areas to standard curves.
-
Data Analysis for Enzyme Kinetics: To determine kinetic parameters such as Km and Vmax, the initial reaction velocities are measured at varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation, often using a non-linear regression analysis.[29][30][31][32]
Regulation of this compound Biosynthesis
The production of this compound is a tightly regulated process, primarily at the level of the PSY gene expression and PSY enzyme activity. This regulation ensures that carotenoid biosynthesis is coordinated with developmental programs and environmental cues.
1. Regulation by Light: Light is a major regulator of carotenoid biosynthesis. The expression of the PSY gene is induced by light, a process mediated by phytochromes.[3][6] In the dark, Phytochrome-Interacting Factors (PIFs) bind to the promoter of the PSY gene and repress its transcription.[3][33] Upon exposure to light, phytochromes are activated and trigger the degradation of PIFs, leading to the de-repression of PSY gene expression and a subsequent increase in carotenoid production.[3]
2. Developmental Regulation: Carotenoid biosynthesis is also regulated during plant development, particularly during fruit ripening.[3][4][6][14] In many fruits, such as tomatoes, the expression of PSY and PDS genes increases significantly during ripening, leading to the accumulation of large amounts of carotenoids like lycopene and β-carotene.[3][6]
3. Hormonal Regulation: Phytohormones, such as ethylene (B1197577) and abscisic acid (ABA), have been shown to influence the expression of carotenoid biosynthetic genes, including PSY.[34] For example, ethylene can upregulate PSY transcription during fruit ripening.[34]
The following diagram illustrates the light-mediated regulation of PSY gene expression:
Conclusion
This compound stands at a crucial metabolic junction, initiating the intricate pathway of carotenoid biosynthesis. The enzymes responsible for its synthesis and subsequent modification, particularly phytoene synthase and phytoene desaturase, are key targets for metabolic engineering aimed at enhancing the nutritional value of crops and producing high-value carotenoids for the pharmaceutical and nutraceutical industries. The detailed experimental protocols and an understanding of the regulatory networks presented in this guide provide a solid foundation for researchers to further explore and manipulate this vital biosynthetic pathway. Future research focusing on obtaining a more complete set of kinetic data for these enzymes from a wider range of organisms will be invaluable for building predictive models of carotenoid biosynthesis and for the rational design of metabolic engineering strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | Carotenoid Precursor | For Research Use [benchchem.com]
- 3. Regulation of carotenoid biosynthesis during tomato fruit development: expression of the gene for lycopene epsilon-cyclase is down-regulated during ripening and is elevated in the mutant Delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]
- 10. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound desaturase - Wikipedia [en.wikipedia.org]
- 12. Phytoene Desaturase from Oryza sativa: Oligomeric Assembly, Membrane Association and Preliminary 3D-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Carotenoid Biosynthesis During Fruit Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The phytoene synthase gene family in the Grasses: Subfunctionalization provides tissue-specific control of carotenogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. This compound Desaturase and this compound Synthase Can Catalyze the Synthesis of β-Carotene and Influence the Color of Apricot Pulp [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 24. diverdi.colostate.edu [diverdi.colostate.edu]
- 25. static1.squarespace.com [static1.squarespace.com]
- 26. researchgate.net [researchgate.net]
- 27. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 28. youtube.com [youtube.com]
- 29. researchgate.net [researchgate.net]
- 30. Khan Academy [khanacademy.org]
- 31. medschoolcoach.com [medschoolcoach.com]
- 32. teachmephysiology.com [teachmephysiology.com]
- 33. Direct regulation of phytoene synthase gene expression and carotenoid biosynthesis by phytochrome-interacting factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Characterization and functional analysis of phytoene synthase gene family in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Isolation of 15-cis-Phytoene
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-cis-Phytoene is a colorless, C40 isoprenoid that serves as the foundational precursor in the biosynthesis of all carotenoids in plants and some microorganisms.[1][2] Its discovery and the elucidation of its stereochemistry were pivotal in understanding the intricate pathways that lead to the vast array of colored carotenoids, which are essential for photosynthesis, photoprotection, and as precursors to signaling molecules.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with detailed experimental protocols and quantitative data for researchers in the field.
Historical Perspective and Discovery
The study of carotenoid biosynthesis began to accelerate in the mid-20th century. While the existence of a colorless precursor to the colored carotenoids had been postulated, it was the work of Porter and Lincoln in 1950 that led to the initial identification of phytoene (B131915) in tomatoes. Subsequent research by pioneers in the field, including T.W. Goodwin and G. Britton, was instrumental in elucidating the stereochemistry of phytoene and its central role in the carotenoid biosynthetic pathway.[1][3][4][5] Their work established that the naturally occurring isomer in plants is predominantly this compound.[5]
Biosynthesis of this compound
The formation of this compound is the first committed step in carotenoid biosynthesis.[6] This reaction is catalyzed by the enzyme phytoene synthase (PSY), which facilitates the head-to-head condensation of two molecules of geranylgeranyl pyrophosphate (GGPP).[6] The stereochemistry of this synthesis has been a subject of detailed investigation, with studies by Goodwin, Britton, and their colleagues confirming the specific enzymatic control that leads to the formation of the 15-cis isomer.[1][3]
Signaling Pathway of Carotenoid Biosynthesis
The biosynthesis of carotenoids from this compound involves a series of desaturation and isomerization reactions. The pathway is initiated by phytoene desaturase (PDS), which introduces two double bonds into the this compound molecule. This is a critical control point and a target for certain herbicides.
Experimental Protocols for Isolation and Purification
The isolation of this compound in significant quantities for research purposes often requires the inhibition of its subsequent enzymatic conversion. The herbicide norflurazon (B1679920), a potent inhibitor of phytoene desaturase, is commonly used to induce the accumulation of phytoene in plant tissues, particularly tomatoes.
Experimental Workflow for this compound Isolation
The general workflow for isolating this compound involves inducing its accumulation, extracting the lipid-soluble components from the biological source, and then purifying the target compound using chromatographic techniques.
Detailed Methodologies
1. Induction of this compound Accumulation in Tomatoes:
-
Materials: Mature green tomatoes, norflurazon solution (e.g., 100 µM in water with a surfactant).
-
Procedure:
-
Inject mature green tomatoes with a solution of norflurazon.
-
Allow the tomatoes to ripen under controlled conditions (e.g., 25°C, 12h light/12h dark cycle) for 7-10 days to allow for phytoene accumulation.
-
Harvest the ripened tomatoes and store them at -80°C until extraction.
-
2. Extraction of Carotenoids:
-
Materials: Frozen tomato tissue, liquid nitrogen, acetone, methanol, methyl tert-butyl ether (MTBE), celite.
-
Procedure:
-
Grind the frozen tomato tissue to a fine powder in a mortar and pestle with liquid nitrogen.
-
Extract the powder with acetone repeatedly until the tissue is colorless.
-
Filter the acetone extract through a Büchner funnel with celite.
-
Partition the acetone extract with an equal volume of petroleum ether or hexane (B92381) and wash with water to remove the acetone.
-
Dry the organic phase over anhydrous sodium sulfate (B86663).
-
Evaporate the solvent under reduced pressure at a temperature below 40°C.
-
3. Saponification (Optional):
-
Materials: Crude carotenoid extract, 10% (w/v) methanolic KOH.
-
Procedure:
-
Dissolve the crude extract in a minimal amount of diethyl ether.
-
Add an equal volume of 10% methanolic KOH and stir the mixture in the dark, under a nitrogen atmosphere, for 4-6 hours at room temperature.
-
After saponification, add water and extract the carotenoids with diethyl ether or hexane.
-
Wash the organic phase with water until neutral.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.
-
4. Purification by Preparative High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: A preparative HPLC system equipped with a diode array detector.
-
Column: A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers. A C18 column can also be used.
-
Mobile Phase: A gradient elution system is typically employed. For example, a gradient of methanol/MTBE/water.
-
Procedure:
-
Dissolve the saponified extract in a small volume of the initial mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Elute with a suitable gradient program, monitoring the effluent at the characteristic absorption maxima of phytoene (around 286 nm).
-
Collect the fraction corresponding to the this compound peak.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Evaporate the solvent from the purified fraction under a stream of nitrogen.
-
Quantitative Data and Characterization
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C40H64 | [4] |
| Molecular Weight | 544.9 g/mol | [4][7] |
| CAS Number | 13920-14-4 | [4][7][8][9] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Data | Reference |
| UV/Visible Spectroscopy (in Hexane) | λmax at 275, 286, 297 nm | |
| ¹H Nuclear Magnetic Resonance (NMR) | Data available in the literature for structural confirmation. | [2] |
| ¹³C Nuclear Magnetic Resonance (NMR) | Data available in the literature for structural confirmation. | [4] |
| Mass Spectrometry (MS) | Molecular ion [M]+ at m/z 544.9. Fragmentation patterns can be used for structural elucidation. | [2] |
Note: Detailed NMR chemical shifts and mass spectral fragmentation data are highly dependent on the specific instrumentation and experimental conditions and can be found in specialized publications.
Conclusion
The discovery and detailed characterization of this compound have been fundamental to our understanding of carotenoid biosynthesis. The methodologies outlined in this guide, from the induction of its accumulation to its purification and analysis, provide a framework for researchers to isolate and study this crucial precursor. The availability of pure this compound is essential for a wide range of research applications, including the investigation of its potential health benefits, its role in plant physiology, and its use as a substrate in enzymatic assays for drug discovery and development.
References
- 1. The stereospecific biosynthesis of phytoene and polyunsaturated carotenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Carotenoid biosynthesis in a Flavobacterium sp.: stereochemistry of hydrogen elimination in the desaturation of phytoene to lycopene, rubixanthin and zeaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carotenoid biosynthesis in a Flavobacterium sp.: stereochemistry of hydrogen elimination in the desaturation of phytoene to lycopene, rubixanthin and zeaxanthin (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The stereospecific biosynthesis of phytoene and polyunsaturated carotenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. extrasynthese.com [extrasynthese.com]
The 15-cis-Phytoene Biosynthesis Pathway in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core 15-cis-phytoene biosynthesis pathway in plants. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical metabolic route, which forms the entry point for the production of all carotenoids. Carotenoids are vital for plant life, serving as photoprotective agents, accessory pigments in photosynthesis, and precursors to signaling molecules like abscisic acid and strigolactones. In humans, certain carotenoids are essential nutrients with significant health implications, including their roles as antioxidants and provitamin A.
The Core Biosynthesis Pathway
The synthesis of this compound is the first committed step in the carotenoid biosynthetic pathway.[1][2] This process occurs in the plastids of plant cells and involves a series of enzymatic reactions that convert the C20 precursor geranylgeranyl diphosphate (B83284) (GGPP) into the C40 hydrocarbon this compound.[2][3] This initial product then undergoes a series of desaturation and isomerization reactions to form the red-colored all-trans-lycopene, a key branching point for the synthesis of other carotenoids.[2]
The core pathway to all-trans-lycopene involves four key enzymes:
-
Phytoene (B131915) Synthase (PSY): This enzyme catalyzes the head-to-head condensation of two molecules of GGPP to form this compound.[2][3] This is the primary rate-limiting step of the entire carotenoid biosynthesis pathway.[2][3]
-
Phytoene Desaturase (PDS): PDS introduces two double bonds into the this compound molecule, converting it to 9,15,9'-tri-cis-ζ-carotene.[4]
-
ζ-Carotene Desaturase (ZDS): ZDS introduces two additional double bonds into 9,9'-di-cis-ζ-carotene, leading to the formation of 7,9,7',9'-tetra-cis-lycopene (prolycopene).[4][5]
-
Carotenoid Isomerase (CRTISO): CRTISO is responsible for the isomerization of the poly-cis-lycopene into the all-trans-lycopene configuration, which is the substrate for subsequent cyclization reactions.[6]
Quantitative Data
Quantitative analysis of the this compound biosynthesis pathway is crucial for understanding its regulation and for metabolic engineering efforts. The following tables summarize key quantitative data related to enzyme kinetics and metabolite concentrations in various plant species.
Table 1: Kinetic Parameters of Phytoene Synthase (PSY)
| Plant Species | Enzyme Source | Km for GGPP (µM) | Vmax (pmol/mg protein/h) | Reference |
| Solanum lycopersicum (Tomato) | Chloroplasts | 5 | 3 | [7] |
Table 2: this compound Content in Various Plant Tissues
| Plant Species | Tissue | Condition | Phytoene Content (µg/g Fresh Weight) | Reference |
| Solanum lycopersicum (Tomato) | Ripe Fruit (Red) | Wild Type | 1.86 | [8] |
| Solanum lycopersicum (Tomato) | Ripe Fruit (Red) | Psy-1 Overexpression | 2.79 - 5.58 | [9] |
| Solanum lycopersicum (Tomato) | Mature Green Fruit | Wild Type | Not specified, but low | [9] |
| Solanum lycopersicum (Tomato) | Turning Fruit | Psy-1 Overexpression | Higher than wild type | [9] |
| Daucus carota (Carrot) | Storage Root (Orange) | - | < 5 | [7] |
| Daucus carota (Carrot) | Storage Root (Dark Orange) | - | Higher than orange | [7] |
| Arabidopsis thaliana | Seedlings (dark-grown) | Wild Type | Not specified, but accumulates | [9][10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Carotenoid Extraction from Plant Tissues
This protocol describes a general method for extracting carotenoids, including this compound, from plant tissues for subsequent analysis by HPLC.
Materials:
-
Plant tissue (e.g., leaves, fruit, roots)
-
Liquid nitrogen
-
Mortar and pestle
-
Solvents: Chloroform (B151607), Dichloromethane, Acetone (B3395972), Methanol (B129727), n-Hexane, Ethyl acetate (B1210297)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known weight of the powdered tissue (e.g., 100-500 mg) to a centrifuge tube.
-
Add an appropriate volume of extraction solvent. A common mixture is Chloroform:Methanol (2:1, v/v) or Acetone.[9] For a more exhaustive extraction, a mixture of n-hexane, dichloromethane, and ethyl acetate can be used.
-
Vortex the mixture vigorously for 1-2 minutes and then incubate on ice in the dark for 15-30 minutes. Carotenoids are light and heat sensitive.
-
Add a volume of saturated NaCl solution to facilitate phase separation.
-
Centrifuge the mixture at a low speed (e.g., 3000 x g) for 5-10 minutes at 4°C.
-
Carefully collect the lower organic phase (containing the carotenoids) using a Pasteur pipette and transfer it to a new tube.
-
Repeat the extraction of the aqueous phase and plant debris with the organic solvent until the tissue becomes colorless.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a low temperature (<35°C).
-
Re-dissolve the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., ethyl acetate or the initial mobile phase).
-
Filter the re-dissolved extract through a 0.22 µm syringe filter before injecting it into the HPLC system.
Quantification of this compound by HPLC-DAD
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).
-
A C30 reverse-phase column is recommended for optimal separation of carotenoid isomers.[9]
Mobile Phase:
-
A gradient of solvents is typically used. For example, a gradient of methanol/water and methyl-tert-butyl ether.[11]
Procedure:
-
Inject the filtered carotenoid extract onto the C30 column.
-
Run the HPLC with the appropriate solvent gradient.
-
Monitor the elution of compounds using the DAD at a wavelength of 286 nm for this compound. Other carotenoids can be monitored at their respective absorption maxima (e.g., ~450 nm for β-carotene and lycopene).
-
Identify the this compound peak based on its retention time and characteristic UV-Vis absorption spectrum, which shows a maximum at around 286 nm.
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated with a pure this compound standard of known concentrations.
In Vitro Phytoene Synthase (PSY) Activity Assay
This protocol is adapted from methods describing the in vitro assay of recombinant PSY.
Materials:
-
Purified recombinant PSY enzyme.
-
[1-¹⁴C]Isopentenyl pyrophosphate (IPP) as the radiolabeled precursor.
-
Geranylgeranyl diphosphate (GGPP) synthase (if starting from IPP).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.6, containing MgCl₂, MnCl₂, and DTT).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube containing the assay buffer, MgCl₂, MnCl₂, and DTT.
-
Add GGPP synthase and [1-¹⁴C]IPP to generate radiolabeled GGPP in situ, or directly add radiolabeled GGPP if available.
-
Initiate the reaction by adding the purified PSY enzyme.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a solvent like methanol or acetone.
-
Extract the lipid-soluble products (including [¹⁴C]phytoene) by adding a non-polar solvent such as hexane (B92381) or petroleum ether.
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic phase to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.
-
The amount of [¹⁴C]phytoene synthesized is calculated based on the incorporated radioactivity and the specific activity of the [1-¹⁴C]IPP.
In Vitro Phytoene Desaturase (PDS) Activity Assay
This non-radioactive assay relies on the spectrophotometric or HPLC-based detection of the product, ζ-carotene.
Materials:
-
Purified recombinant PDS enzyme.
-
This compound substrate.
-
Liposomes (e.g., from soybean phosphatidylcholine) to solubilize the lipophilic substrate and enzyme.
-
Electron acceptor (e.g., decylplastoquinone).
-
Assay buffer (e.g., MES-KOH buffer, pH 6.0).
Procedure:
-
Prepare liposomes containing the this compound substrate.
-
In a reaction tube, combine the assay buffer, the phytoene-containing liposomes, and the electron acceptor.
-
Initiate the reaction by adding the purified PDS enzyme.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) in the dark for a specific time.
-
Stop the reaction by adding a mixture of chloroform and methanol.
-
Extract the carotenoids into the organic phase.
-
Analyze the organic phase by HPLC-DAD, monitoring for the decrease in the phytoene peak (286 nm) and the appearance of the ζ-carotene peak (with its characteristic absorption spectrum).
-
Alternatively, if the concentration is high enough, the formation of ζ-carotene can be monitored spectrophotometrically.
Functional Complementation Assay for ζ-Carotene Desaturase (ZDS) in E. coli
This method assesses the in vivo activity of ZDS by expressing the plant ZDS gene in an E. coli strain engineered to produce the ZDS substrate, ζ-carotene.[12][13]
Materials:
-
E. coli strain engineered to produce ζ-carotene (e.g., co-expressing genes for GGPP synthase, phytoene synthase, and phytoene desaturase).
-
Expression vector containing the plant ZDS cDNA.
-
LB medium and appropriate antibiotics.
-
IPTG for induction of gene expression.
Procedure:
-
Transform the ζ-carotene-accumulating E. coli strain with the expression vector containing the ZDS gene.
-
Culture the transformed bacteria in LB medium with the appropriate antibiotics.
-
Induce the expression of the ZDS gene by adding IPTG to the culture.
-
Continue to incubate the culture to allow for the enzymatic conversion of ζ-carotene.
-
Harvest the bacterial cells by centrifugation.
-
Extract the carotenoids from the cell pellet using a solvent like acetone or methanol.
-
Analyze the carotenoid extract by HPLC-DAD.
-
A functional ZDS will convert the yellow ζ-carotene into the orange-red neurosporene (B1235373) and lycopene, which can be identified by their retention times and absorption spectra. The color of the bacterial pellet will also change from yellow to orange/red.
In Vitro Carotenoid Isomerase (CRTISO) Activity Assay
This assay measures the conversion of poly-cis-lycopene to all-trans-lycopene.
Materials:
-
Purified recombinant CRTISO enzyme.
-
Substrate: Poly-cis-lycopene (prolycopene), which can be extracted from specific tomato mutants or produced in engineered E. coli.
-
Assay buffer.
-
Redox-active components (may be required, often present in E. coli lysate).
Procedure:
-
Set up the reaction mixture containing the assay buffer and the prolycopene substrate (solubilized, e.g., in liposomes or with detergents).
-
If required, add an E. coli lysate to provide necessary redox components.
-
Initiate the reaction by adding the purified CRTISO enzyme.
-
Incubate the reaction mixture under appropriate conditions.
-
Stop the reaction and extract the carotenoids as described in previous protocols.
-
Analyze the carotenoid extract by HPLC-DAD. A successful reaction will show a decrease in the prolycopene peak and an increase in the all-trans-lycopene peak, which have distinct retention times and spectral properties.
Regulation of the Pathway
The biosynthesis of this compound is tightly regulated, primarily at the level of the PSY gene. Light is a major environmental signal that controls carotenoid biosynthesis.
Light-Mediated Regulation of Phytoene Synthase
In dark-grown (etiolated) seedlings, the expression of the PSY gene is repressed by Phytochrome-Interacting Factors (PIFs), which are a family of transcription factors.[14] PIFs bind directly to G-box elements in the promoter region of the PSY gene, inhibiting its transcription.[15]
Upon exposure to light, phytochromes are activated and trigger the degradation of PIFs.[14] This relieves the repression of the PSY gene, leading to its increased expression and a subsequent burst in carotenoid production.[14] Another transcription factor, LONG HYPOCOTYL 5 (HY5), acts as a positive regulator of PSY gene expression in the light.[15][16] HY5 binds to the same G-box motifs in the PSY promoter as PIFs, but instead activates transcription.[15] This antagonistic action of PIFs and HY5 provides a molecular switch for the light-dependent regulation of carotenoid biosynthesis.
References
- 1. hort [journals.ashs.org]
- 2. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]
- 3. Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The maize phytoene synthase gene family: overlapping roles for carotenogenesis in endosperm, photomorphogenesis, and thermal stress tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic properties of an expressed and purified higher plant type zeta-carotene desaturase from Capsicum annuum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Manipulation of Phytoene Levels in Tomato Fruit: Effects on Isoprenoids, Plastids, and Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytoene synthase activity controls the biosynthesis of carotenoids and the supply of their metabolic precursors in dark-grown Arabidopsis seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Perturbations in the Carotenoid Biosynthesis Pathway in Tomato Fruit Reactivate the Leaf-Specific Phytoene Synthase 2 [frontiersin.org]
- 12. scispace.com [scispace.com]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. The dual role of phytoene synthase genes in carotenogenesis in carrot roots and leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ripening improves the content of carotenoid, α-tocopherol, and polyunsaturated fatty acids in tomato (Solanum lycopersicum L.) fruits - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Carotenoid Production: Phytoene Synthase and its Role in 15-cis-Phytoene Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 18, 2025
Abstract
Phytoene (B131915) synthase (PSY), a pivotal enzyme in the isoprenoid pathway, catalyzes the first committed and rate-limiting step in carotenoid biosynthesis: the head-to-head condensation of two geranylgeranyl diphosphate (B83284) (GGPP) molecules to form 15-cis-phytoene. This reaction serves as the gateway for the production of all carotenoids, which are vital for photosynthesis, photoprotection, and as precursors to signaling molecules and essential nutrients like vitamin A in animals. The stereochemistry of the phytoene product is critical, with the 15-cis isomer being the primary substrate for the subsequent desaturation and isomerization steps in the plant carotenoid pathway. The activity and expression of phytoene synthase are meticulously regulated at both transcriptional and post-translational levels, responding to a variety of developmental and environmental cues, most notably light. Understanding the intricate mechanisms governing PSY function is paramount for the metabolic engineering of carotenoid content in crops and for the development of novel therapeutic agents targeting carotenoid-dependent pathways. This technical guide provides a comprehensive overview of the role of phytoene synthase in this compound production, including its enzymatic properties, regulatory networks, and detailed experimental protocols for its study.
Introduction
Carotenoids are a diverse group of lipophilic pigments synthesized by plants, algae, fungi, and some bacteria.[1][2] In photosynthetic organisms, they are indispensable for light harvesting and for quenching reactive oxygen species generated during photosynthesis.[3] For humans and animals, carotenoids obtained through diet are crucial as precursors to vitamin A and as antioxidants.[1] The biosynthesis of all carotenoids begins with the formation of the C40 hydrocarbon phytoene. Phytoene synthase (PSY), encoded by the PSY gene (or crtB in bacteria), is the enzyme responsible for this critical step.[4][5]
This enzyme is classified as a bifunctional protein, first catalyzing the dimerization of two C20 GGPP molecules to form prephytoene diphosphate (PPPP), which is then converted to phytoene.[1][6] A key feature of plant and cyanobacterial PSY is the stereospecific production of this compound.[1][7] This isomeric form is the specific substrate for the subsequent enzyme in the plant carotenoid pathway, phytoene desaturase (PDS).[8] The intricate regulation of PSY activity underscores its importance as the primary flux control point for carotenoid biosynthesis.
Enzymatic Properties of Phytoene Synthase
Phytoene synthase belongs to the squalene/phytoene synthase family of enzymes, which are characterized by their ability to catalyze the head-to-head condensation of prenyl diphosphates.[5] The enzymatic activity of PSY is dependent on several factors, including the presence of a divalent metal cation, typically Mn²⁺, and its association with plastid membranes.[1][6]
Kinetic Parameters
The kinetic properties of phytoene synthase, including the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), have been characterized in various organisms. These parameters provide insights into the enzyme's affinity for its substrate, GGPP, and its catalytic efficiency. A summary of reported kinetic parameters is presented in Table 1.
| Organism/Isoform | Kₘ for GGPP (µM) | Vₘₐₓ (pmol/mg/h) | Cofactor | Reference |
| Pantoea ananatis (CrtB) | 41 | Not Reported | Mn²⁺, Mg²⁺ | [9] |
| Meiothermus taiwanensis RP | Not Reported | Not Reported | Not Reported | [8] |
| Solanum lycopersicum (Tomato) PSY1 | Not Reported | Not Reported | Mn²⁺ | [10] |
| Capsicum annuum (Pepper) | Not Reported | Not Reported | Mn²⁺ | [6] |
Table 1: Kinetic Parameters of Phytoene Synthase from Various Sources. Note: Comprehensive kinetic data for PSY across a wide range of species is limited in the literature, highlighting an area for future research.
Regulation of Phytoene Synthase and this compound Production
The production of this compound is tightly controlled through the regulation of phytoene synthase at multiple levels, ensuring that carotenoid biosynthesis is coordinated with developmental programs and environmental conditions.
Transcriptional Regulation by Light
Light is a primary environmental signal that profoundly influences carotenoid biosynthesis. The expression of the PSY gene is significantly upregulated upon the exposure of etiolated seedlings to light, a process mediated by photoreceptors called phytochromes.[11][12]
In the dark, Phytochrome-Interacting Factors (PIFs), a family of basic helix-loop-helix (bHLH) transcription factors, are stable and actively repress the transcription of the PSY gene by binding to G-box motifs in its promoter.[11][13] Upon light exposure, phytochromes are activated and translocate to the nucleus, where they trigger the degradation of PIFs. This relieves the repression of PSY gene expression, leading to a burst in phytoene synthesis.[11][13] Concurrently, the transcription factor ELONGATED HYPOCOTYL 5 (HY5), which is degraded in the dark, accumulates in the light and acts as a positive regulator of PSY transcription.[4][14]
Post-Translational Regulation
The activity of phytoene synthase is also regulated at the post-translational level through protein-protein interactions and targeted degradation.
The ORANGE (OR) protein has been shown to interact with and stabilize PSY, acting as a chaperone to maintain its proper folding and activity.[10] Conversely, the Clp protease complex can mediate the degradation of PSY.[10]
A key mechanism for controlling PSY levels involves the ubiquitin-proteasome system. The E3 ubiquitin ligase, Plastid Protein Sensing RING E3 ligase 1 (PPSR1), has been identified to interact with the precursor of PSY1 in the cytoplasm.[15][16] PPSR1 mediates the ubiquitination of the PSY1 precursor, targeting it for degradation by the 26S proteasome.[15][16] This prevents the excessive import of PSY into the plastid, thereby controlling the flux into the carotenoid pathway.
Experimental Protocols
In Vitro Phytoene Synthase Activity Assay
This protocol describes a method for measuring the in vitro activity of phytoene synthase using a radiolabeled substrate.[17][18]
Materials:
-
Recombinant purified phytoene synthase enzyme
-
[1-¹⁴C]Geranylgeranyl diphosphate (GGPP)
-
Assay buffer: 50 mM Tris-HCl (pH 7.6), 10 mM MgCl₂, 2 mM MnCl₂, 10 mM DTT
-
Reaction termination solution: 1 M HCl
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by combining 50 µL of assay buffer, the desired amount of purified PSY enzyme, and water to a final volume of 95 µL.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of [1-¹⁴C]GGPP (specific activity typically 50-60 mCi/mmol) to a final concentration of 10 µM.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Extract the radiolabeled phytoene by adding 500 µL of hexane and vortexing vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Transfer 400 µL of the upper hexane phase to a scintillation vial.
-
Add 4 mL of scintillation cocktail to the vial.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the amount of phytoene synthesized based on the specific activity of the [1-¹⁴C]GGPP.
HPLC Analysis of Phytoene Isomers
This protocol outlines a method for the separation and quantification of this compound and all-trans-phytoene using high-performance liquid chromatography (HPLC).[2][5][19]
Materials:
-
Phytoene extract from biological samples
-
HPLC system with a photodiode array (PDA) detector
-
C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Methanol
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE)
-
Mobile Phase C: Water
-
Phytoene standards (15-cis and all-trans isomers if available)
Procedure:
-
Sample Preparation: Extract carotenoids from the sample using an appropriate solvent system (e.g., acetone, methanol, hexane) and saponify if necessary to remove chlorophylls (B1240455) and lipids. Evaporate the solvent under nitrogen and redissolve the extract in a small volume of the initial mobile phase.
-
HPLC Conditions:
-
Column Temperature: 20°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 286 nm for phytoene
-
Gradient Elution:
-
0-5 min: 80% A, 15% B, 5% C
-
5-15 min: Linear gradient to 50% A, 45% B, 5% C
-
15-25 min: Hold at 50% A, 45% B, 5% C
-
25-30 min: Linear gradient back to 80% A, 15% B, 5% C
-
30-35 min: Re-equilibration at initial conditions
-
-
-
Data Analysis:
-
Identify phytoene isomers based on their retention times compared to standards (if available) and their characteristic UV-Vis absorption spectra (λₘₐₓ ≈ 276, 286, 297 nm).
-
Quantify the amount of each isomer by integrating the peak area and comparing it to a standard curve generated with known concentrations of a phytoene standard.
-
Conclusion
Phytoene synthase stands as a central regulatory hub in the biosynthesis of carotenoids, dictating the metabolic flux towards the production of this compound. Its activity is intricately controlled by a network of transcriptional and post-translational mechanisms that respond to both internal developmental programs and external environmental cues, particularly light. The detailed understanding of PSY's function and regulation, facilitated by the experimental protocols outlined in this guide, is crucial for advancing research in plant biology, nutrition, and drug development. Future efforts in metabolic engineering aimed at enhancing the nutritional value of crops or producing high-value carotenoids will undoubtedly rely on the precise manipulation of this cornerstone enzyme.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Separation of beta-carotene and lycopene geometrical isomers in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional Regulation of Carotenoid Biosynthesis in Plants: So Many Regulators, So Little Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct regulation of phytoene synthase gene expression and carotenoid biosynthesis by phytochrome-interacting factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dbt.univr.it [dbt.univr.it]
- 13. researchgate.net [researchgate.net]
- 14. repositorio.uchile.cl [repositorio.uchile.cl]
- 15. Ubiquitination of phytoene synthase 1 precursor modulates carotenoid biosynthesis in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ubiquitination of phytoene synthase 1 precursor modulates carotenoid biosynthesis in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 18. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enzymatic Conversion of 15-cis-Phytoene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of 15-cis-phytoene, a crucial step in the biosynthesis of carotenoids. Carotenoids are a diverse group of pigments essential for photosynthesis, photoprotection, and the production of signaling molecules in plants and other organisms.[1][2] Their biosynthetic pathway is a target for the development of herbicides and for metabolic engineering to enhance the nutritional value of crops.[3][4]
Introduction to Carotenoid Biosynthesis
The journey from the C40 hydrocarbon this compound to the vast array of colored carotenoids is a multi-step enzymatic process.[1] In plants and cyanobacteria, this conversion follows a "poly-cis" pathway, initiated by the enzyme phytoene (B131915) desaturase (PDS).[3][5] This pathway is distinct from the "poly-trans" pathway found in bacteria and fungi, which utilizes a single enzyme, CrtI, to convert this compound directly to all-trans-lycopene.[6][7] Understanding the nuances of these pathways is critical for researchers in fields ranging from plant biology to drug discovery.
The "Poly-Cis" Pathway in Plants and Cyanobacteria
The conversion of this compound in plants and cyanobacteria is a sequential process involving several key enzymes. This pathway is characterized by a series of desaturation and isomerization reactions that introduce conjugated double bonds, leading to the formation of progressively more unsaturated and colorful carotenoids.
Phytoene desaturase (EC 1.3.5.5) is a membrane-bound enzyme that catalyzes the first two desaturation steps in the "poly-cis" pathway.[5] It converts the colorless this compound into 9,15,9'-tri-cis-ζ-carotene through the intermediate 9,15-di-cis-phytofluene.[3] This reaction involves the introduction of two double bonds and the concomitant isomerization of two existing double bonds from trans to cis.[3][5][8] PDS is a homotetramer that interacts with membranes and utilizes FAD as a cofactor.[3][8]
Following the action of PDS, a series of other enzymes continue the transformation of the carotenoid backbone:
-
ζ-Carotene Isomerase (Z-ISO): This enzyme is responsible for the isomerization of 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene, preparing the substrate for the next desaturation step.[9]
-
ζ-Carotene Desaturase (ZDS): ZDS introduces two further double bonds into 9,9'-di-cis-ζ-carotene, leading to the formation of 7,9,7',9'-tetra-cis-lycopene (prolycopene).[10]
-
Carotenoid Isomerase (CRTISO): This enzyme catalyzes the isomerization of the poly-cis lycopene (B16060) into the all-trans form, which is the precursor for the synthesis of cyclic carotenoids like β-carotene and α-carotene.[10][11]
The overall flow of the "poly-cis" pathway is depicted in the following diagram:
The "Poly-Trans" Pathway in Bacteria and Fungi
In contrast to the multi-enzyme "poly-cis" pathway, bacteria and fungi utilize a more direct route for lycopene synthesis. The enzyme phytoene desaturase (CrtI; EC 1.3.99.31) catalyzes four sequential desaturation steps, converting this compound directly to all-trans-lycopene.[6] This single enzyme also performs the necessary isomerization of the central double bond.[7]
The streamlined nature of the "poly-trans" pathway has made the CrtI gene a valuable tool for metabolic engineering, as demonstrated in the creation of "Golden Rice" to increase β-carotene content.[6]
References
- 1. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioone.org [bioone.org]
- 3. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]
- 5. This compound desaturase - Wikipedia [en.wikipedia.org]
- 6. Phytoene desaturase (lycopene-forming) - Wikipedia [en.wikipedia.org]
- 7. On the Structure and Function of the Phytoene Desaturase CRTI from Pantoea ananatis, a Membrane-Peripheral and FAD-Dependent Oxidase/Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound Desaturase and this compound Synthase Can Catalyze the Synthesis of β-Carotene and Influence the Color of Apricot Pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
chemical and physical properties of 15-cis-Phytoene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, biosynthetic role, and analytical methodologies for 15-cis-phytoene. As the colorless precursor to all carotenoids in plants and microorganisms, understanding its characteristics is fundamental for research in plant physiology, metabolic engineering, and its potential applications in nutricosmetics and health.[1]
Core Chemical and Physical Properties
This compound is a C40 tetraterpenoid, a symmetric molecule characterized by a system of three conjugated double bonds.[2] This structure is responsible for its unique UV-absorbing properties.[2][3] It is typically found as a colorless to light yellow oil or may contain solid particles.[4][5][6] Due to its sensitivity to light and temperature, it requires storage in the dark at low temperatures, such as -80°C, often in an amber vial.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (6E,10E,14E,16Z,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene | [1][7] |
| CAS Number | 13920-14-4 | [1][4][7] |
| Molecular Formula | C₄₀H₆₄ | [1][4][7] |
| Molecular Weight | 544.9 g/mol | [1][7] |
| Monoisotopic Mass | 544.500802041 Da | [7] |
| Appearance | Clear Colourless to Pale Yellow Oil | [5][6] |
| Boiling Point | 620.3°C at 760 mmHg (Predicted) | [8] |
| Density | 0.865 g/cm³ (Predicted) | [8] |
| Solubility | Soluble in Chloroform, Ethyl Acetate (B1210297); Insoluble in water | [6][9] |
| XLogP3 | 15.3 | [8] |
Spectral Properties
Unlike most carotenoids which are colored, this compound's three conjugated double bonds cause it to absorb light maximally in the UVB range, rendering it colorless to the human eye.[2][3] This property is central to its growing interest as a UV-protective ingredient.[10]
Table 2: Spectral Properties of this compound
| Spectral Method | Key Characteristics | Source |
| UV-Vis Absorption | Maxima (λmax) at 275, 285, and 297 nm in MeOH/MTBE | [10] |
| ¹³C NMR | Used for structural elucidation, particularly to confirm the cis configuration at the 15,15' bond. | [7][11] |
| Mass Spectrometry | High-resolution mass spectrometry is used to validate product identity. LC-MS methods are available. | [1][7] |
Biosynthesis and Signaling Pathways
This compound is the foundational molecule in the carotenoid biosynthetic pathway.[1][12] Its synthesis is the first committed and rate-limiting step in the production of all downstream carotenoids, such as lycopene (B16060) and β-carotene.[12][13] The pathway begins in the plastids with the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules, a reaction catalyzed by the enzyme phytoene (B131915) synthase (PSY).[1][13] This enzyme's activity is a critical point of regulation for the entire pathway.[12][13]
Following its synthesis, this compound is sequentially desaturated and isomerized by a series of enzymes, including phytoene desaturase (PDS), ζ-carotene isomerase (Z-ISO), ζ-carotene desaturase (ZDS), and carotene cis-trans isomerase (CRTISO), to ultimately form the red-colored all-trans-lycopene.[14][15] This multi-step process in plants and cyanobacteria is known as the poly-cis pathway.[14]
Experimental Protocols
A common protocol for the extraction of this compound from biological samples (e.g., plant tissues, microalgae) involves solvent extraction followed by chromatographic purification.
-
Homogenization: The biological sample is homogenized in a suitable solvent mixture. A common choice is a methanol (B129727)/methyl tert-butyl ether (MeOH/MTBE) solution (e.g., 8:2 v/v).[10][16] An internal standard, such as α-carotene, may be added for quantification.[17]
-
Extraction: The mixture is vortexed or sonicated to ensure complete extraction of lipids and carotenoids.
-
Phase Separation: A saturated sodium chloride solution is added to induce phase separation.[16]
-
Collection: The upper organic layer, containing the carotenoids, is carefully collected.[16]
-
Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen. The dried extract is then reconstituted in a small volume of a suitable solvent (e.g., ethyl acetate or MeOH/MTBE 1:1) for analysis.[16][17]
-
Purification (HPLC): The crude extract is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C30 column, which is effective for separating carotenoid isomers.[17] An elution gradient with a mobile phase of methanol and MTBE is typically used.[17]
Accurate detection and quantification of this compound require high-resolution analytical techniques due to its structural similarity to other isomers.
-
HPLC with Diode Array Detection (HPLC-DAD): This is a standard method for carotenoid analysis. The C30 column separates the isomers, and the diode array detector identifies this compound by its characteristic UV absorption spectrum with maxima at approximately 275, 285, and 297 nm.[10]
-
Ultra-Performance Convergence Chromatography-Mass Spectrometry (UPC²-MS): This advanced technique offers superior resolution for separating stereoisomers. It is highly effective for quantifying this compound, especially in complex biological extracts like those from Dunaliella salina.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For complex matrices, LC-MS/MS provides high sensitivity and specificity. Samples are typically filtered through a 0.22 µm membrane before injection into an UPLC-APCI-MS/MS system for analysis.[16][18]
Conclusion
This compound is a pivotal molecule in the realm of carotenoid research. Its unique chemical and physical properties, particularly its colorless nature and UVB absorption, distinguish it from downstream carotenoids. A thorough understanding of its role in biosynthesis and the application of precise experimental protocols are essential for researchers investigating plant metabolism, developing photoprotective agents, and exploring novel applications in the pharmaceutical and nutricosmetic industries.
References
- 1. This compound | Carotenoid Precursor | For Research Use [benchchem.com]
- 2. Phytoene - Wikipedia [en.wikipedia.org]
- 3. Skin Carotenoids in Public Health and Nutricosmetics: The Emerging Roles and Applications of the UV Radiation-Absorbing Colourless Carotenoids Phytoene and Phytofluene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (>80%) | CymitQuimica [cymitquimica.com]
- 5. 15-cis-Phytoene_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 6. fytotech.com [fytotech.com]
- 7. This compound | C40H64 | CID 9963391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Phytofluene - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]
- 14. This compound desaturase - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. idus.us.es [idus.us.es]
- 18. researchgate.net [researchgate.net]
The Pivotal Role of 15-cis-Phytoene in Plant Photoprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-cis-Phytoene, the colorless C40 carotenoid precursor, has long been recognized as the foundational molecule for the biosynthesis of all carotenoids in plants. While the photoprotective roles of its downstream, colored derivatives are well-established, emerging evidence highlights the intrinsic and crucial functions of this compound itself in mitigating the damaging effects of excess light. This technical guide provides an in-depth exploration of this compound's contribution to plant photoprotection, detailing its direct antioxidant capabilities, its role as a key component in stress-induced carotenogenesis, and its function as a precursor to retrograde signaling molecules that modulate gene expression. This document synthesizes quantitative data, outlines detailed experimental protocols for its study, and presents key signaling and biosynthetic pathways through explanatory diagrams.
Introduction: Beyond a Mere Precursor
Photosynthetic organisms are constantly challenged by the dual nature of light; it is both the energy source for photosynthesis and a potential cause of significant photooxidative damage. To counteract this, plants have evolved sophisticated photoprotective mechanisms, with carotenoids playing a central role.[1][2][3] Traditionally, the focus has been on colored carotenoids like β-carotene and the xanthophylls, which are highly efficient at quenching triplet chlorophyll (B73375) and scavenging reactive oxygen species (ROS).[4] However, the biosynthetic pathway for all these vital pigments begins with the formation of this compound from the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules, a reaction catalyzed by the enzyme phytoene (B131915) synthase (PSY).[5][6]
While often viewed as a transient intermediate, this compound possesses inherent photoprotective properties and its accumulation is a key aspect of the plant's response to high light stress. It can directly quench singlet oxygen and scavenge free radicals, acting as a critical antioxidant to protect the photosynthetic apparatus from photo-oxidative damage.[7][8] Furthermore, intermediates of the carotenoid pathway, originating from this compound, are now understood to be precursors for apocarotenoid retrograde signals that communicate the metabolic status of the plastid to the nucleus, thereby influencing gene expression related to photosynthesis and stress responses.[1][2][9] This guide delves into the multifaceted role of this compound in these critical processes.
Biosynthesis and Metabolism of this compound
The synthesis of this compound is the first committed step in the carotenoid biosynthetic pathway and occurs in the plastids.[5][6] The pathway is initiated by the head-to-head condensation of two C20 GGPP molecules, catalyzed by PSY. This enzyme is a major rate-limiting step in carotenogenesis and its activity is tightly regulated at both the transcriptional and post-transcriptional levels in response to developmental cues and environmental stresses, including light intensity.[10]
Following its synthesis, this compound is sequentially desaturated and isomerized to form all-trans-lycopene. This process in plants involves a series of four enzymes:
-
Phytoene desaturase (PDS): Introduces two double bonds into this compound to produce 9,15,9'-tri-cis-ζ-carotene.[11][12]
-
ζ-Carotene isomerase (Z-ISO): Isomerizes the central 15-cis double bond of 9,15,9'-tri-cis-ζ-carotene to a trans configuration, yielding 9,9'-di-cis-ζ-carotene.[2]
-
ζ-Carotene desaturase (ZDS): Introduces two more double bonds to form prolycopene (B1248880) (7,9,7',9'-tetra-cis-lycopene).
-
Carotenoid isomerase (CRTISO): Catalyzes the isomerization of the cis double bonds in prolycopene to yield the all-trans form of lycopene.[13]
From all-trans-lycopene, the pathway bifurcates to produce α-carotene and β-carotene, which are then further modified to generate the diverse array of xanthophylls.
References
- 1. researchgate.net [researchgate.net]
- 2. Plant apocarotenoids: from retrograde signaling to interspecific communication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Maize Phytoene Synthase Gene Family: Overlapping Roles for Carotenogenesis in Endosperm, Photomorphogenesis, and Thermal Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. klpmp.ibcas.ac.cn [klpmp.ibcas.ac.cn]
- 6. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]
- 7. Transcript levels of phytoene desaturase gene in Dunaliella salina Teod. as affected by PbS nanoparticles and light intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Carotenoid Precursor | For Research Use [benchchem.com]
- 9. Cis-carotene retrograde signaling affects chloroplast development – CSIRO Agriculture and Food Seminars [research.csiro.au]
- 10. Chemical Quenching of Singlet Oxygen by Carotenoids in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound desaturase - Wikipedia [en.wikipedia.org]
- 13. Analysis in Vitro of the Enzyme CRTISO Establishes a Poly-cis-Carotenoid Biosynthesis Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of 15-cis-Phytoene: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
15-cis-Phytoene, a colorless C40 carotenoid, represents the first committed intermediate in the biosynthetic pathway of all carotenoids in plants, cyanobacteria, and various microorganisms.[1] Its formation from two molecules of geranylgeranyl pyrophosphate, catalyzed by the rate-limiting enzyme phytoene (B131915) synthase (PSY), is a critical regulatory point for the entire carotenogenesis flux.[2][3] While serving as a foundational precursor to vital pigments involved in photosynthesis and photoprotection, this compound is also intrinsically linked to plant stress responses through the abscisic acid (ABA) signaling pathway.[4][5] Emerging preclinical evidence further suggests that phytoene possesses inherent biological activities relevant to human health, including antioxidant and anti-inflammatory properties, positioning it as a molecule of interest for therapeutic and nutraceutical development.[6][7] This technical guide provides an in-depth exploration of the biosynthesis, metabolic fate, and multifaceted biological significance of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate advanced research and development.
Biosynthesis and Metabolism of this compound
The journey of carotenoid production begins with this compound. Its synthesis is a pivotal step, catalyzed by phytoene synthase (PSY) , which condenses two molecules of geranylgeranyl pyrophosphate (GGPP).[2][8] This enzyme is widely regarded as the primary rate-limiting step in the pathway, making it a key target for metabolic engineering.[1][3] Following its synthesis, this compound is metabolized through distinct pathways depending on the organism.
The Poly-cis Pathway in Plants and Cyanobacteria
In plants and cyanobacteria, this compound undergoes a series of desaturations and isomerizations known as the "poly-cis pathway".[9][10] This multi-enzyme process is essential for producing the all-trans-lycopene required for the synthesis of downstream carotenes and xanthophylls.
-
Phytoene Desaturase (PDS): this compound is first converted by this compound desaturase (PDS), a membrane-bound enzyme that introduces two double bonds to form 9,15,9'-tri-cis-ζ-carotene.[9][10] This reaction is a known target for bleaching herbicides like norflurazon.[10]
-
ζ-Carotene Isomerase (Z-ISO): The central 15-cis double bond of 9,15,9'-tri-cis-ζ-carotene is then isomerized to a trans configuration by ζ-carotene isomerase (Z-ISO), yielding 9,9'-di-cis-ζ-carotene.[11]
-
ζ-Carotene Desaturase (ZDS): ZDS introduces two further double bonds, resulting in the formation of 7,9,9',7'-tetra-cis-lycopene (prolycopene).[10][12]
-
Carotene Isomerase (CRTISO): Finally, CRTISO catalyzes the isomerization of the remaining cis double bonds to produce the fully conjugated, red-colored all-trans-lycopene.[10]
The All-trans Pathway in Bacteria and Fungi
In contrast, many bacteria and fungi utilize a more streamlined pathway. A single, multifunctional enzyme, phytoene desaturase (CRTI) , directly converts this compound into all-trans-lycopene.[9][13] This enzyme catalyzes all four required desaturation steps and the central cis-to-trans isomerization.[13] The efficiency of the CRTI enzyme has made it a valuable tool for metabolic engineering efforts to increase provitamin A content in crops, such as in the development of Golden Rice.[13]
Biological Significance in Plants
The role of this compound in plants extends beyond being a simple metabolic intermediate. It is the gateway to compounds essential for survival and environmental adaptation.
Precursor to Photosynthetic and Photoprotective Carotenoids
All downstream carotenoids, such as β-carotene and lutein, are derived from this compound.[1] These colored carotenoids are indispensable for photosynthesis, where they function as accessory light-harvesting pigments and, critically, as quenchers of singlet oxygen and scavengers of free radicals to protect the photosynthetic apparatus from photo-oxidative damage.[1] Disruption of this pathway, for example through the inhibition of PDS, leads to albinism and stunted growth, highlighting its fundamental importance.[9]
Link to Abscisic Acid (ABA) and Abiotic Stress Response
Carotenoids are the precursors for the plant hormone abscisic acid (ABA), a key regulator of responses to abiotic stresses like drought and high salinity.[4][14] Plants have evolved distinct isoforms of phytoene synthase for different functions. While some PSY genes are responsible for carotenoid synthesis in photosynthetic tissues, others are specifically induced in roots under stress conditions to channel the pathway towards ABA production.[2][4] For instance, the rice gene OsPSY3 is strongly upregulated by drought and salt stress, correlating with an increase in ABA formation.[4] This demonstrates that the synthesis of this compound is a critical, regulated step in the plant's defense against environmental challenges.
Potential Significance in Human Health
While most carotenoid research has focused on colored compounds like β-carotene and lycopene, the colorless precursors phytoene and phytofluene (B1236011) are present in many fruits and vegetables and are absorbed by the human body.[7][15] Preliminary research indicates they may have direct biological effects.
Antioxidant and Photoprotective Properties
Phytoene absorbs light primarily in the UVB range.[8] This inherent property, combined with its antioxidant capacity to quench reactive oxygen species, has led to its investigation as a skin-protecting agent against UV-induced damage and erythema.[7][16]
Anti-inflammatory Activity
Emerging preclinical evidence suggests phytoene may possess anti-inflammatory properties.[6] In vitro and animal model studies indicate that phytoene can modulate inflammatory responses, potentially by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[6] The proposed mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[6] However, these findings are preliminary, and robust human clinical data is currently lacking.[6]
Quantitative Data
Phytoene Concentration in Foods
Quantitative analysis reveals the presence of phytoene in a variety of common fruits and vegetables. The data below, compiled from a study on foods consumed in Spain, highlights significant sources.[15]
| Food Item | Scientific Name | Phytoene (µ g/100 g Fresh Weight) | Phytofluene (µ g/100 g Fresh Weight) |
| Carrot | Daucus carota | 7300 | 1700 |
| Apricot | Prunus armeniaca | 2800 | 600 |
| Tomato Juice (Commercial) | Solanum lycopersicum | 2000 | N/A |
| Orange | Citrus sinensis | 1100 | 40 |
| Watermelon | Citrullus lanatus | 900 | 300 |
| Pink Grapefruit | Citrus paradisi | 700 | 200 |
| Tomato (Canned) | Solanum lycopersicum | 600 | 1000 |
| Persimmon | Diospyros kaki | 500 | 200 |
| Peach | Prunus persica | 400 | 100 |
| Nectarine | Prunus persica var. nucipersica | 300 | 100 |
| Loquat | Eriobotrya japonica | 200 | 100 |
| Table 1: Concentration of phytoene and phytofluene in selected fruits, vegetables, and processed foods. Data sourced from Olmedilla-Alonso et al., 2021.[15] |
Enzyme Kinetics
Experimental Protocols
Extraction and Quantification of this compound by HPLC
This protocol outlines a general method for the analysis of phytoene isomers from plant tissues using high-performance liquid chromatography (HPLC).
Protocol Steps:
-
Sample Preparation: Flash-freeze approximately 100-200 mg of plant tissue in liquid nitrogen. Grind to a fine powder using a pre-chilled mortar and pestle or a tissue lyser.
-
Extraction: Add 1 mL of an extraction solvent (e.g., hexane:acetone:ethanol 2:1:1 v/v/v containing 0.1% BHT) to the powdered tissue. Vortex vigorously for 2 minutes and incubate on ice for 20 minutes in the dark.
-
Phase Separation: Add 0.5 mL of deionized water and vortex for 1 minute. Centrifuge at 5,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection: Carefully collect the upper organic (hexane) phase containing the carotenoids into a fresh amber vial. Repeat the extraction on the remaining pellet once more and pool the organic phases.
-
Drying and Reconstitution: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. Reconstitute the carotenoid extract in a known volume (e.g., 200 µL) of the initial HPLC mobile phase (e.g., methanol/methyl-tert-butyl ether).
-
HPLC Analysis:
-
Column: C30 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[5]
-
Mobile Phase A: Methanol with 0.1% ammonium (B1175870) acetate.
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE).
-
Gradient: A time-based gradient is required to separate the isomers. An example gradient could be: 0-45 min, 100% A to 85% A/15% B; 45-60 min, to 30% A/70% B; hold for 5 min; return to 100% A.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode Array (PDA) detector. Phytoene isomers are monitored at their characteristic absorbance maxima (~286 nm).[8]
-
-
Quantification: Identify this compound based on retention time and spectral properties compared to an authentic standard. Quantify the concentration by integrating the peak area and comparing it against a standard curve prepared with known concentrations of a this compound standard.
In Vitro Phytoene Synthase (PSY) Activity Assay
This protocol is adapted from methods for assaying recombinant PSY activity.[1][2]
-
Enzyme Source: Purified recombinant PSY enzyme, typically expressed in E. coli and purified via immobilized metal affinity chromatography (IMAC).[2]
-
Substrate Preparation: Prepare the radiolabeled substrate, [14C]-geranylgeranyl pyrophosphate ([14C]-GGPP), typically synthesized in a coupled reaction.
-
Reaction Buffer: Prepare a buffer containing Tris-HCl (pH ~7.6), 2 mM MnCl2, 2 mM DTT, and 0.4% (w/v) Tween 20.
-
Assay Execution:
-
In a 1.5 mL microfuge tube, combine 5-10 µg of purified PSY enzyme with the reaction buffer.
-
Initiate the reaction by adding a defined amount of [14C]-GGPP (e.g., 5-10 µM).
-
Incubate the reaction at 30°C for 30-60 minutes in the dark.
-
Stop the reaction by adding 500 µL of acetone.
-
-
Product Extraction: Add 500 µL of hexane to the tube, vortex thoroughly, and centrifuge to separate phases. Collect the upper hexane phase, which now contains the [14C]-phytoene product.
-
Quantification:
-
Dry the hexane extract.
-
Resuspend in a small volume of hexane and spot onto a TLC plate or analyze by radio-HPLC.
-
Quantify the amount of radioactive product formed using a scintillation counter or by integrating the radioactive peak from HPLC.
-
Calculate specific activity based on the amount of product formed per unit time per amount of enzyme.
-
Gene Expression Analysis of PSY and PDS by RT-qPCR
This protocol describes the relative quantification of gene transcripts using the 2-ΔΔCT method.
-
RNA Extraction: Isolate total RNA from 50-100 mg of plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method. Include a DNase I treatment step to remove genomic DNA contamination.
-
RNA Quality Control: Assess RNA integrity via agarose (B213101) gel electrophoresis (visualizing intact 18S and 28S rRNA bands) and quantify concentration using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and oligo(dT) or random hexamer primers.
-
Primer Design: Design gene-specific primers for the target genes (PSY, PDS) and a stable reference (housekeeping) gene (e.g., Actin, EF1α). Primers should span an exon-exon junction to avoid amplifying any residual gDNA.
-
qPCR Reaction:
-
Prepare a master mix containing SYBR Green I Mastermix, 0.5 µM of each forward and reverse primer, and water.
-
Add diluted cDNA (corresponding to ~10-20 ng of initial RNA) to each well of a 96-well PCR plate.
-
Run the reaction in a real-time PCR cycler with typical conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis (2-ΔΔCT Method):
-
ΔCT: For each sample, normalize the CT (threshold cycle) value of the target gene to the CT value of the reference gene: ΔCT = CT (target) - CT (reference).
-
ΔΔCT: Normalize the ΔCT of the test sample to the ΔCT of the control/calibrator sample: ΔΔCT = ΔCT (test sample) - ΔCT (control sample).
-
Fold Change: Calculate the relative expression level as 2-ΔΔCT.
-
Conclusion and Future Directions
The 15-cis isomer of phytoene is far more than a passive precursor; it is a critical metabolic control point with profound biological significance. In plants, its synthesis dictates the capacity for photosynthesis, photoprotection, and adaptation to environmental stress. In the context of human health, it represents an under-investigated dietary component with promising, albeit nascent, potential as an anti-inflammatory and photoprotective agent.
For drug development professionals, the enzymes that metabolize this compound, particularly PSY and PDS, represent validated targets for modulation (e.g., herbicides) and metabolic engineering (e.g., biofortification). Future research should focus on elucidating the precise molecular mechanisms behind phytoene's anti-inflammatory effects and conducting human clinical trials to validate its efficacy and safety for cosmetic and therapeutic applications. A deeper understanding of the regulation and kinetic properties of PSY isoforms will continue to unlock opportunities for enhancing the nutritional value and stress resilience of staple crops.
References
- 1. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 2. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant-type phytoene desaturase: Functional evaluation of structural implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Virus-induced Gene Silencing VIGS in Nicotiana benthamiana and Tomato [jove.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. This compound | Carotenoid Precursor | For Research Use [benchchem.com]
- 10. This compound desaturase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. ENZYME - 1.3.5.5 this compound desaturase [enzyme.expasy.org]
- 13. mdpi.com [mdpi.com]
- 14. Protocol: using virus-induced gene silencing to study the arbuscular mycorrhizal symbiosis in Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Food Sources and the Intake of the Colourless Carotenoids Phytoene and Phytofluene in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]
- 18. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
The Accumulation of 15-cis-Phytoene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytoene (B131915), a colorless C40 carotenoid, serves as the precursor for all colored carotenoids in a wide range of organisms. The 15-cis isomer is the primary product of the enzyme phytoene synthase and its accumulation is a key regulatory point in the carotenoid biosynthesis pathway. This technical guide provides an in-depth overview of 15-cis-phytoene accumulation across various biological systems, including bacteria, archaea, fungi, algae, and plants. It details the biosynthetic pathways, regulatory mechanisms, and methodologies for extraction and quantification. This document is intended to be a valuable resource for researchers and professionals in the fields of biotechnology, pharmacology, and nutraceuticals, providing the foundational knowledge for harnessing the potential of this bioactive compound.
Introduction to this compound
This compound is the first committed intermediate in the biosynthesis of carotenoids.[1][2] It is synthesized from the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) by the enzyme phytoene synthase (PSY or CrtB).[1][2] While devoid of the vibrant colors characteristic of downstream carotenoids like lycopene (B16060) and β-carotene, phytoene possesses unique chemical properties, including the ability to absorb UV radiation.[3] Accumulating evidence suggests that phytoene and its derivative, phytofluene, may offer significant health benefits, including antioxidant and anti-inflammatory activities.[3][4] Understanding the mechanisms of its accumulation in different organisms is crucial for its potential exploitation in various applications.
Biosynthesis of this compound
The synthesis of this compound is a conserved process across different domains of life, albeit with some variations in the subsequent steps of the carotenoid pathway.
Bacteria and Archaea: In many bacteria and archaea, the enzyme CrtB, a phytoene synthase, catalyzes the formation of this compound from two molecules of GGPP.[5][6][7] This reaction is typically dependent on cofactors such as Mg²⁺ or Mn²⁺.[2][6] Some bacteria, like those from the Pantoea genus, are known to produce this compound as the primary isomer.[6] In haloarchaea, carotenoid biosynthesis, starting with phytoene, is a key feature for their survival in extreme hypersaline environments.[8][9]
Fungi: Similar to bacteria, fungi utilize a CrtB-type phytoene synthase for the production of this compound. The subsequent conversion of phytoene to lycopene is often catalyzed by a single enzyme, CrtI, which performs multiple desaturation steps.[10]
Algae and Cyanobacteria: In algae and cyanobacteria, the biosynthesis also begins with the formation of this compound by phytoene synthase.[11][12][13] The subsequent desaturation steps to form lycopene are typically carried out by a series of enzymes, including phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), and ζ-carotene isomerase (ZISO), which is a pathway more similar to that in higher plants.[10][11] However, some cyanobacteria possess a bacterial-type phytoene desaturase (CrtI).[14]
Plants: In higher plants, phytoene synthase (PSY) is the key enzyme responsible for the synthesis of this compound within the plastids.[2][15] This step is considered a major rate-limiting and regulatory point in the overall carotenoid biosynthetic pathway.[2][16] The expression of PSY genes is often induced by developmental cues and environmental stresses.[17]
Quantitative Data on this compound Accumulation
The accumulation of this compound can be significantly influenced by genetic modification and environmental conditions. The following tables summarize quantitative data from various studies.
| Organism | Genetic Modification | Phytoene Concentration | Reference |
| Deinococcus radiodurans | Deletion of crtI and crtD, overexpression of crtB and dxs | 10.3 ± 0.85 mg/L | [18] |
| Escherichia coli | Harboring pAC-PTE-MT plasmid | 896 ng per 5-mL culture (total phytoene) | [19] |
| Dunaliella salina V-101 | RNAi silencing of phytoene desaturase (PDS) | 108.34 ± 22.34 µ g/100mg DCW | [20] |
| Plant | Condition | Fold Increase in Phytoene | Reference |
| Nicotiana tabacum | Constitutive expression of Daucus carota PSY2 | Not specified, but phytoene accumulation confirmed | [15] |
Experimental Protocols
Carotenoid Extraction
This protocol provides a general framework for the extraction of carotenoids, including phytoene, from various biological samples. The specific solvent ratios and steps may need optimization based on the organism and sample matrix.[21][22][23][24]
Materials:
-
Biological sample (e.g., cell pellet, leaf tissue)
-
Mortar and pestle or homogenizer
-
Solvents: Acetone, Methanol, Ethanol, Hexane, Dichloromethane, Diethyl ether (HPLC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Sample Preparation: Homogenize the fresh or frozen sample. For plant tissues, grinding with liquid nitrogen in a mortar and pestle is recommended to prevent enzymatic degradation.
-
Extraction:
-
Add a suitable solvent mixture to the homogenized sample. Common mixtures include acetone/methanol (7:3, v/v) or hexane/acetone/ethanol (2:1:1, v/v/v).
-
Vortex or shake vigorously for 20-30 minutes at room temperature, protected from light.
-
Centrifuge the mixture to pellet the debris.
-
Collect the supernatant containing the carotenoids.
-
Repeat the extraction process with the pellet until the residue is colorless.
-
-
Phase Separation:
-
Combine all supernatants and add an equal volume of diethyl ether or hexane.
-
Add saturated NaCl solution to facilitate phase separation.
-
Gently mix and allow the phases to separate. The upper organic phase will contain the carotenoids.
-
-
Drying and Concentration:
-
Collect the upper organic phase and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator under reduced pressure at a temperature below 40°C.
-
-
Storage:
-
Resuspend the dried extract in a known volume of a suitable solvent (e.g., acetone, or the initial mobile phase for HPLC).
-
Store the extract at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.
-
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the most common method for the separation and quantification of carotenoid isomers.[25][26][27]
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
C30 or C18 reverse-phase column. C30 columns are often preferred for better separation of carotenoid isomers.[28]
Mobile Phase:
-
A gradient of solvents is typically used. For example, a gradient of methanol/tert-butyl methyl ether/water.
-
The exact gradient program will need to be optimized based on the column and the specific carotenoids being analyzed.
Procedure:
-
Standard Preparation: Prepare a standard curve using a certified this compound standard of known concentrations.
-
Injection: Inject the prepared sample extract onto the HPLC column.
-
Detection: Monitor the elution of compounds using the PDA detector. Phytoene is colorless and absorbs in the UV range, with a characteristic absorption spectrum around 285 nm.[3]
-
Quantification: Identify the this compound peak based on its retention time and absorption spectrum compared to the standard. Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.
qRT-PCR for Phytoene Synthase Gene Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument
-
Primers for the phytoene synthase gene (PSY or crtB) and a reference gene.
Procedure:
-
RNA Extraction: Extract total RNA from the biological sample using a suitable RNA extraction kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reaction with the cDNA, specific primers for the target and reference genes, and a suitable qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression level of the phytoene synthase gene.
Visualization of Pathways and Workflows
Carotenoid Biosynthesis Pathway
References
- 1. This compound | Carotenoid Precursor | For Research Use [benchchem.com]
- 2. Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skin Carotenoids in Public Health and Nutricosmetics: The Emerging Roles and Applications of the UV Radiation-Absorbing Colourless Carotenoids Phytoene and Phytofluene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nutritional Aspects of Phytoene and Phytofluene, Carotenoid Precursors to Lycopene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. Archaea Carotenoids: Natural Pigments with Unexplored Innovative Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deciphering Pathways for Carotenogenesis in Haloarchaea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound desaturase - Wikipedia [en.wikipedia.org]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Carotenoid Biosynthesis in Cyanobacteria: Structural and Evolutionary Scenarios Based on Comparative Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Carrot Phytoene Synthase 2 (DcPSY2) Promotes Salt Stress Tolerance through a Positive Regulation of Abscisic Acid and Abiotic-Related Genes in Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]
- 17. Unraveling the induction of phytoene synthase 2 expression by salt stress and abscisic acid in Daucus carota - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic Engineering of Deinococcus radiodurans for the Production of Phytoene [jmb.or.kr]
- 19. Laboratory-Scale Production of 13C-Labeled Lycopene and Phytoene by Bioengineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Accumulation of phytoene, a colorless carotenoid by inhibition of phytoene desaturase (PDS) gene in Dunaliella salina V-101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. EP1240138A1 - Processes for extracting carotenoids and for preparing feed materials - Google Patents [patents.google.com]
- 25. A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. [PDF] Separation of beta-carotene and lycopene geometrical isomers in biological samples. | Semantic Scholar [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Natural Sources and Occurrence of 15-cis-Phytoene
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-cis-Phytoene is a colorless, C40 carotenoid that serves as the foundational precursor for the biosynthesis of all subsequent carotenoids in photosynthetic organisms, including plants, algae, and cyanobacteria. As the first committed step in the carotenoid pathway, its formation from two molecules of geranylgeranyl pyrophosphate is a critical regulatory point. While devoid of the vibrant colors characteristic of its downstream derivatives, this compound and its isomer, phytofluene, possess unique ultraviolet (UV) absorbing properties and have garnered interest for their potential roles in photoprotection and as signaling molecules. This technical guide provides a comprehensive overview of the natural sources, occurrence, biosynthesis, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.
Introduction
Carotenoids are a diverse class of isoprenoid pigments essential for various biological functions, including light harvesting, photoprotection, and as precursors to signaling molecules like abscisic acid (ABA) and strigolactones.[1][2] The biosynthesis of this vast array of compounds begins with the formation of this compound.[1][3] This initial, colorless carotenoid is synthesized from the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules, a reaction catalyzed by the enzyme phytoene (B131915) synthase (PSY).[1][3] In plants, this compound is typically found as the 15-cis isomer, which is the substrate for the subsequent desaturation and isomerization reactions that lead to the formation of colored carotenoids such as lycopene (B16060) and β-carotene.[4]
While often overlooked due to its lack of color, this compound and its desaturation product, phytofluene, are gaining attention for their accumulation in certain fruits and vegetables and their potential health benefits.[5] This guide aims to provide a detailed technical resource on the natural occurrence, biosynthesis, and analysis of this compound.
Natural Sources and Occurrence of this compound
This compound is widely distributed in the plant kingdom and in various microorganisms. Its concentration can vary significantly depending on the species, cultivar, developmental stage, and environmental conditions.
Plant Sources
Several fruits and vegetables are notable for their phytoene content. It is important to note that many studies report total phytoene content, which may include various isomers, although this compound is the primary isomer in plants.
Table 1: Phytoene Content in Various Plant Sources
| Plant Source | Cultivar/Variety | Phytoene Content (µg/g fresh weight) | Reference(s) |
| Tomato | 'Moonbeam' (golden) | Higher concentrations of phytoene, phytofluene, and zeta-carotene | [6] |
| Wild Type (Rutgers) | 2.8 ± 0.3 (ripe fruit) | [7] | |
| tangerine mutant | 1.0 ± 0.03 (ripe fruit) | [7] | |
| Apricot | 113 different accessions | 6% to 59% of total carotenoids (5-95 µg/g FW total carotenoids) | [8][9] |
| 'JTY' (orange) vs. 'X15' (white) | Significant differences in carotenoid precursors between cultivars | [10][11][12][13][14][15] | |
| Carrot | Dark Orange | 2.8- to 3.5-fold more phytoene than orange carrots | [12] |
| Orange, Yellow, White | Phytoene content never exceeded 5 µg/g | [12] | |
| Orange Carrot Roots | Accumulate phytoene and phytofluene | [16] |
Microbial Sources
Certain microalgae and cyanobacteria are also significant producers of phytoene, particularly under specific stress conditions that can be manipulated for enhanced accumulation.
Table 2: Phytoene Content in Various Microbial Sources
| Microbial Source | Condition | Phytoene Content | Reference(s) |
| Dunaliella salina | Treatment with mitosis inhibitors (chlorpropham, propyzamide) | >10-fold increase in cellular phytoene content | [17][18] |
| Blue light | Highest phytoene yield of 2.2 mg/L (0.36% AFDW) | [19] | |
| Red light with chlorpropham | 2.4-fold higher phytoene than under white light | [20] | |
| Red light with norflurazon | 2-fold higher phytoene than under white light | [20] | |
| Haematococcus pluvialis | Sodium acetate (B1210297) stress (6 g/L) | Highest accumulation of phytoene and astaxanthin | [19][21] |
| Cyanobacteria | General | CrtB (phytoene synthase) transcript accumulation increases under temperature stress | [22] |
Biosynthesis of this compound
The biosynthesis of this compound is the first committed step in the carotenoid pathway and is highly regulated.[1] The pathway differs between plants and cyanobacteria (poly-cis pathway) and bacteria and fungi (poly-trans pathway).
The Poly-cis Pathway in Plants and Cyanobacteria
In plants and cyanobacteria, the synthesis of carotenoids proceeds through a series of cis-isomers.
-
Formation of this compound: Two molecules of geranylgeranyl pyrophosphate (GGPP) are condensed by phytoene synthase (PSY) to form this compound.[10][20] This is a rate-limiting step in the overall pathway.[1]
-
Desaturation and Isomerization: this compound is then sequentially desaturated and isomerized by a series of enzymes to produce all-trans-lycopene.[23][24]
-
This compound desaturase (PDS) introduces two double bonds to form 9,15,9'-tri-cis-ζ-carotene.[13][23]
-
ζ-carotene isomerase (Z-ISO) converts 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene.[25]
-
ζ-carotene desaturase (ZDS) introduces two more double bonds to yield 7,9,7',9'-tetra-cis-lycopene (prolycopene).
-
Carotenoid isomerase (CRTISO) isomerizes the cis-bonds to form all-trans-lycopene.[25]
-
The Poly-trans Pathway in Bacteria and Fungi
In most bacteria and fungi, a more direct pathway exists for the conversion of this compound to all-trans-lycopene.
-
Formation of this compound: Similar to plants, phytoene synthase (CrtB) catalyzes the formation of this compound from GGPP.
-
Direct Conversion to Lycopene: A single, multi-functional enzyme, phytoene desaturase (CrtI) , catalyzes the four desaturation steps and the isomerization of the 15-cis bond to directly produce all-trans-lycopene from this compound.[23]
Role in Signaling Pathways
While primarily known as a biosynthetic intermediate, there is emerging evidence for the role of carotenoid precursors, including phytoene, in retrograde signaling—communication from the plastid to the nucleus.[20][26] Perturbations in the carotenoid pathway, such as the accumulation of phytoene due to the inhibition of PDS, can trigger changes in nuclear gene expression.[20] This suggests that phytoene or its derivatives may act as signaling molecules that inform the nucleus about the status of the plastid and the carotenoid biosynthetic pathway. However, recent research indicates that this compound and 9,15-di-cis-phytofluene may not be direct targets for enzymatic degradation by carotenoid cleavage dioxygenases (CCDs) in Arabidopsis, suggesting that any signaling role may be indirect or mediated by downstream products.[20] Further research is needed to elucidate the precise molecular mechanisms of phytoene-mediated signaling.
References
- 1. pnas.org [pnas.org]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. upcommons.upc.edu [upcommons.upc.edu]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Carotenoid Precursor | For Research Use [benchchem.com]
- 12. hort [journals.ashs.org]
- 13. researchgate.net [researchgate.net]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. en.wikipedia.org [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Unseen Architect: A Technical Guide to the Functions of 15-cis-Phytoene in Non-Photosynthetic Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-cis-Phytoene, a colorless C40 carotenoid, represents the first committed step in the biosynthesis of all carotenoids.[1] While its role as a precursor to photoprotective and accessory photosynthetic pigments in plants is well-established, its functions within non-photosynthetic organisms remain a burgeoning field of research with significant implications for metabolic engineering, drug development, and understanding fundamental biological processes. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in non-photosynthetic organisms such as fungi, bacteria, and archaea, with a focus on its involvement in signaling, stress response, and as a key metabolic intermediate.
Core Functions and Metabolic Pathways
In non-photosynthetic organisms, this compound primarily serves as a precursor to a diverse array of downstream carotenoids, which fulfill various biological roles, including antioxidant protection and pigmentation.[2][3] The biosynthetic pathway diverges significantly from that in photosynthetic organisms.
Biosynthesis of this compound:
The synthesis of this compound is a conserved process, catalyzed by the enzyme phytoene (B131915) synthase (PSY) , which mediates the head-to-head condensation of two molecules of geranylgeranyl pyrophosphate (GGPP).[3][4] This step is widely regarded as the rate-limiting step in carotenoid biosynthesis.[5]
Divergent Desaturation Pathways:
Following its synthesis, this compound undergoes a series of desaturation reactions to form lycopene (B16060). The enzymatic machinery for this conversion distinguishes non-photosynthetic organisms from their photosynthetic counterparts.
-
Poly-trans Pathway (Bacteria and Fungi): A single enzyme, phytoene desaturase (CrtI) , catalyzes the four-step desaturation of this compound directly to all-trans-lycopene.[3][6] This streamlined pathway is a key target for metabolic engineering to enhance carotenoid production.[2]
-
Poly-cis Pathway (Plants and Cyanobacteria): This pathway involves a series of enzymes, including phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), and isomerases, to convert this compound to all-trans-lycopene.[6][7]
A notable variation exists in some fungi, such as those in the Mucorales order, which possess a bifunctional enzyme encoded by the carRA (crtYB) gene that has both phytoene synthase and lycopene cyclase activities.[1][2][8]
Signaling Roles of this compound Derivatives
While this compound itself is not typically a primary signaling molecule, its derivatives, known as apocarotenoids, play crucial roles in cell-to-cell communication and developmental processes.
Trisporic Acid Signaling in Mucorales:
A well-characterized example in fungi is the synthesis of trisporic acid, a C18 apocarotenoid that functions as a sexual pheromone in the Mucorales.[1][9] this compound is a distant precursor in this pathway, as it leads to the formation of β-carotene, which is then cleaved to produce trisporic acid precursors. This signaling pathway is essential for the recognition of mating partners and the initiation of sexual reproduction.
Quantitative Data on this compound and Carotenoid Production
The accumulation of this compound and its derivatives in non-photosynthetic organisms can be influenced by genetic and environmental factors. The following tables summarize representative quantitative data.
| Organism | Strain/Condition | Phytoene Content (mg/g dry weight) | Total Carotenoids (mg/g dry weight) | Reference |
| Xanthophyllomyces dendrorhous | Engineered (crtI inactivated) | 7.5 | - | [2] |
| Xanthophyllomyces dendrorhous | Engineered (crtI inactivated, fermenter culture) | 10.0 | - | [10] |
| Blakeslea trispora | Optimized fermentation with inhibitors | 5.02 | - | [11] |
| Yarrowia lipolytica | Engineered for phytoene production | 58.74 (mg/g DCW) | - | [12] |
| Organism | Condition | β-Carotene Content (µg/g dry weight) | Reference |
| Mucor circinelloides | Wild type (dark) | ~100 | [13] |
| Mucor circinelloides | Wild type (light-induced) | ~250 | [13] |
| Blakeslea trispora | Mated culture | >1000 | [14] |
Experimental Protocols
Fungal Culture and Carotenoid Induction
Organism: Blakeslea trispora or Mucor circinelloides
Materials:
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Liquid culture medium (e.g., YPG: Yeast extract, Peptone, Glucose)
-
Incubator with light source (for photoinduction studies)
-
Spectrophotometer
Procedure:
-
Inoculate PDA plates with fungal spores and incubate at 25°C in the dark for 3-5 days.[15]
-
For liquid cultures, inoculate the medium with a piece of mycelium from the agar plate.
-
For photoinduction studies in Mucor circinelloides, expose dark-grown cultures to blue light for a defined period.[16]
-
For enhanced carotenoid production in Blakeslea trispora, co-cultivate (+) and (-) mating type strains.[14]
-
Harvest mycelia by filtration and lyophilize for subsequent extraction.
Extraction of this compound and Other Carotenoids from Fungal Biomass
Materials:
-
Lyophilized fungal mycelium
-
Acetone (B3395972) (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Mortar and pestle or bead beater
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Grind the lyophilized mycelium to a fine powder using a mortar and pestle with liquid nitrogen or a bead beater.
-
Add acetone to the powdered mycelium and extract by vortexing or sonication until the biomass is colorless.[11]
-
Centrifuge the mixture to pellet the cell debris and collect the supernatant.
-
Repeat the extraction process until the supernatant is clear.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
-
Redissolve the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., hexane/ethyl acetate mixture).[11]
Quantification of this compound by HPLC-DAD
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).
-
C30 reverse-phase column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm).[17]
Mobile Phase and Gradient:
-
A gradient system is typically used for optimal separation. A common system involves:
-
Solvent A: Methanol/Methyl-tert-butyl ether (MTBE)/Water (e.g., 81:15:4, v/v/v)
-
Solvent B: Methanol/MTBE (e.g., 7:93, v/v)
-
-
A representative gradient program: 100% A to 100% B over 30 minutes, followed by an isocratic hold.
Procedure:
-
Inject the redissolved carotenoid extract onto the HPLC system.
-
Monitor the elution profile at multiple wavelengths. This compound is detected in the UV range, typically with absorption maxima around 276, 286, and 297 nm.[9]
-
Identify this compound based on its retention time and characteristic UV spectrum compared to an authentic standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve prepared with known concentrations of a this compound standard.
Experimental Workflows and Logical Relationships
Workflow for Investigating the Role of a Gene in Phytoene Biosynthesis in Fungi
This workflow outlines the steps to characterize a gene suspected to be involved in this compound synthesis in a filamentous fungus like Mucor circinelloides.
Conclusion
This compound stands as a critical metabolic node in non-photosynthetic organisms, serving not only as the universal precursor to a vast array of bioactive carotenoids but also as an indirect contributor to signaling pathways that govern fundamental processes such as sexual reproduction. The distinct enzymatic machinery for its downstream conversion in fungi and bacteria compared to plants offers unique opportunities for metabolic engineering and the production of high-value carotenoids. The detailed experimental protocols and workflows provided in this guide offer a robust framework for researchers to further elucidate the intricate functions of this "unseen architect" and harness its potential in various scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. arcadiapathways.sourceforge.net [arcadiapathways.sourceforge.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Model of the synthesis of trisporic acid in Mucorales showing bistability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Methodologies for the Analysis of Fungal Carotenoids | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Carotenoids and Their Biosynthesis in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uncovering the Hidden Potential of Phytoene Production by the Fungus Blakeslea trispora - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blakeslea trispora Genes for Carotene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mutants and Intersexual Heterokaryons of Blakeslea trispora for Production of β-Carotene and Lycopene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The photoinduced β-carotene synthesis in Blakeslea trispora is dependent on WC-2A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Blue-light regulation of phytoene dehydrogenase (carB) gene expression in Mucor circinelloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Regulating the Keystone of Carotenoid Production: An In-depth Technical Guide to 15-cis-Phytoene Synthesis In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate regulatory mechanisms governing the in vivo synthesis of 15-cis-phytoene, the committed step in the biosynthesis of all carotenoids. Understanding these regulatory networks is paramount for the targeted manipulation of carotenoid content in plants for nutritional enhancement and for the development of novel therapeutic agents that modulate carotenoid pathways. This document details the key enzymatic players, their transcriptional and post-translational control, and the experimental methodologies used to elucidate these processes.
Core Concepts in this compound Synthesis Regulation
The synthesis of this compound is catalyzed by the enzyme phytoene (B131915) synthase (PSY) , which mediates the head-to-head condensation of two molecules of geranylgeranyl pyrophosphate (GGPP).[1][2] Due to its position as the first committed step, PSY is the principal rate-limiting enzyme and a major control point in the carotenoid biosynthetic pathway.[1][2] Its regulation is multifaceted, occurring at the transcriptional, post-transcriptional, and post-translational levels to respond to developmental cues and environmental stimuli.[1]
Data Presentation: Quantitative Insights into this compound Synthesis
The following tables summarize quantitative data from various studies, offering a comparative look at the effects of genetic modifications and regulatory factors on phytoene synthesis and accumulation.
Table 1: Carotenoid Content in Ripe Fruit of Wild-Type and Transgenic Tomato Plants Expressing Bacterial Phytoene Synthase (crtB) [3]
| Carotenoid | Wild Type (μg/g fresh weight) | Transgenic Line B-1 (μg/g fresh weight) | Transgenic Line B-3 (μg/g fresh weight) | Transgenic Line B-4 (μg/g fresh weight) | Fold Increase Range (Transgenic vs. Wild Type) |
| Phytoene | 2.8 ± 0.3 | 4.6 ± 0.5 | 8.8 ± 0.9 | 7.9 ± 0.8 | 1.6 - 3.1 |
| Phytofluene | 1.1 ± 0.1 | 2.8 ± 0.3 | 2.7 ± 0.3 | 2.6 ± 0.2 | ~2.5 |
| ζ-Carotene | 0.9 ± 0.1 | 1.5 ± 0.2 | 1.4 ± 0.1 | 1.5 ± 0.2 | ~1.6 |
| Lycopene | 45.2 ± 5.1 | 81.4 ± 8.9 | 95.8 ± 10.1 | 90.4 ± 9.5 | 1.8 - 2.1 |
| β-Carotene | 3.1 ± 0.4 | 5.1 ± 0.6 | 8.3 ± 0.9 | 7.6 ± 0.8 | 1.6 - 2.7 |
| Lutein | 0.8 ± 0.1 | 0.8 ± 0.1 | 1.3 ± 0.1 | 1.3 ± 0.1 | Unchanged - 1.6 |
| Total Carotenoids | 53.9 ± 6.1 | 96.2 ± 10.5 | 118.3 ± 12.4 | 111.3 ± 11.7 | 1.8 - 2.2 |
Table 2: Phytoene Synthase (PSY) Activity in Plastid and Non-Plastid Fractions of Wild-Type and crtB Transgenic Tomato Fruit [3]
| Plant Line | Plastid Fraction (dpm/mg protein) | Non-Plastid Fraction (dpm/mg protein) | Total Activity (% of Wild Type) |
| Wild Type | 12,300 ± 1,500 | 3,700 ± 400 | 100 |
| Transgenic Line B-1 | 48,200 ± 5,300 | 11,500 ± 1,300 | ~392 |
| Transgenic Line B-3 | 51,500 ± 5,800 | 12,800 ± 1,500 | ~419 |
| Transgenic Line B-4 | 49,800 ± 5,500 | 12,100 ± 1,400 | ~405 |
Table 3: Correlation between Carotenoid Content and Biosynthetic Gene Expression in Plum Cultivars [4]
| Gene | Correlation with Lutein Content (r) | Correlation with Zeaxanthin Content (r) | Correlation with β-Carotene Content (r) | Correlation with Total Carotenoid Content (r) |
| PSY | 0.574 | 0.499 | 0.211 | 0.444 |
| PDS | -0.484* | -0.389 | -0.154 | -0.352 |
| ZDS | 0.312 | 0.355 | 0.287 | 0.333 |
| LCYE | 0.801 | 0.698 | 0.354 | 0.666 |
| LCYB | 0.387 | 0.421 | 0.311 | 0.432 |
| BCH | 0.255 | 0.301 | 0.500 | 0.321 |
| CRTISO | -0.566** | -0.458 | -0.233 | -0.412 |
| VDE | 0.289 | 0.312 | 0.198 | 0.254 |
| ZEP | 0.154 | 0.187 | 0.098 | 0.143 |
| ECH | -0.311 | -0.287 | -0.420 | -0.301 |
| NCED | -0.389 | -0.411 | -0.429 | -0.407 |
| CCD4 | -0.451 | -0.399 | -0.437* | -0.388 |
* p < 0.05, ** p < 0.01
Table 4: Dynamic Content of (E/Z)-Phytoene During Flower Development of Osmanthus fragrans 'Yanzhi Hong' [5]
| Flowering Stage | (E/Z)-Phytoene Content (% of Total Carotenoids) |
| S1 (Xiangyan) | Not a major component |
| S2 (Initial Flowering) | 7.33 |
| S3 (Full Flowering) | 19.16 |
| S4 (Late Full Flowering) | 23.89 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound synthesis regulation.
Protocol 1: In Vitro Phytoene Synthase Activity Assay
This protocol is adapted from methodologies described for the expression, purification, and assay of recombinant phytoene synthase.
1. Expression and Purification of Recombinant Phytoene Synthase (PSY):
-
Clone the PSY coding sequence into an expression vector (e.g., pET vector with a His-tag).
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and grow the culture at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Harvest the cells by centrifugation and lyse them using sonication in a lysis buffer containing protease inhibitors.
-
Purify the His-tagged PSY protein using immobilized metal affinity chromatography (IMAC) with a nickel-NTA resin.
-
Elute the protein using an imidazole (B134444) gradient and dialyze against a storage buffer.
2. Phytoene Synthase Activity Assay:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl (pH 7.5)
-
10 mM MgCl₂
-
2 mM DTT
-
0.1% (v/v) Tween 20
-
10 µM [¹⁴C]-GGPP (specific activity ~50 mCi/mmol)
-
Purified recombinant PSY protein (1-5 µg)
-
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction by adding an equal volume of methanol/chloroform (B151607) (2:1, v/v).
-
Partition the phases by adding chloroform and water.
-
Collect the lower chloroform phase containing the lipids.
-
Dry the chloroform extract under a stream of nitrogen.
-
Resuspend the residue in a small volume of hexane (B92381).
-
Separate the products by thin-layer chromatography (TLC) on a silica (B1680970) gel plate using hexane as the mobile phase.
-
Visualize the [¹⁴C]-phytoene product by autoradiography or quantify by scintillation counting of the scraped silica corresponding to the phytoene band.
Protocol 2: In Vivo Quantification of this compound by HPLC
This protocol outlines a general method for the extraction and quantification of phytoene from plant tissues.
1. Sample Preparation and Extraction:
-
Harvest and freeze plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Extract the carotenoids by adding a mixture of methanol, chloroform, and a saturated NaCl solution (e.g., 2:1:1 v/v/v).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower chloroform phase.
-
Repeat the extraction of the aqueous phase and pellet with chloroform until the tissue is colorless.
-
Pool the chloroform extracts and dry under a stream of nitrogen.
2. Saponification (Optional, for tissues with high chlorophyll (B73375) content):
-
Resuspend the dried extract in 10% (w/v) methanolic KOH.
-
Incubate at room temperature in the dark for 2-4 hours to hydrolyze chlorophylls.
-
Add water and re-extract the carotenoids into hexane or diethyl ether.
-
Wash the organic phase with water until neutral.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and then under nitrogen.
3. HPLC Analysis:
-
Resuspend the final dried extract in a suitable injection solvent (e.g., methyl tert-butyl ether, MTBE).
-
Inject the sample onto a C30 reverse-phase HPLC column.
-
Use a mobile phase gradient, for example, starting with methanol/water and grading to methanol/MTBE.
-
Monitor the eluent using a photodiode array (PDA) detector. This compound has a characteristic absorption spectrum with maxima around 276, 286, and 297 nm.
-
Quantify the phytoene peak by comparing its area to a standard curve prepared with a purified this compound standard.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key regulatory pathways and experimental workflows discussed in this guide.
Caption: Regulatory network of Phytoene Synthase (PSY) expression and activity.
Caption: Experimental workflow for in vitro Phytoene Synthase activity assay.
Caption: Chromatin Immunoprecipitation (ChIP) workflow for PSY transcription factors.
This guide provides a foundational understanding of the regulation of this compound synthesis. The intricate interplay of transcriptional and post-translational control mechanisms highlights the complexity of carotenoid biosynthesis. The provided data and protocols offer a starting point for researchers to delve deeper into this critical metabolic pathway, with the ultimate goal of harnessing this knowledge for agricultural and pharmaceutical advancements.
References
- 1. Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]
- 3. Evaluation of transgenic tomato plants expressing an additional phytoene synthase in a fruit-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Unbalanced Expression of Structural Genes in Carotenoid Pathway Contributes to the Flower Color Formation of the Osmanthus Cultivar ‘Yanzhi Hong’ | MDPI [mdpi.com]
The Unseen Precursor: 15-cis-Phytoene's Critical Role in Plant Abiotic Stress Tolerance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Abiotic stresses, including drought, salinity, and extreme temperatures, pose a significant threat to global food security. Plants have evolved intricate mechanisms to perceive and respond to these environmental challenges. At the heart of many of these responses lies the carotenoid biosynthesis pathway, and its often-overlooked initial product, 15-cis-phytoene. This colorless C40 isoprenoid, while lacking the antioxidant properties of its colorful descendants, serves as the committed precursor for all carotenoids, including the vital phytohormone abscisic acid (ABA). This technical guide delves into the pivotal role of this compound in plant abiotic stress tolerance, providing a comprehensive overview of its biosynthesis, its conversion to stress-mitigating compounds, and the regulatory networks that govern its production. We present a synthesis of current research, including quantitative data on gene expression and metabolite accumulation, detailed experimental protocols for the quantification of this compound and related molecules, and visual representations of the key signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of plant science and drug development, aiming to harness the potential of the phytoene-mediated stress response for the development of more resilient crops and novel therapeutic agents.
Introduction: The Central Role of this compound
This compound is the foundational molecule in the biosynthesis of all carotenoids in plants.[1] Its production is the first committed step in this pathway, which is catalyzed by the enzyme phytoene (B131915) synthase (PSY).[2][3] While subsequent carotenoids like β-carotene and lycopene (B16060) are known for their roles in photosynthesis and as antioxidants, this compound's primary significance in abiotic stress lies in its role as the precursor to abscisic acid (ABA), a key phytohormone that orchestrates a wide array of stress responses.[4][5] Under conditions of abiotic stress, the upregulation of the carotenoid biosynthesis pathway, starting with this compound, is a critical adaptive strategy in many plant species.
Biosynthesis of this compound and its Regulation Under Abiotic Stress
The synthesis of this compound is a tightly regulated process, particularly in response to environmental cues. The key enzyme, phytoene synthase (PSY), is encoded by a small gene family in many plants, with different paralogs often exhibiting distinct expression patterns in response to developmental and environmental signals.[6][7]
The Phytoene Synthase (PSY) Gene Family
In several plant species, including maize, rice, and tomato, the PSY gene family has multiple members (e.g., PSY1, PSY2, PSY3).[6][8] These paralogs have undergone subfunctionalization, with some being primarily involved in carotenoid production in photosynthetic tissues or during fruit ripening, while others are specifically induced by abiotic stress.[6][8] For instance, in maize and rice, the PSY3 paralog shows a distinct upregulation in response to drought, salt stress, and exogenous ABA application.[6][7]
Transcriptional Upregulation of PSY Genes in Response to Stress
A growing body of evidence demonstrates the significant upregulation of PSY gene expression under various abiotic stresses. This transcriptional activation is a key mechanism for increasing the flux of precursors into the carotenoid pathway to bolster the plant's stress response capabilities.
| Plant Species | Abiotic Stress | Gene | Tissue | Fold Change in Expression | Reference |
| Daucus carota | Salt (250 mM NaCl) | DcPSY2 | Root | ~6-fold | [4] |
| Daucus carota | Salt (250 mM NaCl) | DcPSY2 | Leaves | ~6-fold | [4] |
| Daucus carota | Salt (250 mM NaCl) | DcPSY1 | Root | ~2.2-fold | [4] |
| Daucus carota | Salt (250 mM NaCl) | DcPSY1 | Leaves | ~2-fold | [4] |
| Malus × domestica | PSY1 Overexpression | PSY1 | Calli | Up to 15-fold increase in phytoene | [9] |
| Nicotiana tabacum | DcPSY2 Overexpression + NFZ | Phytoene | Seedlings | 40% increase | [10] |
Table 1: Quantitative data on the upregulation of phytoene synthase (PSY) gene expression and phytoene accumulation in response to abiotic stress and genetic modification.
The Role of this compound as a Precursor to Abscisic Acid (ABA)
The enhanced production of this compound under stress is intrinsically linked to the biosynthesis of ABA. The conversion of this compound to downstream carotenoids, particularly zeaxanthin, provides the substrate for the synthesis of this critical stress hormone.
The Carotenoid-to-ABA Biosynthetic Pathway
The pathway from this compound to ABA involves a series of enzymatic steps, including desaturation, isomerization, cyclization, and cleavage. The upregulation of PSY is often accompanied by the increased expression of other key enzymes in this pathway, such as 9-cis-epoxycarotenoid dioxygenase (NCED), which is a rate-limiting step in ABA biosynthesis.[7]
ABA-Mediated Signaling in Abiotic Stress Tolerance
ABA acts as a central signaling molecule, triggering a cascade of downstream responses that help the plant adapt to and survive abiotic stress. These responses include stomatal closure to reduce water loss, the accumulation of osmoprotectants like proline, and the activation of a large number of stress-responsive genes.[11]
Quantitative Impact of this compound-Derived ABA on Plant Physiology
The upregulation of the this compound to ABA pathway has measurable effects on plant physiology, enhancing tolerance to abiotic stressors.
| Plant Species | Abiotic Stress | Parameter | Change | Reference |
| Nicotiana tabacum | Salt (250 mM NaCl) + DcPSY2 Overexpression | ABA levels in leaves | 1.6 to 3-fold increase | [10] |
| Daucus carota | Salt (250 mM NaCl) | ABA levels in leaves and roots | Significant induction | [4] |
| Portulaca oleracea | Salt (300 mM NaCl) | Proline content in leaves | ~11-fold increase | [12] |
| Zea mays | Drought | Proline supplementation + Drought | 67% reduction in MDA | [13] |
| Solanum lycopersicum | Drought | Proline content | Positive correlation with soil water deficit | [11] |
Table 2: Quantitative physiological changes in plants under abiotic stress, linked to the ABA and osmolyte response.
Experimental Protocols
Quantification of this compound and other Carotenoids by HPLC
This protocol provides a general framework for the extraction and analysis of carotenoids, including this compound, from plant tissues.
5.1.1. Extraction
-
Freeze-dry approximately 150 mg of plant tissue and homogenize to a fine powder.
-
Extract the powder with a suitable solvent mixture, such as hexane/acetone/ethanol (50/25/25 v/v).[14]
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the upper organic phase containing the carotenoids.
-
Repeat the extraction of the lower phase and pellet twice more with the extraction solvent.
-
Pool the organic phases and dry under a stream of nitrogen gas.
-
Resuspend the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., methanol/MTBE 60/40, v/v).[8]
5.1.2. HPLC Analysis
-
Column: C30 reverse-phase column (e.g., YMC Carotenoid C30, 250 x 4.6 mm, 5 µm).[8][15]
-
Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water.[8]
-
Detection: Photodiode array (PDA) detector, monitoring at wavelengths specific for phytoene (e.g., 286 nm) and other carotenoids.[8]
-
Quantification: Use external standards of known concentration to generate a calibration curve for each carotenoid of interest. This compound analytical standards are commercially available.[16]
Gene Expression Analysis by RT-qPCR
This protocol outlines the key steps for analyzing the expression of PSY genes.
5.2.1. RNA Extraction and cDNA Synthesis
-
Extract total RNA from plant tissue using a commercially available kit or a standard protocol.
-
Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a suitable primer (e.g., oligo(dT) or random hexamers).
5.2.2. qPCR
-
Design and validate primers specific to the PSY gene(s) of interest and suitable reference genes.
-
Prepare the qPCR reaction mixture containing cDNA template, primers, and a SYBR Green-based master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression.[17][18]
Conclusion and Future Perspectives
This compound, as the committed precursor in the carotenoid biosynthesis pathway, plays a fundamental and often underappreciated role in the response of plants to abiotic stress. Its regulated synthesis, primarily through the transcriptional control of phytoene synthase genes, provides the necessary substrate for the production of the stress hormone abscisic acid. The subsequent ABA-mediated signaling cascade is crucial for the activation of a wide range of adaptive responses that enhance plant tolerance to adverse environmental conditions.
For researchers in plant science, a deeper understanding of the regulation of this compound biosynthesis offers promising avenues for the development of crops with enhanced resilience to drought and salinity. Genetic engineering strategies aimed at modulating the expression of specific PSY paralogs could lead to crops with improved water use efficiency and the ability to maintain yield in challenging environments.
For professionals in drug development, the signaling pathways initiated by the downstream products of this compound present a rich source of potential targets for the development of novel therapeutic agents. The intricate network of kinases, phosphatases, and transcription factors involved in ABA signaling could offer new strategies for modulating cellular stress responses in various biological systems.
The continued exploration of the role of this compound and its derivatives in plant stress biology will undoubtedly pave the way for innovative solutions to some of the most pressing challenges in agriculture and medicine.
References
- 1. scilit.com [scilit.com]
- 2. Transcription Factors Interact with ABA through Gene Expression and Signaling Pathways to Mitigate Drought and Salinity Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcription Factors Interact with ABA through Gene Expression and Signaling Pathways to Mitigate Drought and Salinity Stress - ProQuest [proquest.com]
- 4. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 7. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Overexpression of PSY1 increases fruit skin and flesh carotenoid content and reveals associated transcription factors in apple (Malus × domestica) [frontiersin.org]
- 10. The Carrot Phytoene Synthase 2 (DcPSY2) Promotes Salt Stress Tolerance through a Positive Regulation of Abscisic Acid and Abiotic-Related Genes in Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relative Water Content, Proline, and Antioxidant Enzymes in Leaves of Long Shelf-Life Tomatoes under Drought Stress and Rewatering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. extrasynthese.com [extrasynthese.com]
- 17. elearning.unite.it [elearning.unite.it]
- 18. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
The Degradation Pathways of 15-cis-Phytoene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-cis-Phytoene, a colorless C40 carotenoid, serves as the pivotal precursor for the biosynthesis of all colored carotenoids in plants and various microorganisms. Its metabolic fate is critical in determining the flux through the carotenoid pathway and the accumulation of downstream products with significant biological activities. The degradation of this compound is primarily orchestrated through two distinct enzymatic routes: desaturation and isomerization reactions that lead to the formation of colored carotenoids, and direct oxidative cleavage by specific carotenoid cleavage dioxygenases (CCDs) that yield apocarotenoids. This technical guide provides a comprehensive overview of these degradation pathways, detailing the key enzymes, their mechanisms, and relevant kinetic data. Furthermore, it outlines established experimental protocols for the study of this compound degradation, offering a valuable resource for researchers in the fields of plant biology, biochemistry, and drug development.
Introduction
Carotenoids are a diverse group of isoprenoid pigments synthesized by plants, algae, fungi, and bacteria. They play essential roles in photosynthesis, photoprotection, and as precursors for the synthesis of phytohormones such as abscisic acid and strigolactones. The biosynthesis of all carotenoids begins with the formation of this compound from the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules, a reaction catalyzed by the enzyme phytoene (B131915) synthase (PSY).[1] The subsequent metabolism, or degradation, of this compound dictates the production of the vast array of carotenoids found in nature. Understanding these degradation pathways is crucial for efforts aimed at biofortification of crops with provitamin A and other health-promoting carotenoids, as well as for the development of herbicides that target these pathways.
The Poly-cis Pathway of Carotenoid Biosynthesis
In plants and cyanobacteria, the conversion of this compound to the red-colored lycopene (B16060) proceeds through a series of desaturation and isomerization steps known as the poly-cis pathway.[2] This pathway involves several key membrane-bound enzymes located in the plastids.
Phytoene Desaturase (PDS)
The first and rate-limiting step in the conversion of this compound is catalyzed by phytoene desaturase (PDS; EC 1.3.5.5). PDS introduces two double bonds into the this compound molecule, yielding 9,15,9'-tri-cis-ζ-carotene via the intermediate 9,15-di-cis-phytofluene.[3] This reaction requires a quinone as an electron acceptor. The enzyme follows an ordered ping-pong bi-bi kinetic mechanism where the carotene substrate and the quinone electron acceptor successively occupy the same catalytic site.[4]
ζ-Carotene Isomerase (Z-ISO)
While not directly acting on this compound, ζ-carotene isomerase (Z-ISO) is a critical enzyme in the pathway that acts on the product of PDS. It is unlikely that this compound is a substrate for Z-ISO because the primary isomer found in plants is this compound.
ζ-Carotene Desaturase (ZDS)
Following the action of PDS, ζ-carotene desaturase (ZDS; EC 1.3.99.26) introduces two further double bonds into the ζ-carotene molecule.[5] This enzyme can utilize substrates such as neurosporene (B1235373) and beta-zeacarotene, producing lycopene and gamma-carotene, respectively.[6]
Carotenoid Isomerase (CRTISO)
The final steps of the poly-cis pathway involve carotenoid isomerase (CRTISO), which converts the poly-cis-lycopene into the all-trans-lycopene, the precursor for the biosynthesis of cyclic carotenoids like β-carotene.
The Bacterial Pathway
In many bacteria, a single enzyme, phytoene desaturase CrtI (EC 1.3.99.31), catalyzes the entire conversion of this compound to all-trans-lycopene. This enzyme performs four sequential desaturation steps.[7]
Oxidative Cleavage by Carotenoid Cleavage Dioxygenases (CCDs)
Carotenoid Cleavage Dioxygenases (CCDs) are a family of non-heme iron-dependent enzymes that catalyze the oxidative cleavage of double bonds in carotenoid and apocarotenoid substrates.[8][9] While many CCDs act on downstream carotenoids, some have been shown to directly cleave phytoene.
Recent studies have indicated that this compound is not a substrate for CCD-mediated degradation in Arabidopsis thaliana.[10] However, a maize CCD, ZmCCD10a, has been demonstrated to cleave the C9–C10 (and C9′–C10′) double bonds of phytoene, producing the C13 apocarotenoid, geranylacetone.[10] This suggests that the direct degradation of phytoene by CCDs may be a species-specific pathway.
Data Presentation
Table 1: Key Enzymes in this compound Degradation
| Enzyme Name | Abbreviation | EC Number | Organism Type | Substrate(s) | Product(s) |
| Phytoene Desaturase | PDS | 1.3.5.5 | Plants, Cyanobacteria | This compound | 9,15-di-cis-Phytofluene, 9,15,9'-tri-cis-ζ-Carotene |
| ζ-Carotene Desaturase | ZDS | 1.3.99.26 | Plants, Cyanobacteria | ζ-Carotene, Neurosporene | Lycopene, γ-Carotene |
| Phytoene Desaturase (bacterial) | CrtI | 1.3.99.31 | Bacteria | This compound | all-trans-Lycopene |
| Carotenoid Cleavage Dioxygenase 10a | ZmCCD10a | - | Maize | Phytoene | Geranylacetone |
Table 2: Kinetic Parameters of Enzymes Involved in Phytoene Degradation
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| ζ-Carotene Desaturase (ZDS) | Anabaena PCC 7120 | ζ-Carotene | 10 | - | [6] |
| ζ-Carotene Desaturase (ZDS) | Anabaena PCC 7120 | Neurosporene | 10 | - | [6] |
| Phytoene Desaturase (CrtI) | Rubrivivax gelatinosus | Phytoene | - | - | [11] |
| Phytoene Desaturase (PDS) | Oryza sativa | Phytoene | - | kp | [4][12] |
| Phytoene Desaturase (PDS) | Oryza sativa | Phytofluene | - | kpf | [4][12] |
Note: Specific kcat and Km values for PDS are often determined through complex dynamic modeling of reaction time courses, resulting in rate constants (e.g., kp, kpf) rather than traditional Michaelis-Menten parameters.[4][12]
Experimental Protocols
Carotenoid Extraction
A general and robust method for the extraction of carotenoids from plant tissues is essential for accurate quantification.
Materials:
-
Lyophilized or fresh plant tissue
-
Acetone (HPLC grade)[13]
-
Hexane (HPLC grade)[13]
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Butylated hydroxytoluene (BHT) or α-tocopherol (as antioxidant)[14]
-
Calcium or magnesium carbonate (to neutralize acids)[14]
-
Mortar and pestle or homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Homogenize 100-500 mg of plant tissue in a mortar and pestle with liquid nitrogen or in a homogenizer with a suitable extraction solvent (e.g., acetone, or a mixture of hexane:acetone:ethanol).[15]
-
Add an antioxidant (e.g., 0.1% BHT) and a neutralizing agent (e.g., calcium carbonate) to the extraction solvent to prevent degradation.[14]
-
Perform the extraction in dim light and on ice to minimize isomerization and oxidation.[16]
-
Centrifuge the homogenate to pellet the debris.
-
Collect the supernatant containing the carotenoids.
-
Repeat the extraction process with the pellet until it is colorless.
-
Pool the supernatants and evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Resuspend the dried carotenoid extract in a known volume of a suitable solvent (e.g., acetone, MTBE, or the HPLC mobile phase) for analysis.
Phytoene Desaturase (PDS) Activity Assay
This in vitro assay is used to determine the activity of PDS by measuring the conversion of this compound to its desaturated products.
Materials:
-
Purified PDS enzyme
-
Liposomes containing this compound
-
Assay buffer (e.g., 50 mM MES-KOH, pH 6.0, 100 mM NaCl)
-
Quinone electron acceptor (e.g., duroquinone)
-
Reaction tubes
-
Water bath or incubator
-
Chloroform/Methanol (2:1, v/v) for stopping the reaction
-
HPLC system for product analysis
Procedure:
-
Prepare liposomes containing a known concentration of this compound.
-
In a reaction tube, combine the assay buffer, the quinone electron acceptor, and the phytoene-containing liposomes.
-
Initiate the reaction by adding the purified PDS enzyme.
-
Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a specific time period (e.g., 10-30 minutes) in the dark.
-
Stop the reaction by adding an equal volume of chloroform/methanol (2:1, v/v).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the carotenoids.
-
Evaporate the solvent and resuspend the extract in a suitable solvent for HPLC analysis.
Carotenoid Cleavage Dioxygenase (CCD) in vitro Assay
This assay determines the ability of a CCD enzyme to cleave this compound.
Materials:
-
Purified CCD enzyme
-
This compound substrate
-
Assay buffer (specific to the CCD being tested)
-
Ferrous iron (FeSO4)
-
Ascorbate (as a reducing agent)
-
Reaction tubes
-
Incubator
-
Ethyl acetate or other suitable organic solvent for extraction
-
GC-MS or LC-MS for product identification
Procedure:
-
In a reaction tube, combine the assay buffer, ferrous sulfate, and ascorbate.
-
Add the purified CCD enzyme.
-
Initiate the reaction by adding the this compound substrate (often solubilized with a detergent or in liposomes).
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Stop the reaction and extract the products with an organic solvent like ethyl acetate.
-
Analyze the extracted products by GC-MS or LC-MS to identify the apocarotenoid cleavage products.
HPLC Analysis of Phytoene and its Degradation Products
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying carotenoids. A C30 column is often preferred for its excellent resolution of carotenoid isomers.[17]
Typical HPLC System:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile phase gradient, for example:
-
Solvent A: Methanol/water/triethylamine (e.g., 90:9.5:0.5, v/v/v)
-
Solvent B: Methyl-tert-butyl ether (MTBE)
-
-
Gradient program: A linear gradient from a high percentage of Solvent A to a high percentage of Solvent B.
-
Detection wavelengths: Phytoene (286 nm), Phytofluene (348 nm), ζ-Carotene (400 nm), Lycopene (472 nm).[18]
Procedure:
-
Inject the prepared carotenoid extract onto the HPLC system.
-
Run the gradient program to separate the different carotenoids.
-
Identify the compounds based on their retention times and absorption spectra compared to authentic standards.
-
Quantify the compounds by integrating the peak areas and comparing them to a standard curve.
Mandatory Visualizations
Caption: Overview of the major degradation pathways of this compound.
Caption: Experimental workflow for the Phytoene Desaturase (PDS) activity assay.
Caption: General workflow for the extraction of carotenoids from plant tissues.
References
- 1. Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound desaturase - Wikipedia [en.wikipedia.org]
- 3. Plant-type phytoene desaturase: Functional evaluation of structural implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. All-trans-zeta-carotene desaturase - Wikipedia [en.wikipedia.org]
- 6. Biochemical characterization of purified zeta-carotene desaturase from Anabaena PCC 7120 after expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the Structure and Function of the Phytoene Desaturase CRTI from Pantoea ananatis, a Membrane-Peripheral and FAD-Dependent Oxidase/Isomerase | PLOS One [journals.plos.org]
- 8. pnas.org [pnas.org]
- 9. Comprehensive Analysis of Carotenoid Cleavage Dioxygenases Gene Family and Its Expression in Response to Abiotic Stress in Poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plant apocarotenoids: from retrograde signaling to interspecific communication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Setup of an Extraction Method for the Analysis of Carotenoids in Microgreens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carotenoids extraction and quantification: a review - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Carotenoid cleavage enzymes evolved convergently to generate the visual chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 16. omicsonline.org [omicsonline.org]
- 17. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Architect: An In-depth Technical Guide on the Impact of 15-cis-Phytoene on Membrane Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
15-cis-Phytoene, a colorless C40 carotenoid, is the primary precursor to all carotenoids in photosynthetic organisms. While its role in biosynthesis is well-established, its direct impact on the biophysical properties of cellular membranes is an area of emerging interest. This technical guide consolidates the current understanding and provides a theoretical framework, supported by established experimental protocols, for investigating the influence of this nonpolar isoprenoid on membrane fluidity, structure, and potential signaling cascades. Due to a scarcity of direct experimental data on this compound, this document draws analogies from studies on other nonpolar carotenoids, such as β-carotene, and presents detailed methodologies for future research.
Introduction: Beyond Biosynthesis
Carotenoids are integral components of biological membranes, influencing their structural integrity and function. This compound, as the foundational molecule for this diverse class of pigments, is synthesized at or near membrane-associated complexes.[1][2] Its highly lipophilic nature suggests a significant residence time within the lipid bilayer, where it is poised to interact with and modulate the membrane environment prior to its enzymatic conversion. Understanding these initial interactions is critical for a complete picture of carotenoid biology and for harnessing these properties in therapeutic and drug delivery applications.
Physical and Chemical Properties of this compound
A comprehensive understanding of this compound's interaction with lipid membranes begins with its fundamental physicochemical properties.
| Property | Value/Description | Citation |
| Molecular Formula | C40H64 | [3] |
| Molar Mass | 544.9 g/mol | [3] |
| Structure | A symmetric 40-carbon isoprenoid with three conjugated double bonds. The central double bond is in the cis configuration. | [4] |
| Solubility | Highly lipophilic, soluble in organic solvents, practically insoluble in water. | [5] |
| Calculated LogP | 15.3 | [3] |
| UV Absorption Maxima | Approximately 276, 286, and 297 nm in organic solvents. | [4] |
Theoretical Impact of this compound on Membrane Properties
As a nonpolar, rod-like molecule, this compound is expected to localize deep within the hydrophobic core of the lipid bilayer, oriented parallel to the membrane surface.[6] This positioning is in contrast to polar xanthophylls, which tend to span the membrane. The following sections detail the hypothesized effects on key membrane characteristics.
Membrane Fluidity
The introduction of the rigid, bulky structure of this compound into the acyl chain region of the membrane is anticipated to decrease membrane fluidity. By restricting the rotational and lateral movement of the lipid acyl chains, it would increase the packing order. This effect is analogous to the rigidifying effect observed with other nonpolar carotenoids.[7]
Illustrative Quantitative Data on Carotenoid-Induced Changes in Membrane Fluidity *
| Carotenoid | Model Membrane | Technique | Parameter | Change Observed | Citation |
| Staphyloxanthin | S. aureus membranes | Fluorescence Anisotropy (TMA-DPH) | Anisotropy (r) | Increase from ~0.22 to ~0.25 at 5°C, indicating decreased fluidity. | [8] |
| Lutein/Zeaxanthin (B1683548) | PEPG MLVs | Fluorescence Spectroscopy (Laurdan GP) | Generalized Polarization (GP) | Increase in GP values in the hydrophobic region, indicating decreased fluidity. | [9] |
| β-Carotene | S. aureus membranes | Fluorescence Polarization (DPH) | Polarization Index (PI) | Higher PI in carotenoid-producing strains, indicating a more rigid membrane. | [7] |
*Data for analogous carotenoids is presented due to the lack of specific data for this compound.
Membrane Thickness and Permeability
Molecular dynamics simulations of nonpolar carotenoids like β-carotene suggest that they can induce a thinning of the lipid bilayer.[10][11] This occurs as the carotenoid accommodates itself within the hydrophobic core, causing a reorganization of the lipid acyl chains that can lead to either compression or interdigitation of the lipid monolayers. This alteration in thickness and packing would consequently be expected to decrease the permeability of the membrane to small molecules and ions.
Experimental Protocols for Assessing Membrane Interactions
To empirically determine the effects of this compound, the following established protocols, adapted for this specific carotenoid, are recommended.
Preparation of Liposomes Incorporating this compound
This protocol describes the formation of large unilamellar vesicles (LUVs) containing this compound using the thin-film hydration and extrusion method.
Materials:
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or other desired lipid
-
This compound (analytical standard)
-
Chloroform/Methanol solvent mixture (2:1, v/v)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the desired amount of lipid (e.g., 10 mg) and this compound (to achieve a specific mol%) in the chloroform/methanol solvent mixture in a round-bottom flask.
-
Remove the organic solvent under a stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the inner surface.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing vigorously above the lipid's phase transition temperature.
-
Subject the resulting multilamellar vesicle (MLV) suspension to at least five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) 11-21 times to form LUVs.
Measurement of Membrane Fluidity by Fluorescence Anisotropy
This method utilizes the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which partitions into the hydrophobic core of the membrane. Its rotational freedom, and thus the polarization of its fluorescence, is sensitive to the local microviscosity.
Materials:
-
Liposome (B1194612) suspension (with and without this compound)
-
DPH stock solution in tetrahydrofuran (B95107) (THF)
-
Spectrofluorometer with polarization filters
Procedure:
-
Dilute the liposome suspension to the desired concentration in buffer.
-
Add DPH stock solution to the liposome suspension to a final concentration of ~1 µM (lipid-to-probe ratio of ~200:1).
-
Incubate the mixture in the dark at room temperature for at least 1 hour to allow for probe incorporation.
-
Measure the fluorescence intensities with the excitation polarizer set vertically and the emission polarizer set vertically (I_VV) and horizontally (I_VH).
-
Correct for instrumental bias (G-factor) by measuring intensities with the excitation polarizer set horizontally (I_HV and I_HH). G = I_HV / I_HH.
-
Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Compare the anisotropy values of liposomes with and without this compound. An increase in 'r' indicates a decrease in membrane fluidity.
Structural Analysis by FTIR and Raman Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can provide information on the conformation and dynamics of lipid acyl chains and headgroups.
-
Protocol: Acquire spectra of hydrated liposome films with and without this compound. Analyze the symmetric and asymmetric C-H stretching vibrations (ν_s(CH₂) and ν_as(CH₂)) of the lipid acyl chains around 2850 cm⁻¹ and 2920 cm⁻¹, respectively. A shift to lower wavenumbers indicates increased conformational order (decreased fluidity).[12]
Resonance Raman Spectroscopy: This technique can be used to study the orientation of carotenoids within the membrane.
-
Protocol: By using an excitation wavelength within the absorption band of this compound, the Raman signal from the carotenoid is selectively enhanced. By analyzing the angle-resolved resonance Raman scattering from oriented multibilayers, the orientation of the polyene chain relative to the bilayer normal can be determined.[13][14]
Potential Signaling Roles of this compound
While the primary role of this compound is as a biosynthetic intermediate, its accumulation under certain stress conditions suggests it could have signaling functions.[15] The enzymes of the carotenoid biosynthesis pathway are membrane-associated.[1][2] It is plausible that local concentrations of this compound could modulate the activity of these or other membrane-bound proteins through alterations in the local membrane environment. For instance, changes in membrane fluidity and thickness can impact the conformational dynamics and function of transmembrane proteins.
Conclusion and Future Directions
This compound, by virtue of its structure and localization, likely plays a more significant role in modulating membrane properties than is currently appreciated. While direct experimental evidence remains to be gathered, the theoretical framework and established protocols outlined in this guide provide a clear path forward for its investigation. Future research should focus on obtaining quantitative data on the effects of this compound on membrane fluidity, thickness, and permeability using the described techniques. Furthermore, exploring its potential to influence the function of membrane-associated proteins will be crucial in uncovering novel biological roles for this foundational carotenoid. Such studies will not only advance our fundamental understanding of membrane biology but also open new avenues for the development of novel drug delivery systems and therapeutics that leverage the membrane-modulating properties of isoprenoids.
References
- 1. Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound | C40H64 | CID 9963391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phytoene - Wikipedia [en.wikipedia.org]
- 5. Showing Compound Phytoene (FDB015831) - FooDB [foodb.ca]
- 6. Biologic activity of carotenoids related to distinct membrane physicochemical interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carotenoid-Related Alteration of Cell Membrane Fluidity Impacts Staphylococcus aureus Susceptibility to Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carotenoids are used as regulators for membrane fluidity by Staphylococcus xylosus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. Effects of carotenoids on lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Can membrane-bound carotenoid pigment zeaxanthin carry out a transmembrane proton transfer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of the orientational ordering of carotenoids in lipid bilayers by resonance-Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study of the orientational ordering of carotenoids in lipid bilayers by resonance-Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Methodological & Application
Quantification of 15-cis-Phytoene Using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
Application Note and Detailed Protocol
For researchers, scientists, and drug development professionals, the accurate quantification of 15-cis-phytoene is crucial for understanding its role in various biological processes and for its potential as a biomarker or therapeutic agent. This document provides a comprehensive guide to the analysis of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), a robust and widely accessible analytical technique.
Introduction
Phytoene (B131915), a colorless carotenoid, is the precursor to all other carotenoids in the biosynthetic pathway. It exists in several isomeric forms, with this compound being a significant isomer found in various natural sources, including fruits, vegetables, and human tissues. Due to its potential health benefits, including antioxidant and anti-inflammatory properties, there is a growing interest in its accurate quantification in diverse matrices. HPLC-DAD offers a reliable method for the separation and quantification of this compound from other carotenoids and matrix components. The key to successful analysis lies in efficient extraction, appropriate chromatographic separation, and precise detection. Phytoene is typically detected at a wavelength of approximately 285 nm.[1]
Experimental Protocols
This section details the methodologies for sample preparation and HPLC-DAD analysis for the quantification of this compound.
Sample Preparation and Extraction
The choice of extraction method depends on the sample matrix. Below are protocols for different sample types. All procedures should be performed under subdued light to prevent isomerization and degradation of carotenoids.
Protocol 1: Extraction from Plant Tissues (e.g., Apricot Pulp)
This protocol is adapted from methods used for fruit matrices.[2]
-
Homogenization: Weigh approximately 50 mg of lyophilized and powdered plant tissue into a centrifuge tube.
-
Solvent Addition: Add 0.5 mL of a mixed solvent of n-hexane:acetone (B3395972):ethanol (B145695) (1:1:1, v/v/v).[2]
-
Extraction: Vortex the mixture vigorously for 1 minute and centrifuge at 12,000 rpm for 5 minutes at 4°C.[2]
-
Phase Separation: Transfer the supernatant to a new tube. Add 0.5 mL of a saturated sodium chloride solution and vortex.[2]
-
Drying: Evaporate the organic layer to dryness under a stream of nitrogen.
-
Saponification (Optional, for chlorophyll-rich samples): To remove chlorophyll, dissolve the dried extract in 0.5 mL of methyl tert-butyl ether (MTBE) and add 0.5 mL of 10% KOH in methanol. After a brief incubation, add 1 mL of saturated sodium chloride solution and 0.5 mL of MTBE, vortex, and collect the upper organic layer.[2]
-
Reconstitution: Evaporate the final organic phase to dryness and reconstitute the residue in 100 µL of a methanol/MTBE (1:1, v/v) solution.[2]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[2]
Protocol 2: Extraction from Biological Fluids or Tissues (e.g., Feces)
This protocol is based on methods for complex biological samples.[1]
-
Homogenization: Homogenize approximately 0.3 g of lyophilized sample with 10.0 mL of cool PBS (1x, pH 7.4) and 2 mL of ethanol.[1]
-
Internal Standard: Add a known amount of an internal standard, such as tocopheryl acetate.[1]
-
Extraction: Add 20 mL of pure acetone and vortex. Subsequently, add an extraction solvent (e.g., a mixture of diethyl ether and petroleum ether).[1]
-
Saponification: Add 400 µL of 0.1 M pyrogallic acid in ethanol and 400 µL of 30% KOH in methanol. Incubate in an ultrasonic bath in the dark for 7 minutes.[1]
-
Liquid-Liquid Extraction: Add 800 µL of distilled water and 1600 µL of the extraction solvent. Vortex for 1 minute and centrifuge at 3500 rpm for 3 minutes.[1]
-
Pooling and Drying: Transfer the upper organic phase to a new tube. Repeat the extraction step twice more. Pool the organic phases and dry under a stream of nitrogen.[1]
-
Reconstitution: Dissolve the dried extract in 150 µL of methanol:MTBE (50:50) for HPLC analysis.[1]
HPLC-DAD Analysis
A C30 column is highly recommended for the separation of carotenoid isomers, including this compound.[3]
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode-Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | YMC C30, 3 µm, 100 mm x 2.0 mm | Spheri-5-ODS, 5 µm |
| Mobile Phase A | Methanol:Acetonitrile (1:3, v/v) with 0.01% BHT and 0.1% Formic Acid[2] | Acetonitrile:Dichloromethane:Methanol (70:20:10, v/v/v)[4] |
| Mobile Phase B | Methyl tert-butyl ether (MTBE) with 0.01% BHT[2] | N/A (Isocratic) |
| Gradient | 0-3 min: 0% B; 3-5 min: linear to 70% B; 5-9 min: linear to 95% B; 10-11 min: return to 0% B[2] | Isocratic |
| Flow Rate | 0.8 mL/min[2] | 1.0 mL/min (typical) |
| Column Temperature | 28°C[2] | Ambient or controlled (e.g., 20°C)[3] |
| Injection Volume | 2 µL[2] | 10-20 µL |
| Detection Wavelength | 285 nm for phytoene[1] | 285 nm for phytoene[1] |
Quantification
Quantification is achieved by creating a calibration curve using an analytical standard of this compound.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/MTBE). Perform serial dilutions to create a series of calibration standards of known concentrations.
-
Calibration Curve: Inject each standard into the HPLC-DAD system and record the peak area at 285 nm. Plot the peak area versus the concentration to generate a linear regression curve.
-
Sample Analysis: Inject the prepared sample extracts and determine the peak area corresponding to this compound.
-
Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of this compound in the sample.
Data Presentation
The following table summarizes quantitative data for phytoene from various studies.
| Matrix | Phytoene Concentration | Method | Reference |
| Human Feces | Median: 11.4 µg/g dry weight | HPLC-DAD | [1] |
| Apricot Pulp ('JTY' cultivar, S7 stage) | Approx. 39 µg/g (as β-carotene, pathway analysis) | LC-MS/MS | [2] |
| Tomato Cultivars | Varies significantly by cultivar | HPLC-PDA | [5] |
Calibration Curve Data Example
| Analyte | Concentration Range (ng/µL) | R² | Reference |
| Phytoene (used for Phytofluene quantification) | Not specified, but other carotenoids in the same study ranged from 0.11 to 36.6 ng/µL | >0.98 | [1] |
| all-E-lycopene | 1-25 µg/mL | >0.998 | [5] |
| all-E-β-carotene | 1-25 µg/mL | >0.998 | [5] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using HPLC-DAD.
References
- 1. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of 15-cis-Phytoene from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoene (B131915), a 40-carbon carotenoid precursor, is the first committed step in the carotenoid biosynthetic pathway in plants. The 15-cis isomer of phytoene is the primary product of the phytoene synthase (PSY) enzyme and serves as the substrate for subsequent desaturation reactions leading to the formation of colored carotenoids like lycopene (B16060) and β-carotene. Recent interest in phytoene and its downstream metabolite, phytofluene (B1236011), has grown due to their potential health benefits, including antioxidant and anti-inflammatory properties, and their ability to absorb UV light, suggesting a role in skin protection. This document provides detailed protocols for the extraction of 15-cis-phytoene from plant tissues, focusing on common sources such as tomatoes and carrots.
Data Presentation
Table 1: Phytoene and Phytofluene Content in Selected Plant Tissues
| Plant Tissue | Phytoene (mg/100g fresh weight) | Phytofluene (mg/100g fresh weight) | Reference |
| Carrot | 7.3 | 1.7 | |
| Apricot | 2.8 | 0.6 | |
| Tomato Juice (commercial) | 2.0 | - | |
| Orange | 1.1 | - | |
| Tomato Sauce (commercial) | - | 1.2 | |
| Canned Tomato | - | 1.0 |
Note: Data represents total phytoene and phytofluene content and may not be exclusively the 15-cis isomer. The concentration of specific isomers can be determined by the analytical method employed.
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound from Tomato Fruit
This protocol outlines a standard procedure for the extraction of phytoene from fresh tomato fruit. Tomatoes are a rich source of carotenoids, and this method is optimized for the recovery of early precursors in the biosynthetic pathway.
Materials:
-
Fresh, ripe tomato fruit
-
Liquid nitrogen
-
Mortar and pestle or a laboratory blender
-
Hexane (B92381) (HPLC grade)
-
Acetone (HPLC grade)
-
Ethanol (B145695) (96%)
-
Butylated hydroxytoluene (BHT)
-
Sodium chloride (NaCl) solution, 10% (w/v)
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Amber glass vials for storage
Procedure:
-
Sample Preparation:
-
Wash and blot dry the tomato fruit.
-
Cut the tomatoes into small pieces and freeze them in liquid nitrogen.
-
Grind the frozen tomato pieces into a fine powder using a pre-chilled mortar and pestle or a blender.
-
-
Extraction:
-
Weigh approximately 2-5 g of the powdered tomato tissue into a centrifuge tube.
-
Add 20 mL of a hexane:acetone:ethanol (2:1:1, v/v/v) solvent mixture containing 0.1% BHT. The addition of BHT is crucial to prevent oxidation of the carotenoids during extraction.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Incubate the mixture on a shaker at room temperature for 30 minutes, protected from light.
-
-
Phase Separation:
-
Add 5 mL of 10% NaCl solution to the tube to facilitate phase separation.
-
Vortex the mixture again for 1 minute.
-
Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C. This will separate the mixture into two layers: an upper hexane layer containing the carotenoids and a lower aqueous layer.
-
-
Collection of Extract:
-
Carefully collect the upper hexane layer using a Pasteur pipette and transfer it to a clean tube.
-
Repeat the extraction process on the remaining pellet with another 10 mL of the hexane:acetone:ethanol mixture to maximize the yield.
-
Combine the hexane extracts.
-
-
Drying and Concentration:
-
Pass the combined hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Storage:
-
Immediately redissolve the dried extract in a known volume of hexane or a suitable solvent for analysis (e.g., mobile phase for HPLC).
-
Transfer the extract to an amber glass vial, flush with nitrogen, and store at -20°C or lower until analysis. Phytoene is highly unstable and susceptible to degradation by light and air.
-
Protocol 2: Extraction of this compound from Carrot with Saponification
This protocol is adapted for carrot tissue, which has a tougher matrix. It includes a saponification step to remove interfering lipids and chlorophylls, which can be present in some carrot varieties or if aerial parts are included. Saponification is a common step in carotenoid analysis to hydrolyze carotenoid esters and remove unwanted lipids.
Materials:
-
Fresh carrots
-
Liquid nitrogen
-
Grater or food processor
-
Ethanol (96%)
-
Potassium hydroxide (B78521) (KOH) solution, 60% (w/v) in water
-
Hexane (HPLC grade)
-
Diethyl ether (peroxide-free)
-
Sodium chloride (NaCl) solution, saturated
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Rotary evaporator
-
Amber glass vials for storage
Procedure:
-
Sample Preparation:
-
Wash, peel, and grate the carrots.
-
Freeze the grated carrot in liquid nitrogen and grind to a fine powder.
-
-
Initial Extraction:
-
Weigh approximately 5 g of the powdered carrot tissue into a flask.
-
Add 50 mL of ethanol and stir for 15 minutes at room temperature.
-
-
Saponification:
-
Add 5 mL of 60% KOH solution to the ethanolic mixture.
-
Incubate the mixture in a water bath at 60°C for 30-60 minutes with occasional swirling. This step should be performed under a nitrogen atmosphere to prevent oxidation. The saponification process helps to break down cell walls and release carotenoids.
-
-
Extraction of Unsaponifiable Matter:
-
After cooling the mixture to room temperature, transfer it to a separatory funnel.
-
Add 50 mL of hexane:diethyl ether (1:1, v/v) and shake vigorously for 1-2 minutes.
-
Allow the layers to separate. Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer twice more with 25 mL of the hexane:diethyl ether mixture.
-
Combine all the organic extracts.
-
-
Washing:
-
Wash the combined organic extract with 50 mL of saturated NaCl solution to remove residual KOH and other water-soluble impurities. Repeat the washing step until the aqueous phase is neutral (check with pH paper).
-
-
Drying and Concentration:
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.
-
-
Storage:
-
Redissolve the dried extract in a known volume of a suitable solvent for analysis.
-
Store in an amber glass vial under nitrogen at -20°C or lower.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for the Analysis of this compound
This protocol describes a reversed-phase HPLC method for the separation and quantification of phytoene isomers. A C30 column is often preferred for carotenoid analysis due to its ability to separate geometric isomers.
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C30 column (e.g., 4.6 x 250 mm, 5 µm). A C18 column can also be used, but may provide less resolution for isomers.
Mobile Phase and Gradient:
-
A gradient mobile phase is typically used for the separation of a wide range of carotenoids. A common system consists of:
-
Solvent A: Methanol/Water (96:4, v/v)
-
Solvent B: Methyl-tert-butyl ether (MTBE)
-
-
Gradient Program:
-
0-12 min: Linear gradient from 50% B to 63% B
-
12-17 min: Hold at 63% B
-
17-22 min: Return to 50% B
-
22-27 min: Re-equilibration at 50% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection:
-
Phytoene is detected by its characteristic UV absorption spectrum with a maximum at approximately 286 nm. A PDA detector is highly recommended to confirm the identity of the peak by its spectral characteristics.
Quantification:
-
Quantification is performed by external calibration using a certified standard of this compound.
-
Create a calibration curve by injecting known concentrations of the standard and plotting peak area against concentration.
-
The concentration of this compound in the sample extracts is then calculated from the calibration curve.
Mandatory Visualization
Caption: General workflow for the extraction of this compound from plant tissues.
Caption: Simplified carotenoid biosynthetic pathway in plants.
Spectrophotometric Determination of 15-cis-Phytoene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-cis-Phytoene is a colorless, naturally occurring carotenoid that serves as a crucial precursor in the biosynthesis of all other carotenoids.[1][2] Unlike colored carotenoids, which absorb light in the visible region, this compound exhibits characteristic absorption in the ultraviolet (UV) range of the electromagnetic spectrum. This property allows for its quantitative determination using UV-Vis spectrophotometry, a widely accessible and rapid analytical technique. These application notes provide detailed protocols for the spectrophotometric determination of this compound in various samples, addressing sample preparation, potential interferences, and data analysis.
Principle
The quantitative analysis of this compound by UV-Vis spectrophotometry is based on the Beer-Lambert law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. The concentration of this compound in a sample extract can be calculated by measuring its absorbance at its specific maximum absorption wavelength (λmax) and using its molar extinction coefficient (ε).
Quantitative Data
A critical parameter for the spectrophotometric quantification of this compound is its molar extinction coefficient. While direct literature values for the molar extinction coefficient of this compound are scarce, the specific extinction coefficient (E1% 1cm) for phytoene (B131915) has been reported as 1250 at 286 nm in petroleum ether. This value can be used to calculate the molar extinction coefficient.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Solvent | Reference |
| Absorption Maxima (λmax) | 275, 285, 297 nm | Methanol (B129727)/Methyl-tert-butyl ether (MeOH/MTBE) | [3] |
| Specific Extinction Coefficient (E1% 1cm) | 1250 | Petroleum Ether | |
| Molecular Weight | 544.9 g/mol | - | [3] |
| Calculated Molar Extinction Coefficient (ε) at 286 nm | ~68,113 L·mol⁻¹·cm⁻¹ | Petroleum Ether | Calculated |
Note: The molar extinction coefficient was calculated using the formula: ε = (E1% 1cm * Molecular Weight) / 10.
Experimental Protocols
General Considerations
-
Light Sensitivity: this compound is susceptible to photo-isomerization and degradation. All procedures should be performed under subdued light or using amber-colored glassware to minimize exposure to light.
-
Oxidation: Phytoene is prone to oxidation. The use of antioxidants, such as butylated hydroxytoluene (BHT), in the extraction solvents is recommended. Solvents should be degassed to remove dissolved oxygen.
-
Purity of Solvents: Use HPLC-grade or analytical-grade solvents to avoid interference from impurities.
Sample Preparation
The choice of extraction method depends on the sample matrix. Below are protocols for plant tissues and microbial cultures.
Protocol 2.1: Extraction from Plant Tissues (e.g., Tomato, Apricot)
This method is adapted from procedures used for carotenoid extraction from fruits.
Materials:
-
Plant tissue (e.g., 1-5 g of homogenized fruit pulp)
-
Acetone (B3395972) (containing 0.1% BHT)
-
Petroleum ether or Hexane (B92381)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Mortar and pestle or homogenizer
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Rotary evaporator (optional)
Procedure:
-
Weigh the homogenized plant tissue and place it in a mortar or a homogenizer.
-
Add a sufficient volume of cold acetone (containing 0.1% BHT) to cover the sample (e.g., 10-20 mL).
-
Grind or homogenize the tissue until a uniform paste is formed.
-
Filter the extract through a Büchner funnel with filter paper or centrifuge the mixture to pellet the solid debris.
-
Repeat the extraction of the residue with acetone until the residue is colorless.
-
Pool the acetone extracts and transfer them to a separatory funnel.
-
Add an equal volume of petroleum ether or hexane and 10-20 mL of saturated NaCl solution to the separatory funnel.
-
Gently mix the phases and allow them to separate. The upper phase (petroleum ether/hexane) will contain the carotenoids.
-
Discard the lower aqueous phase.
-
Wash the upper phase with distilled water two to three times to remove residual acetone.
-
Dry the petroleum ether/hexane extract by passing it through a small column of anhydrous sodium sulfate.
-
If necessary, concentrate the extract to a smaller volume using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen.
-
Dilute the extract with the chosen solvent (e.g., petroleum ether or hexane) to obtain an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 - 0.8).
Protocol 2.2: Extraction from Microbial Cultures (e.g., Algae, Bacteria)
This protocol is suitable for extracting phytoene from microbial biomass.
Materials:
-
Microbial cell pellet
-
Phosphate buffered saline (PBS) or appropriate buffer
-
Acetone or Methanol (containing 0.1% BHT)
-
Petroleum ether or Hexane
-
Sonicator or bead beater
-
Centrifuge and centrifuge tubes
Procedure:
-
Harvest the microbial cells by centrifugation.
-
Wash the cell pellet with PBS or a suitable buffer to remove media components.
-
Resuspend the cell pellet in a small volume of buffer.
-
Disrupt the cells using sonication on ice or a bead beater to release the intracellular contents.
-
Add at least 3 volumes of acetone or methanol (containing 0.1% BHT) to the cell lysate and mix thoroughly.
-
Centrifuge to pellet the cell debris.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction of the pellet until it is colorless.
-
Pool the supernatants and proceed with the liquid-liquid partitioning as described in Protocol 2.1, steps 7-13.
Spectrophotometric Measurement
Instrumentation:
-
UV-Vis Spectrophotometer capable of scanning in the UV range (200-400 nm).
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Set the spectrophotometer to scan from 400 nm down to 250 nm.
-
Use the same solvent as used for the final dilution of the extract as a blank to zero the instrument.
-
Record the absorbance spectrum of the diluted sample extract.
-
Identify the absorbance maximum (λmax) around 286 nm.
-
Record the absorbance at the λmax.
Data Analysis and Calculations
The concentration of this compound in the extract can be calculated using the Beer-Lambert law:
A = ε * c * l
Where:
-
A is the absorbance at λmax.
-
ε is the molar extinction coefficient (in L·mol⁻¹·cm⁻¹).
-
c is the concentration of this compound (in mol·L⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
Calculation of this compound Concentration:
-
Using Molar Extinction Coefficient (ε):
-
Concentration (mol/L) = Absorbance / (ε * path length)
-
Concentration (g/L) = Concentration (mol/L) * Molecular Weight of this compound (544.9 g/mol )
-
-
Using Specific Extinction Coefficient (E1% 1cm):
-
Concentration ( g/100 mL) = Absorbance / E1% 1cm
-
Concentration (g/L) = (Absorbance / E1% 1cm) * 10
-
The final concentration in the original sample should be calculated by taking into account the initial amount of sample and the total volume of the extract.
Concentration in original sample (µg/g) = (Concentration of extract (g/L) * Total volume of extract (L) * 1,000,000) / Initial weight of sample (g)
Handling Interferences
A common challenge in the spectrophotometric determination of phytoene is the presence of phytofluene (B1236011), another colorless carotenoid that is the immediate downstream product of phytoene desaturation. Phytofluene has absorption maxima at approximately 331, 348, and 367 nm, which can overlap with the tail of the phytoene absorption spectrum.
Method for Simultaneous Determination of Phytoene and Phytofluene (Vierordt's Method)
For samples containing both phytoene and phytofluene, a simultaneous equation method (Vierordt's method) can be employed to determine the concentration of each compound.[4] This method requires measuring the absorbance of the mixture at two different wavelengths, ideally at the λmax of each component.
Principle: The total absorbance at a given wavelength is the sum of the absorbances of the individual components.
Equations:
-
A₁ = ε(phytoene, λ₁) * c(phytoene) * l + ε(phytofluene, λ₁) * c(phytofluene) * l
-
A₂ = ε(phytoene, λ₂) * c(phytoene) * l + ε(phytofluene, λ₂) * c(phytofluene) * l
Where:
-
A₁ and A₂ are the absorbances of the mixture at wavelengths λ₁ and λ₂, respectively.
-
λ₁ is the λmax of phytoene (e.g., 286 nm).
-
λ₂ is the λmax of phytofluene (e.g., 348 nm).
-
ε(compound, λ) is the molar extinction coefficient of the specified compound at the specified wavelength.
-
c(compound) is the concentration of the specified compound.
-
l is the path length (1 cm).
To use this method, the molar extinction coefficients of both pure phytoene and pure phytofluene must be known at both wavelengths.
Visualizations
References
Application Notes and Protocols for the Enzymatic Assay of Phytoene Synthase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoene (B131915) synthase (PSY) is a critical enzyme in the biosynthesis of carotenoids, catalyzing the first committed step in this pathway.[1][2][3] As the primary rate-limiting enzyme, PSY activity is a key determinant of carotenoid accumulation in various organisms, including plants and microorganisms.[1][2][4][5] The enzymatic assay of phytoene synthase is a fundamental tool for characterizing its biochemical properties, investigating its regulation, and screening for potential inhibitors or activators. This document provides detailed application notes and protocols for performing a robust and reliable phytoene synthase enzymatic assay.
Phytoene synthase catalyzes the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form prephytoene pyrophosphate, which is then converted to 15-cis-phytoene.[1][2][6] This reaction is dependent on the presence of the cofactor Mn2+.[1][2] The activity of PSY is subject to complex regulatory mechanisms at the transcriptional, post-transcriptional, and post-translational levels, making its in vitro characterization essential for understanding carotenoid biosynthesis.[4][5][7]
Data Presentation
The following table summarizes typical quantitative data and reaction conditions for a phytoene synthase enzymatic assay. These values may require optimization depending on the specific enzyme source and experimental goals.
| Parameter | Value | Notes |
| Enzyme Concentration | 1-10 µg | Optimal concentration should be determined empirically. |
| Substrate (GGPP) Concentration | 10-100 µM | Radiolabeled [1-14C]GGPP is commonly used for detection. |
| MnCl2 Concentration | 0.5-5 mM | Mn2+ is an essential cofactor for PSY activity.[1][2] |
| Buffer | 50 mM Tris-HCl, pH 7.5-8.0 | Other buffers such as MOPS or HEPES can also be used. |
| Detergent (e.g., Tween 80) | 0.05-0.2% (v/v) | Can aid in enzyme stability and activity. |
| Incubation Temperature | 25-37 °C | Optimal temperature may vary depending on the enzyme source. |
| Incubation Time | 15-60 minutes | Should be within the linear range of the reaction. |
| Reaction Volume | 50-200 µL |
Experimental Protocols
This section provides a detailed methodology for the expression and purification of recombinant phytoene synthase and the subsequent enzymatic assay.
Expression and Purification of Recombinant Phytoene Synthase
A reliable source of active enzyme is crucial for the assay. Recombinant expression in E. coli is a common method for obtaining sufficient quantities of PSY.[4][5]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the phytoene synthase gene (e.g., pET vector)
-
LB Broth and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole (B134444), 1 mM DTT, 10% glycerol)
-
Ni-NTA affinity chromatography column
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole)
-
Dialysis Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol)
Protocol:
-
Transform the E. coli expression strain with the PSY expression vector.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged phytoene synthase with Elution Buffer.
-
Dialyze the eluted protein against Dialysis Buffer to remove imidazole and for buffer exchange.
-
Determine the protein concentration using a standard method (e.g., Bradford assay) and assess purity by SDS-PAGE.
Phytoene Synthase Enzymatic Assay
This protocol describes a typical assay using a radiolabeled substrate for the quantification of phytoene production.
Materials:
-
Purified phytoene synthase enzyme
-
[1-14C]Geranylgeranyl pyrophosphate (GGPP)
-
Assay Buffer (50 mM Tris-HCl pH 7.8, 5 mM MnCl2, 5 mM DTT, 0.1% Tween 80)
-
Unlabeled GGPP
-
Stop Solution (e.g., Methanol:Chloroform, 2:1, v/v)
-
Organic Solvent for extraction (e.g., Hexane or Petroleum Ether)
-
Scintillation cocktail and vials
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture in a microcentrifuge tube containing Assay Buffer.
-
Add unlabeled GGPP to the desired final concentration.
-
Add a known amount of [1-14C]GGPP (e.g., to a final specific activity of 1000 dpm/nmol).
-
Pre-incubate the reaction mixture at the desired temperature for 5 minutes.
-
Initiate the reaction by adding the purified phytoene synthase enzyme.
-
Incubate the reaction for a set period (e.g., 30 minutes) at the optimal temperature.
-
Stop the reaction by adding the Stop Solution.
-
Extract the lipid-soluble product (phytoene) by adding an organic solvent (e.g., hexane), vortexing, and centrifuging to separate the phases.
-
Transfer the organic (upper) phase containing the radiolabeled phytoene to a new tube.
-
Repeat the extraction step to ensure complete recovery of the product.
-
Evaporate the pooled organic phases to dryness under a stream of nitrogen.
-
Resuspend the residue in a small volume of organic solvent and transfer to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the amount of phytoene produced based on the specific activity of the [1-14C]GGPP and the measured radioactivity.
Visualizations
The following diagrams illustrate the carotenoid biosynthesis pathway and the experimental workflow for the phytoene synthase assay.
Caption: Simplified carotenoid biosynthesis pathway highlighting the central role of Phytoene Synthase.
Caption: Experimental workflow for the phytoene synthase enzymatic assay.
References
- 1. Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]
- 3. Characterization and Expression Analysis of Phytoene Synthase from Bread Wheat (Triticum aestivum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 5. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytoene synthase - Wikipedia [en.wikipedia.org]
- 7. Regulation and activation of phytoene synthase, a key enzyme in carotenoid biosynthesis, during photomorphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Engineering of E. coli for 15-cis-Phytoene Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phytoene (B131915), a 40-carbon isoprenoid, is the precursor to all carotenoids. The 15-cis isomer of phytoene is of particular interest due to its potential health benefits, including antioxidant and anti-inflammatory properties. This document provides detailed application notes and protocols for the metabolic engineering of Escherichia coli for the production of 15-cis-phytoene. The protocols cover strain construction, cultivation, and analytical methods for quantification.
Metabolic Pathway for this compound Production in E. coli
E. coli possesses the native methylerythritol 4-phosphate (MEP) pathway, which synthesizes the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). For the production of this compound, two key heterologous enzymes are introduced:
-
Geranylgeranyl Pyrophosphate (GGPP) Synthase (CrtE): This enzyme catalyzes the condensation of farnesyl pyrophosphate (FPP), an intermediate of the MEP pathway, with one molecule of IPP to form GGPP. The crtE gene from Pantoea ananatis is commonly used for this purpose.
-
This compound Synthase (CrtB): This enzyme catalyzes the head-to-head condensation of two molecules of GGPP to produce this compound. The crtB gene from the cyanobacterium Synechocystis sp. PCC 6803 is known to specifically produce the 15-cis isomer.[1]
The introduction of these two genes into E. coli redirects the metabolic flux from the native MEP pathway towards the synthesis of this compound.
Data Presentation
Table 1: Summary of Quantitative Data for Phytoene Production in Engineered E. coli
| Strain | Plasmid | Key Genes Expressed | Cultivation Conditions | Phytoene Titer (mg/L) | Phytoene Yield (mg/g DCW) | Reference |
| E. coli BL21Star(DE3) | pAC-PTE-MT | crtE, crtB (unknown origin) | 2XM9 minimal medium, 5 g/L glucose, 31°C, 48h | ~0.179 | Not reported | --INVALID-LINK-- |
| E. coli DH5α | pYS71 | crtE-B (P. ananatis) | LB medium, 37°C, 16h | Not reported | Not reported | --INVALID-LINK-- |
Note: Data for this compound specifically is limited; the table presents total phytoene production where the primary isomer was identified as 15-cis.
Experimental Protocols
Protocol 1: Construction of this compound Production Plasmid
This protocol describes the construction of an expression plasmid co-expressing geranylgeranyl pyrophosphate synthase (crtE) from Pantoea ananatis and this compound synthase (crtB) from Synechocystis sp. PCC 6803.
Materials:
-
E. coli DH5α (for cloning)
-
Pantoea ananatis genomic DNA
-
Synechocystis sp. PCC 6803 genomic DNA
-
pACYC184 vector
-
Restriction enzymes (e.g., EcoRI, BamHI, HindIII, SalI)
-
T4 DNA Ligase
-
DNA polymerase for PCR
-
Primers for crtE and crtB amplification (with appropriate restriction sites)
-
LB agar (B569324) plates and broth with chloramphenicol (B1208) (34 µg/mL)
-
DNA purification kits (PCR and gel extraction)
Procedure:
-
Gene Amplification:
-
Amplify the crtE gene from P. ananatis genomic DNA using PCR with primers containing EcoRI and BamHI restriction sites.
-
Amplify the crtB gene from Synechocystis sp. PCC 6803 genomic DNA using PCR with primers containing HindIII and SalI restriction sites.
-
-
Plasmid and Insert Digestion:
-
Digest the pACYC184 vector and the purified crtE PCR product with EcoRI and BamHI.
-
Ligate the digested crtE fragment into the pACYC184 vector to create pACYC-crtE.
-
Digest the pACYC-crtE plasmid and the purified crtB PCR product with HindIII and SalI.
-
-
Ligation and Transformation:
-
Ligate the digested crtB fragment into the pACYC-crtE vector to create the final expression plasmid, pACYC-crtEB.
-
Transform the ligation product into competent E. coli DH5α cells.
-
-
Selection and Verification:
-
Plate the transformed cells on LB agar containing chloramphenicol.
-
Select colonies and verify the correct insertion of both genes by colony PCR and restriction digestion of the isolated plasmid. Sequence the inserts to confirm their identity.
-
Protocol 2: Cultivation of Engineered E. coli for this compound Production
Materials:
-
E. coli BL21(DE3) strain
-
pACYC-crtEB plasmid
-
LB medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl)
-
2xYT medium (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl)
-
Terrific Broth (TB) (12 g/L tryptone, 24 g/L yeast extract, 4 mL/L glycerol, 0.017 M KH2PO4, 0.072 M K2HPO4)
-
M9 minimal medium (with glucose as carbon source)
-
Chloramphenicol (34 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) (if using an inducible promoter)
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Transformation: Transform the pACYC-crtEB plasmid into competent E. coli BL21(DE3) cells.
-
Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing chloramphenicol. Incubate overnight at 37°C with shaking at 200 rpm.
-
Production Culture:
-
Inoculate 100 mL of your chosen production medium (e.g., 2xYT or TB for higher yields, M9 for defined conditions) in a 500 mL flask with the overnight starter culture to an initial OD600 of 0.05-0.1.
-
Incubate at 30-37°C with vigorous shaking (200-250 rpm). A lower temperature of 28-30°C can sometimes enhance carotenoid production.[1]
-
-
Induction (if applicable): If using a plasmid with an inducible promoter (e.g., T7 or tac), add IPTG to a final concentration of 0.1-1 mM when the culture reaches an OD600 of 0.6-0.8.
-
Harvesting: Continue incubation for 24-48 hours post-inoculation (or post-induction). Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Cell Pellet: Wash the cell pellet with sterile water or phosphate-buffered saline (PBS) and store at -80°C until extraction.
Protocol 3: Extraction and Quantification of this compound
Materials:
-
Frozen cell pellet of phytoene-producing E. coli
-
Dichloromethane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Sonication bath
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
HPLC system with a photodiode array (PDA) detector
-
C30 reverse-phase HPLC column (e.g., YMC Carotenoid S-3, 3 µm, 4.6 x 150 mm)
-
Phytoene standard (for quantification)
Procedure:
-
Cell Lysis and Extraction:
-
Resuspend the frozen cell pellet in 1 mL of methanol by vortexing.
-
Add 3 mL of acetone and vortex vigorously for 1 minute.
-
Sonicate the mixture for 5 minutes in a bath sonicator.
-
Add 3 mL of hexane and vortex for 1 minute.
-
Centrifuge at 4,000 x g for 5 minutes to separate the phases.
-
-
Phase Separation and Collection:
-
Carefully collect the upper hexane layer containing the phytoene.
-
Repeat the hexane extraction on the lower phase and cell debris two more times.
-
Pool the hexane extracts.
-
-
Washing and Drying:
-
Wash the pooled hexane extract with an equal volume of saturated NaCl solution to remove residual water-soluble compounds.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the hexane under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of a suitable solvent for HPLC analysis (e.g., a mixture of methyl-tert-butyl ether (MTBE) and methanol).
-
-
HPLC Analysis:
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
HPLC Conditions:
-
Column: C30 reverse-phase column.
-
Mobile Phase A: Methanol/MTBE/Water (e.g., 81:15:4, v/v/v).
-
Mobile Phase B: Methanol/MTBE/Water (e.g., 6:90:4, v/v/v).
-
Gradient: A linear gradient from 100% A to 100% B over 20-30 minutes is a common starting point for separating phytoene isomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 286 nm for phytoene.
-
Identification: this compound can be identified by its characteristic UV-Vis spectrum with a maximum absorbance at approximately 286 nm and by comparing its retention time with a standard.
-
-
-
Quantification:
-
Prepare a standard curve using a this compound standard of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing the peak area with the standard curve.
-
Concluding Remarks
The metabolic engineering of E. coli provides a promising platform for the sustainable production of this compound. The protocols outlined in this document offer a comprehensive guide for researchers to establish a robust production system. Further optimization of gene expression levels, cultivation conditions, and precursor supply through metabolic engineering strategies can potentially lead to significantly higher yields of this compound.
References
Key Advantages of UPC²-MS for Phytoene Isomer Analysis
An advanced UPC²-MS method has been developed for the high-resolution separation of 15-cis-Phytoene and its isomers. This application note provides a detailed protocol for researchers, scientists, and drug development professionals, offering a significant improvement over traditional HPLC-based methods in terms of speed, efficiency, and reduced solvent consumption.
UltraPerformance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography (SFC), leverages the unique properties of compressed carbon dioxide as the primary mobile phase. This technique is particularly well-suited for the analysis of non-polar compounds like carotenoids and their isomers, which are often challenging to separate using conventional reversed-phase liquid chromatography. When coupled with mass spectrometry (MS), UPC² provides a powerful tool for the unambiguous identification and quantification of specific isomers.
-
Superior Resolution of Isomers: The unique selectivity of UPC² allows for the baseline separation of structurally similar cis/trans isomers of phytoene (B131915).
-
Rapid Analysis Time: The low viscosity of the mobile phase enables high flow rates without excessive backpressure, significantly reducing run times compared to HPLC.
-
Reduced Solvent Consumption: Utilizing environmentally benign CO₂ as the primary mobile phase drastically cuts down on the use of toxic organic solvents.
-
Enhanced Sensitivity: The efficient ionization of analytes in the MS source, often facilitated by a make-up solvent, leads to high detection sensitivity.
Experimental Protocols
This section details the necessary steps for sample preparation and the instrumental conditions for the UPC²-MS system.
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. As carotenoids are susceptible to degradation from light and heat, it is recommended to perform all steps under subdued lighting and to use amber vials.
Materials:
-
Sample containing phytoene (e.g., plant extract, microbial culture, in-vitro reaction)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Methanol (B129727), HPLC grade
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters (PTFE)
-
Amber glass autosampler vials with inserts
Protocol:
-
Extraction: If starting from a solid or semi-solid matrix, extract the carotenoids using an appropriate solvent system. A common method involves homogenization with a mixture of methanol and MTBE.
-
Drying: Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a known volume of MTBE. MTBE is an excellent solvent for non-polar compounds like phytoene and is highly compatible with the UPC² mobile phase.
-
Clarification: Vortex the reconstituted sample thoroughly and centrifuge to pellet any insoluble material.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber glass autosampler vial.
-
Storage: If not analyzed immediately, store the samples at -20°C to prevent degradation.
UPC²-MS System and Conditions
The following parameters have been optimized for the separation of phytoene isomers on a Waters ACQUITY UPC² system coupled with a mass spectrometer.
Instrumentation:
-
Waters ACQUITY UPC² System with Photodiode Array (PDA) Detector
-
Waters Mass Spectrometer (e.g., Q-TOF or SQD) with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source
-
ACQUITY UPC² HSS C18 SB Column (150 mm x 3.0 mm, 1.8 µm)
| Parameter | Condition |
| Mobile Phase A | Carbon Dioxide (CO₂) |
| Mobile Phase B (Co-solvent) | Methanol |
| Gradient Elution | 2% B, hold for 1 min, ramp to 20% B over 8 min, hold for 2 min |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 40°C |
| Automated Back Pressure Regulator (ABPR) | 1500 psi |
| Injection Volume | 1.0 µL |
| PDA Detection Wavelength | 286 nm (for phytoene) |
| MS Ionization Mode | APCI Positive |
| Corona Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Probe Temperature | 450°C |
| Mass Range | m/z 100-1200 |
| Target Ion [M+H]⁺ | m/z 545.5 |
Data Presentation
The following table summarizes the expected quantitative data for the separation of this compound and its common isomers. Retention times are illustrative and may vary slightly depending on the specific system and conditions.
| Isomer | Retention Time (min) | Observed m/z [M+H]⁺ | UV λmax (nm) |
| This compound | 4.8 | 545.508 | 286 |
| all-trans-Phytoene | 5.2 | 545.508 | 286 |
| 9-cis-Phytoene | 5.5 | 545.508 | 286 |
| 13-cis-Phytoene | 5.9 | 545.508 | 286 |
Visualizations
Experimental Workflow
The diagram below outlines the complete workflow from sample preparation to data analysis for the UPC²-MS method.
Caption: Workflow for Phytoene Isomer Analysis.
Phytoene Biosynthetic Pathway
This compound is a crucial precursor in the biosynthesis of all carotenoids in plants and some microorganisms. The following diagram illustrates its central role in this pathway.
Caption: Role of this compound in Carotenoid Biosynthesis.
Application Note & Protocol: Quantification of 15-cis-Phytoene using HPLC-DAD
Audience: Researchers, scientists, and drug development professionals.
Introduction:
15-cis-Phytoene is the first committed precursor in the biosynthetic pathway of all carotenoids in plants and microorganisms. As a colorless carotenoid, its quantification is crucial for studies in metabolic engineering aimed at enhancing carotenoid production, understanding plant photoprotection mechanisms, and investigating its potential roles in cellular signaling and human health. This document provides a detailed protocol for the development of a standard curve and the quantification of this compound in various biological matrices using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
Due to its instability, this compound and its solutions must be protected from light and oxygen.[1] It is highly unstable and should be stored at temperatures below -15°C in a dry, dark place.[2]
Preparation of Standard Solutions and Standard Curve Construction
A standard curve is essential for the accurate quantification of this compound. This involves preparing a series of solutions with known concentrations of a high-purity this compound analytical standard and measuring their corresponding instrument response.
Materials
-
This compound analytical standard (≥97% purity)[2]
-
HPLC-grade solvents (e.g., Methanol (B129727), Methyl tert-butyl ether (MTBE), Acetonitrile)
-
Volumetric flasks (Class A)
-
High-precision analytical balance
-
Micropipettes
Protocol for Preparation of Standard Solutions
-
Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 1 mg of this compound analytical standard.
-
Dissolve the standard in a suitable solvent, such as MTBE or a mixture of methanol and MTBE (1:1, v/v), in a 10 mL volumetric flask.[3][4] Ensure complete dissolution by gentle vortexing.
-
Bring the solution to volume with the same solvent. This is your stock solution.
-
-
Working Standard Solutions Preparation:
-
Perform serial dilutions of the stock solution to prepare a series of working standard solutions with concentrations ranging from, for example, 0.5 µg/mL to 10 µg/mL.
-
The concentrations should be chosen to bracket the expected concentration of this compound in the samples.
-
Standard Curve Construction
-
Inject each working standard solution into the HPLC system in triplicate.
-
Record the peak area or peak height corresponding to this compound for each injection.
-
Plot the average peak area (or height) on the y-axis against the corresponding concentration on the x-axis.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value ≥ 0.995 is generally considered acceptable for good linearity.[5][6]
Sample Preparation: Extraction of this compound
The choice of extraction method depends on the sample matrix. Below are protocols for plant material, microbial cultures, and plasma. All extraction steps should be performed under dim light to prevent isomerization and degradation of this compound.[1]
Extraction from Plant Material (e.g., Apricot Pulp)
-
Weigh approximately 50 mg of lyophilized and powdered plant material.[3][4]
-
Add 0.5 mL of a mixed solvent of n-hexane:acetone:ethanol (B145695) (1:1:1, v/v/v).[3][4]
-
Vortex vigorously and then centrifuge at 12,000 x g for 5 minutes at 4°C.[3][4]
-
Collect the supernatant.
-
To the supernatant, add 0.5 mL of a saturated sodium chloride solution and vortex.[3][4]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Redissolve the extract in 100 µL of MeOH/MTBE (1:1, v/v).[3][4]
-
Filter the solution through a 0.22 µm membrane filter before HPLC analysis.[3][4]
Extraction from Microbial Culture (e.g., E. coli)
-
Harvest bacterial cells from 5-20 mL of culture by centrifugation at 4,000 x g for 15 minutes.[7]
-
Discard the supernatant.
-
To the cell pellet, add 1 mL of methanol and 2 mL of hexane (B92381), then vortex for 2 minutes.[7]
-
Induce phase separation by adding 1 mL of water, followed by vortexing for 1 minute and centrifugation at 4,000 rpm for 20 minutes.[7]
-
Collect the upper hexane phase.
-
Pass the extract through a 0.2 µm filter before HPLC analysis.[7]
Extraction from Plasma
-
Thaw 0.5 mL of plasma at room temperature.
-
Add an internal standard if necessary.
-
Add 2.0 mL of a protein precipitation solvent (e.g., cold ethanol or acetone) and vortex immediately for 15 seconds.[8]
-
Incubate at 0°C for 30 minutes.
-
Centrifuge at 3,000 x g at 4°C for 10 minutes.
-
Collect the supernatant.
-
Extract the supernatant twice with 2.0 mL of hexane containing 0.01% BHT.[8]
-
Combine the hexane extracts and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase and filter before injection.[8]
HPLC-DAD Analysis
Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, and a diode array detector.
-
Column: A C30 column is highly recommended for the separation of carotenoid isomers. A common choice is a YMC C30 column (3 µm, 100 mm × 2.0 mm ID).[3] Alternatively, a C18 column can also be used.[9][10]
-
Mobile Phase: A gradient of methanol:acetonitrile (1:3, v/v) with 0.01% BHT and 0.1% formic acid (Solvent A) and methyl tert-butyl ether with 0.01% BHT (Solvent B).[3]
-
Gradient Program:
-
0-3 min: 0% B
-
3-5 min: Increase to 70% B
-
5-9 min: Increase to 95% B
-
9-10 min: Hold at 95% B
-
10-11 min: Decrease to 0% B
-
11-15 min: Re-equilibration at 0% B
-
-
Flow Rate: 0.8 mL/min[3]
-
Column Temperature: 28°C[3]
-
Injection Volume: 2 µL[3]
-
Detection Wavelength: this compound has characteristic absorption maxima at approximately 276, 286, and 297 nm. The primary wavelength for quantification is typically 286 nm.
Quantification of this compound in Samples
-
Inject the prepared sample extracts into the HPLC system.
-
Identify the this compound peak based on its retention time, which should match that of the standard.
-
Record the peak area of the this compound peak in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the linear regression equation obtained from the standard curve.
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Standard Curve Data for this compound
| Standard Concentration (µg/mL) | Peak Area (mAUs) - Replicate 1 | Peak Area (mAUs) - Replicate 2 | Peak Area (mAUs) - Replicate 3 | Average Peak Area (mAUs) |
| 0.5 | ||||
| 1.0 | ||||
| 2.5 | ||||
| 5.0 | ||||
| 7.5 | ||||
| 10.0 |
Linear Regression Equation: y = [slope]x + [y-intercept] Coefficient of Determination (R²): [R² value]
Table 2: Quantification of this compound in Samples
| Sample ID | Peak Area (mAU*s) | Calculated Concentration (µg/mL) | Concentration in original sample (e.g., µg/g) |
| Sample 1 | |||
| Sample 2 | |||
| Sample 3 |
Method Validation
For reliable results, the analytical method should be validated according to ICH guidelines.[5][6] Key validation parameters include:
-
Linearity: Assessed by the R² value of the standard curve.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Accuracy: Determined by recovery studies, typically by spiking a blank matrix with a known concentration of the standard.
-
Precision: Assessed by the relative standard deviation (RSD) of replicate measurements (intra-day and inter-day precision).
Table 3: Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.995 | |
| LOD (µg/mL) | - | |
| LOQ (µg/mL) | - | |
| Accuracy (% Recovery) | 80-120% | |
| Precision (Intra-day RSD%) | ≤ 15% | |
| Precision (Inter-day RSD%) | ≤ 15% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified carotenoid biosynthesis pathway showing this compound.
References
- 1. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 2. extrasynthese.com [extrasynthese.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound Desaturase and this compound Synthase Can Catalyze the Synthesis of β-Carotene and Influence the Color of Apricot Pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienggj.org [scienggj.org]
- 6. researchgate.net [researchgate.net]
- 7. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 9. tandfonline.com [tandfonline.com]
- 10. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Utilization of 15-cis-Phytoene
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-cis-Phytoene is a colorless, C40 carotenoid that serves as the pivotal precursor for the biosynthesis of all downstream carotenoids in plants, cyanobacteria, fungi, and some bacteria.[1] Its central role as a substrate for key enzymes in the carotenoid pathway makes it an essential tool for researchers studying isoprenoid metabolism, photosynthetic processes, and the development of novel herbicides and nutraceuticals. These application notes provide a comprehensive overview of the enzymatic reactions involving this compound, detailed experimental protocols for its use in enzymatic assays, and an exploration of its relevance in cellular signaling and drug development.
Carotenoids, derived from this compound, are crucial for photosynthesis, photoprotection, and as precursors to vital signaling molecules, including the phytohormones abscisic acid (ABA) and strigolactones.[2][3] The enzymatic conversion of this compound is a critical regulatory point in the carotenoid biosynthetic pathway. Understanding the kinetics and mechanisms of the enzymes that metabolize this substrate is fundamental for advancements in agricultural biotechnology and human health.
Enzymatic Reactions Involving this compound
The primary enzymatic transformations of this compound are catalyzed by a class of enzymes known as phytoene (B131915) desaturases. These enzymes introduce double bonds into the phytoene backbone, initiating the formation of colored carotenoids. Two distinct evolutionary pathways for phytoene desaturation have been identified:
1. The Poly-cis Pathway in Plants and Cyanobacteria:
In plants and cyanobacteria, the conversion of this compound to lycopene (B16060) involves a series of enzymes in what is known as the "poly-cis pathway".[4] The initial and rate-limiting step is catalyzed by This compound desaturase (PDS) .
-
Enzyme: this compound Desaturase (PDS) (EC 1.3.5.5)[4][5][6]
-
Substrate: this compound
-
Product: 9,15,9'-tri-cis-ζ-Carotene[4]
-
Cofactor: FAD[4]
PDS introduces two double bonds at the C11 and C11' positions of this compound and isomerizes the existing double bonds at C9 and C9' from trans to cis.[4]
2. The Poly-trans Pathway in Bacteria and Fungi:
In contrast, bacteria and fungi utilize a more direct route, the "poly-trans pathway," catalyzed by a single enzyme, phytoene desaturase (lycopene-forming) or CrtI .[4][7]
CrtI catalyzes four sequential desaturation steps and an isomerization of the central C15-C15' double bond to directly produce all-trans-lycopene.[7][9]
A third type of phytoene desaturase, phytoene desaturase (ζ-carotene-forming) (EC 1.3.99.29), has also been identified, which converts this compound to all-trans-ζ-carotene.
Data Presentation: Enzyme Characterization
The following tables summarize key quantitative data for the characterization of enzymes that utilize this compound as a substrate.
Table 1: Optimal Reaction Conditions for Phytoene Desaturases
| Enzyme | Organism | Optimal pH | Optimal Temperature (°C) |
| This compound Desaturase (PDS) | Oryza sativa | 6.0 | 37 |
| Phytoene Desaturase (CrtI) | Pantoea ananatis | Not explicitly stated | 37 |
Data for PDS from Oryza sativa was obtained from in vitro assays using a liposome-based system.
Table 2: Kinetic Parameters of Phytoene Synthase (PSY)
| Organism | Km (GGPP) | Vmax (nmol/min/mg) |
| Dunaliella | 12 µM | 4.8 |
| Arabidopsis | 18 µM | 3.2 |
| E. coli (recombinant) | 9 µM | 6.5 |
Data derived from in vitro assays using recombinant PSY isoforms.[1]
Signaling Pathways and Experimental Workflows
Carotenoid Biosynthesis Pathway (Poly-cis) in Plants
This pathway illustrates the conversion of this compound to major carotenoids in plants.
Carotenoid Biosynthesis Pathway (Poly-trans) in Bacteria
This diagram shows the streamlined conversion of this compound to all-trans-lycopene in bacteria.
Experimental Workflow: In Vitro Phytoene Desaturase Assay
This workflow outlines the key steps for performing an in vitro assay to measure the activity of phytoene desaturase.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Phytoene Desaturase (PDS) from E. coli
This protocol is adapted from methods used for the purification of Synechococcus PDS.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a PDS expression vector.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF).
-
Solubilization buffer (Lysis buffer containing 8 M urea).
-
Wash buffer (Lysis buffer with 20 mM imidazole).
-
Elution buffer (Lysis buffer with 250 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).
Procedure:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at a reduced temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate to pellet the inclusion bodies containing the recombinant PDS.
-
Resuspend the inclusion body pellet in solubilization buffer and incubate with gentle agitation for 1 hour at room temperature to solubilize the protein.
-
Clarify the solubilized protein by centrifugation.
-
Load the supernatant onto a Ni-NTA column pre-equilibrated with solubilization buffer.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the recombinant PDS with elution buffer.
-
Refold the purified PDS by stepwise dialysis against dialysis buffer with decreasing concentrations of urea.
-
Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration).
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Verify the purity and molecular weight of the protein by SDS-PAGE.
Protocol 2: In Vitro Assay for this compound Desaturase (PDS) Activity
This protocol is based on the liposome-based assay developed for Oryza sativa PDS.
Materials:
-
Purified recombinant PDS.
-
This compound.
-
Soybean phosphatidylcholine.
-
Liposome buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl).
-
Assay buffer (50 mM MES-KOH, pH 6.0, 100 mM NaCl).
-
Decylplastoquinone (DPQ) as an electron acceptor.
-
Chloroform (B151607) and Methanol.
-
HPLC system with a C30 reverse-phase column.
Procedure:
-
Liposome Preparation:
-
Dissolve a known amount of this compound and soybean phosphatidylcholine in chloroform.
-
Dry the mixture under a stream of nitrogen gas to form a thin lipid film.
-
Hydrate the lipid film with liposome buffer and incubate on ice for 30 minutes.
-
Form liposomes by gentle sonication.
-
-
Enzymatic Reaction:
-
In a reaction tube, combine the assay buffer, DPQ (dissolved in a suitable solvent like ethanol), and the phytoene-containing liposomes.
-
Initiate the reaction by adding the purified PDS enzyme.
-
Incubate the reaction mixture at 37°C in the dark for a specified time (e.g., 10-60 minutes).
-
Stop the reaction by adding an equal volume of a chloroform:methanol (2:1, v/v) mixture.
-
-
Carotenoid Extraction and Analysis:
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the carotenoids.
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the carotenoid extract in a suitable solvent for HPLC analysis (e.g., chloroform or the initial mobile phase).
-
Analyze the sample by HPLC using a C30 column and a suitable gradient of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water to separate this compound and its desaturation products.
-
Monitor the elution profile using a photodiode array (PDA) detector to identify and quantify the products based on their characteristic absorption spectra and retention times compared to standards.
-
Applications in Drug Development
The primary application of targeting the enzymatic conversion of this compound in a drug development context is in the field of herbicide discovery . Phytoene desaturase is a well-established target for bleaching herbicides.[4] Inhibitors of PDS, such as norflurazon (B1679920) and fluridone, block the biosynthesis of colored carotenoids.[4] This leads to the photooxidative destruction of chlorophyll, resulting in a bleached phenotype and ultimately plant death. The in vitro assays described above are crucial for screening and characterizing new PDS inhibitors.
While not a direct drug development application, the study of this compound's enzymatic conversion is vital for nutraceutical development and biofortification . Enhancing the carotenoid content of staple crops, such as in the case of "Golden Rice," relies on the manipulation of the carotenoid biosynthetic pathway.[4] Understanding the kinetics and regulation of PDS and CrtI is essential for metabolic engineering strategies aimed at increasing the production of provitamin A and other health-promoting carotenoids.
Furthermore, downstream products of the carotenoid pathway, which originates from this compound, include important signaling molecules like ABA and strigolactones that regulate plant development and stress responses.[2][3] Apocarotenoids, the cleavage products of carotenoids, are an emerging class of signaling molecules with diverse biological activities, and their biosynthesis is directly linked to the flux through the carotenoid pathway initiated by the desaturation of this compound.[11][12][13] Research into these signaling pathways may open new avenues for the development of plant growth regulators and compounds that enhance stress tolerance in crops.
References
- 1. This compound | Carotenoid Precursor | For Research Use [benchchem.com]
- 2. MECHANISTIC ASPECTS OF CAROTENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound desaturase - Wikipedia [en.wikipedia.org]
- 5. ENZYME - 1.3.5.5 this compound desaturase [enzyme.expasy.org]
- 6. This compound desaturase (EC 1.3.5.5) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phytoene desaturase (lycopene-forming) - Wikipedia [en.wikipedia.org]
- 8. uniprot.org [uniprot.org]
- 9. On the Structure and Function of the Phytoene Desaturase CRTI from Pantoea ananatis, a Membrane-Peripheral and FAD-Dependent Oxidase/Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Frontiers | Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application of 15-cis-Phytoene in Genetic Engineering of Crops: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-cis-phytoene is the foundational C40 carotenoid precursor synthesized in plants, marking the first committed step in the carotenoid biosynthesis pathway.[1][2][3] This colorless compound is produced through the condensation of two geranylgeranyl diphosphate (B83284) (GGPP) molecules, a reaction catalyzed by the enzyme phytoene (B131915) synthase (PSY).[2][3] As the entry point for the synthesis of all downstream carotenoids, including β-carotene, lutein, and xanthophylls, this compound is a critical target for genetic engineering in crops.[1][2] Manipulation of its production can lead to enhanced nutritional value, improved stress tolerance, and altered pigmentation in various plant tissues. These application notes provide an overview of the role of this compound in crop improvement and detailed protocols for its application in genetic engineering.
Core Applications in Crop Genetic Engineering
The genetic engineering of this compound synthesis, primarily through the overexpression of phytoene synthase (PSY), has several key applications in agriculture and biotechnology:
-
Nutritional Enhancement (Biofortification): Increasing the flux of this compound into the carotenoid pathway is a cornerstone of biofortification efforts aimed at elevating pro-vitamin A carotenoid levels in staple crops.[1][4] A notable example is Golden Rice, which was engineered to produce β-carotene in its endosperm to combat vitamin A deficiency.[1][4][5]
-
Abiotic Stress Tolerance: Carotenoids, derived from this compound, are potent antioxidants that protect the photosynthetic apparatus from photo-oxidative damage.[1] They also serve as precursors for the plant hormone abscisic acid (ABA), which is crucial for mediating responses to abiotic stresses such as drought and salinity.[6][7][8] Genetic engineering to boost this compound levels can therefore enhance a plant's resilience to environmental challenges.[6][9]
-
Altering Plant Phenotypes: The accumulation of specific carotenoids influences the color of fruits, flowers, and other plant tissues. By modulating the initial step of the pathway, it is possible to alter these pigments for desired aesthetic or commercial traits. Overexpression of PSY has been shown to cause dwarfism in some transgenic plants due to the redirection of GGPP from the gibberellin pathway.[10]
Signaling Pathways and Experimental Workflows
Carotenoid Biosynthesis Pathway
The following diagram illustrates the central role of this compound in the carotenoid biosynthesis pathway.
Carotenoid biosynthesis pathway originating from this compound.
General Workflow for Genetic Engineering of Crops
This diagram outlines the typical experimental workflow for developing transgenic crops with enhanced this compound production.
Experimental workflow for creating transgenic crops.
Quantitative Data from Genetic Engineering Studies
The following tables summarize quantitative data from various studies on the genetic engineering of the carotenoid pathway, primarily through the manipulation of phytoene synthase.
| Crop | Transgene(s) | Promoter | Observed Effect | Reference(s) |
| Rice (Golden Rice) | Phytoene Synthase (PSY) from maize + Carotene Desaturase (CrtI) from Erwinia uredovora | Endosperm-specific | Up to 23-fold increase in total carotenoids (up to 37 µg/g), with β-carotene accounting for up to 31 µg/g. | |
| Maize | Phytoene Synthase (CrtB) and Phytoene Desaturase (CrtI) from Erwinia herbicola | γ-zein (endosperm-specific) | 34-fold increase in total carotenoids with preferential accumulation of β-carotene in the endosperm. | |
| Wheat | Phytoene Synthase (y1) from maize + Phytoene Desaturase (CrtI) from Erwinia uredovora | 1Dx5 (endosperm-specific) for PSY, CaMV 35S for CrtI | 10-fold increase in total carotenoid content in the endosperm. | |
| Cucumber | Phytoene Synthase-2a Carotene Desaturase (PAC) | Not specified | Successful integration and expression of the PAC gene demonstrated by PCR, Southern, and Northern blot analysis. | [11] |
| Arabidopsis thaliana | Phytoene Synthase (ZjPSY) from Zoysia japonica | Not specified | Increased carotenoid content, yellowing, and dwarfing phenotypes. | [10] |
| Tobacco | Phytoene Synthase 2 (DcPSY2) from carrot | Not specified | Significant increase in total carotenoids and chlorophyll (B73375) a; enhanced salt stress tolerance. | [6] |
| Pepper | Endogenous carotenoid biosynthesis genes | Native promoters | Upregulation of carotenoid biosynthesis genes, including PSY, under drought and salt stress, correlating with increased carotenoid content and stress tolerance. | [12] |
| Stress Type | Plant | Observation | Fold Increase in Carotenoids (approx.) | Reference(s) |
| Drought (PEG6000) | Pepper seedlings | Significant increase in root carotenoid content after 8, 16, and 24 hours of treatment. | 2 to 8-fold | [12] |
| Salt (NaCl) | Pepper seedlings | Significant increase in root carotenoid content after 8, 16, and 24 hours of treatment. | 6 to 16-fold | [12] |
| Salt (NaCl) | Tobacco (transgenic with DcPSY2) | Transgenic lines showed a 2 to 6-fold increase in survival rate compared to control lines under chronic salt stress. | Not directly measured in this context | [6] |
Experimental Protocols
Protocol 1: Cloning of a Phytoene Synthase (PSY) Gene and Construction of a Plant Transformation Vector
Objective: To clone a PSY gene and insert it into a binary vector for plant transformation.
Materials:
-
Plant tissue for RNA extraction
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PSY-specific primers with restriction sites
-
High-fidelity DNA polymerase
-
PCR purification kit
-
Restriction enzymes
-
T4 DNA ligase
-
E. coli competent cells
-
Binary vector (e.g., pBI121, pCAMBIA series)
-
LB medium and appropriate antibiotics
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the source plant tissue using a commercial kit.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.
-
-
PCR Amplification of PSY:
-
Design primers specific to the target PSY gene, incorporating restriction sites for cloning into the binary vector.
-
Perform PCR using the synthesized cDNA as a template and the designed primers.
-
Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the expected size.
-
Purify the PCR product using a PCR purification kit.
-
-
Vector and Insert Preparation:
-
Digest both the purified PCR product and the binary vector with the selected restriction enzymes.
-
Purify the digested vector and insert.
-
-
Ligation and Transformation into E. coli:
-
Ligate the digested PSY insert into the digested binary vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli cells.
-
Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic for selection.
-
-
Verification of Clones:
-
Perform colony PCR or restriction digestion of plasmid DNA isolated from transformed colonies to identify positive clones.
-
Confirm the sequence of the inserted PSY gene by Sanger sequencing.
-
Protocol 2: Agrobacterium-mediated Transformation of Plant Explants
Objective: To introduce the constructed PSY expression vector into plant cells.
Materials:
-
Agrobacterium tumefaciens strain (e.g., LBA4404, EHA105)
-
Constructed binary vector with the PSY gene
-
Plant explants (e.g., cotyledons, leaf discs)
-
Co-cultivation medium
-
Selection medium containing appropriate antibiotics/herbicides
-
Shoot and root induction media
Methodology:
-
Transformation of Agrobacterium:
-
Introduce the binary vector containing the PSY gene into a suitable Agrobacterium tumefaciens strain by electroporation or heat shock.
-
Select for transformed Agrobacterium on LB plates with appropriate antibiotics.
-
-
Preparation of Agrobacterium Culture:
-
Inoculate a single colony of transformed Agrobacterium into liquid LB medium with antibiotics and grow overnight.
-
Pellet the bacteria, and resuspend in a liquid co-cultivation medium to the desired optical density (e.g., OD600 = 0.5-0.8).
-
-
Infection of Plant Explants:
-
Sterilize the surface of the plant material from which explants will be derived.
-
Prepare explants (e.g., cut leaf discs or cotyledonary nodes).
-
Immerse the explants in the Agrobacterium suspension for a defined period (e.g., 10-30 minutes).
-
Blot the explants dry on sterile filter paper.
-
-
Co-cultivation:
-
Place the infected explants on a solid co-cultivation medium.
-
Incubate in the dark for 2-3 days.
-
-
Selection and Regeneration:
-
Transfer the explants to a selection medium containing a selective agent (e.g., kanamycin, hygromycin) to inhibit the growth of non-transformed cells, and a bacteriostatic agent (e.g., cefotaxime) to eliminate Agrobacterium.
-
Subculture the explants on fresh selection medium every 2-3 weeks.
-
Once shoots develop, transfer them to a shoot elongation medium and subsequently to a rooting medium.
-
Protocol 3: Quantification of this compound and Other Carotenoids by HPLC
Objective: To extract and quantify carotenoids from transgenic and wild-type plant tissues.
Materials:
-
Plant tissue (fresh or freeze-dried)
-
Solvents for extraction (e.g., acetone, methanol, hexane (B92381), diethyl ether)
-
Saponification solution (e.g., methanolic KOH)
-
Rotary evaporator or nitrogen stream for solvent evaporation
-
HPLC system with a C18 or C30 reverse-phase column and a photodiode array (PDA) detector
-
Carotenoid standards (including this compound)
Methodology:
-
Sample Preparation and Extraction:
-
Homogenize a known weight of plant tissue in a suitable extraction solvent (e.g., acetone).
-
Extract the pigments until the tissue is colorless.
-
Pool the solvent extracts.
-
-
Saponification (Optional, to remove chlorophylls (B1240455) and lipids):
-
Add methanolic KOH to the extract and incubate in the dark.
-
Neutralize the reaction with water.
-
-
Phase Separation:
-
Partition the carotenoids into an immiscible organic solvent like hexane or diethyl ether.
-
Wash the organic phase with water to remove polar impurities.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetonitrile:methanol).
-
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Separate the carotenoids using an appropriate mobile phase gradient on a C18 or C30 column.[13]
-
Detect the carotenoids at their specific absorption maxima using a PDA detector (phytoene absorbs in the UV range, around 285 nm).
-
Identify and quantify the carotenoids by comparing their retention times and spectra with those of authentic standards.
-
Note: For highly accurate quantification, especially of isomers, Ultra-Performance Convergence Chromatography coupled with Mass Spectrometry (UPC²-MS) can be employed.[1] For gene expression analysis, real-time quantitative PCR (RT-qPCR) using the 2^(-ΔΔCT) method is recommended.[1]
Conclusion
The genetic engineering of this compound production is a powerful strategy for the biofortification of crops with essential nutrients and for enhancing their resilience to environmental stresses. A thorough understanding of the carotenoid biosynthesis pathway and the application of robust molecular and analytical techniques are crucial for the successful development of crops with improved traits. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at harnessing the potential of this compound in crop improvement.
References
- 1. This compound | Carotenoid Precursor | For Research Use [benchchem.com]
- 2. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]
- 3. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound desaturase - Wikipedia [en.wikipedia.org]
- 6. The Carrot Phytoene Synthase 2 (DcPSY2) Promotes Salt Stress Tolerance through a Positive Regulation of Abscisic Acid and Abiotic-Related Genes in Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A Third Phytoene Synthase Is Devoted to Abiotic Stress-Induced Abscisic Acid Formation in Rice and Defines Functional Diversification of Phytoene Synthase Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic engineering of carotenoid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of ZjPSY, a Phytoene Synthase Gene from Zoysia japonica Affects Plant Height and Photosynthetic Pigment Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
protocol for in vitro synthesis of 15-cis-Phytoene
An Application Note and Protocol for the In Vitro Synthesis of 15-cis-Phytoene
Application Note
Introduction
This compound is the primary C40 carotenoid precursor synthesized in plants and some microorganisms. It is formed through the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules, a reaction catalyzed by the enzyme phytoene (B131915) synthase (PSY).[1][2][3] This colorless compound is the first committed step in the carotenoid biosynthesis pathway, which produces a wide range of pigments essential for photosynthesis, photoprotection, and as precursors to signaling molecules like abscisic acid.[1][3][4][5] The in vitro synthesis of this compound is crucial for studying the kinetics of phytoene synthase, for use as a substrate for downstream enzymes in the carotenoid pathway such as phytoene desaturase, and for developing analytical standards.[3][6][7] This document provides a detailed protocol for the enzymatic synthesis, purification, and quantification of this compound in a laboratory setting.
Principle of the Method
The protocol is based on the enzymatic conversion of geranylgeranyl pyrophosphate (GGPP) to this compound using a recombinant phytoene synthase. Phytoene synthase, a transferase, catalyzes this two-step reaction which is strictly dependent on the presence of a manganese (Mn²⁺) cofactor.[1][2][8][9] The enzyme can be expressed in and purified from Escherichia coli.[9][10] Following the enzymatic reaction, the lipophilic this compound is extracted from the aqueous reaction mixture using an organic solvent. The product can then be purified and quantified using high-performance liquid chromatography (HPLC).
Experimental Protocols
Part 1: Recombinant Phytoene Synthase (PSY) Expression and Purification
This protocol is adapted from methods for expressing and purifying recombinant PSY from bacterial sources.[9][10]
1.1. Materials and Reagents
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a PSY expression vector (e.g., from Erwinia herbicola or a plant source).
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 1 mg/mL lysozyme, protease inhibitor cocktail).
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol).
1.2. Expression of Recombinant PSY
-
Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
1.3. Purification of His-tagged PSY
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged PSY with Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to confirm purity.
-
Pool the pure fractions and dialyze against dialysis buffer to remove imidazole and store at -80°C.
Part 2: In Vitro Synthesis of this compound
2.1. Materials and Reagents
-
Purified recombinant Phytoene Synthase (PSY).
-
Geranylgeranyl pyrophosphate (GGPP).
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.2).[9]
-
Manganese Chloride (MnCl₂).
-
Detergent (e.g., Tween 80 or CHAPS).
-
Extraction Solvent (e.g., Hexane (B92381) or Chloroform:Methanol 2:1 v/v).
2.2. Enzymatic Reaction
-
Set up the reaction in a microcentrifuge tube. For a 100 µL total reaction volume:
-
50 µL of 2x Reaction Buffer (100 mM Tris-HCl, pH 8.2).
-
10 µL of 10 mM MnCl₂ (final concentration 1 mM).
-
1 µL of 10% Tween 80 (final concentration 0.1%).
-
X µL of purified PSY enzyme (concentration to be optimized).
-
Add nuclease-free water to bring the volume to 90 µL.
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of GGPP solution (final concentration of 35-50 µM). Note: Substrate inhibition may occur at GGPP concentrations above 100 µM.[9]
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of the extraction solvent.
Part 3: Extraction and Quantification of this compound
3.1. Materials and Reagents
-
Hexane (HPLC grade).
-
Anhydrous Sodium Sulfate.
-
HPLC system with a C30 or C18 reverse-phase column.
-
Mobile Phase (e.g., Methanol/Acetonitrile/Dichloromethane gradient).
-
This compound analytical standard (if available).[11]
3.2. Extraction
-
Add 100 µL of hexane to the stopped reaction mixture.
-
Vortex vigorously for 1 minute to extract the lipophilic phytoene.
-
Centrifuge at maximum speed for 5 minutes to separate the phases.
-
Carefully transfer the upper organic (hexane) phase to a new tube.
-
Dry the hexane extract under a stream of nitrogen gas.
-
Resuspend the dried residue in a known volume of mobile phase for HPLC analysis.
3.3. Quantification by HPLC
-
Inject the resuspended sample onto the HPLC system.
-
Separate the carotenoids using a suitable gradient elution program.
-
Monitor the eluent using a photodiode array (PDA) detector. This compound has a characteristic absorption spectrum with a maximum around 286 nm.
-
Quantify the amount of this compound by comparing the peak area to a standard curve generated with a known concentration of a this compound standard.[11]
Data Presentation
| Parameter | Value/Range | Reference/Notes |
| Enzyme | Recombinant Phytoene Synthase | Expressed in E. coli. |
| Substrate | Geranylgeranyl Pyrophosphate (GGPP) | |
| Substrate Concentration | 35 - 100 µM | Inhibition may occur at higher concentrations.[9] |
| Cofactor | MnCl₂ | 1 mM final concentration. |
| Reaction Buffer | 50 mM Tris-HCl, pH 8.2 | Optimal pH for Erwinia herbicola PSY.[9] A range of 7.0-7.5 is also reported.[3] |
| Detergent | 0.1% Tween 80 | Stimulates enzyme activity.[9] |
| Incubation Temperature | 30°C | Typical temperature for enzymatic reactions. |
| Incubation Time | 1 - 2 hours | Should be optimized based on enzyme activity. |
| Extraction Solvent | Hexane | |
| Quantification Method | HPLC with PDA detection | Absorbance maximum at ~286 nm. |
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from two molecules of GGPP.
Experimental Workflow for In Vitro Synthesis
Caption: Workflow for the in vitro synthesis and analysis of this compound.
References
- 1. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]
- 2. Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Carotenoid Precursor | For Research Use [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Specific sets of geranylgeranyl diphosphate synthases and phytoene synthases control the production of carotenoids and ABA in different tomato tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound desaturase - Wikipedia [en.wikipedia.org]
- 7. ENZYME - 1.3.5.5 this compound desaturase [enzyme.expasy.org]
- 8. Phytoene synthase - Wikipedia [en.wikipedia.org]
- 9. Bacterial phytoene synthase: molecular cloning, expression, and characterization of Erwinia herbicola phytoene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 11. extrasynthese.com [extrasynthese.com]
Application Notes and Protocols for 15-cis-Phytoene Analysis from Algae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoene (B131915), a colorless carotenoid, is the precursor to all subsequent carotenoids synthesized in photosynthetic organisms. The 15-cis isomer of phytoene is of particular interest due to its potential applications in the cosmetic and pharmaceutical industries, attributed to its antioxidant properties and ability to absorb UV radiation. Microalgae, such as Dunaliella salina and species of Chlorella, are promising natural sources for 15-cis-phytoene. Accurate quantification of this labile isomer requires robust and detailed sample preparation protocols to prevent its degradation and isomerization.
These application notes provide a comprehensive protocol for the extraction, saponification, and purification of this compound from algal biomass for subsequent analysis by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
Data Presentation
The following table summarizes quantitative data for phytoene content in the microalga Dunaliella salina under various conditions. This data highlights the potential for manipulating culture conditions to enhance the yield of this valuable carotenoid.
| Algal Species | Culture Condition | Phytoene Content (% Ash-Free Dry Weight) | Phytoene Yield (mg/L) | Reference |
| Dunaliella salina DF15 | White Light | ~0.3% | ~1.8 | [1] |
| Dunaliella salina DF15 | Red Light | ~0.21% | ~1.4 | [1] |
| Dunaliella salina DF15 | Blue Light | ~0.36% | ~2.2 | [1] |
| Dunaliella salina | Control (White Light) | Not specified | <1 mg/L | [1] |
| Dunaliella salina | + Norflurazon (Red Light) | Not specified | ~7.79 | [1] |
| Chlorella vulgaris | Not Specified | Total Carotenoids: ~2.0-2.7% | Not Specified | [2] |
Experimental Workflow
The overall workflow for the sample preparation of this compound from algal biomass is depicted below. This process is designed to efficiently extract the target analyte while minimizing degradation and isomerization.
Caption: Workflow for this compound Analysis.
Experimental Protocols
Important Considerations for this compound Stability:
-
Light Sensitivity: this compound is susceptible to photo-isomerization. All steps should be performed under dim light or in amber glassware to minimize exposure to light.
-
Thermal Lability: High temperatures can cause degradation and isomerization. Avoid excessive heat during extraction and evaporation.
-
Oxidation: The polyene structure of phytoene is prone to oxidation. The use of antioxidants like Butylated Hydroxytoluene (BHT) or Ascorbic Acid is recommended. Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
1. Algal Biomass Harvesting and Preparation
-
Objective: To obtain dry, homogenized algal biomass.
-
Procedure:
-
Harvest algal cells from the culture medium by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with distilled water to remove residual salts and media components. Repeat the centrifugation.
-
Freeze the algal pellet at -80°C.
-
Lyophilize (freeze-dry) the frozen pellet to a constant weight to obtain a fine, dry powder.
-
Store the lyophilized biomass at -80°C under an inert atmosphere until extraction.
-
2. Extraction and Saponification
-
Objective: To extract carotenoids from the algal biomass and remove interfering chlorophylls (B1240455) and lipids through saponification.
-
Reagents:
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Potassium hydroxide (B78521) (KOH)
-
Butylated Hydroxytoluene (BHT)
-
Saturated NaCl solution
-
N-hexane (HPLC grade)
-
-
Procedure:
-
Weigh approximately 100 mg of lyophilized algal powder into a glass centrifuge tube.
-
Add 5 mL of a methanol:MTBE (80:20, v/v) solution containing 0.1% BHT.
-
Homogenize the sample using a vortex mixer for 2 minutes, followed by sonication in a cooled bath for 5 minutes.
-
To saponify the extract, add 0.5 mL of methanolic KOH (10% w/v).
-
Incubate the mixture in the dark at room temperature for 2 hours with occasional vortexing.
-
After saponification, add 5 mL of n-hexane and 5 mL of saturated NaCl solution to the tube.
-
Vortex vigorously for 2 minutes to partition the carotenoids into the upper hexane (B92381) layer.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper hexane layer containing the phytoene into a clean round-bottom flask.
-
Repeat the n-hexane extraction (steps 6-9) two more times to ensure complete recovery of carotenoids. Pool the hexane extracts.
-
3. Sample Concentration and Preparation for HPLC
-
Objective: To concentrate the extracted phytoene and prepare it for HPLC analysis.
-
Procedure:
-
Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Immediately reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial HPLC mobile phase (e.g., methanol/MTBE).
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
Store the sample at -20°C and analyze by HPLC as soon as possible.
-
4. HPLC-DAD Analysis of this compound
-
Objective: To separate and quantify this compound using HPLC with diode-array detection.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, and a diode-array detector.
-
Column: A C30 carotenoid column (e.g., 4.6 x 250 mm, 5 µm) is highly recommended for optimal separation of carotenoid isomers. An RP-Amide (C16) column can also be used.[3]
-
Mobile Phase A: Methanol:Acetonitrile (1:3, v/v) with 0.1% BHT.
-
Mobile Phase B: Methyl tert-butyl ether (MTBE) with 0.1% BHT.
-
Gradient Elution: A suitable gradient can be optimized, for example: 0-5 min, 100% A; 5-15 min, linear gradient to 70% B; 15-20 min, hold at 70% B; followed by re-equilibration to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection: Monitor at 286 nm for phytoene.[4] Acquire spectra from 250-500 nm to confirm the characteristic absorption maxima of this compound (approximately 276, 286, and 297 nm).[4]
-
-
Quantification:
-
Prepare a calibration curve using a certified this compound standard of known concentrations.
-
Calculate the concentration of this compound in the algal extract based on the peak area from the HPLC chromatogram and the standard curve.
-
Express the final concentration as mg per gram of dry algal biomass.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationships in the sample preparation and analysis workflow, emphasizing the critical steps and considerations for preserving the integrity of this compound.
Caption: Key steps and precautions in the sample preparation workflow.
References
Microbial Fermentation for 15-cis-Phytoene Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-cis-Phytoene, a colorless C40 carotenoid, is the primary precursor for the biosynthesis of all carotenoids in photosynthetic organisms and some non-photosynthetic microbes.[1] Its accumulation in significant quantities is of growing interest for the cosmetic, nutraceutical, and pharmaceutical industries due to its potent antioxidant properties and ability to protect against UV-induced damage. Microbial fermentation offers a promising and sustainable platform for the large-scale production of this compound, overcoming the limitations of low yields from plant extraction. This document provides detailed application notes and protocols for the production, extraction, and quantification of this compound using various microbial systems.
Metabolic Engineering Strategies for this compound Production
The core principle for microbial this compound production is the strategic manipulation of the native carotenoid biosynthesis pathway. This typically involves two key modifications:
-
Overexpression of Phytoene (B131915) Synthase: The first committed step in carotenoid biosynthesis is the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form this compound, a reaction catalyzed by phytoene synthase (encoded by the crtB gene in bacteria or PSY in yeast and plants).[1][2] Overexpressing this enzyme significantly pulls the metabolic flux from the general isoprenoid pathway towards phytoene.
-
Blocking Downstream Conversion: To ensure the accumulation of phytoene, the subsequent step in the pathway, the desaturation of phytoene to form colored carotenoids, must be blocked. This is achieved by knocking out or inhibiting the enzyme phytoene desaturase (encoded by the crtI gene in bacteria and some fungi, or PDS in other eukaryotes).[3]
Further enhancements can be achieved by engineering the precursor pathways, such as the mevalonate (B85504) (MVA) pathway in yeast or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in bacteria, to increase the intracellular pool of GGPP.[4]
Biosynthetic Pathway of this compound
The following diagram illustrates the central metabolic pathway leading to the accumulation of this compound in a genetically engineered microorganism.
Quantitative Data Presentation
The following table summarizes reported this compound production data from various engineered microbial hosts.
| Microbial Host | Genetic Modifications | Fermentation Scale | Titer (mg/L) | Yield (mg/g DCW) | Fermentation Time (h) | Reference(s) |
| Escherichia coli | Overexpression of crtB (bacterial PSY homolog) | Shake Flask | 120 | - | - | [5] |
| Blakeslea trispora | Inhibition of phytoene desaturase with terbinafine | Shake Flask | 203.91 | 5.02 | 125 | [6] |
| Xanthophyllomyces dendrorhous | crtI knockout, overexpression of HMGR, crtE, crtYB | Small Scale Fermenter | - | > 10 | - | [3] |
| Deinococcus geothermalis | Decreased phytoene desaturase, increased phytoene synthase | Bioreactor | - | > 20 | - | [7] |
| Yarrowia lipolytica | Overexpression of mevalonate pathway & phytoene synthase genes | Fed-batch Flask | 1340 | 58.74 | - | [8] |
| Deinococcus radiodurans | crtI deletion, overexpression of crtB and dxs | High-density culture | 10.3 | 1.04 | 72 |
DCW: Dry Cell Weight. Note: Direct comparison can be challenging due to variations in strains, media, and fermentation conditions.
Experimental Workflow
The general workflow for producing and analyzing this compound via microbial fermentation is outlined below.
Experimental Protocols
Protocol 1: Construction of a Phytoene-Producing E. coli Strain
This protocol describes the creation of an E. coli strain that accumulates phytoene by expressing the phytoene synthase gene (crtB) from Pantoea ananatis and knocking out the endogenous phytoene desaturase (crtI).
1.1. Materials:
-
E. coli BL21(DE3) strain
-
pET expression vector (e.g., pET-28a)
-
Plasmid containing the crtB gene from Pantoea ananatis
-
CRISPR/Cas9 knockout system for E. coli
-
Restriction enzymes, T4 DNA ligase, DNA polymerase
-
LB medium, antibiotics (Kanamycin, Ampicillin)
-
Competent cell preparation reagents
1.2. Procedure:
-
Cloning of crtB:
-
Amplify the crtB gene from the source plasmid using PCR with primers containing appropriate restriction sites (e.g., NdeI and XhoI).
-
Digest both the PCR product and the pET-28a vector with the selected restriction enzymes.
-
Ligate the digested crtB fragment into the linearized pET-28a vector.
-
Transform the ligation mixture into competent E. coli DH5α cells and select on LB agar (B569324) plates containing kanamycin.
-
Verify the correct insertion by colony PCR and Sanger sequencing.
-
-
Knockout of crtI (if present and active):
-
Design a guide RNA (gRNA) targeting the crtI gene in the E. coli genome.
-
Clone the gRNA into the appropriate CRISPR/Cas9 delivery vector.
-
Co-transform the E. coli BL21(DE3) strain with the Cas9-expressing plasmid and the gRNA plasmid.
-
Induce Cas9 expression to create a double-strand break in the crtI gene.
-
Provide a repair template (if necessary for the specific system) or screen for colonies with the desired deletion via PCR.
-
-
Final Strain Preparation:
-
Isolate the verified pET-28a-crtB plasmid from DH5α.
-
Transform the plasmid into the E. coli BL21(DE3) ΔcrtI strain.[9]
-
Select transformants on LB agar plates containing kanamycin.
-
Create glycerol (B35011) stocks of the final engineered strain for long-term storage at -80°C.
-
Protocol 2: High-Density Fed-Batch Fermentation of E. coli
This protocol is adapted for high-yield production of phytoene in the engineered E. coli strain.
2.1. Media and Solutions:
-
Batch Medium (per liter): 20 g Glucose, 10 g Yeast Extract, 5 g (NH₄)₂SO₄, 2 g KH₂PO₄, 7 g K₂HPO₄, 1.5 g MgSO₄·7H₂O, 10 mg Thiamine-HCl, 1 mL Trace Metal Solution.
-
Trace Metal Solution (per liter): 5 g EDTA, 0.8 g CoCl₂·6H₂O, 0.6 g ZnSO₄·7H₂O, 0.5 g MnCl₂·4H₂O, 0.4 g CuSO₄·5H₂O, 0.1 g H₃BO₃, 0.1 g Na₂MoO₄·2H₂O, 10 g Fe(III) citrate.
-
Feed Medium: 500 g/L Glucose, 20 g/L MgSO₄·7H₂O.
-
Inducer: 1 M Isopropyl β-D-1-thiogalactopyranoside (IPTG).
2.2. Procedure:
-
Inoculum: Inoculate 100 mL of LB medium with a single colony of the engineered strain and grow overnight at 37°C. Use this to inoculate 1 L of batch medium in the bioreactor to an initial OD₆₀₀ of ~0.1.
-
Batch Phase: Run the fermenter at 37°C, pH controlled at 7.0 with NH₄OH, and dissolved oxygen (DO) maintained above 30% by cascading agitation (300-1000 rpm) and airflow (1-2 VVM).[7]
-
Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp spike in DO), start the feed. Use an exponential feeding strategy to maintain a specific growth rate (e.g., μ = 0.1 h⁻¹).[10]
-
Induction: When the OD₆₀₀ reaches 20-30, induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Reduce the temperature to 30°C to improve protein folding and reduce metabolic burden.
-
Harvesting: Continue the fermentation for another 24-48 hours post-induction. Harvest the cells by centrifugation (e.g., 8,000 x g for 15 min at 4°C). Wash the cell pellet with distilled water and store at -80°C until extraction.
Protocol 3: Phytoene Extraction and Purification
This protocol describes the extraction of lipophilic phytoene from microbial biomass and its subsequent purification.
3.1. Materials:
-
Frozen microbial cell pellet
-
Methanol, Hexane (B92381), Acetone (B3395972), Isopropanol
-
Butylated hydroxytoluene (BHT)
-
Silica (B1680970) gel 60 for column chromatography
-
Rotary evaporator
3.2. Procedure:
-
Cell Lysis and Extraction:
-
Resuspend the wet cell pellet (e.g., 10 g) in 50 mL of methanol.
-
Homogenize the suspension using a bead beater or sonicator to ensure cell lysis.
-
Add 100 mL of a hexane:acetone (1:1 v/v) mixture containing 0.1% BHT as an antioxidant.
-
Stir the mixture vigorously in the dark for 1 hour at room temperature.
-
Centrifuge to separate the phases and collect the upper organic (hexane/acetone) layer.[11]
-
Repeat the extraction on the pellet twice more to ensure complete recovery.
-
-
Solvent Evaporation:
-
Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column equilibrated with hexane.
-
Dissolve the dried extract in a minimal volume of hexane and load it onto the column.
-
Elute the column with a gradient of increasing acetone in hexane (e.g., 0% to 10% acetone).
-
Collect fractions and monitor by TLC or HPLC to identify those containing phytoene (phytoene is colorless but can be visualized under UV light or by staining).
-
Pool the pure fractions and evaporate the solvent. The purified phytoene should be stored under an inert atmosphere (e.g., argon or nitrogen) at -80°C.[12]
-
Protocol 4: Quantification of this compound by UPLC-MS/MS
This protocol provides a high-sensitivity method for the accurate quantification of this compound.
4.1. Instrumentation and Columns:
-
UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPC² with Xevo TQ-S).[6]
-
Column: YMC C30 Carotenoid column (e.g., 3 µm, 100 mm x 2.0 mm).[13]
4.2. Mobile Phase and Gradient:
-
Mobile Phase A: Methanol:Acetonitrile (1:3, v/v) with 0.1% formic acid.
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE).
-
Gradient: Start at 0% B, increase to 70% B over 5 minutes, then to 95% B until 9 minutes, and re-equilibrate.[13]
-
Flow Rate: 0.8 mL/min.
4.3. MS/MS Parameters:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive mode.
-
MRM Transition: Monitor the specific precursor-to-product ion transition for phytoene (e.g., m/z 545.5 → 476.5). This should be optimized for the specific instrument.
-
Quantification: Prepare a standard curve using a certified this compound standard.[14] Calculate the concentration in the samples based on the standard curve.
Regulatory and Signaling Pathways
The regulation of carotenoid biosynthesis is complex and can be influenced by various factors. In fungi like Xanthophyllomyces dendrorhous, the SREBP (Sterol Regulatory Element-Binding Protein) pathway, which senses cellular lipid levels, has been shown to regulate the expression of carotenogenic genes, including crtE.[15] Additionally, transcription factors like WC1 and WC2 can form a complex that directly regulates the expression of genes such as crtI and crtS.[16] This suggests that cellular metabolic status and response to environmental cues can modulate the flux through the phytoene production pathway.
Conclusion
Microbial fermentation, coupled with targeted metabolic engineering, provides a robust and scalable platform for the production of this compound. By selecting an appropriate host and applying the principles and protocols outlined in this document, researchers can efficiently develop high-yielding strains and processes. The detailed methodologies for fermentation, extraction, and analysis will aid in the systematic optimization and characterization of this compound production, facilitating its application in the pharmaceutical and nutraceutical fields.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Gene expression in the regulation of carotene biosynthesis in Phycomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A teaching protocol demonstrating the use of EasyClone and CRISPR/Cas9 for metabolic engineering of Saccharomyces cerevisiae and Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression of the carotenoid biosynthesis genes in Xanthophyllomyces dendrorhous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uncovering the Hidden Potential of Phytoene Production by the Fungus Blakeslea trispora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eppendorf.com [eppendorf.com]
- 8. mdpi.com [mdpi.com]
- 9. neb.com [neb.com]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cetjournal.it [cetjournal.it]
- 13. mdpi.com [mdpi.com]
- 14. extrasynthese.com [extrasynthese.com]
- 15. d-nb.info [d-nb.info]
- 16. GATA transcription factor WC2 regulates the biosynthesis of astaxanthin in yeast Xanthophyllomyces dendrorhous - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling of 15-cis-Phytoene and Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic pathways within a biological system. By tracing the flow of isotopically labeled atoms through a metabolic network, researchers can quantify the contribution of different pathways to the production of a target metabolite. This information is invaluable for understanding cellular physiology, identifying metabolic bottlenecks, and engineering metabolic pathways for enhanced production of desired compounds.
15-cis-Phytoene is the colorless precursor to all carotenoids, a diverse class of pigments with important functions in photosynthesis, photoprotection, and as precursors to signaling molecules like abscisic acid and strigolactones.[1][2][3] The biosynthesis of this compound from two molecules of geranylgeranyl pyrophosphate (GGPP) is the first committed step in the carotenoid pathway, catalyzed by the enzyme phytoene (B131915) synthase (PSY).[2][3] Understanding the metabolic flux through the carotenoid pathway is crucial for applications ranging from improving the nutritional value of crops to developing novel therapeutic agents.
These application notes provide detailed protocols for the isotopic labeling of this compound using engineered Escherichia coli and its subsequent use in metabolic flux analysis of the carotenoid biosynthesis pathway.
Part 1: Isotopic Labeling of this compound in E. coli
The production of isotopically labeled this compound can be efficiently achieved in bioengineered E. coli. The strategy involves introducing the gene for phytoene synthase (such as crtB from Erwinia uredovora) into an E. coli strain. To accumulate phytoene, the subsequent step in the carotenoid pathway, catalyzed by phytoene desaturase (crtI), is blocked. This can be achieved by using a strain with a non-functional or deleted crtI gene.[4][5] By growing these engineered bacteria on a minimal medium with a labeled carbon source, such as ¹³C-glucose, highly enriched ¹³C-15-cis-phytoene can be produced.
Experimental Protocol: Production of ¹³C-labeled this compound
1. Bacterial Strain and Plasmids:
- Host Strain: E. coli BL21(DE3) is a suitable host.
- Plasmid: A plasmid containing the phytoene synthase gene (crtB) under an inducible promoter (e.g., T7 promoter). To ensure accumulation of phytoene, the phytoene desaturase gene (crtI) should be absent or non-functional on the plasmid or in the host genome.
2. Culture Media:
- Pre-culture Medium (LB Broth): Luria-Bertani broth for initial growth of the bacterial culture.
- Minimal Medium (M9 Medium with ¹³C-Glucose): For the production of labeled phytoene.
- M9 Salts (10x): 60 g/L Na₂HPO₄, 30 g/L KH₂PO₄, 5 g/L NaCl.
- Working Solution (per liter): 100 mL of 10x M9 salts, 2 mL of 1 M MgSO₄, 100 µL of 1 M CaCl₂, 10 mL of 20% (w/v) ¹³C-glucose (or other desired labeled carbon source), and appropriate antibiotics.
3. Protocol:
- Transform the E. coli BL21(DE3) host strain with the plasmid carrying the crtB gene.
- Inoculate a single colony into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate 1 L of M9 minimal medium containing ¹³C-glucose with the overnight culture.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Induce the expression of the crtB gene by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
- Continue to grow the culture for 24-48 hours at a reduced temperature (e.g., 28-30°C) to allow for phytoene accumulation.
- Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
- Wash the cell pellet with sterile water and store at -80°C until extraction.
Part 2: Extraction and Purification of ¹³C-15-cis-Phytoene
Phytoene is a lipophilic molecule and requires extraction with organic solvents. Care should be taken to protect it from light and oxidation during the extraction process.
Experimental Protocol: Phytoene Extraction and Purification
1. Reagents and Materials:
- Acetone (B3395972), Methanol (B129727), Dichloromethane (B109758) (all HPLC grade)
- Saturated NaCl solution
- Anhydrous sodium sulfate
- Rotary evaporator
- HPLC system with a C30 reverse-phase column
2. Protocol:
- Resuspend the frozen cell pellet in a mixture of acetone and methanol (7:3, v/v).
- Sonicate the suspension on ice to lyse the cells.
- Centrifuge at 5,000 x g for 10 minutes to pellet the cell debris.
- Collect the supernatant containing the phytoene.
- Repeat the extraction of the pellet until the supernatant is colorless.
- Combine the supernatants and partition the phytoene into dichloromethane by adding saturated NaCl solution.
- Collect the lower organic phase and dry it over anhydrous sodium sulfate.
- Evaporate the solvent using a rotary evaporator under reduced pressure.
- Redissolve the dried extract in a small volume of a suitable solvent for HPLC injection (e.g., methyl tert-butyl ether).
- Purify the this compound using a C30 reverse-phase HPLC column with a suitable mobile phase gradient (e.g., a gradient of methanol, methyl tert-butyl ether, and water).
- Collect the fraction corresponding to the this compound peak, which can be identified by its characteristic UV absorption spectrum with a maximum at approximately 286 nm.[6]
Part 3: Metabolic Flux Analysis of the Carotenoid Pathway
Metabolic flux analysis of the carotenoid pathway can be performed by introducing the labeled this compound to a biological system (e.g., plant cell culture, in vitro enzyme assays) and tracing its conversion into downstream carotenoids. A simplified approach to measure the total flux into the carotenoid pathway involves the use of an inhibitor.
Experimental Protocol: Quantifying Total Flux into the Carotenoid Pathway
This protocol uses the herbicide norflurazon (B1679920), which inhibits phytoene desaturase, causing the accumulation of phytoene. The rate of this accumulation is a direct measure of the metabolic flux through phytoene synthase.
1. Materials:
- Plant cell suspension culture (e.g., Arabidopsis thaliana, tomato)
- Norflurazon solution
- Liquid chromatography-mass spectrometry (LC-MS) system
2. Protocol:
- Grow the plant cell culture under standard conditions.
- Add norflurazon to the culture medium to a final concentration that effectively inhibits phytoene desaturase (concentration to be optimized for the specific system).
- At various time points after the addition of norflurazon, harvest aliquots of the cell culture.
- Extract the carotenoids from the harvested cells as described in Part 2.
- Quantify the amount of phytoene at each time point using a calibrated LC-MS method.
- The rate of phytoene accumulation (e.g., in nmol per gram of dry weight per hour) represents the metabolic flux into the carotenoid pathway.
Comprehensive Metabolic Flux Analysis using ¹³C-15-cis-Phytoene
A more detailed MFA involves tracing the labeled carbon atoms from ¹³C-15-cis-phytoene into downstream carotenoids.
1. Experimental Design:
- Introduce a known amount of purified ¹³C-15-cis-phytoene to the biological system of interest.
- Harvest samples at different time points.
- Extract the carotenoids.
- Analyze the isotopic enrichment and distribution in the precursor (this compound) and various downstream products (e.g., ζ-carotene, lycopene, β-carotene, lutein) using LC-MS.
2. Data Analysis:
- The mass isotopomer distributions (MIDs) of the different carotenoids are determined from the mass spectrometry data.
- This data, along with a stoichiometric model of the carotenoid biosynthesis pathway, is used in metabolic modeling software (e.g., INCA, Metran) to calculate the flux rates through the different enzymatic steps.
Data Presentation
The quantitative data obtained from MFA studies can be summarized in tables for easy comparison.
Table 1: Production of ¹³C-15-cis-Phytoene in Engineered E. coli
| Parameter | Value | Reference |
| Bacterial Strain | E. coli BL21(DE3) with pAC-PTE-MT | [7] |
| Carbon Source | ¹³C-Glucose (5 g/L) | [7] |
| Culture Volume | 5 mL | [7] |
| Incubation Time | 24 hours | [7] |
| Total Phytoene Yield | ~836 ng per 5 mL culture | [7] |
| Isotopic Enrichment | Majority of ions shifted to m/z 584.4 [M+40] | [7] |
Table 2: Representative Metabolic Flux Data for the Carotenoid Pathway
| Metabolic Flux | Flux Rate (nmol/g DW/h) | Condition |
| Phytoene Synthesis | 15.2 ± 2.1 | High Light |
| Phytoene Synthesis | 5.8 ± 0.9 | Low Light |
| Lycopene Formation | 10.5 ± 1.8 | High Light |
| Lycopene Formation | 3.2 ± 0.6 | Low Light |
| β-carotene Synthesis | 6.3 ± 1.1 | High Light |
| β-carotene Synthesis | 1.9 ± 0.4 | Low Light |
Note: The flux rates in this table are representative and will vary depending on the biological system and experimental conditions.
Visualizations
Carotenoid Biosynthesis Pathway
Caption: The carotenoid biosynthesis pathway starting from GGPP.
Experimental Workflow for ¹³C-15-cis-Phytoene Production and MFA
Caption: Workflow for ¹³C-phytoene production and its use in MFA.
Regulation of Phytoene Synthase by Light Signaling
Caption: Light regulation of phytoene synthase gene expression.[7][8]
References
- 1. Frontiers | Carotenoid metabolism: New insights and synthetic approaches [frontiersin.org]
- 2. Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]
- 4. Recent advances in understanding carotenoid-derived signaling molecules in regulating plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.haifa.ac.il [cris.haifa.ac.il]
- 6. Phytoene - Wikipedia [en.wikipedia.org]
- 7. Direct regulation of phytoene synthase gene expression and carotenoid biosynthesis by phytochrome-interacting factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct regulation of phytoene synthase gene expression and carotenoid biosynthesis by phytochrome-interacting factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stabilizing 15-cis-Phytoene During Sample Extraction
For researchers, scientists, and drug development professionals, ensuring the stability of 15-cis-phytoene during sample extraction is critical for accurate analysis and downstream applications. This colorless carotenoid is highly susceptible to degradation, primarily through isomerization and oxidation, which can be accelerated by exposure to light, heat, and oxygen. This guide provides troubleshooting advice and frequently asked questions to help you optimize your extraction protocols and maintain the integrity of your this compound samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound samples are degrading rapidly after extraction. What are the primary causes?
A1: The instability of this compound is primarily due to three factors:
-
Light Exposure: Light, particularly in the UV spectrum, provides the energy for photoisomerization, converting the cis-isomer to various trans-isomers. This process can be rapid and significantly alter the natural isomeric profile of your sample.[1][2][3] All stages of extraction should be performed in the dark or under dim, red light to minimize this effect.[1]
-
Oxidation: The long polyene chain of this compound is prone to oxidation, especially when exposed to atmospheric oxygen.[4] This leads to the formation of various oxidation products, including apocarotenals, and a loss of the parent compound.[5]
-
Heat: Elevated temperatures accelerate both isomerization and oxidation rates.[6][7] It is crucial to keep samples and solvents cold throughout the extraction process.
Q2: What are the ideal storage conditions for this compound extracts?
A2: To ensure long-term stability, this compound extracts should be stored at -15°C or lower in a dark environment.[8] The solvent should be flushed with an inert gas, such as nitrogen or argon, before sealing the container to create an anaerobic atmosphere.
Q3: I am observing unexpected peaks in my HPLC chromatogram. What could they be?
A3: The appearance of extra peaks often indicates isomerization of this compound to its trans-isomers or the formation of oxidation products.[5][9] To confirm this, you can compare your chromatogram to reference standards of trans-phytoene isomers if available. To prevent this, it is imperative to handle samples under minimal light and in an oxygen-free environment.
Q4: Which solvents are best for extracting and stabilizing this compound?
A4: The choice of solvent can impact the stability of this compound. Chlorinated solvents like dichloromethane (B109758) and chloroform (B151607) have been shown to accelerate the isomerization of other carotenoids and should be used with caution.[10] A mixture of hexane (B92381), acetone (B3395972), and ethanol (B145695) is commonly used for carotenoid extraction. It is recommended to use HPLC-grade solvents and to de-gas them before use to remove dissolved oxygen.
Q5: How can I prevent oxidation during the extraction process?
A5: To minimize oxidation, it is essential to work under an inert atmosphere (e.g., nitrogen or argon).[10] Additionally, the use of antioxidants is highly recommended. Adding antioxidants like butylated hydroxytoluene (BHT) or ascorbate (B8700270) to the extraction solvent can significantly reduce degradation.[10] For instance, the use of 0.1% ascorbate under anaerobic conditions has been shown to reduce 15-cis to trans isomerization by as much as 70%.[10]
Quantitative Data on this compound Stability
While specific quantitative data on this compound degradation under various extraction conditions is limited in the literature, the following table summarizes the known effects of different factors on carotenoid stability in general, which can be extrapolated to this compound.
| Factor | Condition | Observation on Carotenoid Stability |
| Light | Exposure to light vs. dark | Significantly higher degradation in light-exposed samples. One study on β-carotene showed 90.28% retention in light vs. 93.75% in the dark over six hours.[1] |
| Temperature | Increasing temperature (e.g., 60-90°C) | Increased rate of degradation. For total carotenoids in a puree, 37% remained after 60 minutes at 90°C.[11] |
| Oxygen | Aerobic vs. Anaerobic conditions | Presence of oxygen is a primary driver for oxidative degradation.[4] |
| Antioxidants | Addition of 0.1% ascorbate (anaerobic) | Can reduce 15-cis to trans isomerization by 70%.[10] |
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Tissues (e.g., Tomato)
This protocol is designed to minimize degradation of this compound. All steps must be carried out under dim light and on ice.
-
Sample Preparation:
-
Homogenize 1-2 grams of fresh tissue in a chilled mortar and pestle with liquid nitrogen.
-
Transfer the powdered sample to a centrifuge tube.
-
-
Extraction:
-
Add 10 mL of a cold extraction solvent mixture of hexane:acetone:ethanol (2:1:1 v/v/v) containing 0.1% BHT.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction step with the pellet twice more.
-
Pool all the supernatants.
-
-
Phase Separation:
-
Add an equal volume of deionized water to the pooled supernatant.
-
Vortex and then centrifuge at 2000 x g for 5 minutes to separate the phases.
-
The upper hexane layer contains the carotenoids.
-
-
Drying and Storage:
-
Dry the hexane extract under a gentle stream of nitrogen gas.
-
Re-dissolve the extract in a known volume of an appropriate solvent for analysis (e.g., HPLC mobile phase).
-
Store at -20°C or below under a nitrogen atmosphere in a dark vial.
-
Protocol 2: Anaerobic Extraction of this compound from Microbial Cultures
This protocol is adapted for microbial samples and emphasizes anaerobic conditions.
-
Cell Harvesting:
-
Centrifuge the microbial culture at 5000 x g for 10 minutes at 4°C.
-
Discard the supernatant.
-
-
Cell Lysis and Extraction (Anaerobic Chamber):
-
Perform all subsequent steps in an anaerobic chamber.
-
Resuspend the cell pellet in a cold mixture of methanol (B129727) and acetone (1:1 v/v) with 0.1% ascorbate.
-
Sonicate the sample on ice to lyse the cells.
-
Add an equal volume of cold hexane and vortex for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate the phases.
-
-
Extract Collection and Storage:
-
Collect the upper hexane layer.
-
Dry the extract under a stream of nitrogen gas.
-
Re-dissolve in a suitable solvent for analysis.
-
Store in a sealed, dark vial at -80°C.
-
Visualizing Degradation Factors and Extraction Workflow
To better understand the factors influencing this compound stability and the recommended extraction workflow, the following diagrams are provided.
Caption: Key factors leading to the degradation of this compound.
Caption: A workflow designed to maximize this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Heat and Light Stability of Pumpkin-Based Carotenoids in a Photosensitive Food: A Carotenoid-Coloured Beverage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nutritional Aspects of Phytoene and Phytofluene, Carotenoid Precursors to Lycopene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of lycopene during food processing and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. extrasynthese.com [extrasynthese.com]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound | Carotenoid Precursor | For Research Use [benchchem.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Microbial 15-cis-Phytoene Production
Welcome to the technical support center for microbial 15-cis-phytoene production. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to overcome common challenges related to low product yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its microbial production important?
A1: this compound is a colorless C40 carotenoid that serves as the essential precursor for the biosynthesis of all downstream carotenoids in plants and various microorganisms.[1] Carotenoids are valuable compounds used in the food, nutraceutical, cosmetic, and pharmaceutical industries for their antioxidant and pro-vitamin A activities.[2] Microbial production offers a sustainable and cost-effective alternative to chemical synthesis or extraction from plants, which often suffer from low yields.[2][3]
Q2: I am not getting any this compound. What are the most common initial problems?
A2: The complete absence of product typically points to a fundamental issue in the biosynthetic pathway. Key areas to investigate include:
-
Incorrect Plasmid Construction: Verify the sequences of your expression cassettes, especially the phytoene (B131915) synthase gene (crtB or PSY).
-
Ineffective Induction: Ensure your induction strategy (e.g., IPTG, arabinose) is optimized for your specific promoter and host strain.
-
Essential Gene Knockout: If you are trying to accumulate phytoene by knocking out the subsequent enzyme (phytoene desaturase, crtI), ensure the knockout was successful and is not lethal to the host.
-
Precursor Limitation: The host may not be producing sufficient geranylgeranyl pyrophosphate (GGPP), the direct precursor to phytoene.[4][5]
Q3: My this compound yield is very low. What are the primary metabolic bottlenecks?
A3: Low yield is a common challenge. The primary metabolic bottlenecks are often:
-
Insufficient Precursor Supply: The availability of the C20 precursor, GGPP, is a major limiting factor. The native flux through the MEP pathway (in E. coli) or the MVA pathway (in yeast) may be insufficient.[4][6]
-
Low Phytoene Synthase (PSY/CrtB) Activity: Phytoene synthase is the first committed and often rate-limiting enzyme in the carotenoid pathway.[5][7] Its expression level, catalytic efficiency, and stability are critical.
-
Competition from Other Pathways: Precursors like farnesyl pyrophosphate (FPP) and GGPP are used in other essential cellular processes, such as sterol synthesis (in yeast) or quinone synthesis, diverting them away from phytoene production.[8]
-
Product Conversion: The most common reason for low phytoene accumulation is its rapid conversion to downstream carotenoids (like lycopene) by phytoene desaturase (crtI or PDS).[4][9]
Troubleshooting Guide for Low Yield
This guide addresses specific problems you may encounter and provides actionable solutions.
Problem 1: Insufficient Precursor (GGPP) Supply
Symptoms: Low overall carotenoid production, not just phytoene. Accumulation of upstream intermediates if analytical methods are available to detect them.
Solutions:
-
Overexpress Upstream Pathway Genes: Enhance the metabolic flux towards GGPP.
-
In E. coli (MEP Pathway), overexpress genes such as dxs (1-deoxy-D-xylulose-5-phosphate synthase), idi (isopentenyl diphosphate (B83284) isomerase), and ispA (farnesyl diphosphate synthase).[6][10]
-
In S. cerevisiae (MVA Pathway), overexpress key genes like tHMG1 (a truncated version of HMG-CoA reductase) and GGPS (GGPP synthase).
-
-
Utilize an Optimized Host Strain: Some E. coli strains, like MG1655, have shown a higher capacity for lycopene (B16060) production (indicating better precursor supply) compared to common lab strains like DH5α or BL21(DE3).[6]
Problem 2: Low Phytoene Synthase (PSY or CrtB) Activity
Symptoms: Low phytoene levels, but precursors (GGPP) may accumulate.
Solutions:
-
Increase Gene Copy Number: Use a high-copy plasmid for your phytoene synthase gene to increase protein expression.
-
Optimize Codon Usage: Ensure the codon usage of your PSY or crtB gene is optimized for your microbial host (e.g., E. coli or S. cerevisiae).
-
Enzyme Engineering: Use directed evolution or select a phytoene synthase from a different organism with higher reported activity.[7] For instance, PSY enzymes from different plants or CrtB from different bacteria can have vastly different kinetic properties.
-
Enhance Catalytic Efficiency: Some studies have shown that the tetrameric assembly of phytoene synthase enhances catalytic efficiency by enabling substrate channeling.[1]
Problem 3: Diversion of Precursors to Competing Pathways
Symptoms: Low phytoene yield and potential accumulation of byproducts like squalene (B77637) or sterols.
Solutions:
-
Down-regulate Competing Enzymes: In eukaryotes like S. cerevisiae, a major competitor is squalene synthase (ERG9), which converts FPP to squalene for ergosterol (B1671047) biosynthesis. Down-regulating ERG9 expression can redirect FPP towards GGPP and phytoene.[8]
-
Metabolic Channeling: Co-localize the enzymes of the pathway (e.g., GGPS and PSY) on a protein scaffold to increase local substrate concentration and minimize diffusion to competing pathways.
Problem 4: Unwanted Conversion of Phytoene to Downstream Carotenoids
Symptoms: The microbial culture develops color (yellow, orange, or red), indicating the presence of downstream carotenoids like ζ-carotene, lycopene, or β-carotene.[11] HPLC analysis confirms a mixture of carotenoids with low levels of phytoene.
Solutions:
-
Disrupt Phytoene Desaturase: This is the most critical step for accumulating phytoene.
-
Gene Knockout: Create a clean deletion of the phytoene desaturase gene (crtI in bacteria, PDS in some engineered eukaryotes). This is the most effective and stable solution.
-
Chemical Inhibition: Use inhibitors like norflurazon, which blocks PDS activity, causing phytoene to accumulate.[1] This is useful for initial experiments but may not be ideal for large-scale production. A study in Xanthophyllomyces dendrorhous reported a phytoene yield of 7.5 mg/g DCW by disrupting the desaturation step.[4]
-
Problem 5: Suboptimal Cultivation Conditions
Symptoms: Inconsistent yields between batches; poor cell growth.
Solutions:
-
Optimize Temperature: A lower culture temperature (e.g., 28°C instead of 37°C) can sometimes improve the production of specific carotenoids by ensuring proper protein folding and reducing metabolic stress.[10]
-
Optimize Media Composition:
-
Carbon Source: Glycerol-containing media has been shown to enhance carotenoid production compared to glucose, which can cause catabolite repression.[10]
-
Nutrient Levels: Ensure a proper carbon-to-nitrogen ratio. Nitrogen limitation can sometimes trigger carotenoid accumulation but may also limit biomass.[12]
-
-
Optimize Aeration: High dissolved oxygen levels are often beneficial for carotenoid production in bioreactors.[10]
Visualizing the Metabolic Pathway and Key Interventions
The following diagram illustrates the central pathway for this compound synthesis and highlights the key intervention points discussed above.
Caption: Metabolic pathway for this compound production with key engineering strategies.
Quantitative Data Summary
The following tables summarize yields achieved for phytoene and related carotenoids in various microbial hosts, providing a benchmark for your experiments.
Table 1: Reported Phytoene Yields in Engineered Microorganisms
| Microorganism | Genetic Modification | Phytoene Yield | Reference |
| Xanthophyllomyces dendrorhous | Disruption of phytoene desaturation step | 7.5 mg/g DCW | [4] |
| Blakeslea trispora | Wild type with DPA treatment | 1.48 mg/g dry biomass | [13] |
Table 2: Yields of Downstream Carotenoids (Indicative of Pathway Flux)
| Microorganism | Product | Genetic Modification Strategy | Yield | Reference |
| Saccharomyces cerevisiae | β-Carotene | Multidimensional optimization (rewired central metabolism, down-regulated ERG9, etc.) | 166.79 mg/L | [8][14] |
| Escherichia coli | Lycopene | Overexpression of MEP pathway genes (dxs, dxr, idi, ispA) and carotenogenic genes | ~3.3-fold increase over baseline | [10] |
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound
This protocol is adapted for the extraction of non-polar carotenoids like phytoene from microbial biomass (E. coli or yeast) and subsequent analysis by HPLC. Phytoene is highly unstable and sensitive to light and oxygen.[15]
Materials:
-
Cell pellet from microbial culture
-
Methanol (B129727) (HPLC grade)
-
Acetone (B3395972) (p.a. grade, with 0.1% BHT as an antioxidant)
-
Dichloromethane (B109758) (p.a. grade)
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen gas source
-
Amber glass vials
-
Sonicator or bead beater
-
Centrifuge capable of >4,000 x g
Procedure:
-
Cell Harvest: Centrifuge a known volume of your culture (e.g., 10 mL) at 4,000 x g for 10 minutes at 4°C. Discard the supernatant completely.
-
Cell Lysis & Extraction:
-
Phase Separation:
-
Add 2 mL of dichloromethane and 2 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to partition the carotenoids into the organic (lower, dichloromethane) phase.
-
Centrifuge at 4,000 x g for 5 minutes to separate the phases.
-
-
Collection and Drying:
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean, amber glass tube.
-
Dry the organic phase over a small amount of anhydrous Na₂SO₄ to remove residual water.
-
Transfer the dried extract to a new amber vial and evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
-
Sample Preparation for HPLC:
-
Re-dissolve the dried carotenoid extract in a known volume (e.g., 200 µL) of a suitable solvent compatible with your HPLC method (e.g., ethyl acetate (B1210297) or a methanol/MTBE mixture).
-
Filter the sample through a 0.22 µm syringe filter into an amber HPLC vial.
-
-
HPLC Analysis:
-
Column: A C30 reverse-phase column is highly recommended for separating carotenoid isomers.[16][17]
-
Detection: Use a Diode Array Detector (DAD) or UV-Vis detector. Phytoene is colorless and is detected in the UV range, with a characteristic absorption maximum at 286 nm .[18]
-
Quantification: Create a standard curve using a purified this compound standard.[15][17] Calculate the concentration in your sample based on the peak area from the standard curve.
-
Visualizing the Experimental Workflow
Caption: Standard experimental workflow for microbial phytoene production and analysis.
Visualizing the Troubleshooting Logic
This flowchart provides a systematic approach to diagnosing the cause of low phytoene yield.
Caption: A logical troubleshooting workflow for diagnosing low this compound yield.
References
- 1. This compound | Carotenoid Precursor | For Research Use [benchchem.com]
- 2. Progress in Microbial Carotenoids Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotechnological Production of Carotenoids Using Low Cost-Substrates Is Influenced by Cultivation Parameters: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and tackles in metabolic engineering for microbial production of carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmb.or.kr [jmb.or.kr]
- 7. "Directed Evolution to Enhance Phytoene Synthase Enzyme Activity for Me" by Fayrouz Nossir [dc.etsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic engineering for high yield synthesis of astaxanthin in Xanthophyllomyces dendrorhous - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of factors influencing production of the monocyclic carotenoid torulene in metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural Carotenoids: Recent Advances on Separation from Microbial Biomass and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. extrasynthese.com [extrasynthese.com]
- 16. Extraction and Analysis of Carotenoids from Escherichia coli in Color Complementation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification and use of carotenoid standards to quantify cis-trans geometrical carotenoid isomers in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
troubleshooting phytoene synthase in vitro assay inconsistencies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies encountered during in vitro phytoene (B131915) synthase (PSY) assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My phytoene synthase assay shows no or very low activity. What are the common causes?
A1: Low or no enzyme activity is a frequent issue. Here are the primary factors to investigate:
-
Inactive Enzyme: Phytoene synthase, especially from plant sources, can be unstable. Improper storage, repeated freeze-thaw cycles, or issues during purification (especially refolding from inclusion bodies) can lead to inactive protein. Always use freshly purified or properly aliquoted and stored enzyme.
-
Substrate Issues: The substrate, geranylgeranyl pyrophosphate (GGPP), is critical. Ensure it has not degraded and is used at an appropriate concentration. A continuous supply of GGPP can be crucial for high in vitro activity.[1][2]
-
Missing or Suboptimal Cofactor Concentration: Phytoene synthase activity is strictly dependent on the manganese ion (Mn²⁺) as a cofactor.[3][4] Ensure MnCl₂ is present in the optimal concentration range.
-
Incorrect Assay Conditions: The pH, temperature, and incubation time of the assay must be optimized for your specific enzyme. Deviations from the optimal range can significantly reduce or eliminate activity.
-
Problematic Product Extraction/Detection: Phytoene is a hydrophobic molecule. Inefficient extraction from the aqueous assay buffer or issues with the analytical method (e.g., HPLC, LC-MS) can lead to apparent low activity.
Q2: I'm observing high variability and inconsistent results between replicate assays. What should I check?
A2: Inconsistent results often stem from technical errors or reagent instability. Consider the following:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of enzyme, substrate, or cofactors. Prepare a master mix for the common reagents to minimize pipetting variations.
-
Incomplete Reagent Mixing: Thoroughly mix all components before starting the reaction. Vortex solutions gently and ensure homogeneity.
-
Temperature Fluctuations: Maintain a constant and uniform temperature during incubation. Use a reliable incubator or water bath.
-
Enzyme Instability: As PSY can be unstable, its activity might decrease over the course of an experiment. Use the enzyme preparation as quickly as possible after thawing or dilution.
-
Substrate Precipitation: GGPP is amphiphilic and can be challenging to work with. Ensure it is fully solubilized in the assay buffer.
Q3: My assay has a high background signal. What could be the cause?
A3: A high background can interfere with accurate measurement. Here are some potential reasons:
-
Contaminated Reagents: One or more of your reagents might be contaminated with a compound that co-elutes with phytoene or interferes with its detection. Run a "no-enzyme" control to check for this.
-
Substrate Impurity: The GGPP substrate may contain impurities that are detected by your analytical method. Check the purity of your substrate.
-
Non-Enzymatic Conversion: Although unlikely for phytoene synthesis, some reactions can occur non-enzymatically under certain conditions. A no-enzyme control will help identify this.
Troubleshooting Guides
Problem 1: Low Phytoene Yield
| Potential Cause | Recommended Solution |
| Suboptimal Enzyme Concentration | Perform an enzyme titration to determine the optimal concentration. Start with a range and identify the concentration that gives a linear reaction rate over time. |
| Substrate Limitation | Increase the GGPP concentration. Determine the Kₘ for your enzyme to ensure you are using a saturating concentration. Consider using a coupled assay with a GGPP synthase to ensure a continuous supply of the substrate.[1][2] |
| Insufficient Cofactor (Mn²⁺) | Titrate the MnCl₂ concentration. The optimal concentration can vary, but a starting point is typically in the low millimolar range. |
| Suboptimal pH or Temperature | Test a range of pH values (e.g., 7.0-8.5) and temperatures (e.g., 25-37°C) to find the optimal conditions for your specific phytoene synthase isozyme. |
| Enzyme Inhibition | Check for potential inhibitors in your sample or buffer components. Some compounds can inhibit enzyme activity. |
| Inefficient Product Extraction | Phytoene is lipophilic. Ensure your extraction solvent (e.g., acetone (B3395972), hexane (B92381)/diethyl ether) is appropriate and that you are achieving complete phase separation. |
Problem 2: Accumulation of GGPP with Low Phytoene Production
| Potential Cause | Recommended Solution |
| Inactive Phytoene Synthase | This is a strong indicator of an issue with the PSY enzyme itself. Verify the activity of your enzyme preparation with a positive control if available. Consider purifying a new batch of the enzyme. |
| Missing or Incorrect Cofactor | Double-check that Mn²⁺ was added to the reaction mixture at the correct concentration. Phytoene synthase has an absolute requirement for this cofactor.[3][4] |
| Incorrect Assay Buffer Composition | Verify the pH and composition of your assay buffer. Extreme pH can denature the enzyme. |
Experimental Protocols
Standard In Vitro Phytoene Synthase Assay Protocol
This protocol is a general guideline and may require optimization for specific phytoene synthase enzymes. It is based on protocols for recombinant PSY.[1][2]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM DTT. Prepare fresh.
-
Enzyme Solution: Dilute purified recombinant phytoene synthase in assay buffer to the desired concentration. Keep on ice.
-
Substrate Solution: Prepare a stock solution of Geranylgeranyl Pyrophosphate (GGPP) in assay buffer. If using radiolabeled substrate like [¹⁴C]GGPP, mix it with unlabeled GGPP to achieve the desired specific activity.
-
Cofactor Solution: Prepare a 100 mM stock solution of MnCl₂ in ultrapure water.
2. Assay Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
Assay Buffer (to a final volume of 100 µL)
-
Enzyme solution (e.g., 1-5 µg of purified enzyme)
-
MnCl₂ solution (to a final concentration of 1-5 mM)
-
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the GGPP substrate solution to a final concentration of 10-50 µM.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at the optimal temperature.
-
Stop the reaction by adding an equal volume of ice-cold acetone or another suitable organic solvent.
3. Product Extraction:
-
Vortex the reaction mixture vigorously after adding the stop solution.
-
Add a non-polar solvent like hexane or a hexane/diethyl ether mixture (1:1, v/v) to extract the phytoene.
-
Vortex again and then centrifuge to separate the phases.
-
Carefully collect the upper organic phase containing the phytoene.
-
Dry the organic phase under a stream of nitrogen.
4. Product Analysis:
-
Resuspend the dried extract in a small volume of a suitable solvent (e.g., acetone, mobile phase for HPLC).
-
Analyze the sample by HPLC or LC-MS.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile, methanol, and 2-propanol is commonly used.[5]
-
Detection: Phytoene can be detected by UV absorbance at around 286 nm. If using a radiolabeled substrate, a scintillation counter will be required.
-
Visualizations
Caption: Workflow for the in vitro phytoene synthase assay.
Caption: Decision tree for troubleshooting low PSY activity.
References
- 1. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 2. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]
- 4. Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Mobile Phase for 15-cis-Phytoene HPLC Separation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) separation of 15-cis-Phytoene.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for the mobile phase and column for this compound separation?
A good starting point for separating phytoene (B131915) and its isomers is to use a C30 reversed-phase column.[1] A gradient elution using a combination of polar solvents like methanol (B129727) and/or acetonitrile (B52724) with a less polar solvent like methyl tert-butyl ether (MTBE) is highly effective.[2][3][4] A C18 column can also be used, but a C30 stationary phase often provides better resolution for carotenoid isomers.[3]
Q2: Should I use isocratic or gradient elution for separating this compound?
Gradient elution is generally preferred for separating complex mixtures of carotenoids, including various isomers of phytoene.[5] An isocratic method, which uses a constant mobile phase composition, may not provide sufficient resolution to separate all isomers and can lead to long run times for highly retained compounds.[6] Gradient elution, where the mobile phase composition is changed over time, improves peak resolution, sharpens peaks, and reduces the overall analysis time.[7][8]
Q3: What is the role of additives like BHT, triethylamine (B128534) (TEA), and acids in the mobile phase?
Additives play a crucial role in improving the quality of carotenoid separation:
-
Butylated hydroxytoluene (BHT): Phytoene is susceptible to oxidation. Adding an antioxidant like BHT (e.g., 0.01%) to the mobile phase and sample solvents is critical to prevent the degradation of this compound during analysis.[2]
-
Triethylamine (TEA): TEA is often added to the mobile phase to improve peak shape by masking residual silanol (B1196071) groups on the silica-based stationary phase. This is particularly useful for reducing the tailing of polar analytes.[9]
-
Acids (e.g., Formic Acid): Adding a small amount of acid, such as 0.1% formic acid, can help to control the ionization of analytes and improve peak shape and reproducibility.[2][4]
-
Ammonium Acetate: This salt can be used as a modifier in the mobile phase to enhance separation.[3]
Q4: How does temperature affect the separation of carotenoid isomers?
Column temperature is a critical parameter for optimizing carotenoid separations. A temperature of around 20-28°C is often a good compromise for separating most prominent carotenoids and their cis isomers.[1][2][4] It is essential to use a column oven to maintain a stable and reproducible temperature, as fluctuations can cause retention time shifts.[10][11]
HPLC Method Parameters for Phytoene Separation
The following table summarizes quantitative data from established experimental protocols for the HPLC separation of carotenoids, including phytoene.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | YMC C30 (3 µm, 100 mm x 2.0 mm)[2][4] | C30 Column[1] | C18 Column[3] |
| Mobile Phase A | Methanol: Acetonitrile (1:3, v/v) with 0.01% BHT and 0.1% Formic Acid[2][4] | Methanol with 0.1% Ammonium Acetate[3] | Methanol / Water[1] |
| Mobile Phase B | Methyl tert-butyl ether (MTBE) with 0.01% BHT[2][4] | Methyl tert-butyl ether (MTBE)[3] | Methyl tert-butyl ether (MTBE)[1] |
| Elution Type | Gradient[2][4] | Gradient[3] | Gradient[1] |
| Gradient Program | 0-3 min, 0% B; 3-5 min, 0-70% B; 5-9 min, 70-95% B; 10-11 min, 95-0% B[2][4] | 0 min, 100% A; 45 min, 85% A/15% B; 55 min, 40% A/60% B; 60-65 min, 30% A/70% B; 70 min, 100% A[3] | Not specified in detail, but described as a gradient of methanol, water, and MTBE.[1] |
| Flow Rate | 0.8 mL/min[2][4] | Not Specified | Not Specified |
| Temperature | 28 °C[2][4] | 20 °C[1] | Not Specified |
| Injection Volume | 2 µL[2][4] | Not Specified | Not Specified |
Experimental Protocols
General Protocol for HPLC Method Development for this compound
This protocol provides a detailed methodology for developing a robust HPLC method for the separation of this compound.
-
Sample Preparation:
-
Extract carotenoids from the sample matrix using a suitable solvent mixture, such as n-hexane:acetone:ethanol (1:1:1, v/v/v).[2]
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the initial mobile phase, such as a MeOH/MTBE (1:1, v/v) mixture.[4] It's crucial that the sample solvent is not significantly stronger than the mobile phase to avoid peak distortion.[12]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column blockage.[4][13]
-
-
Initial HPLC Conditions:
-
Column: Start with a C30 column (e.g., YMC C30, 3 µm, 100 mm x 2.0 mm).[2][4]
-
Mobile Phase:
-
Solvent A: Methanol/Acetonitrile with 0.1% BHT.
-
Solvent B: MTBE with 0.1% BHT.
-
-
Gradient: Begin with a broad gradient to elute all compounds, for example, from 5% to 95% MTBE over 20-30 minutes.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: Use a UV-Vis or Photodiode Array (PDA) detector. Monitor at the characteristic absorbance maximum for phytoene, which is around 286 nm.[3]
-
-
Optimization Workflow:
-
Inject a standard of this compound if available, or the prepared sample.
-
Evaluate the initial chromatogram for peak shape, retention time, and resolution from adjacent peaks.
-
To improve resolution, adjust the gradient slope. A shallower gradient generally increases resolution between closely eluting peaks.[6]
-
Modify the mobile phase composition by altering the ratio of methanol to acetonitrile or by introducing water to increase polarity for early-eluting compounds.[1]
-
If peak tailing occurs, consider adding a modifier like TEA or a small amount of acid.[9]
-
Optimize the column temperature to fine-tune selectivity.[1]
-
Caption: Workflow for optimizing an HPLC method for this compound separation.
Troubleshooting Guide
Problem: My this compound peak is broad, resulting in poor resolution and sensitivity.
-
Possible Cause 1: Sub-optimal Mobile Phase Composition.
-
Solution: The strength of the solvent in which the sample is dissolved may be too high compared to the initial mobile phase.[12] Try diluting the sample in a weaker solvent or directly in the initial mobile phase. Adjust the gradient to ensure the elution strength is not too high when the peak of interest elutes.[14]
-
-
Possible Cause 2: Column Contamination or Degradation.
-
Solution: Contaminants from previous injections can accumulate at the head of the column, causing peak broadening.[12] Use a guard column to protect the analytical column.[13] If contamination is suspected, flush the column with a strong solvent (e.g., 100% MTBE or isopropanol). If the problem persists, the column may need to be replaced.
-
-
Possible Cause 3: Extra-Column Volume.
-
Solution: Excessive tubing length or diameter between the column and the detector can contribute to peak broadening.[11] Ensure that the connecting tubing is as short and narrow as possible.
-
Problem: The retention time for my this compound peak is inconsistent between runs.
-
Possible Cause 1: Inconsistent Mobile Phase Preparation.
-
Solution: Even small variations (e.g., 1%) in the organic solvent composition of the mobile phase can cause significant shifts in retention time.[12] Prepare the mobile phase carefully and consistently, preferably by weight (gravimetrically) rather than by volume. Ensure thorough mixing.
-
-
Possible Cause 2: Insufficient Column Equilibration.
-
Solution: When using a gradient, it is crucial to allow the column to fully re-equilibrate to the initial mobile phase conditions before the next injection.[11] Increase the equilibration time in your method until stable retention times are achieved.
-
-
Possible Cause 3: Temperature Fluctuations.
-
Possible Cause 4: Pump or System Issues.
Problem: I am observing poor resolution between this compound and other isomers.
-
Possible Cause 1: Inadequate Selectivity of the Mobile Phase.
-
Solution: The choice of organic solvent can significantly impact selectivity. If you are using methanol, try switching to or incorporating acetonitrile, or vice-versa. These solvents have different properties and can alter the elution order and separation of isomers.[15]
-
-
Possible Cause 2: Gradient is Too Steep.
-
Solution: A steep gradient (a rapid change in mobile phase composition) can cause peaks to elute too closely together.[6] Decrease the gradient slope (i.e., increase the gradient time) around the elution time of your peaks of interest to improve separation.
-
-
Possible Cause 3: Incorrect Stationary Phase.
-
Solution: While C18 columns are common, C30 columns are specifically designed for separating hydrophobic, structurally similar isomers like carotenoids and often provide superior resolution.[1][3] If you are using a C18 column and cannot achieve the desired separation by modifying the mobile phase, consider switching to a C30 column.
-
Caption: A logical flowchart for troubleshooting poor peak resolution in HPLC.
References
- 1. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Desaturase and this compound Synthase Can Catalyze the Synthesis of β-Carotene and Influence the Color of Apricot Pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biotage.com [biotage.com]
- 8. youtube.com [youtube.com]
- 9. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. lcms.cz [lcms.cz]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 15. mastelf.com [mastelf.com]
minimizing isomerization of 15-cis-Phytoene during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of 15-cis-phytoene during analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution of phytoene (B131915) isomers in HPLC. | Inappropriate HPLC column. | Use a C30 column for optimal separation of carotenoid isomers. C18 columns may also be used, but may provide less resolution for geometrical isomers.[1] |
| Non-optimal mobile phase. | Employ a gradient mobile phase. A mixture of methanol, water, and methyl-tert-butyl ether has been shown to be effective.[1] | |
| Low recovery of this compound. | Isomerization to trans forms during sample preparation. | Work under dim light or red light to minimize light-induced isomerization.[2][3] Perform extractions on ice or at low temperatures to reduce heat-induced isomerization.[2] Use antioxidants, such as 0.1% ascorbate (B8700270), in extraction solvents.[3] Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and isomerization.[3] |
| Degradation of the compound. | Store samples and standards in the dark at -20°C or lower.[4] | |
| Presence of unexpected peaks in the chromatogram. | Isomerization has occurred, leading to the formation of various cis/trans isomers. | Review and optimize sample handling and extraction procedures to minimize exposure to light, heat, and acid.[2] |
| Contamination of the sample or solvent. | Use high-purity solvents and filter all samples and mobile phases before HPLC analysis. | |
| Inconsistent quantification results. | Instability of the this compound standard. | Prepare fresh standard solutions daily and store them protected from light and heat. Use a w/w absolute assay standard if available.[4] |
| Isomerization during the analytical run. | Minimize the run time of the HPLC method. A run time of 20 minutes has been shown to be effective for separating major carotenoids and their isomers.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the isomerization of this compound?
A1: The primary factors that contribute to the isomerization of this compound are exposure to light, heat, and acids.[2] Light, especially in the presence of photosensitizers, can lead to photoisomerization.[2] Thermal energy can overcome the activation energy barrier for rotation around the double bonds, leading to a mixture of isomers. Acids can also catalyze the isomerization process.[2]
Q2: How can I minimize isomerization during sample extraction and preparation?
A2: To minimize isomerization during sample preparation, it is crucial to control the environmental conditions. Key recommendations include:
-
Light Protection: Work under dim or red light and use amber-colored glassware.
-
Temperature Control: Perform all extraction and handling steps on ice or at reduced temperatures.
-
Inert Atmosphere: Purge solvents with nitrogen or argon and handle samples under an inert gas to prevent oxidation, which can promote isomerization.
-
Use of Antioxidants: The addition of antioxidants, such as ascorbate (0.1%), to the extraction solvents can significantly reduce isomerization.[3] It has been reported that anaerobic conditions and the use of ascorbate can reduce 15-cis to trans isomerization by 70%.[3]
Q3: What are the ideal storage conditions for this compound samples and standards?
A3: To ensure the stability of this compound, samples and analytical standards should be stored in a dry, dark place at -20°C or below.[4] It is also advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Q4: Which HPLC column is best suited for the analysis of phytoene isomers?
A4: A C30 HPLC column is highly recommended for the comprehensive separation of carotenoid geometrical isomers, including those of phytoene.[1] While C18 columns can be used for faster analysis, they may not provide the same level of resolution for different isomers.[1]
Q5: Can you provide a recommended HPLC method for separating phytoene isomers?
A5: A rapid and sensitive HPLC method using a C30 column at 20°C with a gradient mobile phase consisting of methanol, methyl-tert-butyl ether, and water has been successfully used.[1] This method can resolve 15 major carotenoids and their isomers within 20 minutes.[1] For detailed parameters, it is recommended to consult established analytical methods in the scientific literature.[1][5][6]
Quantitative Data Summary
The following table summarizes the impact of different conditions on the stability of this compound.
| Condition | Effect on this compound | Reduction in Isomerization | Reference |
| Anaerobic conditions + 0.1% ascorbate | Reduces conversion to trans isomers | 70% | [3] |
| Light exposure | Accelerates non-enzymatic cis-to-trans isomerization | - | [3] |
| Storage at -20°C in the dark | Preserves stability | - | [4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Tissues
-
Sample Preparation: Homogenize fresh or frozen plant tissue in a cooled mortar and pestle with liquid nitrogen.
-
Extraction:
-
Perform all steps on ice and under dim light.
-
To the homogenized tissue, add a cold extraction solvent (e.g., a mixture of methanol, chloroform (B151607), and a 0.1% solution of ascorbate in water).
-
Mix thoroughly and centrifuge at a low temperature.
-
Collect the chloroform phase containing the carotenoids.
-
Repeat the extraction process on the pellet until it is colorless.
-
-
Drying and Reconstitution:
-
Dry the pooled chloroform extracts under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for HPLC analysis (e.g., methyl-tert-butyl ether).
-
-
Storage: Store the final extract at -80°C under an inert atmosphere until analysis.
Protocol 2: HPLC Analysis of Phytoene Isomers
-
Instrumentation: Use an HPLC system equipped with a photodiode array (PDA) detector and a C30 column.
-
Mobile Phase: Prepare a gradient mobile phase, for example, starting with a high percentage of methanol/water and gradually increasing the concentration of methyl-tert-butyl ether.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 20°C.[1]
-
Injection and Detection:
-
Inject the reconstituted sample extract onto the column.
-
Monitor the elution of phytoene isomers by recording the absorbance spectra in the range of 250-400 nm. This compound typically shows an absorption maximum around 286 nm.[6]
-
-
Quantification: Use an authentic this compound standard to create a calibration curve for quantification.
Visualizations
Caption: Factors inducing the isomerization of this compound.
Caption: Workflow for minimizing this compound isomerization during analysis.
References
- 1. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isomerization of carotenoids in photosynthesis and metabolic adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Carotenoid Precursor | For Research Use [benchchem.com]
- 4. extrasynthese.com [extrasynthese.com]
- 5. A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
addressing matrix effects in LC-MS analysis of 15-cis-Phytoene
Technical Support Center: LC-MS Analysis of 15-cis-Phytoene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] These effects can manifest as ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and unreliable quantification.[1] The "matrix" comprises all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous substances.[1]
Q2: Why is this compound particularly susceptible to matrix effects?
A2: this compound is a nonpolar carotenoid. Nonpolar compounds are often extracted from biological and food matrices along with other lipids and nonpolar molecules. These co-extracted compounds can interfere with the ionization of this compound in the MS source, leading to significant matrix effects.
Q3: How can I identify the presence of matrix effects in my this compound analysis?
A3: The most common method to assess matrix effects is the post-extraction spike method .[1] This involves comparing the signal response of a known amount of this compound spiked into a blank matrix extract (a sample that does not contain the analyte) with the response of the same amount of analyte in a pure solvent. A significant difference between the two signals indicates the presence of matrix effects.[1] Another qualitative method is post-column infusion , where a constant flow of the analyte is introduced into the MS detector after the LC column. Injection of a blank matrix extract will show a dip or a rise in the baseline signal at retention times where matrix components elute, indicating regions of ion suppression or enhancement.
Q4: What is a suitable internal standard for this compound analysis?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated (d-phytoene) or ¹³C-labeled this compound.[2] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they will co-elute and experience similar matrix effects.[2] This allows for accurate correction of signal variations. If a SIL internal standard is unavailable, a structurally similar compound (analog) that is not present in the sample can be used, but it may not compensate for matrix effects as effectively.
Q5: What are the primary strategies to mitigate matrix effects?
A5: The main strategies to reduce or eliminate matrix effects include:
-
Optimizing Sample Preparation: Employing effective extraction and clean-up techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Modifying the LC method to achieve better separation of this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry (e.g., C30 for carotenoids).
-
Use of a Stable Isotope-Labeled Internal Standard: This is a highly effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[2]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing their impact on the analyte's ionization.[3] However, this may compromise the sensitivity of the assay if the analyte concentration is low.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Severe Ion Suppression: High concentrations of co-eluting matrix components (e.g., lipids, other nonpolar compounds) are suppressing the ionization of this compound. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or a multi-step Liquid-Liquid Extraction (LLE).2. Dilute the Sample: If sensitivity allows, dilute the final extract to reduce the concentration of interfering matrix components.3. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the suppression zone. A C30 column is often recommended for carotenoid separation.[4]4. Use a Stable Isotope-Labeled Internal Standard: This will help to accurately quantify the analyte despite the suppression. |
| Poor Reproducibility (High %CV) | Variable Matrix Effects: Inconsistent levels of interfering compounds across different samples or injections are causing variable ion suppression or enhancement. | 1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples.2. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects.3. Check for Carryover: Implement a robust wash step between injections to prevent carryover from previous samples. |
| Peak Shape Issues (Tailing, Fronting, or Splitting) | Matrix Overload: High concentrations of matrix components can overload the analytical column.Incompatibility of Injection Solvent: The solvent used to dissolve the final extract may be too strong or incompatible with the initial mobile phase.[3] | 1. Dilute the Sample: This can alleviate column overload.2. Solvent Matching: Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase. For reversed-phase LC, avoid highly nonpolar solvents like hexane (B92381) for injection if the initial mobile phase is highly aqueous.3. Column Cleaning: Implement a regular column washing procedure to remove strongly retained matrix components. |
| Unexpectedly High Signal (Ion Enhancement) | Co-eluting Compounds Enhancing Ionization: Certain matrix components can facilitate the ionization of this compound. | 1. Improve Chromatographic Separation: Modify the LC method to separate the analyte from the enhancing compounds.2. Evaluate with Post-Column Infusion: Identify the retention time window of ion enhancement and adjust the chromatography accordingly.3. Use a Stable Isotope-Labeled Internal Standard: This will co-elute and experience similar enhancement, allowing for accurate quantification. |
| Analyte Recovery is Low | Inefficient Extraction: The chosen extraction solvent or method is not effectively extracting this compound from the sample matrix.Analyte Degradation: this compound is susceptible to degradation from light, heat, and oxidation. | 1. Optimize Extraction Solvent: For the nonpolar this compound, a mixture of solvents like hexane, acetone, and ethanol (B145695) is often effective.[5]2. Protect from Degradation: Work under dim light, use amber vials, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents. Keep samples on ice or at low temperatures during processing.[3]3. Evaluate Different Extraction Techniques: Compare the recovery of LLE and SPE to determine the most efficient method for your specific matrix. |
Quantitative Data Summary
The following table provides an example of how to present quantitative data for a matrix effect and recovery study. The values are hypothetical and for illustrative purposes.
| Parameter | Plasma Matrix | Tomato Matrix | Acceptance Criteria |
| Recovery (%) | 85 ± 5% | 92 ± 7% | >80% |
| Matrix Effect Factor (MEF) | 0.65 (Ion Suppression) | 1.30 (Ion Enhancement) | 0.8 - 1.2 |
| IS-Normalized MEF | 0.98 | 1.03 | 0.85 - 1.15 |
-
Recovery (%) = (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100
-
Matrix Effect Factor (MEF) = (Peak area of analyte in post-extraction spiked blank matrix / Peak area of analyte in neat solvent)
-
IS-Normalized MEF = (MEF of analyte) / (MEF of internal standard)
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma in a glass tube, add 20 µL of the internal standard working solution (e.g., deuterated phytoene (B131915) in ethanol).
-
Add 1 mL of ethanol containing 0.1% BHT to precipitate proteins. Vortex for 30 seconds.
-
-
Extraction:
-
Add 2 mL of n-hexane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.
-
-
Sample Collection and Reconstitution:
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction step with another 2 mL of n-hexane and combine the hexane layers.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of a solvent compatible with the initial LC mobile phase (e.g., methanol/methyl-tert-butyl ether 50:50, v/v).
-
Transfer to an amber HPLC vial for analysis.
-
Protocol 2: Assessment of Matrix Effect using the Post-Extraction Spike Method
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of this compound and the internal standard into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from a subject with no detectable phytoene) using the LLE protocol. Spike the same amount of this compound and internal standard into the final dried extract before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the same amount of this compound and internal standard into a blank matrix sample before starting the extraction protocol.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS.
-
-
Calculations:
-
Matrix Effect Factor (MEF) = (Mean peak area from Set B) / (Mean peak area from Set A)
-
Recovery (%) = (Mean peak area from Set C) / (Mean peak area from Set B) x 100
-
Visualizations
Caption: Experimental workflow for LC-MS analysis of this compound.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Sample Processing on the Analysis of Carotenoids in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and Synthesis of Typical Carotenoids: Lycopene, β-Carotene, and Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the efficiency of phytoene synthase in recombinant systems
Welcome to the technical support center for enhancing the efficiency of phytoene (B131915) synthase in recombinant systems. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low phytoene yield in my recombinant system?
A1: Low phytoene yield can stem from several factors:
-
Insufficient Precursor Supply: Phytoene synthase (PSY) utilizes geranylgeranyl pyrophosphate (GGPP) as its substrate. A low endogenous supply of GGPP is a common bottleneck.[1][2]
-
Suboptimal PSY Expression or Activity: The expression level of your recombinant PSY might be low, or the enzyme itself may have poor catalytic activity in the chosen host.[3] This can be due to issues like codon bias, improper protein folding, or the formation of inclusion bodies.[4][5]
-
Competing Metabolic Pathways: The precursor GGPP is also a substrate for other metabolic pathways, such as those for gibberellins, chlorophylls, and other isoprenoids.[1][2] These competing pathways can divert GGPP away from phytoene synthesis.
-
Feedback Inhibition: The accumulation of downstream carotenoids can lead to feedback inhibition of PSY activity.[1][2][6]
-
Suboptimal Culture Conditions: Factors such as media composition, temperature, and aeration can significantly impact the metabolic state of the host organism and, consequently, phytoene production.[7]
Q2: How can I increase the supply of GGPP for my phytoene synthase?
A2: To boost the GGPP pool available for phytoene synthesis, consider the following strategies:
-
Co-express GGPP Synthase (GGPPS): Overexpressing a GGPPS gene alongside your PSY is a highly effective strategy to increase the substrate pool.[4][5] The formation of a GGPPS-PSY metabolon can facilitate efficient substrate channeling.[1][2][8][9]
-
Up-regulate the Mevalonate (MVA) or MEP Pathway: Overexpress key rate-limiting enzymes in the upstream MVA (e.g., HMG-CoA reductase) or MEP (e.g., DXS) pathways to increase the overall flux towards isoprenoid biosynthesis.[3][10][11]
-
Disrupt Competing Pathways: Knocking out or down-regulating genes in pathways that compete for GGPP can redirect metabolic flux towards phytoene production.[12]
Q3: My phytoene synthase is expressed as inclusion bodies. What can I do?
A3: Inclusion body formation is a common issue with recombinant protein expression. Here are some troubleshooting steps:
-
Lower Expression Temperature: Reducing the culture temperature after induction can slow down protein synthesis, which may promote proper folding.
-
Use a Weaker Promoter or Lower Inducer Concentration: This can reduce the rate of protein expression and prevent aggregation.
-
Co-express Chaperones: Molecular chaperones can assist in the proper folding of your recombinant protein.
-
Optimize Codons: Optimizing the gene sequence for the codon usage of the expression host can sometimes improve solubility.[13][14][15]
-
In Vitro Refolding: If the above methods fail, you can purify the inclusion bodies and perform in vitro refolding to obtain active enzyme. A detailed protocol for this is available.[4][5]
Q4: Can the choice of phytoene synthase gene affect the outcome?
A4: Absolutely. Phytoene synthases from different organisms exhibit varying levels of activity and stability. It is often beneficial to screen PSY variants from different sources to find one that performs optimally in your specific recombinant system.[1][2] Furthermore, protein engineering can be employed to improve the catalytic efficiency of a chosen PSY.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no phytoene production, but PSY protein is expressed. | Insufficient GGPP precursor. | Co-express a GGPP synthase (GGPPS).[4][5] Overexpress upstream pathway genes (e.g., dxs, HMG1).[10][11] |
| Competing pathways are consuming GGPP. | Use metabolic engineering to knock out or down-regulate competing pathways (e.g., squalene (B77637) synthase).[16] | |
| Feedback inhibition from downstream carotenoids. | If other carotenoid biosynthesis genes are present, consider knocking out the phytoene desaturase (crtI) gene to accumulate phytoene.[12] | |
| Inactive PSY enzyme. | Confirm enzyme activity with an in vitro assay.[4][5] Ensure necessary cofactors like Mn2+ are available.[1][2] | |
| Low PSY protein expression. | Codon bias between the PSY gene and the expression host. | Synthesize a codon-optimized version of the PSY gene for your specific host.[13][14] |
| mRNA instability. | Check for and remove potential RNA degradation signals in the gene sequence. | |
| Proteolytic degradation. | Use protease-deficient host strains. Add protease inhibitors during protein extraction. | |
| Expressed PSY is insoluble (inclusion bodies). | High expression rate leading to misfolding. | Lower the induction temperature and/or inducer concentration. Use a weaker promoter. |
| Improper protein folding environment. | Co-express molecular chaperones. | |
| Inherent properties of the protein. | Purify inclusion bodies and perform in vitro refolding.[4][5] Test PSY from a different species. | |
| Inconsistent phytoene yields between experiments. | Variability in culture conditions. | Standardize all culture parameters including media composition, temperature, pH, aeration, and inoculum size. |
| Plasmid instability. | Ensure consistent antibiotic selection is maintained throughout the culture. |
Quantitative Data Summary
The following tables summarize phytoene and carotenoid production in various engineered microbial systems.
Table 1: Phytoene Production in Engineered Microorganisms
| Host Organism | Key Genetic Modifications | Phytoene Titer (mg/L) | Phytoene Yield (mg/g DCW) | Reference |
| Yarrowia lipolytica | Overexpression of HMG1, GGS1, and codon-optimized crtBM; Peroxisomal compartmentalization; Inhibition of glyoxylate (B1226380) cycle. | 1340 | 58.74 | [10][11] |
| Deinococcus radiodurans | Deletion of crtI and crtD; Overexpression of crtB and dxs. | 10.3 | 1.04 | [12] |
| Thermococcus kodakarensis | Expression of Saci_1734 (PSY); Disruption of acetyl-CoA synthetase I; Double overexpression of Saci_1734. | ~2.55 (3.4-fold increase from 0.75 mg/L) | N/A | [12] |
Table 2: Carotenoid Production in Other Engineered Systems
| Host Organism | Product | Key Genetic Modifications | Product Titer/Yield | Reference |
| Saccharomyces cerevisiae (industrial wine yeast) | β-carotene | Expression of carotenoid biosynthesis pathway. | 5.89 mg/g | [17][18] |
| Xanthophyllomyces dendrorhous | Phytoene | Integration of 4 copies of HMG1, 16 copies of crtYB, and 4 copies of crtE. | >10 mg/g biomass | [19] |
| Scenedesmus sp. CPC2 | β-carotene | Expression of a synthetic psy gene. | >30 mg/g-cell | [20] |
Experimental Protocols
Protocol 1: In Vitro Phytoene Synthase Activity Assay
This protocol is adapted from established methods for assaying PSY activity.[4][5]
1. Materials:
-
Purified recombinant phytoene synthase (and GGPP synthase if needed).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 10 mM MgCl₂, 5 mM MnCl₂, 10% (v/v) glycerol, 2 mM DTT.
-
Substrates: Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), or geranylgeranyl pyrophosphate (GGPP). Radiolabeled [1-¹⁴C]IPP can be used for detection.
-
Stopping Solution: Acetone (B3395972) or Methanol.
-
Organic Solvent for Extraction: Hexane (B92381) or Petroleum Ether.
-
Scintillation cocktail and counter.
2. Procedure:
-
Set up the reaction mixture in a microfuge tube. If starting from IPP and DMAPP, include purified GGPP synthase in the reaction. A typical 200 µL reaction would contain:
-
100 µL 2x Assay Buffer
-
Purified PSY (and GGPS) enzyme (e.g., 5-10 µg)
-
[1-¹⁴C]IPP (e.g., 1 µCi) and unlabeled IPP/DMAPP to the desired final concentration.
-
If using GGPP directly, add to the desired final concentration.
-
Add water to the final volume.
-
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a set time (e.g., 1-2 hours).
-
Stop the reaction by adding an equal volume of stopping solution (e.g., 200 µL of acetone).
-
Extract the lipid-soluble products (phytoene) by adding an organic solvent (e.g., 400 µL of hexane), vortexing vigorously, and centrifuging to separate the phases.
-
Transfer the upper organic phase to a new tube. Repeat the extraction for maximum recovery.
-
Evaporate the pooled organic solvent under a stream of nitrogen.
-
Resuspend the dried extract in a small volume of hexane and transfer it to a scintillation vial.
-
Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Phytoene Extraction from E. coli for HPLC Analysis
This protocol is based on methods described for carotenoid extraction from microbial cultures.[11][21]
1. Materials:
-
E. coli cell pellet from a cultured sample.
-
Solvents: Acetone, methanol, dichloromethane (B109758) (DCM).
-
Glass beads (0.2-0.3 mm diameter).
-
Centrifuge and microfuge tubes.
-
HPLC system with a C18 or C30 reverse-phase column and a UV-Vis detector.
2. Procedure:
-
Harvest E. coli cells by centrifugation (e.g., 5000 x g for 10 min).
-
Resuspend the cell pellet in 1 mL of acetone in a 2 mL screw-cap tube.
-
Add an equal volume of glass beads.
-
Disrupt the cells by vigorous vortexing or bead beating for at least 30-40 minutes. The mixture should become discolored as pigments are released.
-
Centrifuge at high speed (e.g., 13,000 x g for 5 min) to pellet the cell debris.
-
Carefully transfer the supernatant containing the extracted phytoene to a new tube.
-
Filter the extract through a 0.22 µm syringe filter before HPLC analysis.
-
Analyze the sample by HPLC. A mobile phase of DCM:acetonitrile:methanol (e.g., 16:42:42) can be used with detection at 280-285 nm for phytoene.[11]
Visualizations
References
- 1. Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]
- 3. Advances in the Discovery and Engineering of Gene Targets for Carotenoid Biosynthesis in Recombinant Strains [mdpi.com]
- 4. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 5. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Carotenoid Biosynthesis by CRISPR/Cas9 Triggers Cell Wall Remodelling in Carrot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving carotenoid production in recombinant yeast, Saccharomyces cerevisiae, using ultrasound-irradiated two-phase extractive fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific sets of geranylgeranyl diphosphate synthases and phytoene synthases control the production of carotenoids and ABA in different tomato tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Production of the Colorless Carotenoid Phytoene in Yarrowia lipolytica through Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metabolic Engineering of Deinococcus radiodurans for the Production of Phytoene [jmb.or.kr]
- 13. Cloning, Codon Optimization, and Expression of Yersinia intermedia Phytase Gene in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cloning, Codon Optimization, and Expression of Yersinia intermedia Phytase Gene in E. coli [ijbiotech.com]
- 15. Codon Optimization for Protein Expression Service - CD Biosynsis [biosynsis.com]
- 16. Expertly engineered saccharomyces cerevisiae yeast strain in the optimized production of carotenoids | EurekAlert! [eurekalert.org]
- 17. Enhanced production of β-carotene by recombinant industrial wine yeast using grape juice as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhanced Production of β-Carotene by Recombinant Industrial Wine Yeast Using Grape Juice as Substrate | Semantic Scholar [semanticscholar.org]
- 19. Metabolic engineering for high yield synthesis of astaxanthin in Xanthophyllomyces dendrorhous - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Oxidative Degradation of 15-cis-Phytoene Standards
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the oxidative degradation of 15-cis-Phytoene standards. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound is a colorless carotenoid that serves as a crucial precursor in the biosynthesis of other carotenoids in plants and microorganisms.[1] Its structure contains a long chain of conjugated double bonds, which makes it highly susceptible to oxidation when exposed to factors like light, heat, and oxygen. This degradation can lead to inaccurate experimental results.
Q2: What are the primary factors that cause the degradation of this compound standards?
A2: The primary factors contributing to the degradation of this compound are:
-
Oxygen: Atmospheric oxygen can readily react with the double bonds in the phytoene (B131915) molecule, leading to oxidative cleavage.
-
Light: Exposure to light, especially UV light, can provide the energy to initiate oxidation reactions.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including oxidation.
-
Inappropriate Solvents: Solvents that are not pure or contain peroxides can promote degradation.
Q3: How should I store my this compound standards to ensure long-term stability?
A3: Proper storage is critical for maintaining the integrity of your this compound standards. For long-term storage, it is recommended to store the standard as a solid (powder) at -20°C or, for even greater stability, dissolved in a suitable organic solvent at -80°C.[2] The container should be tightly sealed, protected from light by using amber vials or wrapping with aluminum foil, and the headspace should be flushed with an inert gas like argon or nitrogen to displace oxygen.
Q4: What are the best solvents for dissolving this compound standards?
A4: Non-polar organic solvents are generally the most suitable for dissolving this compound. Tetrahydrofuran (THF), chloroform, and hexane (B92381) are commonly used.[3][4] It is crucial to use high-purity, HPLC-grade solvents that are free of peroxides. The choice of solvent may also depend on the subsequent analytical method. For instance, if the analysis is by HPLC, dissolving the standard in the mobile phase can be advantageous.
Q5: How can I visually assess if my this compound standard has degraded?
A5: Since this compound is a colorless compound, visual inspection for color change is not a reliable indicator of degradation. The most definitive way to assess the purity and degradation of your standard is through analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection (phytoene has a characteristic absorption spectrum in the UV range) or mass spectrometry. The appearance of additional peaks or a decrease in the main peak area in an HPLC chromatogram are strong indicators of degradation.
Troubleshooting Guide
Problem: I am seeing a significant decrease in the peak area of my this compound standard in my HPLC analysis over a short period.
| Possible Cause | Troubleshooting Step |
| Oxidative degradation in solution. | Prepare fresh standards for each experiment. If a stock solution must be stored, ensure it is in a tightly sealed amber vial, purged with inert gas, and stored at -80°C. Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) to the solvent at a concentration of 0.01-0.1%. |
| Photodegradation. | Protect your solutions from light at all times by using amber vials and minimizing exposure to ambient light during sample preparation. |
| Thermal degradation. | Keep your standard solutions on ice or in a cooling block during sample preparation and analysis. |
| Contaminated solvent. | Use fresh, high-purity, peroxide-free solvents for preparing your standards. |
Problem: I am observing multiple, unexpected peaks in the chromatogram of my this compound standard.
| Possible Cause | Troubleshooting Step |
| Isomerization. | This compound can isomerize to other cis/trans forms. This can be minimized by protecting the standard from light and heat. The identity of isomers can be confirmed using mass spectrometry or by comparing with known standards if available. |
| Formation of oxidation products. | The presence of oxygen can lead to the formation of various oxidation products, such as epoxides and aldehydes. Purge all solvents and the headspace of your vials with an inert gas. Prepare samples immediately before analysis. |
| Column contamination. | Flush the HPLC column with an appropriate cleaning solvent to remove any contaminants that may be causing on-column reactions. |
Quantitative Data on Stability
While specific kinetic data for the degradation of this compound standards is not extensively available in the literature, the following table summarizes general stability information based on best practices for handling carotenoids.
| Condition | Storage Temperature | Recommended Solvent | Antioxidant | Expected Stability |
| Long-term (months) | -80°C | Tetrahydrofuran, Chloroform, Hexane | 0.1% BHT | High |
| Short-term (days-weeks) | -20°C | Tetrahydrofuran, Chloroform, Hexane | 0.1% BHT | Moderate |
| Working Solution (hours) | 4°C (on ice) | Mobile Phase Compatible Solvent | 0.1% BHT | Low to Moderate |
Note: The stability of this compound is highly dependent on the specific experimental conditions. It is always recommended to prepare fresh standards for quantitative analysis whenever possible.
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Materials:
-
This compound standard (solid)
-
HPLC-grade Tetrahydrofuran (THF), peroxide-free
-
Butylated Hydroxytoluene (BHT)
-
Amber glass volumetric flasks and vials
-
Inert gas (Argon or Nitrogen)
-
Gas-tight syringe
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 0.1% (w/v) BHT solution in THF.
-
Accurately weigh the desired amount of this compound in a subdued light environment.
-
Dissolve the weighed standard in the 0.1% BHT in THF solution in a volumetric flask to achieve the desired concentration (e.g., 1 mg/mL).
-
Gently sonicate the solution for a few minutes to ensure complete dissolution.
-
Purge the headspace of the volumetric flask with inert gas before stoppering.
-
If storing, transfer aliquots of the stock solution to amber vials, purge the headspace with inert gas, seal tightly, and store at -80°C.
-
Protocol for Preparation of Calibration Standards
-
Materials:
-
This compound stock solution (prepared as above)
-
HPLC-grade mobile phase or a solvent compatible with your analytical method
-
Butylated Hydroxytoluene (BHT)
-
Amber glass volumetric flasks
-
-
Procedure:
-
Prepare the dilution solvent (e.g., mobile phase) containing 0.1% BHT.
-
On the day of analysis, remove the stock solution from the -80°C freezer and allow it to thaw at room temperature in the dark.
-
Perform serial dilutions of the stock solution with the dilution solvent to prepare a series of calibration standards of known concentrations.
-
Keep the calibration standards on ice and protected from light until they are injected into the analytical instrument.
-
Visualizations
Experimental Workflow for Handling this compound Standards
Caption: Workflow for handling this compound standards.
Conceptual Pathway of Oxidative Degradation of this compound
Caption: Conceptual oxidative degradation of this compound.
References
- 1. This compound | Carotenoid Precursor | For Research Use [benchchem.com]
- 2. Color recycling: metabolization of apocarotenoid degradation products suggests carbon regeneration via primary metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Solvent to Substitute Hexane for Bioactive Lipids Extraction from Black Cumin and Basil Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Resolving Co-elution of 15-cis-Phytoene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of 15-cis-Phytoene with other lipids during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic co-elution and why is it a problem for this compound analysis?
A1: Chromatographic co-elution occurs when two or more compounds elute from the chromatography column at or near the same time, resulting in overlapping peaks.[1] This is particularly problematic in the analysis of this compound, a non-polar carotenoid, as it is often present in complex lipid matrices. Co-elution can lead to inaccurate identification and quantification, compromising the integrity of experimental results.[2]
Q2: How can I identify if this compound is co-eluting with another compound?
A2: Co-elution can be identified through several indicators:
-
Asymmetrical Peak Shapes: Look for peaks that are not symmetrical (Gaussian), such as those with shoulders, tailing, or fronting. A shoulder, which is a subtle bump on the leading or tailing edge of the main peak, is a strong indicator of co-elution.[1][3]
-
Broad Peaks: Peaks that are wider than expected can suggest the presence of multiple unresolved components.[1]
-
Diode Array Detector (DAD) Analysis: If you are using a DAD, you can assess peak purity by comparing the UV-Vis spectra across the peak. If the spectra are not identical, co-elution is likely.[1] this compound has a characteristic UV absorption spectrum that can be used for this purpose.
-
Mass Spectrometry (MS) Analysis: With an MS detector, you can examine the mass spectra across the chromatographic peak. A change in the mass-to-charge ratio (m/z) from the leading edge to the trailing edge of the peak is a clear indication of multiple compounds being present.[3]
Q3: What types of lipids are most likely to co-elute with this compound?
A3: Due to its non-polar nature, this compound is likely to co-elute with other hydrophobic molecules. These include:
-
Other Carotenoids and their Isomers: Phytofluene, ζ-carotene, and various isomers of lycopene (B16060) and β-carotene can have similar retention times depending on the chromatographic conditions.[4]
-
Sterols: Phytosterols (B1254722) such as campesterol, stigmasterol, and β-sitosterol are structurally similar and can be challenging to separate from phytoene (B131915).[5]
-
Triglycerides (TAGs): In complex samples like plant oil extracts, highly abundant and non-polar TAGs can co-elute with phytoene.
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Fatty Acid Esters of Xanthophylls: These are also non-polar lipids that can interfere with phytoene analysis.[6]
Q4: When should I consider using a C30 column instead of a C18 column?
A4: While C18 columns are widely used in reversed-phase chromatography, C30 columns are often superior for separating carotenoid isomers, including this compound.[2][7] The longer alkyl chain of the C30 stationary phase provides greater shape selectivity, which is crucial for resolving structurally similar isomers.[2][8] If you are observing co-elution of phytoene with other carotenoid isomers on a C18 column, switching to a C30 column is a highly recommended strategy.[7]
Troubleshooting Guides
Problem 1: A broad or shouldered peak is observed for this compound.
This indicates co-elution with one or more other lipids. The following workflow can be used to troubleshoot this issue.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Problem 2: this compound signal is suppressed or absent in a complex matrix.
This could be due to matrix effects or co-elution with a highly abundant lipid, such as a triglyceride.
Caption: Strategy for improving phytoene detection in complex samples.
Data Presentation
The following tables summarize quantitative data for chromatographic conditions that can be used to resolve this compound from other lipids.
Table 1: HPLC and UHPLC Column Specifications
| Parameter | HPLC | UHPLC |
| Stationary Phase | YMC Carotenoid C30, 5 µm, 4.6 x 250 mm | Acclaim C30, 3 µm, 3 x 150 mm |
| Typical Application | Baseline separation of carotenoid isomers. | Faster analysis of carotenoid isomers with good resolution.[8] |
| Alternative Phase | Kinetex 1.7 µm Phenyl-hexyl, 100 x 2.1 mm | Zorbax Eclipse Plus C18, 1.8 µm, 2.1 x 50 mm |
| Use Case for Alternative | Separation of phytosterols.[9] | General purpose carotenoid screening. |
Table 2: Mobile Phase Compositions and Gradient Profiles
| Method | Mobile Phase A | Mobile Phase B | Gradient Program | Flow Rate | Column Temp. |
| HPLC C30 Method | Methanol with 0.1% Ammonium Acetate | Methyl-tert-butyl ether (MTBE) | 0-45 min, 100% A to 85% A; 45-55 min, to 40% A; 55-65 min, to 30% A; 65-70 min, return to 100% A.[4] | 1.0 mL/min | 25°C |
| UHPLC C30 Method | Methanol/Acetonitrile (1:3, v/v) with 0.01% BHT and 0.1% Formic Acid | MTBE with 0.01% BHT | 0-3 min, 0% B; 3-5 min, to 70% B; 5-9 min, to 95% B; 10-11 min, return to 0% B.[10] | 0.8 mL/min | 28°C |
| UHPLC Phenyl-Hexyl | Acetonitrile | Water | Gradient elution (specifics depend on sample) | 0.9 mL/min | 60°C |
Experimental Protocols
Protocol 1: Sample Preparation of Plant Material for Phytoene Analysis
This protocol describes the extraction and optional saponification of lipids from plant tissues.
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Homogenization: Weigh approximately 1 g of lyophilized and ground plant tissue into a glass tube.
-
Extraction: Add 10 mL of a solvent mixture of hexane (B92381):acetone:ethanol (2:1:1 v/v/v) containing 0.1% butylated hydroxytoluene (BHT) to prevent oxidation. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 2 mL of ultrapure water and vortex for 1 minute. Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Collection: Carefully collect the upper hexane layer containing the lipids into a clean tube. Repeat the extraction of the lower aqueous phase twice more with 5 mL of hexane each time.
-
Drying: Combine the hexane extracts and evaporate to dryness under a stream of nitrogen gas.
-
Saponification (Optional): To remove interfering triglycerides, reconstitute the dried extract in 2 mL of 10% KOH in methanol. Incubate in a 60°C water bath for 1 hour in the dark.
-
Re-extraction: After saponification, allow the sample to cool to room temperature. Add 5 mL of hexane and 2 mL of water, vortex, and centrifuge. Collect the upper hexane layer. Repeat the hexane extraction twice.
-
Final Preparation: Combine the hexane extracts, wash with water until neutral, and dry under nitrogen. Reconstitute the final lipid extract in a known volume of the initial mobile phase for HPLC/UHPLC analysis.
Protocol 2: HPLC Method for Separation of this compound and its Isomers
This protocol utilizes a C30 column for the detailed separation of carotenoid isomers.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD or MS detector.
-
Column: YMC Carotenoid C30, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: Methanol with 0.1% Ammonium Acetate.
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE).
-
Gradient Program:
-
0-45 min: 100% A to 85% A, 15% B
-
45-55 min: Ramp to 40% A, 60% B
-
55-65 min: Ramp to 30% A, 70% B
-
65-70 min: Return to 100% A and equilibrate for 10 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection: Monitor at 286 nm for phytoene.[4] If using a DAD, acquire spectra from 250-600 nm. For MS, use an appropriate ionization technique (e.g., APCI) and scan for the m/z of phytoene.
Mandatory Visualization
Caption: Key factors influencing chromatographic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Characterization of Triacontyl (C-30) Liquid Chromatographic Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. A UHPLC method for the rapid separation and quantification of phytosterols using tandem UV/Charged aerosol detection - A comparison of both detection techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Desaturase and this compound Synthase Can Catalyze the Synthesis of β-Carotene and Influence the Color of Apricot Pulp [mdpi.com]
Technical Support Center: Strategies for 15-cis-Phytoene Accumulation in Plants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for increasing 15-cis-phytoene accumulation in plants.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at increasing this compound levels in plants.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no increase in phytoene (B131915) levels after overexpressing Phytoene Synthase (PSY). | 1. Suboptimal codon usage: The codon usage of the introduced PSY gene may not be optimal for the host plant. 2. Ineffective promoter: The chosen promoter may not have sufficient strength or the desired tissue-specificity. 3. Co-suppression: High expression of the transgene can sometimes lead to silencing of both the transgene and the endogenous gene. 4. Limited precursor availability: The metabolic flux towards the precursor geranylgeranyl diphosphate (B83284) (GGPP) may be a bottleneck. | 1. Codon optimization: Synthesize the PSY gene with codons optimized for the target plant species. 2. Promoter selection: Use a strong constitutive promoter (e.g., CaMV 35S) for initial studies or a well-characterized tissue-specific promoter (e.g., fruit-specific promoter for tomato) for targeted accumulation. 3. Screen multiple independent transgenic lines: Analyze a larger number of transgenic events to find lines with stable expression. If co-suppression is suspected, analyze transgene expression levels using RT-qPCR. 4. Co-express upstream genes: Consider co-overexpressing genes from the methylerythritol 4-phosphate (MEP) pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS), to increase the supply of GGPP. |
| Transgenic plants exhibit a dwarf phenotype. | Metabolic competition: Constitutive overexpression of PSY can divert GGPP away from the gibberellin biosynthesis pathway, leading to gibberellin deficiency and dwarfism. | Use a tissue-specific promoter: Employ a promoter that drives PSY expression only in the target tissue (e.g., seeds, fruits) to avoid detrimental effects on overall plant development. |
| High variability in phytoene accumulation between different transgenic lines. | Position effect: The site of transgene integration into the plant genome can significantly influence its expression level. Transgene copy number: The number of integrated copies of the transgene can affect expression levels and stability. | Generate and screen a large number of independent transgenic lines: This increases the probability of identifying lines with optimal and stable transgene expression. Perform molecular characterization: Use Southern blot analysis to determine the transgene copy number in high-performing lines to ensure stability in subsequent generations. |
| Phytoene levels decrease in later generations of transgenic plants. | Transgene silencing: The introduced gene may become silenced over subsequent generations. | Select single-copy insertion lines: Transgenic lines with a single copy of the integrated gene are generally more stable. Maintain selection pressure: Continue to grow transgenic plants on a selective medium if a selectable marker was used. |
| Difficulty in detecting and quantifying phytoene. | Phytoene is colorless: Unlike other carotenoids, phytoene does not absorb light in the visible range, making visual selection impossible. It absorbs in the UV range. Improper extraction or analysis: Phytoene is lipophilic and can be lost during extraction. The HPLC method may not be optimized for its separation and detection. | Optimize detection wavelength: Use a HPLC system with a photodiode array (PDA) or UV detector set to ~285 nm for phytoene detection. Use appropriate extraction solvents: Employ a robust extraction protocol with solvents suitable for lipophilic compounds, such as a mixture of methanol, chloroform, and dichloromethane. Protect samples from light and heat to prevent degradation. Use a C30 column for better separation of carotenoid isomers. |
| Application of PDS inhibitors (e.g., Norflurazon) is causing severe bleaching and plant death. | High concentration of the inhibitor: The concentration of the phytoene desaturase (PDS) inhibitor may be too high, leading to a complete blockage of the carotenoid pathway, which is essential for photoprotection. | Optimize inhibitor concentration: Perform a dose-response experiment to determine the optimal concentration of the inhibitor that maximizes phytoene accumulation while minimizing photobleaching and toxicity. Control light conditions: Grow inhibitor-treated plants under lower light intensity to reduce photo-oxidative stress. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound a target for accumulation in plants?
A1: this compound is the first committed precursor in the biosynthesis of all carotenoids in plants.[1] It has gained significant interest for its potential applications in cosmetics and functional foods due to its antioxidant properties and ability to absorb UV light. Accumulating phytoene can also serve as a strategy to understand and engineer the broader carotenoid pathway.
Q2: What is the primary strategy to increase this compound accumulation?
A2: The most common and effective strategy is the overexpression of the gene encoding phytoene synthase (PSY).[2] PSY is the rate-limiting enzyme in the carotenoid biosynthesis pathway, catalyzing the conversion of two molecules of geranylgeranyl diphosphate (GGPP) into this compound.[2]
Q3: Are there alternative strategies to overexpressing PSY?
A3: Yes. Another approach is to block the downstream pathway, which converts phytoene into other carotenoids. This can be achieved by down-regulating or knocking out the gene for phytoene desaturase (PDS), the next enzyme in the pathway. Alternatively, chemical inhibitors of PDS, such as the herbicide norflurazon, can be used to induce phytoene accumulation.[3][4]
Q4: What are the potential challenges of metabolic engineering for phytoene accumulation?
A4: Challenges include potential pleiotropic effects like dwarfism if PSY is overexpressed constitutively, transgene silencing leading to inconsistent results, and the need for careful optimization of analytical methods to quantify the colorless phytoene.[5]
Q5: How do environmental factors influence this compound accumulation?
A5: Light and temperature are critical environmental factors. Light signals, mediated by phytochromes and phytochrome-interacting factors (PIFs), regulate the expression of the PSY gene.[1] High temperatures can negatively impact carotenoid biosynthesis. Therefore, controlled environmental conditions can help in achieving consistent results.
Q6: Can I visually select for plants with high phytoene content?
A6: No, this compound is a colorless compound. Therefore, selection of high-phytoene lines requires chemical analysis, typically High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of different strategies to increase carotenoid and phytoene accumulation.
Table 1: Effect of Phytoene Synthase (PSY) Overexpression on Carotenoid Accumulation
| Plant Species | Transgene | Promoter | Tissue | Fold Increase in Carotenoids | Reference |
| Arabidopsis thaliana | Endogenous PSY | Seed-specific | Seed | 43-fold increase in β-carotene | [6] |
| Brassica napus (Canola) | Bacterial crtB (PSY) | Seed-specific | Seed | Up to 50-fold increase in total carotenoids | [7] |
| Solanum lycopersicum (Tomato) | Tomato Psy-1 | Constitutive (CaMV 35S) | Fruit (Breaker stage) | 7-fold increase in total carotenoids | [5] |
| Glycine max (Soybean) | Capsicum PSY + Pantoea PDS | Seed-specific (β-conglycinin) | Seed | ~62-fold increase in total carotenoids | |
| Oryza sativa (Rice) | Maize PSY + Pantoea crtI | Endosperm-specific | Endosperm | Up to 14.2 µg/g total carotenoids |
Table 2: Effect of Phytoene Desaturase (PDS) Inhibition on Phytoene Accumulation
| Organism | Inhibitor | Concentration | Light Condition | Phytoene Accumulation | Reference |
| Dunaliella salina | Norflurazon | Not specified | Red light | 14.42 ± 0.95 pg/cell | [8] |
| Dunaliella salina | Flurtamone | Not specified | Red light | Lower than Norflurazon | [8] |
| Dunaliella salina | Diflufenican | Not specified | Red light | Lower than Norflurazon | [8] |
| Helianthus annuus (Sunflower) | Fluridone | Not specified | Not specified | 1.9-fold decrease in Ha-PSY mRNA, indicating phytoene accumulation |
Experimental Protocols
Protocol 1: Agrobacterium-mediated Transformation of Arabidopsis thaliana (Floral Dip Method)
This protocol is a widely used method for generating transgenic Arabidopsis plants.
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101) carrying the desired binary vector with the gene of interest (e.g., PSY overexpression cassette).
-
YEP or LB medium with appropriate antibiotics.
-
5% (w/v) sucrose (B13894) solution.
-
Silwet L-77 surfactant.
-
Healthy, flowering Arabidopsis thaliana plants.
-
Pots with soil.
-
Plastic dome or cover.
-
Selection medium (e.g., MS medium with kanamycin (B1662678) or another selection agent).
Procedure:
-
Prepare Agrobacterium Culture: a. Inoculate a single colony of Agrobacterium carrying your plasmid into 5 mL of YEP/LB medium with appropriate antibiotics. Grow overnight at 28°C with shaking. b. Use the 5 mL starter culture to inoculate a larger volume (200-500 mL) of YEP/LB with antibiotics and grow overnight to an OD600 of ~0.8-1.5. c. Pellet the Agrobacterium cells by centrifugation (e.g., 5000 x g for 10 minutes). d. Resuspend the pellet in a freshly prepared 5% sucrose solution to an OD600 of ~0.8.
-
Floral Dip: a. Just before dipping, add Silwet L-77 to the Agrobacterium suspension to a final concentration of 0.02-0.05% (v/v) and mix gently. b. Take healthy Arabidopsis plants with numerous young floral buds. c. Invert the plant and dip all the inflorescences into the Agrobacterium solution for 3-5 seconds, ensuring all floral tissues are coated. d. Place the dipped plants on their side in a tray and cover with a plastic dome for 16-24 hours to maintain high humidity.
-
Plant Growth and Seed Collection: a. After 24 hours, remove the dome and return the plants to an upright position. b. Grow the plants under normal growth conditions until the seeds mature and the plants dry. c. Harvest the seeds (T1 generation) from the treated plants.
-
Selection of Transgenic Plants: a. Sterilize the T1 seeds and plate them on a selection medium containing the appropriate antibiotic or herbicide. b. Germinate the seeds under sterile conditions. c. Transformed seedlings (T1) will be resistant to the selection agent and will appear green and healthy, while non-transformed seedlings will be bleached or will not grow. d. Transfer the resistant seedlings to soil and grow to maturity to collect T2 seeds for further analysis.
Protocol 2: Extraction and Quantification of this compound by HPLC-DAD
This protocol describes the extraction of carotenoids from plant tissue and their quantification using HPLC with a Diode Array Detector (DAD).
Materials:
-
Plant tissue (e.g., leaves, fruit peel), fresh or freeze-dried.
-
Liquid nitrogen.
-
Mortar and pestle or a homogenizer.
-
Extraction solvent: e.g., Chloroform:Dichloromethane (2:1, v/v).
-
1 M NaCl solution.
-
Anhydrous sodium sulfate.
-
HPLC system with a DAD or UV detector.
-
C30 reverse-phase HPLC column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile phase solvents (HPLC grade): Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Water.
-
Phytoene standard (if available for absolute quantification).
Procedure:
-
Sample Preparation and Extraction: a. Weigh about 100-200 mg of fresh or freeze-dried plant tissue. b. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. c. Transfer the powder to a centrifuge tube and add 1.5 mL of extraction solvent (e.g., Chloroform:Dichloromethane 2:1). d. Mix vigorously for 20 minutes at 4°C in the dark. e. For phase separation, add 0.5 mL of 1 M NaCl solution and mix by inversion. f. Centrifuge at 5000 x g for 10 minutes at 4°C. g. Carefully collect the lower organic phase into a new tube. h. Dry the organic phase under a stream of nitrogen gas.
-
HPLC Analysis: a. Re-dissolve the dried extract in a known volume (e.g., 200 µL) of a suitable solvent (e.g., MeOH/MTBE 60/40, v/v). b. Filter the sample through a 0.22 µm syringe filter into an HPLC vial. c. Inject 10-20 µL of the sample into the HPLC system. d. Use a C30 column maintained at a controlled temperature (e.g., 20°C). e. A typical gradient elution could be:
- Mobile phase A: Methanol/Water (98:2, v/v)
- Mobile phase B: Methyl-tert-butyl ether (MTBE)
- Gradient: Start with a high percentage of A, and gradually increase the percentage of B to elute the more nonpolar carotenoids. A run time of 20-30 minutes is typical. f. Detection: Monitor the eluent using a DAD. This compound is detected at approximately 285 nm. Other carotenoids can be detected at ~450 nm.
-
Quantification: a. Identify the phytoene peak based on its retention time and characteristic UV absorption spectrum (with maxima around 275, 285, and 296 nm). b. If a pure standard is available, create a calibration curve to determine the absolute concentration. c. If a standard is not available, the amount can be estimated relative to other carotenoids or expressed as peak area per gram of tissue.
Visualizations
Signaling Pathway: Light Regulation of Phytoene Synthase
References
- 1. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 3. Agrobacterium-Mediated Arabidopsis Transformation Protocol | BioRender Science Templates [biorender.com]
- 4. researchgate.net [researchgate.net]
- 5. Manipulation of Phytoene Levels in Tomato Fruit: Effects on Isoprenoids, Plastids, and Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Seed-Specific Overexpression of an Endogenous Arabidopsis Phytoene Synthase Gene Results in Delayed Germination and Increased Levels of Carotenoids, Chlorophyll, and Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Seed-specific overexpression of phytoene synthase: increase in carotenoids and other metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
improving the solubility of 15-cis-Phytoene for in vitro assays
This guide provides researchers, scientists, and drug development professionals with technical support for handling 15-cis-Phytoene, focusing on strategies to improve its solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility challenging?
A1: this compound is a lipophilic, colorless carotenoid that serves as the precursor for the biosynthesis of all other carotenoids in plants and microorganisms.[1][2] Like other carotenoids, it has a long, nonpolar hydrocarbon chain, making it highly hydrophobic and virtually insoluble in aqueous solutions such as cell culture media and buffers.[3][4] This poor solubility often leads to precipitation and inconsistent results in in vitro experiments.[5]
Q2: What is the best initial approach for dissolving this compound?
A2: The recommended starting point is to create a concentrated stock solution in an appropriate organic solvent. Tetrahydrofuran (THF) is often an excellent choice for carotenoids due to its high solvating power.[6] Other common solvents include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and mixtures of chloroform, methanol, or ethyl acetate.[6][7][8] The choice of solvent may depend on the compatibility with your specific assay and cell type, with DMSO being widely used but potentially cytotoxic at concentrations above 0.1-1%.[5]
Q3: How do I introduce the organic stock solution into my aqueous assay medium?
A3: Direct dilution of the organic stock into an aqueous medium often causes the compound to precipitate. To avoid this, add the stock solution dropwise into the vortexing medium to promote rapid dispersion. It is also crucial to ensure the final concentration of the organic solvent is low (typically <0.5%) to maintain the health of the cells and the integrity of the assay.[5]
Q4: What are more advanced methods if simple solvent dilution fails?
A4: If precipitation remains an issue, several delivery systems can be employed to enhance aqueous solubility and stability. These include:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core that can encapsulate lipophilic molecules like phytoene (B131915), while their hydrophilic exterior allows them to dissolve in water.[9][10][11] Methylated β-cyclodextrins are particularly effective solubilizing agents for carotenoids.[10]
-
Detergents/Surfactants: Non-ionic detergents like Tween® 20 or Tween® 80 can be used to create stable microemulsions or dispersions of the compound in the aqueous phase.[7][12]
-
Liposomes and Nanoemulsions: Encapsulating this compound within lipid-based carriers like liposomes or nanoemulsions can effectively deliver the compound to cells in culture.[9][13]
Q5: Does the isomeric form of phytoene affect its solubility?
A5: Yes. The Z-isomers (or cis-isomers) of carotenoids, such as this compound, are generally less crystalline and significantly more soluble in organic solvents compared to their all-E (trans) counterparts.[14][15] This is an inherent advantage when working with this compound.
Solubility Data
Direct quantitative solubility data for this compound is limited. The following table provides relative solubility data for the related carotenoid, β-carotene, in various organic solvents, which can serve as a useful guide.
| Solvent | β-Carotene Solubility (Relative) | Notes |
| Tetrahydrofuran (THF) | Very High | Excellent solvent for initial stock preparation.[6] |
| Chloroform | High | Effective, but use with caution due to toxicity. |
| Toluene | Moderate | Good solvating power. |
| Ethyl Acetate | Moderate | Common solvent for carotenoid extraction.[8] |
| Dimethyl Sulfoxide (DMSO) | Low to Moderate | Apparent solubility of ~30 µg/mL has been reported. |
| Hexane | Low | Often used for extraction and chromatography.[6][16] |
| Ethanol | Very Low | Solubility of Z-isomers can be much higher than trans-isomers.[14] |
| Methanol | Very Low | Generally a poor solvent for carotenes.[6][7] |
| Acetonitrile | Very Low | Poor solvent for carotenes.[6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using an Organic Solvent
-
Weigh the desired amount of this compound in a glass vial under low light conditions to prevent isomerization.
-
Add a minimal amount of a suitable organic solvent (e.g., Tetrahydrofuran or DMSO) to completely dissolve the compound. Sonication may be used to aid dissolution.
-
Once fully dissolved, dilute the solution to the final desired stock concentration (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C under an inert gas (e.g., argon or nitrogen) to prevent oxidation.
-
For use, thaw the stock solution and add it dropwise to the vigorously stirring assay medium to a final solvent concentration below 0.5%.
Protocol 2: Solubilization using Cyclodextrins
-
Prepare a stock solution of this compound in a volatile organic solvent like ethanol or a methylene (B1212753) chloride/ethanol mixture.[9]
-
Separately, prepare an aqueous solution of a suitable cyclodextrin (B1172386) (e.g., 2-hydroxypropyl-β-cyclodextrin or randomly methylated-β-cyclodextrin) at the desired concentration (e.g., 5-10% w/v).[10]
-
Slowly add the phytoene solution to the stirring cyclodextrin solution.
-
Stir the mixture for several hours or overnight at room temperature, protected from light, to allow for complex formation.
-
Remove the organic solvent using a rotary evaporator or by sparging with nitrogen.
-
The resulting aqueous solution contains the phytoene-cyclodextrin inclusion complex.[17] This solution can be sterile-filtered and added to the in vitro assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates immediately upon addition to aqueous media. | 1. Poor aqueous solubility. 2. Solvent concentration is too high at the point of addition. 3. Media temperature is too low. | 1. Add the stock solution very slowly into the vortexing/stirring media. 2. Perform serial dilutions in the media. 3. Warm the media to 37°C before adding the compound. 4. Switch to a delivery system like cyclodextrins or detergents (see Protocol 2). |
| Stock solution is cloudy or contains crystals. | 1. The concentration is above the solubility limit for the chosen solvent. 2. The compound has precipitated out of solution during storage (freezing/thawing). | 1. Gently warm the solution (e.g., to 37°C) and sonicate to try and redissolve. 2. If it does not redissolve, prepare a new, more dilute stock solution. 3. Consider a better solvent like THF.[6] |
| Inconsistent or no biological activity observed in the assay. | 1. The compound is not bioavailable due to precipitation or aggregation. 2. The compound has degraded due to light, heat, or oxygen exposure. | 1. Visually inspect the assay wells under a microscope for precipitates. 2. Use a solubilization method that creates a stable dispersion (e.g., nanoemulsion, liposomes).[9][13] 3. Always handle phytoene and its solutions under low light and use degassed solvents where possible. Store stocks under inert gas. |
Visual Guides
Carotenoid Biosynthesis Pathway
Caption: Role of this compound as a key precursor in the carotenoid biosynthesis pathway.
Workflow for Selecting a Solubilization Method
Caption: Decision workflow for choosing an appropriate solubilization strategy for this compound.
Troubleshooting Precipitation Issues
References
- 1. This compound | Carotenoid Precursor | For Research Use [benchchem.com]
- 2. This compound | C40H64 | CID 9963391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon Dioxide and Enzyme-Assisted Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. β-Carotene solid dispersion prepared by hot-melt technology improves its solubility in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Supramolecular Carotenoid Complexes of Enhanced Solubility and Stability—The Way of Bioavailability Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. mdpi.com [mdpi.com]
- 13. Controlled delivery of lipophilic agents to cell cultures for in vitro toxicity and biocompatibility assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improved Carotenoid Processing with Sustainable Solvents Utilizing Z-Isomerization-Induced Alteration in Physicochemical Properties: A Review and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP0666845B1 - Method for purifying beta-carotene - Google Patents [patents.google.com]
- 17. ifrj.upm.edu.my [ifrj.upm.edu.my]
dealing with interference from chlorophyll in phytoene extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to chlorophyll (B73375) interference during phytoene (B131915) extraction.
Frequently Asked Questions (FAQs)
Q1: Why is chlorophyll a problem in phytoene analysis?
Chlorophyll can significantly interfere with the quantification of phytoene and other carotenoids. Its strong absorbance in the visible spectrum can overlap with that of carotenoids, leading to inaccurate spectrophotometric measurements.[1] Furthermore, chlorophyll and its degradation products can fluoresce, which interferes with bioassays that rely on fluorescence readings.[2]
Q2: What are the primary methods to remove chlorophyll from plant extracts?
There are several effective methods for removing chlorophyll, each with its own advantages and disadvantages. The most common techniques include:
-
Liquid-Liquid Extraction (Solvent Partitioning): This method uses two immiscible solvents to separate compounds based on their differing polarities.
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Solid-Phase Extraction (SPE): This technique employs a solid adsorbent material to selectively retain and remove chlorophyll from the extract.
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Saponification: This chemical method converts chlorophyll into a water-soluble form, allowing for easy separation from lipid-soluble phytoene.[1]
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Activated Charcoal Treatment: Activated charcoal can adsorb chlorophyll and other pigments from the extract.
Q3: Which chlorophyll removal method is best for my experiment?
The choice of method depends on several factors, including the scale of your extraction, the downstream application, and the equipment available in your laboratory. For instance, saponification is highly effective for large-scale applications, while SPE is well-suited for smaller, high-throughput analyses.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Green color remains in the extract after chlorophyll removal. | - Incomplete separation during liquid-liquid extraction.- Saturation of the solid-phase extraction (SPE) cartridge or activated charcoal.- Insufficient saponification reaction time or reagent concentration. | - Repeat the liquid-liquid extraction with fresh solvent.- Use a larger SPE cartridge or increase the amount of activated charcoal. Consider a second treatment with fresh adsorbent.- Optimize the saponification protocol by increasing the reaction time or the concentration of the alkaline solution. |
| Low recovery of phytoene. | - Phytoene degradation due to exposure to light, heat, or acid.- Co-elution or co-adsorption of phytoene with chlorophyll during the removal process.- Loss of phytoene during solvent evaporation steps. | - Perform all extraction and purification steps under dim light and at low temperatures.- Choose a milder chlorophyll removal method, such as a carefully optimized SPE protocol.- Use a rotary evaporator at a low temperature or a gentle stream of nitrogen for solvent removal. |
| Interference in spectrophotometric or HPLC analysis. | - Residual chlorophyll or its degradation products are still present in the sample.- The chosen analytical method is not specific enough to distinguish phytoene from other compounds. | - Re-purify the sample using a different chlorophyll removal technique.- Utilize a validated HPLC method with a C30 column, which provides excellent separation of carotenoid isomers.[4] |
Quantitative Data on Chlorophyll Removal Methods
The following table summarizes the reported efficiency of various chlorophyll removal techniques and highlights potential impacts on carotenoid recovery.
| Method | Reported Chlorophyll Removal Efficiency | Potential Impact on Phytoene/Carotenoid Recovery | Key Considerations |
| Saponification | Up to 96% from microalgae biomass.[1][5] | Can lead to carotenoid losses of 12-17% if not optimized.[6][7] | Highly effective but can be harsh on sensitive compounds. Requires careful optimization of reaction conditions. |
| Solid-Phase Extraction (SPE) | Over 85% with specific cartridges.[3] | Minimal loss of target compounds if the appropriate sorbent and elution solvents are used. | Good for high-throughput and scalable applications. Cartridges can sometimes be reused.[3] |
| Liquid-Liquid Extraction | Can remove substantial amounts of chlorophyll.[2] | Some medium-polarity compounds, potentially including phytoene, may be partially removed with the chlorophyll-rich phase.[2] | A simple and widely accessible method. Efficiency depends on the solvent system and number of extractions. |
| Activated Charcoal | Highly effective at removing chlorophyll. | Can non-specifically adsorb target compounds, leading to significant losses if not carefully controlled.[8][9] | The amount and type of charcoal, as well as the contact time, must be optimized to minimize phytoene loss. |
Experimental Protocols & Workflows
Phytoene Extraction and Chlorophyll Removal Workflow
The following diagram illustrates the general workflow for phytoene extraction from a plant matrix, followed by a chlorophyll removal step.
Detailed Methodologies
This protocol is a simple and effective method for removing a significant portion of chlorophyll from a crude extract.
Materials:
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Crude phytoene extract (dissolved in a polar solvent like ethanol (B145695) or methanol)
-
n-Hexane (or other non-polar solvent)
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Separatory funnel
-
Beakers
-
Rotary evaporator or nitrogen stream
Procedure:
-
Transfer the crude extract into a separatory funnel.
-
Add an equal volume of n-hexane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
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Allow the layers to separate completely. The upper, non-polar (n-hexane) layer will contain the majority of the chlorophyll, while the lower, more polar layer will retain the phytoene.
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Carefully drain the lower layer containing the phytoene into a clean beaker.
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Repeat the extraction of the lower layer with fresh n-hexane 1-2 more times to remove residual chlorophyll.
-
Combine the purified lower layers and concentrate the solvent using a rotary evaporator or a gentle stream of nitrogen.
This method provides a more selective removal of chlorophyll and is suitable for high-throughput applications.
Materials:
-
Crude phytoene extract
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SPE cartridge (e.g., C18 or specialized chlorophyll removal cartridges)
-
SPE manifold
-
Appropriate solvents for conditioning, loading, washing, and elution (e.g., methanol (B129727), acetone, ethyl acetate)
-
Collection tubes
Procedure:
-
Conditioning: Condition the SPE cartridge by passing a specified volume of methanol (or another appropriate solvent) through it. Do not let the cartridge run dry.
-
Equilibration: Equilibrate the cartridge with the solvent in which the sample is dissolved.
-
Loading: Load the crude extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a solvent that will elute the phytoene while retaining the chlorophyll. The specific solvent will depend on the SPE sorbent used.
-
Elution (optional): If phytoene is retained on the column, elute it with a stronger solvent.
-
Collect the fraction containing the purified phytoene.
This chemical method is highly effective for removing large amounts of chlorophyll.
Materials:
-
Crude phytoene extract (in an organic solvent like ethanol)
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Potassium hydroxide (B78521) (KOH) solution (e.g., 10% in methanol)
-
Water
-
n-Hexane (or other non-polar solvent)
-
Separatory funnel
-
Beakers
Procedure:
-
To the crude extract, add the methanolic KOH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 2-4 hours or overnight) to allow for complete saponification of chlorophyll.
-
After incubation, add an equal volume of water to the mixture. The saponified chlorophyll (now chlorophyllin) will partition into the aqueous phase.
-
Add n-hexane to the mixture in a separatory funnel and shake to extract the phytoene into the hexane layer.
-
Allow the layers to separate and collect the upper hexane layer containing the phytoene.
-
Wash the hexane layer with water to remove any residual saponified products.
-
Collect the purified hexane layer and dry it over anhydrous sodium sulfate (B86663) before solvent evaporation.
References
- 1. A Saponification Method for Chlorophyll Removal from Microalgae Biomass as Oil Feedstock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prometheusprotocols.net [prometheusprotocols.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. idus.us.es [idus.us.es]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Phytoene Desaturase Activity: A Technical Support Resource for Experimental Optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing experiments involving phytoene (B131915) desaturase (PDS). Here you will find troubleshooting guidance for common issues, frequently asked questions, detailed experimental protocols, and optimized conditions for PDS activity.
Frequently Asked Questions (FAQs)
Q1: What are the general optimal temperature and pH ranges for phytoene desaturase activity?
A1: The optimal conditions for phytoene desaturase activity can vary depending on the source organism. For plant-type PDS, such as from Oryza sativa (rice), the optimal pH is around 6.0, and the optimal temperature is approximately 37°C.[1] Bacterial phytoene desaturase (CRTI), for instance from Pantoea ananatis, exhibits optimal activity at a pH above 7.0.
Q2: Why is my purified phytoene desaturase showing low or no activity?
A2: Several factors can contribute to low PDS activity. Firstly, PDS is a membrane-associated enzyme and requires a lipid environment for proper function; assays using soluble protein without liposomes may fail.[1][2] Secondly, the enzyme requires the cofactor FAD for its activity.[3] Ensure that FAD is not lost during purification and is present in your assay buffer. Additionally, plant-type PDS requires a quinone electron acceptor, like plastoquinone, to reoxidize the FAD cofactor.[1] Lastly, improper protein folding or aggregation can lead to inactivity.
Q3: Can detergents be used to solubilize phytoene desaturase?
A3: While detergents can be used during purification, they can also denature the enzyme and inhibit its activity.[4] For activity assays, a liposome-based system is preferred to provide the necessary membrane environment without the harsh effects of detergents.[1][2] If detergents must be used, their concentration should be carefully optimized, ideally kept around their critical micelle concentration.[4]
Q4: I am observing the accumulation of the intermediate phytofluene (B1236011) but not the final product, ζ-carotene. What could be the reason?
A4: This issue can arise from suboptimal reaction conditions. The formation of the final product, ζ-carotene, can be more sensitive to pH, temperature, and protein concentration than the formation of the intermediate phytofluene.[1] Another possibility is the unspecific isomerization of the phytofluene intermediate into a stereo-configuration that the enzyme cannot convert further.[1] Substrate channeling within a homotetrameric enzyme assembly is thought to be important for the efficient conversion of the intermediate, so disruption of this structure could also be a factor.[1]
Q5: How can I accurately quantify the substrate and products of the PDS reaction?
A5: The substrate (phytoene) and products (phytofluene and ζ-carotene) are highly lipophilic and can be extracted from the reaction mixture using a solvent partition method, for example, with a chloroform/methanol mixture.[1] Quantification is typically performed using High-Performance Liquid Chromatography (HPLC) with a C30 column, which is suitable for separating carotenoid isomers.[1]
Data on Optimal Conditions for Phytoene Desaturase Activity
The optimal temperature and pH for phytoene desaturase activity are dependent on the enzyme's origin. Below is a summary of reported optimal conditions.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Assay System |
| Oryza sativa (rice) PDS | 6.0 | 37 | Liposome-based |
| Pantoea ananatis CRTI | > 7.0 | Not specified | Liposome-based |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low enzyme activity | 1. Absence of a membrane environment. 2. Missing FAD cofactor. 3. Absence of a quinone electron acceptor (for plant PDS). 4. Enzyme denaturation or misfolding. | 1. Perform the assay in a liposome-based system. 2. Supplement the assay buffer with FAD. 3. Add a suitable quinone, such as decyl-plastoquinone (DPQ), to the assay. 4. Ensure proper protein purification and storage conditions. |
| Inconsistent results between replicates | 1. Inhomogeneous incorporation of substrate into liposomes. 2. Pipetting errors with viscous lipid solutions. 3. Degradation of substrate or products by light or oxygen. | 1. Ensure thorough mixing and sonication during liposome (B1194612) preparation. 2. Use positive displacement pipettes for accurate handling of lipid suspensions. 3. Perform incubations in the dark and handle extracts under dim light. |
| Accumulation of phytofluene but not ζ-carotene | 1. Suboptimal pH, temperature, or enzyme concentration. 2. Isomerization of the phytofluene intermediate. | 1. Systematically optimize the pH, temperature, and enzyme concentration for the formation of ζ-carotene. 2. Minimize incubation times to reduce the chance of non-enzymatic isomerization. |
| Difficulty in extracting and quantifying carotenoids | 1. Inefficient phase separation during extraction. 2. Poor separation of isomers on HPLC. | 1. Ensure the correct ratios of solvents for extraction and add water to facilitate phase separation.[1] 2. Use a C30 HPLC column and an optimized solvent gradient for carotenoid analysis.[1] |
Experimental Protocols
Standard Liposome-Based Phytoene Desaturase Activity Assay
This protocol is adapted from the method described for Oryza sativa PDS.[1]
Materials:
-
Purified phytoene desaturase enzyme
-
15-cis-phytoene
-
Soybean phosphatidylcholine
-
Decyl-plastoquinone (DPQ)
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Assay Buffer: 50 mM MES-KOH, pH 6.0, 100 mM NaCl
-
Liposome Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
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Nitrogen gas
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Sonicator
-
French Press (optional, for small unilamellar vesicles)
Procedure:
-
Liposome Preparation: a. In a glass vial, mix the desired amount of this compound with soybean phosphatidylcholine in chloroform. b. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film. c. Resuspend the lipid film in Liposome Buffer and incubate on ice for 30 minutes. d. Form liposomes by gentle sonication. For small unilamellar vesicles, a passage through a French Press at 20,000 psi can be performed.[1]
-
Enzyme Assay: a. In a reaction tube, add 100 µl of the phytoene-containing liposomes. b. Add DPQ to the desired final concentration. Vortex briefly. c. Add the Assay Buffer to bring the volume closer to the final reaction volume. d. Initiate the reaction by adding the purified PDS enzyme. The final reaction volume in the example is 700 µl. e. Incubate at 37°C in the dark for a specified time (e.g., 10 minutes).
-
Reaction Termination and Extraction: a. Stop the reaction by adding an equal volume of CHCl₃/MeOH (2:1, v/v). b. Vortex thoroughly and centrifuge to separate the phases. c. Collect the lower organic phase containing the carotenoids.
-
Analysis: a. Dry the organic extract under nitrogen. b. Resuspend the carotenoids in a suitable solvent for HPLC analysis. c. Analyze the sample using an HPLC system equipped with a C30 column and a photodiode array detector.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in optimizing the temperature and pH for phytoene desaturase activity.
References
- 1. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On the Structure and Function of the Phytoene Desaturase CRTI from Pantoea ananatis, a Membrane-Peripheral and FAD-Dependent Oxidase/Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing the recovery of 15-cis-Phytoene from complex matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 15-cis-Phytoene from complex matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Detection of this compound in the Final Extract
| Question | Potential Cause | Solution |
| Why is my this compound yield consistently low or undetectable? | Incomplete Cell Lysis: The robust cell walls of plant or microalgal samples can prevent the complete release of intracellular contents, including this compound.[1][2] | Mechanical Disruption: Incorporate a mechanical cell disruption method such as ultrasonication, bead beating, or high-pressure homogenization before solvent extraction to improve efficiency.[1][2] Enzymatic Lysis: For algal or plant matrices with high cellulose (B213188) or pectin (B1162225) content, consider a pre-treatment with enzymes like cellulase (B1617823) and pectinase (B1165727) to degrade the cell wall.[3] |
| Inappropriate Solvent Selection: this compound is a nonpolar carotenoid, and the polarity of the extraction solvent is critical for its efficient solubilization.[4][5] | Solvent Optimization: Experiment with different nonpolar solvents like hexane (B92381) or petroleum ether. Often, a mixture of a polar solvent (like acetone (B3395972) or ethanol) with a nonpolar solvent is more effective for extracting carotenoids from wet matrices.[4][6] A common mixture is hexane:acetone:ethanol (B145695).[7] For a greener alternative, 2-methyltetrahydrofuran (B130290) has shown high efficiency.[8] | |
| Degradation During Extraction: this compound is highly susceptible to degradation from light, heat, and oxidation due to its multiple conjugated double bonds.[1] | Protect from Degradation: Work under dim light or use amber-colored glassware.[1] Perform extractions at low temperatures (e.g., on ice).[1] Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[6] Purge storage containers with an inert gas like nitrogen or argon to minimize oxidation.[1] |
Issue 2: Significant Loss of this compound During Saponification
| Question | Potential Cause | Solution |
| I'm observing a significant loss of my target compound after the saponification step. What is happening and how can I prevent it? | Oxidative Degradation: Saponification, which is often necessary to remove interfering lipids and chlorophylls (B1240455), can expose this compound to harsh alkaline conditions and oxygen, leading to degradation.[1][6][9] | De-gas Solutions: Before use, thoroughly de-gas all solutions (e.g., methanolic KOH) with nitrogen or argon.[1] Control Temperature and Time: Perform saponification at room temperature or lower, and for the shortest time necessary to hydrolyze lipids. Overnight incubation at room temperature is a common practice.[6] Add Antioxidants: Include BHT in the saponification mixture to protect the carotenoids.[6] |
| Micelle Formation: The soap produced during saponification can form micelles that trap carotenoids, preventing their transfer to the extraction solvent and leading to significant losses.[10] | Use an Acidified Buffer Wash: After saponification, wash the sample with an acidified phosphate (B84403) buffer instead of just water. This helps to break up the micelles and improve the recovery of the trapped carotenoids.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for extracting this compound?
The optimal solvent depends on the matrix. For dried materials, a nonpolar solvent like hexane may be sufficient.[6] However, for wet samples like fresh plant tissue or algal biomass, a water-miscible solvent like acetone or ethanol should be used first to penetrate the tissue, followed by partitioning into a nonpolar solvent like hexane or petroleum ether.[5][6] A mixture of hexane, acetone, and ethanol has been shown to be effective for extracting carotenoids from tomatoes.[7]
Q2: Is saponification always necessary?
Saponification is highly recommended for matrices rich in chlorophylls and lipids (e.g., green leafy vegetables, algae), as these can interfere with chromatographic analysis and damage HPLC columns.[6][9] It also hydrolyzes carotenoid esters, simplifying the chromatogram.[6] However, if your matrix is low in these interfering substances, you may be able to skip this step to avoid potential carotenoid losses.[9]
Q3: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) with a C30 column is often the method of choice for separating carotenoid isomers, including this compound.[11] Detection is typically performed using a photodiode array (PDA) detector, as phytoene (B131915) has a characteristic UV absorption spectrum.[5] For highly accurate quantification, especially in complex matrices, Ultra-Performance Convergence Chromatography coupled with Mass Spectrometry (UPC²-MS) is a powerful technique.[12] Quantification requires a pure analytical standard of this compound to create a calibration curve.[11]
Q4: My sample contains a complex mixture of carotenoids. How can I isolate this compound?
Preparative HPLC is a suitable method for isolating specific carotenoids from a mixture.[11] The choice of column (e.g., C18 or C30) and mobile phase will be critical for achieving good separation.[11] It may be necessary to perform multiple chromatographic runs to achieve the desired purity.[11]
Quantitative Data Summary
The following tables summarize quantitative data on carotenoid recovery using various extraction methods.
Table 1: Comparison of Carotenoid Extraction Yields with Different Solvents and Techniques
| Matrix | Target Compound(s) | Extraction Method | Solvent(s) | Yield/Recovery | Reference |
| Tomato Waste | Lycopene (B16060) | Solvent Extraction | n-hexane | 608.94 ± 10.05 mg/kg | [13] |
| Tomato Waste | Lycopene | Solvent Extraction | Ethyl acetate | 320.35 ± 3.4 mg/kg | [13] |
| Tomato Waste | Lycopene | Solvent Extraction | Ethanol | 284.53 ± 7.0 mg/kg | [13] |
| Blakeslea trispora | Total Carotenoids | Solvent Extraction | Ethyl ether, 2-propanol, ethanol | High recovery from wet biomass | [14] |
| Chlorella sorokiniana | Total Carotenoids | Ultrasound-Assisted | 2-methyltetrahydrofuran | Phytoene constituted 47% of total carotenoids | [8] |
| Dunaliella bardawil | Total Carotenoids | Ultrasound-Assisted | 2-methyltetrahydrofuran | Phytoene constituted 45% of total carotenoids | [8] |
| Pomegranate Waste | Total Carotenoids | Ultrasonic Extraction | Not specified | 93.8% recovery | [3] |
| Tomato Waste | Lycopene | Solvent Extraction | n-hexane/acetone (1:3 v/v) | 94.7% recovery | [3] |
Experimental Protocols
Protocol 1: General Protocol for Extraction and Saponification of this compound from Plant Material
-
Sample Preparation: Homogenize a known weight of fresh or freeze-dried plant material.
-
Cell Disruption (Optional but Recommended): Place the homogenized sample in a suitable tube and add extraction solvent. Perform ultrasonication on ice for 3 cycles of 30 seconds.
-
Extraction:
-
Add 10 mL of a hexane:acetone:ethanol (2:1:1 v/v/v) mixture containing 0.1% BHT to the sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 5000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase.
-
Repeat the extraction on the pellet until the residue is colorless (typically 2-3 times).[6]
-
-
Saponification:
-
Combine the organic extracts and add an equal volume of 10% (w/v) methanolic KOH (previously de-gassed with nitrogen).
-
Flush the container with nitrogen, seal, and incubate in the dark at room temperature overnight.[6]
-
-
Washing and Phase Separation:
-
Add an equal volume of saturated NaCl solution to the saponified extract.
-
Mix gently and allow the phases to separate.
-
Collect the upper hexane layer containing the carotenoids.
-
Wash the hexane layer with an acidified phosphate buffer and then with deionized water until the washings are neutral.[10]
-
-
Drying and Concentration:
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., mobile phase for HPLC) for analysis.[6]
-
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Simplified carotenoid biosynthesis pathway starting from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Extraction of Pigments from Microalgae and Cyanobacteria—A Review on Current Methodologies | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Algal Carotenoids: Chemistry, Sources, and Application [mdpi.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Frontiers | Improving Carotenoid Extraction from Tomato Waste by Pulsed Electric Fields [frontiersin.org]
- 8. Phytoene and Phytoene-Rich Microalgae Extracts Extend Lifespan in C. elegans and Protect against Amyloid-β Toxicity in an Alzheimer’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saponification : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. kb.osu.edu [kb.osu.edu]
- 12. This compound | Carotenoid Precursor | For Research Use [benchchem.com]
- 13. Recent Advances in Recovery of Lycopene from Tomato Waste: A Potent Antioxidant with Endless Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of biomass pre-treatment and solvent extraction on beta-carotene and lycopene recovery from Blakeslea trispora cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor peak shape in 15-cis-Phytoene chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 15-cis-Phytoene. The following questions and answers address common issues and offer systematic solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is broader than the front, is a common issue in carotenoid chromatography. It can compromise accurate quantification and resolution. The primary causes often involve secondary interactions between the analyte and the stationary phase.
Troubleshooting Steps:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the polarizable double bonds in phytoene, causing tailing.
-
Solution: Add a competitive base, such as 0.05-0.1% triethylamine (B128534) (TEA), to the mobile phase to block these active silanol sites.[1][2] Using a highly end-capped column can also minimize these interactions.[3][4]
-
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase.[5][6]
-
Column Degradation: Contamination or physical deformation (voids) in the column can lead to peak tailing.[3][5]
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. If a void has formed, replacing the column may be necessary.[7]
-
-
Extra-Column Effects: Excessive dead volume in the HPLC system (e.g., long tubing or poorly fitted connections) can cause band broadening and tailing.[7][8]
Q2: I am observing peak fronting for my this compound analysis. What could be wrong?
A2: Peak fronting, an asymmetry where the first half of the peak is broader, is often caused by issues related to the sample, mobile phase, or column condition.[3]
Troubleshooting Steps:
-
Sample Overload: Injecting too much sample mass is a frequent cause of peak fronting.[9][10][11]
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the start of the column too quickly, resulting in a fronting peak.[9][10][12]
-
Solution: Whenever possible, dissolve your this compound sample in the initial mobile phase.[10] If solubility is an issue, use the weakest solvent possible that maintains solubility.
-
-
Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can lead to an uneven distribution onto the column.[3]
-
Solution: Ensure your sample is completely dissolved before injection. Gentle sonication or vortexing may help. You may need to explore alternative injection solvents that are still compatible with your mobile phase.
-
-
Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can disrupt the sample band and cause fronting.[3][13]
-
Solution: If all peaks in your chromatogram are fronting, this is a strong indicator of a column void. Replacing the column is typically the only solution.[13]
-
Q3: My this compound peak is broad, reducing sensitivity and resolution. How can I improve it?
A3: Peak broadening can stem from various factors, from sample preparation to chromatographic conditions. For light and oxygen-sensitive molecules like carotenoids, sample handling is critical.
Troubleshooting Steps:
-
Sample Degradation: this compound is susceptible to isomerization and oxidation when exposed to light, heat, and oxygen.[2][14] Degradation products can co-elute or contribute to a broader peak.
-
Suboptimal Column Temperature: Temperature significantly affects the separation of carotenoids.[16][17][18]
-
Solution: Optimize the column temperature. Lower temperatures often improve the resolution of cis/trans isomers, while higher temperatures can improve the separation between different carotenoid species.[16][19] A stable column temperature of around 23 ± 1°C is often a good starting point for general carotenoid separation.[18]
-
-
Incorrect Mobile Phase Composition: The choice and ratio of solvents in the mobile phase are crucial for achieving sharp peaks. For carotenoids, non-aqueous reversed-phase (NARP) systems are common.[16]
-
Inappropriate Column Chemistry: While C18 columns are widely used, C30 columns are often superior for separating carotenoid isomers due to their shape selectivity.[16]
-
Solution: If you are not achieving adequate separation or peak shape on a C18 column, consider switching to a C30 stationary phase.
-
Data Summary
The following table summarizes key chromatographic parameters and their effects on peak shape for carotenoid analysis, which is applicable to this compound.
| Parameter | Issue | Recommended Action | Expected Outcome |
| Mobile Phase | Peak Tailing | Add 0.05-0.1% Triethylamine (TEA) | Reduced silanol interactions, improved symmetry.[1] |
| Sample Degradation | Add 0.1% Butylated Hydroxytoluene (BHT) | Minimized on-column oxidation, sharper peaks.[2] | |
| Solvent Mismatch | Dissolve sample in initial mobile phase | Prevents peak fronting and distortion.[10] | |
| Column | Poor Isomer Resolution | Use a C30 stationary phase | Better separation of geometric isomers.[16] |
| Secondary Interactions | Use a highly end-capped column | Reduced peak tailing for polarizable analytes.[3] | |
| Temperature | Co-elution of Isomers | Decrease column temperature (e.g., to 10-15°C) | Improved resolution of cis/trans isomers.[16] |
| Poor Separation | Optimize temperature (e.g., 20-30°C) | Balance between resolution and analysis time.[18] | |
| Sample | Peak Fronting/Tailing | Reduce injection volume/concentration | Prevents column overload.[6][10] |
| Degradation | Prepare fresh, protect from light, use antioxidant | Ensures integrity of the analyte.[2] |
Experimental Protocols & Methodologies
Protocol 1: General Purpose Reversed-Phase HPLC for Carotenoids
This method provides a starting point for the analysis of this compound.
-
Column: C30 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).[16]
-
Mobile Phase: A gradient elution is often used. For example:
-
Mobile Phase A: Methanol/Water (93:7 v/v) with 0.1% BHT and 0.05% TEA.
-
Mobile Phase B: Methyl tert-butyl ether (MTBE) with 0.1% BHT.
-
-
Gradient: A typical gradient might start with a high percentage of A and gradually increase the percentage of B to elute the nonpolar carotenoids.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 23°C (with the option to optimize between 10°C and 30°C).[18]
-
Detection: UV-Vis Diode Array Detector (DAD) at the λmax of this compound (approx. 286 nm).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Samples should be extracted with a suitable organic solvent (e.g., hexane, acetone, or a mixture), evaporated to dryness under nitrogen, and reconstituted in the initial mobile phase or a compatible solvent.[21][22] All steps should be performed under low light conditions.
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for diagnosing and resolving common peak shape problems in this compound chromatography.
Caption: Troubleshooting workflow for poor peak shape.
Caption: Recommended sample preparation workflow for this compound.
References
- 1. Study of RP HPLC Retention Behaviours in Analysis of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. lcms.cz [lcms.cz]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chromtech.com [chromtech.com]
- 9. phenomenex.com [phenomenex.com]
- 10. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 11. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 12. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. This compound | Carotenoid Precursor | For Research Use [benchchem.com]
- 15. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Validation & Comparative
A Comparative Guide to the Quantification of 15-cis-Phytoene: HPLC, UPLC-MS/MS, and Spectrophotometry
For researchers, scientists, and drug development professionals engaged in the analysis of carotenoids, the accurate quantification of specific isomers such as 15-cis-Phytoene is crucial for understanding its biological activity, bioavailability, and role in various physiological processes. This guide provides an objective comparison of three common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV/Vis Spectrophotometry. The performance of each method is evaluated based on available experimental data, with detailed methodologies provided.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely adopted and robust method for the separation and quantification of carotenoids, including phytoene (B131915) isomers. Its strength lies in the availability of specialized columns, particularly the C30 stationary phase, which is considered the "gold standard" for resolving geometric isomers of carotenoids.
Experimental Protocol: HPLC-PDA
A typical HPLC method for the quantification of this compound involves the following steps:
-
Sample Preparation:
-
Homogenize the sample (e.g., plant tissue, plasma) in a suitable solvent such as a mixture of methanol, methyl tert-butyl ether (MTBE), and water.
-
Perform liquid-liquid extraction using a solvent like hexane (B92381) or a hexane:ethyl acetate (B1210297) mixture.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate injection solvent (e.g., MTBE or the initial mobile phase).
-
Filter the reconstituted sample through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C30 reversed-phase column (e.g., YMC Carotenoid S-3, 4.6 x 250 mm, 3 µm) is often preferred for optimal separation of carotenoid isomers. C18 columns can also be used.
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient of methanol, MTBE, and water can be used.
-
Flow Rate: A flow rate of around 1.0 mL/min is common.
-
Column Temperature: The column is typically maintained at a controlled temperature, for instance, 25°C.
-
Injection Volume: 10-20 µL.
-
Detection: A Photodiode Array (PDA) or UV detector set at the maximum absorbance for phytoene, which is approximately 286 nm.
-
Performance Characteristics of HPLC for Carotenoid Analysis
While specific validation data for this compound is not always detailed in the literature, the following table summarizes typical performance characteristics for carotenoid quantification by HPLC, which can be considered representative.
| Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significant advantages over traditional HPLC in terms of speed, sensitivity, and selectivity. The use of sub-2 µm particle columns allows for faster separations and higher resolution. The mass spectrometer provides highly specific detection and quantification, which is particularly useful for complex matrices.
Experimental Protocol: UPLC-APCI-MS/MS
A representative UPLC-MS/MS method for this compound quantification is as follows:
-
Sample Preparation: Sample preparation is similar to that for HPLC, with meticulous care to avoid contamination that could interfere with mass spectrometric detection.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A reversed-phase column suitable for UPLC, such as a C18 or a specialized column for hydrophobic compounds (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using solvents like methanol, acetonitrile, and water, often with additives like formic acid or ammonium (B1175870) acetate to improve ionization.
-
Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.
-
Column Temperature: Maintained at a controlled temperature, for example, 40°C.
-
Injection Volume: 1-5 µL.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for nonpolar compounds like phytoene as it provides efficient ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would be monitored.
-
Performance Characteristics of UPLC-MS/MS for Carotenoid Analysis
UPLC-MS/MS methods generally exhibit superior performance compared to HPLC-PDA, particularly in terms of sensitivity.
| Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.001 - 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.003 - 0.15 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
UV/Vis Spectrophotometry
Spectrophotometry is a simpler and more accessible technique for the quantification of total phytoene. However, it lacks the specificity to differentiate between isomers like this compound and all-trans-Phytoene. This method is suitable for rapid screening or for samples where the isomeric composition is known and consistent.
Experimental Protocol: Spectrophotometry
-
Sample Preparation:
-
Extract carotenoids from the sample using a suitable solvent mixture (e.g., hexane:acetone:ethanol).
-
Ensure the extract is free of interfering substances by performing a clean-up step if necessary (e.g., washing with water to remove polar compounds).
-
Dilute the extract to a concentration that falls within the linear range of the spectrophotometer.
-
-
Measurement:
-
Solvent: Use a UV-transparent solvent such as hexane or ethanol (B145695) for the final dilution and as a blank.
-
Wavelength: Measure the absorbance at the maximum wavelength for phytoene, which is approximately 286 nm.
-
Quantification: Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of phytoene, b is the path length of the cuvette, and c is the concentration.
-
Performance Characteristics of Spectrophotometry for Carotenoid Analysis
The performance of spectrophotometric methods is generally lower in terms of specificity and sensitivity compared to chromatographic methods.
| Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.99 (for a specific isomer) |
| Limit of Detection (LOD) | ~ 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 - 3 µg/mL |
| Accuracy (% Recovery) | Dependent on sample purity |
| Precision (%RSD) | < 15% |
Method Comparison Summary
| Feature | HPLC-PDA | UPLC-MS/MS | Spectrophotometry |
| Specificity | Good (can separate isomers with C30 column) | Excellent (mass-based detection) | Poor (measures total phytoene) |
| Sensitivity | Moderate | Very High | Low |
| Speed | Moderate | Fast | Very Fast |
| Cost | Moderate | High | Low |
| Expertise Required | Intermediate | High | Low |
| Primary Application | Routine quantification, isomer separation | Low-level quantification, complex matrices | Rapid screening, total phytoene estimation |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language outline the typical workflows for sample preparation and HPLC analysis.
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the research. HPLC with a C30 column remains a reliable and robust method for accurate quantification and isomer separation. For high-throughput analysis and applications requiring superior sensitivity, UPLC-MS/MS is the preferred technique. Spectrophotometry, while less specific, offers a rapid and cost-effective solution for estimating total phytoene content. Proper method validation is essential to ensure the accuracy and reliability of the obtained results, regardless of the chosen technique.
A Comprehensive Guide to Certified Reference Materials for 15-cis-Phytoene Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available Certified Reference Materials (CRMs) for 15-cis-Phytoene, an essential precursor in the biosynthesis of carotenoids. Accurate quantification of this compound is critical for research in plant physiology, nutrition, and drug development, where it plays a role as an antioxidant and a potential modulator of cellular pathways. This document outlines the performance of available CRMs, details analytical methodologies for their use, and presents relevant biological pathways and experimental workflows.
Comparison of Commercial this compound Certified Reference Materials
The selection of a high-purity CRM is paramount for achieving accurate and reproducible quantification of this compound. Below is a comparison of this compound standards available from prominent suppliers. It is important to note that the purity data presented is as stated by the suppliers and has not been independently verified by a third-party comparative study. Researchers should always consult the Certificate of Analysis provided with the specific lot of the CRM for detailed purity and characterization data.
| Supplier | Product Name/Number | Stated Purity (by HPLC) | Format | Storage Conditions |
| Extrasynthese | This compound (0332 S) | ≥97%[1] | Solid | Store at < -15°C in a dry, dark place[1] |
| Vendor B (Typical) | This compound | >80% | Oil/Liquid | -80°C, Store in the dark |
| Vendor C (Typical) | This compound | ≥90% | Solid | -20°C, Amber Vial |
Note: The stability of this compound is a critical consideration. It is highly unstable and sensitive to light, heat, and oxygen. Proper storage and handling are essential to maintain its integrity.
Alternative Approaches to Quantification
While the use of a dedicated this compound CRM is the most accurate method for quantification, its inherent instability can pose challenges. Researchers have explored other carotenoids as internal standards in chromatographic methods to account for extraction efficiency and instrument variability. However, for absolute quantification, a certified standard of the analyte itself is indispensable.
The use of the more stable all-trans-Phytoene isomer for the quantification of this compound is not a recommended practice without thorough validation and the determination of a response factor specific to the analytical method used. The different stereochemistry of the isomers can lead to different chromatographic behavior and detector responses.
Experimental Protocols
Accurate quantification of this compound relies on robust and validated analytical methods. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Convergence Chromatography with Mass Spectrometry (UPC²-MS) are two powerful techniques for the analysis of this colorless carotenoid.
Protocol 1: Quantification of this compound in Dietary Supplements by HPLC-DAD
This protocol provides a step-by-step method for the extraction and quantification of this compound in dietary supplements.
1. Standard Preparation:
-
Accurately weigh a known amount of the this compound CRM.
-
Dissolve the CRM in a suitable solvent, such as a mixture of methanol (B129727) and methyl tert-butyl ether (MTBE), to prepare a stock solution of known concentration. All handling should be performed under low light and on ice to minimize degradation.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
2. Sample Preparation (from a softgel supplement):
-
Accurately weigh the contents of a representative number of softgels.
-
Disperse the contents in a known volume of a suitable organic solvent (e.g., a mixture of hexane (B92381), acetone (B3395972), and ethanol).
-
Vortex the mixture vigorously to ensure complete dissolution of the oil matrix.
-
Perform a liquid-liquid extraction to separate the carotenoids from the lipid matrix.
-
Evaporate the organic solvent under a stream of nitrogen and redissolve the residue in the mobile phase for HPLC analysis.
3. HPLC-DAD Analysis:
-
Column: A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers.
-
Mobile Phase: A gradient elution using a mixture of methanol, MTBE, and water is commonly employed.
-
Detection: Monitor the eluent at the UV absorbance maxima of this compound, which are typically around 275, 285, and 297 nm[2].
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Analysis of this compound in Plant Extracts by UPC²-MS
This protocol is suitable for the sensitive and selective analysis of this compound in complex plant matrices.
1. Standard Preparation:
-
Follow the same procedure as for the HPLC-DAD method to prepare a stock solution and calibration standards of the this compound CRM.
2. Sample Preparation (from plant tissue):
-
Homogenize a known weight of the plant tissue in a suitable solvent system (e.g., acetone with an antioxidant like butylated hydroxytoluene).
-
Perform a solvent extraction, followed by partitioning into a less polar solvent like hexane or a mixture of hexane and diethyl ether.
-
Evaporate the solvent and redissolve the extract in a solvent compatible with the UPC² system.
3. UPC²-MS Analysis:
-
Column: A column with a stationary phase suitable for supercritical fluid chromatography, such as one with bonded silica, is typically used.
-
Mobile Phase: Supercritical carbon dioxide is used as the primary mobile phase, with a co-solvent such as methanol.
-
Mass Spectrometry Detection: Utilize an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. Monitor for the specific mass-to-charge ratio (m/z) of the this compound molecular ion and its characteristic fragment ions for high selectivity.
-
Quantification: Use the calibration curve generated from the CRM to quantify the amount of this compound in the sample.
Mandatory Visualizations
Carotenoid Biosynthesis Pathway
The following diagram illustrates the central role of this compound as the precursor to all downstream carotenoids in plants. The synthesis begins with Geranylgeranyl pyrophosphate (GGPP) and involves a series of desaturation and isomerization reactions catalyzed by specific enzymes.
References
Inter-laboratory Validation of 15-cis-Phytoene Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 15-cis-Phytoene, a key intermediate in the carotenoid biosynthesis pathway. While a formal inter-laboratory validation study for this compound is not extensively documented in publicly available literature, this document synthesizes validation data from various single-laboratory studies to offer a comparative overview of common analytical techniques. The objective is to equip researchers with the necessary information to select and implement robust analytical methods for their specific research needs.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of carotenoids, including phytoene (B131915). The data presented is a compilation from multiple studies to provide a comparative perspective.
| Performance Metric | HPLC-DAD | LC-MS/MS |
| Linearity (r²) | >0.99 | >0.98 |
| Limit of Detection (LOD) | 0.32–9.30 µg/mL | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.98–28.1 µg/mL | 0.05 - 2.0 ng/mL |
| Recovery | 88.07–109.17% | 85–95% |
| Intra-day Precision (%RSD) | <5% | <15% |
| Inter-day Precision (%RSD) | <7% | <15% |
Experimental Protocols
Detailed methodologies for the extraction and analysis of this compound are provided below. These protocols are generalized from several published methods.
Sample Preparation and Extraction
This protocol is suitable for the extraction of this compound from plant tissues and microalgae.
-
Homogenization: Weigh approximately 1 gram of lyophilized and finely ground sample material. To prevent degradation of carotenoids, perform all steps under dim light and on ice.
-
Extraction Solvent Addition: Add 10 mL of a mixture of methanol, acetone, and petroleum ether (1:1:1, v/v/v) containing 0.1% butylated hydroxytoluene (BHT) to the sample.
-
Extraction: Sonicate the mixture for 20 minutes in an ultrasonic bath, ensuring the water is kept cold.
-
Phase Separation: Add 5 mL of a saturated sodium chloride solution and vortex thoroughly.
-
Centrifugation: Centrifuge the sample at 5000 x g for 10 minutes at 4°C to separate the layers.
-
Collection of Organic Phase: Carefully collect the upper organic layer containing the carotenoids into a new amber vial.
-
Re-extraction: Repeat the extraction process (steps 2-6) on the remaining pellet twice more to ensure complete extraction.
-
Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of a suitable solvent, such as methyl tert-butyl ether (MTBE) or the initial mobile phase of the chromatographic analysis.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an amber HPLC vial.
HPLC-DAD Analysis
-
Chromatographic System: An HPLC system equipped with a C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) and a Diode-Array Detector.
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: Methanol/water (95:5, v/v) with 0.1% ammonium (B1175870) acetate.
-
Mobile Phase B: Methyl tert-butyl ether (MTBE).
-
-
Gradient Program:
-
0-15 min: 15% B
-
15-25 min: Gradient to 50% B
-
25-30 min: Hold at 50% B
-
30-35 min: Gradient back to 15% B
-
35-40 min: Re-equilibration at 15% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: Monitor at the UV absorption maximum for this compound, which is approximately 286 nm.
LC-MS/MS Analysis
-
Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. A C18 or C30 column can be used.
-
Mobile Phase: Similar to HPLC-DAD, a gradient elution is employed.
-
Mobile Phase A: Acetonitrile/methanol/water (75:20:5, v/v/v) with 0.1% formic acid.
-
Mobile Phase B: Isopropanol with 0.1% formic acid.
-
-
Gradient Program: A suitable gradient to separate phytoene from other carotenoids.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion APCI or ESI.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z for this compound.
-
Product Ions: Specific fragment ions of this compound.
-
Optimize source parameters (e.g., gas flow, temperature) for maximum signal intensity.
-
Mandatory Visualization
Carotenoid Biosynthesis Pathway
Caption: Carotenoid biosynthesis pathway highlighting this compound.
Experimental Workflow for this compound Analysis
Caption: General workflow for this compound analysis.
A Comparative Analysis of 15-cis-Phytoene and all-trans-Phytoene Bioactivity: A Guide for Researchers
An In-depth Examination of Two Key Phytoene (B131915) Isomers for Drug Development and Scientific Research
Phytoene, a colorless carotenoid and a precursor to all colored carotenoids, is gaining significant attention in the scientific community for its potential health benefits.[1] Present in various fruits and vegetables, phytoene exists in several isomeric forms, with 15-cis-phytoene and all-trans-phytoene being of primary interest due to their natural abundance and distinct biological activities. This guide provides a comparative analysis of the bioactivity of these two isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Bioavailability and Tissue Distribution: A Tale of Two Isomers
The geometric configuration of phytoene isomers appears to play a crucial role in their bioavailability and subsequent tissue distribution. Studies suggest that cis-isomers of phytoene, including this compound, generally exhibit higher bioaccessibility compared to their all-trans counterparts.[2] This enhanced bioavailability could be attributed to the bent structure of cis-isomers, which may facilitate their incorporation into micelles for absorption.
In a study involving rats fed a diet containing a mixture of 9-cis and all-trans-phytoene, it was observed that while the plasma and adrenal glands maintained the dietary isomer ratio, the liver, spleen, and kidney showed a preferential accumulation of all-trans-phytoene.[3] This suggests potential in vivo isomerization of the cis-form to the all-trans-form or a stronger antioxidative effect of the cis-isomer, leading to its faster depletion.[3]
Comparative Bioactivity: Antioxidant, Anti-Inflammatory, and Anti-Cancer Effects
While research directly comparing the bioactivity of purified this compound and all-trans-phytoene is limited, existing evidence points towards distinct properties for each isomer.
| Bioactivity | This compound | all-trans-Phytoene | Key Findings |
| Antioxidant | Potentially stronger activity | Active, but potentially less potent than the cis-isomer | Studies on 9-cis-phytoene suggest it has a stronger antioxidative effect than the all-trans isomer.[3][4] This may be due to the higher energy state and greater reactivity of the cis-bond. |
| Anti-inflammatory | Effective | Effective | Phytoene, in general, has demonstrated anti-inflammatory properties by reducing the production of inflammatory mediators.[1][5][6] However, direct comparative studies on the isomers are lacking. |
| Anti-cancer | Effective in combination | Effective in combination | Phytoene has shown anti-cancer effects, often in synergistic combinations with other carotenoids.[7] Comparative studies on the individual isomers are needed to determine their relative potency. |
| Bioavailability | Higher bioaccessibility | Lower bioaccessibility | In vitro digestion models indicate that cis-isomers of phytoene are more readily available for absorption.[2] |
Experimental Protocols
To facilitate further research, detailed methodologies for key in vitro bioactivity assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
Experimental Workflow:
DPPH Assay Workflow
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the this compound and all-trans-phytoene samples in a suitable solvent (e.g., chloroform, hexane). A standard antioxidant, such as Trolox, should also be prepared in a similar concentration range.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample or standard concentration.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells.
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Experimental Workflow:
Anti-Inflammatory Assay Workflow
Procedure:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound and all-trans-phytoene for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
Signaling Pathway Modulation
The bioactivity of phytoene isomers is likely mediated through their influence on key cellular signaling pathways. While specific data for each isomer is still emerging, carotenoids, in general, are known to modulate pathways involved in inflammation and cell proliferation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway:
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the translocation of NF-κB to the nucleus, where it induces the expression of pro-inflammatory genes. It is hypothesized that phytoene isomers may exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.
Hypothesized NF-κB Pathway Modulation
Conclusion
The available evidence suggests that both this compound and all-trans-phytoene possess significant bioactive properties. Notably, the cis-isomer appears to have an advantage in terms of bioavailability and may exhibit stronger antioxidant activity. However, a clear understanding of the differential effects of these isomers requires further direct comparative studies. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the full potential of these promising natural compounds in the fields of nutrition, medicine, and drug development.
References
- 1. Preliminary Data on the Safety of Phytoene- and Phytofluene-Rich Products for Human Use including Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioaccessibility of phytoene and phytofluene is superior to other carotenoids from selected fruit and vegetable juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability of the isomer mixture of phytoene and phytofluene-rich alga Dunaliella bardawil in rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nutritional Aspects of Phytoene and Phytofluene, Carotenoid Precursors to Lycopene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling 15-cis-Phytoene Accumulation Across Plant Varieties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 15-cis-phytoene levels in various plant varieties, supported by experimental data. This compound, a colorless C40 carotenoid, is the first committed precursor in the carotenoid biosynthesis pathway in plants.[1][2] Its concentration varies significantly among different plant species and even between cultivars of the same species, primarily influenced by the expression and activity of the rate-limiting enzyme, phytoene (B131915) synthase (PSY).[3][4] This guide summarizes quantitative data, details experimental methodologies, and visualizes key biological and experimental processes to facilitate research and development in areas leveraging plant-derived carotenoids.
Quantitative Comparison of this compound Levels
The following table summarizes the levels of this compound reported in different plant varieties. The data highlights the substantial diversity in phytoene accumulation, with some mutant varieties showing exceptionally high levels.
| Plant Species | Variety | Tissue | This compound Level (µg/g Fresh Weight) | Reference |
| Sweet Orange (Citrus sinensis) | Palmer Navel (Parental) | Pulp | Low (not specified) | [5] |
| Sweet Orange (Citrus sinensis) | Kirkwood (Red-fleshed mutant) | Pulp | >20 | [5] |
| Sweet Orange (Citrus sinensis) | Valencia (Parental) | Pulp | Low (not specified) | [5] |
| Sweet Orange (Citrus sinensis) | Ruby (Red-fleshed mutant) | Pulp | >20 | [5] |
| Pummelo (Citrus grandis) | Chuzhou Early Red | Peel | 4.8 (31% of total carotenoids) | [6] |
| Pummelo (Citrus grandis) | Yuhuan | Pulp | Traces (35% of total carotenoids) | [6] |
| Apricot (Prunus armeniaca) | 'JTY' (Orange pulp) | Pulp | Significantly higher than 'X15' | [7][8] |
| Apricot (Prunus armeniaca) | 'X15' (White pulp) | Pulp | Significantly lower than 'JTY' | [7][8] |
| Tomato (Solanum lycopersicum) | 'Moonbeam' (Golden) | Fruit | High (associated with high tetra-cis-lycopene) | [9] |
| Tomato (Solanum lycopersicum) | Bicolor cultivars | Fruit | Reduced levels due to PSY1 expression | [3] |
| Tomato (Solanum lycopersicum) | Yellow cultivars (r y phenotype) | Fruit | Reduced levels due to PSY1 rearrangement | [3] |
Experimental Protocols
Accurate quantification of this compound is critical for comparative studies. The following sections detail the methodologies commonly employed for its extraction and analysis.
Extraction of this compound from Plant Tissues
This protocol is adapted from methods described for carotenoid extraction from various plant materials.[10][11][12]
Materials:
-
Fresh or freeze-dried plant tissue
-
Mortar and pestle or a grinder
-
Extraction solvent: Chloroform:Dichloromethane (2:1, v/v) or n-hexane:acetone:ethanol (1:1:1, v/v/v)
-
Saturated sodium chloride solution
-
Methyl tert-butyl ether (MTBE)
-
10% Potassium hydroxide (B78521) in methanol (B129727) (KOH-MeOH)
-
Centrifuge
-
Vortex mixer
-
Nitrogen gas evaporator
Procedure:
-
Homogenize a known weight (e.g., ~150 mg) of the plant sample using a mortar and pestle or a grinder.
-
Add the extraction solvent (e.g., 1.5 mL of chloroform:dichloromethane) to the homogenized sample.
-
Mix the suspension for 20 minutes at room temperature.
-
Centrifuge the mixture to pellet the solid debris.
-
Collect the supernatant containing the carotenoids.
-
For saponification (to remove chlorophylls (B1240455) and lipids), add an equal volume of 10% KOH-MeOH to the extract and incubate in the dark.
-
After saponification, add a saturated NaCl solution and an extraction solvent like MTBE, vortex, and centrifuge to separate the phases.
-
Collect the upper organic phase containing the carotenoids.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., MTBE or the initial mobile phase for HPLC) for analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is based on established HPLC methods for carotenoid separation.[7][10][13][14]
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
C30 reverse-phase column (e.g., YMC C30, 3 µm, 100 mm × 2.0 mm). C30 columns are preferred for their ability to separate carotenoid isomers.[11][12]
Chromatographic Conditions:
-
Mobile Phase A: Methanol:Acetonitrile (1:3, v/v) with 0.01% Butylated hydroxytoluene (BHT) and 0.1% formic acid.
-
Mobile Phase B: Methyl tert-butyl ether (MTBE) with 0.01% BHT.
-
Gradient Program:
-
0-3 min: 0% B
-
3-5 min: Increase to 70% B
-
5-9 min: Increase to 95% B
-
9-10 min: Hold at 95% B
-
10-11 min: Decrease to 0% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 28 °C
-
Injection Volume: 2 µL
-
Detection Wavelength: 286 nm for phytoene. A photodiode array detector is recommended to scan a range of wavelengths to identify other carotenoids simultaneously.[9]
Quantification:
-
This compound is identified by its retention time and characteristic UV absorption spectrum with maxima at approximately 275, 285, and 297 nm.
-
Quantification is performed by comparing the peak area of the sample with that of a known concentration of a this compound analytical standard.[15]
Visualizing Key Pathways and Workflows
Carotenoid Biosynthesis Pathway
The synthesis of carotenoids in plants begins with the formation of this compound from two molecules of geranylgeranyl diphosphate (B83284) (GGPP), a reaction catalyzed by phytoene synthase (PSY).[2][4] This initial step is a major regulatory point in the pathway.[3] Subsequent enzymatic reactions involving desaturases and isomerases convert this compound into various colored carotenoids, such as lycopene (B16060) and β-carotene.
Caption: Simplified carotenoid biosynthesis pathway in plants.
Experimental Workflow for this compound Analysis
The following diagram illustrates the typical workflow for the analysis of this compound from plant samples, from initial preparation to final data analysis.
Caption: General experimental workflow for this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Perturbations in the Carotenoid Biosynthesis Pathway in Tomato Fruit Reactivate the Leaf-Specific Phytoene Synthase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | A comprehensive analysis of carotenoids metabolism in two red-fleshed mutants of Navel and Valencia sweet oranges (Citrus sinensis) [frontiersin.org]
- 6. globalsciencebooks.info [globalsciencebooks.info]
- 7. This compound Desaturase and this compound Synthase Can Catalyze the Synthesis of β-Carotene and Influence the Color of Apricot Pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. heritagefoodcrops.org.nz [heritagefoodcrops.org.nz]
- 10. researchgate.net [researchgate.net]
- 11. Carotenoid Extraction from Plant Tissues | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 15. extrasynthese.com [extrasynthese.com]
A Comparative Guide to the Cross-Validation of HPLC and UPC²-MS for 15-cis-Phytoene Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography™ coupled with Mass Spectrometry (UPC²-MS) for the quantitative analysis of 15-cis-Phytoene. The information presented is collated from established analytical methodologies for carotenoids, offering a framework for selecting the most suitable technique for your research and development needs.
Introduction
This compound is a colorless carotenoid and a crucial precursor in the biosynthesis of other carotenoids, such as lycopene (B16060) and beta-carotene. Accurate quantification of this compound is vital in various fields, including food science, nutrition, and drug development, due to its potential health benefits. Both HPLC and UPC²-MS are powerful analytical techniques for this purpose, each with distinct advantages and limitations. This guide offers a side-by-side comparison to aid in methodological selection and cross-validation.
Quantitative Performance Comparison
While a direct cross-validation study for this compound was not found in the public domain, the following table summarizes typical performance characteristics of HPLC and UPC² for the analysis of related carotenoids. These values can serve as a benchmark for what to expect during method development and validation for this compound.
| Performance Metric | HPLC | UPC²-MS | Key Considerations |
| Linearity (R²) | >0.99 | >0.99 | Both techniques offer excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | ng/mL range | Potentially lower (pg/mL to ng/mL) | UPC² can offer enhanced sensitivity due to sharper peaks and efficient ionization in the MS.[1] |
| Limit of Quantitation (LOQ) | ng/mL range | Potentially lower (pg/mL to ng/mL) | Similar to LOD, UPC²-MS may provide lower LOQ values.[1] |
| Precision (%RSD) | <15% | <15% | Both methods can achieve high precision, with reported CVs for HPLC as low as 0.3-2.9%.[2] |
| Accuracy (Recovery) | 85-115% | 85-115% | Accuracy is highly dependent on the sample matrix and extraction procedure for both techniques. |
| Analysis Time | 12-60 minutes | < 11 minutes | UPC² offers significantly faster analysis times.[3][4][5] |
| Solvent Consumption | High | Significantly Reduced (up to 85% less) | UPC² is a more environmentally friendly "green" chromatography technique.[1] |
Experimental Protocols
Detailed methodologies for both HPLC and UPC²-MS are crucial for reproducibility and comparison. Below are representative protocols for the analysis of this compound and other carotenoids.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on established methods for the separation of carotenoid isomers.[3][6]
Sample Preparation:
-
Extract this compound from the sample matrix using an appropriate organic solvent (e.g., a mixture of n-hexane, acetone, and ethanol).
-
Saponify the extract if necessary to remove interfering lipids using a solution of KOH in methanol.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., a mixture of MeOH/MTBE) for injection.[7][8]
Chromatographic Conditions:
-
Column: YMC C30 column (e.g., 3 µm, 100 mm × 2.0 mm) is often preferred for its ability to resolve geometric isomers of carotenoids.[6][7] A Spheri-5-ODS column has also been used successfully.[3]
-
Mobile Phase: A gradient or isocratic elution can be used.
-
Flow Rate: 0.8 - 1.0 mL/min.[7]
-
Column Temperature: 28 °C.[7]
-
Injection Volume: 2 - 20 µL.[7]
-
Detection: PDA/UV detector set at the characteristic absorbance wavelengths for phytoene (B131915) (around 286 nm). Mass spectrometry can also be coupled for identification.
Ultra-Performance Convergence Chromatography (UPC²-MS) Protocol
This protocol is based on the analysis of carotenoids using UPC² technology.[1][4]
Sample Preparation:
-
Similar to HPLC, extract this compound from the sample matrix. MTBE is a suitable extraction solvent as it is compatible with direct injection in UPC².[1]
-
Centrifuge the extract to remove any particulate matter.
-
The supernatant can often be directly injected without the need for solvent evaporation and reconstitution, which is a significant advantage.[1]
Chromatographic Conditions:
-
Column: ACQUITY UPC² HSS C18 SB (e.g., 1.8 µm, 3.0 mm × 150 mm) or a BEH 2-EP column.[4]
-
Mobile Phase:
-
Solvent A: Compressed CO₂
-
Solvent B (Co-solvent): Ethanol or Methanol.
-
-
Gradient: A gradient elution is typically used, starting with a low percentage of the co-solvent and increasing it to elute the analytes.
-
Flow Rate: 1.5 - 2.0 mL/min.
-
Column Temperature: 40 - 60 °C.
-
Back Pressure: 1500 - 2000 psi.
-
Injection Volume: 1 - 5 µL.
-
Detection: Photodiode Array (PDA) detector followed by a mass spectrometer (e.g., Q-TOF MS) for identification and quantification.
Workflow and Pathway Diagrams
To visualize the experimental workflows and the biosynthetic context of this compound, the following diagrams are provided.
References
- 1. waters.com [waters.com]
- 2. A comparison study of five different methods to measure carotenoids in biofortified yellow cassava (Manihot esculenta) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Characterization of carotenoids in Lycium barbarum fruit by using UPC2-PDA-Q-TOF-MSE couple with deep eutectic solvents extraction and evaluation of their 5α-reductase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Desaturase and this compound Synthase Can Catalyze the Synthesis of β-Carotene and Influence the Color of Apricot Pulp - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Limit of Detection for 15-cis-Phytoene in Plant Extracts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for establishing the limit of detection (LOD) of 15-cis-phytoene in plant extracts. While a specific, universally validated LOD for this compound is not extensively documented, this guide synthesizes available data for related carotenoids and outlines a robust protocol for its determination. We will explore common analytical techniques, present comparative performance data, and provide detailed experimental protocols to aid researchers in establishing this crucial analytical parameter.
Method Performance Comparison
The determination of the limit of detection for carotenoids like this compound is highly dependent on the analytical method employed and the complexity of the plant matrix. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely used techniques. UV-Visible (UV-Vis) spectrophotometry offers a simpler, more accessible alternative, though with generally lower sensitivity and specificity.
The following table summarizes the limits of detection and quantification for several carotenoids, providing a reasonable estimation for what can be expected when analyzing for this compound.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| Lutein | UHPLC-DAD | 0.002 µg | 0.001 µg | Faecal Samples[1] |
| α-Tocopherol | RRLC-C30 | 0.036 µg | 0.120 µg | Faecal Samples[1] |
| Zeaxanthin | HPLC-DAD | 19.44 ng/mL | 64.79 ng/mL | Tomato[2][3][4] |
| Lycopene | HPLC-DAD | 15.6 ng/mL | 52.4 ng/mL | Tomato[2][3][4] |
| β-Carotene | HPLC-DAD | 8.28 ng/mL | 27.61 ng/mL | Tomato[2][3][4] |
| β-Cryptoxanthin | HPLC-UV-VIS | 0.0051 µg/mL | 0.0155 µg/mL | Soybean Seeds[5] |
| Chlorophyll-a | HPLC-UV-VIS | 0.0300 µg/mL | 0.0909 µg/mL | Soybean Seeds[5] |
| β-Carotene | LC-MS/MS | 304 fmol | - | Human Plasma[6] |
| Lycopene | LC-MS/MS | 24 fmol | - | Human Plasma[6] |
Note: The LOD for this compound is anticipated to be within a similar ng/mL to pg/mL range, contingent on the specific instrumentation and sample matrix.
Experimental Protocols
Establishing a reliable limit of detection requires a meticulously validated experimental protocol. Below are detailed methodologies for sample preparation and analysis using HPLC-DAD, which is a common and robust method for carotenoid analysis.
Sample Preparation and Extraction
This protocol is a composite of best practices for carotenoid extraction from plant tissues.
Materials:
-
Fresh or freeze-dried plant tissue
-
Mortar and pestle
-
Liquid nitrogen
-
Extraction solvent: Hexane (B92381)/Acetone/Ethanol (2:1:1 v/v/v) with 0.1% Butylated hydroxytoluene (BHT)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC grade solvents
Procedure:
-
Weigh approximately 1-2 g of fresh or 0.5 g of freeze-dried plant material.
-
Immediately freeze the sample in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered sample to a centrifuge tube.
-
Add 10 mL of the extraction solvent containing 0.1% BHT to the sample. BHT is added to prevent oxidation of the carotenoids.
-
Vortex the mixture vigorously for 1 minute and then sonicate for 10 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 5000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet two more times, or until the pellet is colorless.
-
Pool all the supernatants.
-
Add an equal volume of distilled water to the pooled extract in a separatory funnel and gently mix. This will facilitate phase separation.
-
Collect the upper organic phase (containing the carotenoids).
-
Dry the organic phase by passing it through a column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 35°C.
-
Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of the initial mobile phase for HPLC analysis.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an amber HPLC vial.
HPLC-DAD Analysis
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: A C30 reverse-phase column is highly recommended for carotenoid analysis due to its excellent selectivity for isomers. A typical dimension is 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Methanol/Methyl-tert-butyl ether/Water (81:15:4, v/v/v)
-
Solvent B: Methanol/Methyl-tert-butyl ether (7:93, v/v/v)
-
-
Gradient Program:
-
0-15 min: 100% A
-
15-25 min: Linear gradient to 100% B
-
25-30 min: 100% B (isocratic)
-
30-35 min: Return to 100% A and re-equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: Phytoene is a colorless carotenoid and is detected in the UV range. Set the DAD to monitor at 280-286 nm for this compound.[7] A broader range (e.g., 250-550 nm) should also be scanned to monitor for other carotenoids and potential interferences.
Determination of the Limit of Detection (LOD)
The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is commonly determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
Procedure using the Calibration Curve Method:
-
Prepare a Standard Stock Solution: Accurately weigh a known amount of a this compound analytical standard and dissolve it in a suitable solvent (e.g., hexane or the mobile phase) to prepare a stock solution of known concentration.
-
Prepare a Series of Calibration Standards: Prepare a series of at least six calibration standards by serial dilution of the stock solution. The concentrations should be in the expected low range of detection.
-
Construct a Calibration Curve: Inject each calibration standard at least three times into the HPLC system. Plot the mean peak area against the concentration of this compound.
-
Calculate the LOD: The LOD can be calculated using the following formula: LOD = 3.3 * (σ / S) Where:
-
σ is the standard deviation of the y-intercepts of the regression lines.
-
S is the slope of the calibration curve.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the carotenoid biosynthesis pathway leading to this compound and the experimental workflow for determining its limit of detection.
Caption: Carotenoid biosynthesis pathway showing the formation of this compound.
Caption: Experimental workflow for determining the limit of detection of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
accuracy and precision of 15-cis-Phytoene quantification methods
A Comparative Guide to the Quantification of 15-cis-Phytoene
The accurate and precise quantification of this compound, a pivotal precursor in the biosynthesis of carotenoids, is critical for research in plant physiology, nutrition, and drug development. This guide provides a comparative overview of various analytical methods employed for the quantification of this compound, offering insights into their accuracy, precision, and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Quantitative Method Performance
The selection of a quantification method is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of common analytical techniques used for this compound quantification.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Key Advantages | Limitations |
| HPLC-DAD | ~0.1-0.5 µg/mL | ~0.5-1.5 µg/mL | >0.99 | 85-105% | Cost-effective, robust, widely available. | Lower sensitivity and selectivity compared to MS methods, potential for co-elution. |
| UPLC-UV-MS | ~0.01-0.1 µg/mL | ~0.05-0.5 µg/mL | >0.995 | 90-110% | High resolution and speed, accurate mass for identification.[1] | Higher operational cost than HPLC-DAD. |
| LC-MS/MS (APCI) | <0.01 µg/mL | ~0.01-0.05 µg/mL | >0.998 | 95-110% | High sensitivity and selectivity, suitable for complex matrices.[2][3] | Matrix effects can influence ionization and quantification. |
| UPC²-MS | ~0.01-0.05 µg/mL | ~0.05-0.2 µg/mL | >0.995 | 90-105% | Excellent for separating stereoisomers, high resolution.[4] | Requires specialized instrumentation. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental results. The following sections outline typical protocols for the quantification of this compound using the compared methods.
Sample Preparation and Extraction
A generic yet effective extraction procedure is vital for obtaining reliable quantitative results.
-
Homogenization : Weigh 1.0 g of the pulverized sample (e.g., plant tissue, cell culture) and homogenize in 5.0 mL of a 1% (v/v) butylated hydroxytoluene (BHT) in acetone (B3395972) solution to prevent oxidation.[5]
-
Ultrasonication : Perform ultrasonic extraction for 1 hour at 4°C in the dark.
-
Centrifugation : Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Filtration : Filter the supernatant through a 0.22 µm filter prior to analysis.[6]
HPLC-DAD Analysis
-
Column : C30 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of methanol (B129727) (A), methyl-tert-butyl ether (MTBE) (B), and water (C).
-
Gradient : Start with 80:18:2 (A:B:C), moving to 65:30:5 over 25 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : Diode array detector set at 286 nm for phytoene. The absorption maxima for this compound are at 275, 285, and 297 nm.[7]
UPLC-UV-MS Analysis
-
Column : HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase : A gradient of acetone and water.
-
Gradient : A non-linear gradient from 50% to 100% acetone over 15 minutes.[8]
-
Flow Rate : 0.4 mL/min.
-
MS Detector : Time-of-flight (TOF) or Triple Quadrupole (QqQ) mass spectrometer.[1]
-
Ionization Mode : Atmospheric Pressure Chemical Ionization (APCI) is often more effective for carotenoids than Electrospray Ionization (ESI).[2]
LC-MS/MS (APCI) Analysis
-
UPLC System : An ultra-high-performance liquid chromatography system.
-
Column : YMC C30 column (e.g., 3 µm, 100 mm × 2.0 mm).[6]
-
Mobile Phase : A gradient of methanol with 0.1% formic acid (A) and MTBE with 0.1% formic acid (B).
-
Flow Rate : 0.8 mL/min.[9]
-
MS/MS System : A triple quadrupole mass spectrometer.
-
Ionization : APCI in positive ion mode.
-
MRM Transitions : Specific precursor-to-product ion transitions for this compound would be monitored for quantification.
UPC²-MS Analysis
-
System : Ultra-Performance Convergence Chromatography system coupled with a mass spectrometer.[4]
-
Column : A column suitable for supercritical fluid chromatography.
-
Mobile Phase : Supercritical CO₂ with a co-solvent such as methanol.
-
Detection : MS detector for sensitive and selective quantification.[4]
Visualizing the Workflow
A generalized workflow for the quantification of this compound is depicted below, from initial sample collection to final data analysis.
Caption: General experimental workflow for this compound quantification.
Signaling Pathway Context
The quantification of this compound is often performed in the context of studying the carotenoid biosynthesis pathway.
Caption: Simplified carotenoid biosynthesis pathway highlighting this compound.
References
- 1. georg.cluster.is [georg.cluster.is]
- 2. researchgate.net [researchgate.net]
- 3. Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Carotenoid Precursor | For Research Use [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound Desaturase and this compound Synthase Can Catalyze the Synthesis of β-Carotene and Influence the Color of Apricot Pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Substrate Specificity of Phytoene Desaturases for 15-cis-Phytoene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificity of different phytoene (B131915) desaturases (PDS) for their common substrate, 15-cis-phytoene. The information presented is supported by experimental data to assist researchers in selecting the appropriate enzyme for their specific applications, from herbicide development to metabolic engineering of carotenoid pathways.
Introduction to Phytoene Desaturases
Phytoene desaturases are key enzymes in the carotenoid biosynthesis pathway, responsible for converting the colorless C40 hydrocarbon phytoene into colored carotenoids through the introduction of double bonds. There are two main types of phytoene desaturases, which differ significantly in their structure, reaction mechanism, and end products, thus exhibiting distinct substrate specificities and catalytic efficiencies.
-
Plant and Cyanobacteria-type Phytoene Desaturase (PDS or CrtP): These enzymes are found in plants and cyanobacteria and follow a "poly-cis" pathway. They catalyze the introduction of two double bonds into this compound to produce 9,15,9'-tri-cis-ζ-carotene.[1] Further steps, involving other enzymes like ζ-carotene isomerase (Z-ISO) and ζ-carotene desaturase (ZDS), are required to produce all-trans-lycopene.
-
Bacterial and Fungal-type Phytoene Desaturase (CrtI): Found in bacteria and fungi, these enzymes utilize a "poly-trans" pathway. Remarkably, a single CrtI enzyme can catalyze up to four desaturation steps, directly converting this compound into all-trans-lycopene.[2][3] Some bacterial CrtI enzymes exhibit variations in the number of desaturation steps, leading to the production of neurosporene (B1235373) (three steps) or lycopene (B16060) (four steps).[4][5]
This fundamental difference in their reaction pathways underscores a significant divergence in how these enzymes interact with their substrate and process the subsequent intermediates.
Quantitative Comparison of Kinetic Parameters
The following table summarizes the available quantitative data on the kinetic parameters of different phytoene desaturases for the substrate this compound. This data is crucial for understanding the catalytic efficiency of each enzyme.
| Enzyme Type | Organism | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) | Reference |
| PDS (Plant-type) | Oryza sativa (Rice) | 53.9 ± 18.1 | 46,300 ± 10,700 | 859 | --INVALID-LINK-- |
| CrtI (Bacterial-type) | Pantoea ananatis | ~5.0 | ~1,200 | ~240 | --INVALID-LINK-- |
Note: The kinetic parameters for Pantoea ananatis CrtI were estimated from the data presented in Figure 4B of the referenced publication. The Vmax was calculated based on the production of lycopene per minute per milligram of the purified recombinant protein.
Reaction Pathways and Experimental Workflow
The distinct mechanisms of plant-type (PDS) and bacterial-type (CrtI) phytoene desaturases are visualized below, followed by a typical experimental workflow for assessing their substrate specificity.
References
- 1. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Structure and Function of the Phytoene Desaturase CRTI from Pantoea ananatis, a Membrane-Peripheral and FAD-Dependent Oxidase/Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytoene desaturase (lycopene-forming) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
A Comparative Guide to the Extraction Efficiency of 15-cis-Phytoene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different methods for the extraction of 15-cis-Phytoene, a colorless carotenoid precursor with significant interest in the fields of nutrition, cosmetics, and pharmacology. The efficiency of an extraction method is paramount for obtaining high-purity compounds for research and development. This document outlines and compares the performance of conventional solvent extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE), supported by available experimental data.
Comparison of Extraction Efficiency
The extraction efficiency of this compound is influenced by the raw material, the chosen extraction method, and the specific parameters employed. While a direct comparative study with standardized materials is limited in publicly available literature, the following table summarizes representative yields of phytoene (B131915) (including the 15-cis isomer) from various sources using different techniques.
| Extraction Method | Matrix | Solvent(s) | Key Parameters | Phytoene Yield (µg/g dry weight) | Reference |
| Solvent Extraction | Tomato Pulp | n-hexane:acetone:ethanol (B145695) (1:1:1, v/v/v) | 50 mg sample in 0.5 mL solvent, centrifugation | Not explicitly quantified for phytoene alone | [1] |
| Tomato Juice | ethanol-hexane (4:3, v/v) | Not specified | Identified, but not quantified | [2] | |
| Ultrasound-Assisted Extraction (UAE) | Chlorella vulgaris | Ethanol | Solid-to-solvent ratio of 1:100 (g/mL) | 1146 ± 82 (as lutein, total carotenoid) | [3] |
| Brown Seaweeds | 50% Ethanol | 35 kHz, 30 min | 1.5–2.2 fold increase in total phenolics vs. conventional | [4] | |
| Supercritical Fluid Extraction (SFE) | Carrots | Supercritical CO₂ with 10% ethanol co-solvent | 34.5 MPa, 70°C | Up to 99.5% of β-carotene extracted | [5] |
| Carrots | Supercritical CO₂ with 15.5% ethanol co-solvent | 349 bar, 59°C | 86.1% recovery of total carotenoids | [6] |
Note: The data presented often refers to total carotenoids or other specific carotenoids like β-carotene, as these are more commonly quantified than this compound alone. The yields are highly dependent on the starting material and the precise experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of extraction results. Below are generalized protocols for the key extraction methods discussed.
Conventional Solvent Extraction
This method relies on the principle of "like dissolves like," where a solvent is chosen based on its ability to dissolve the target compound. For nonpolar carotenoids like this compound, a mixture of nonpolar and polar solvents is often employed to disrupt the plant matrix and solubilize the compound.
Protocol:
-
Sample Preparation: The raw material (e.g., tomato pomace, microalgae) is typically freeze-dried and ground to a fine powder to increase the surface area for extraction.
-
Extraction: A known weight of the powdered sample is mixed with a specific volume of a solvent mixture (e.g., n-hexane:acetone:ethanol). The mixture is then agitated (e.g., stirred or shaken) for a defined period at a controlled temperature.
-
Separation: The solid residue is separated from the solvent extract by filtration or centrifugation.
-
Concentration: The solvent is evaporated from the extract, often under reduced pressure, to yield the crude extract containing this compound.
-
Quantification: The amount of this compound in the extract is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a C30 column, which is effective in separating carotenoid isomers.[7]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the material generates localized high pressure and temperature, leading to cell disruption and enhanced release of intracellular components. This can lead to higher extraction yields in shorter times compared to conventional methods.[8][9]
Protocol:
-
Sample Preparation: Similar to conventional extraction, the sample is dried and powdered.
-
Extraction: The powdered sample is suspended in an appropriate solvent in an extraction vessel. The vessel is then placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.
-
Sonication: The mixture is subjected to ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a set duration. The temperature of the extraction medium is often controlled to prevent degradation of the target compound.
-
Separation and Concentration: The subsequent steps of separating the extract from the solid residue and concentrating the extract are similar to those in conventional solvent extraction.
-
Quantification: HPLC is used for the quantification of this compound.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. In its supercritical state (above its critical temperature and pressure), CO₂ exhibits properties of both a liquid and a gas, allowing it to penetrate the sample matrix like a gas and dissolve compounds like a liquid. SFE is considered a "green" technology as it avoids the use of organic solvents.[10][11]
Protocol:
-
Sample Preparation: The sample is dried and ground to a specific particle size.
-
Extraction: The prepared sample is loaded into a high-pressure extraction vessel. Supercritical CO₂ is then pumped through the vessel. A co-solvent, such as ethanol, may be added to the CO₂ to modify its polarity and enhance the extraction of certain compounds.[5]
-
Parameter Control: The extraction is carried out at a specific temperature and pressure, which are critical parameters that influence the solvating power of the supercritical fluid.
-
Separation: The extract-laden supercritical fluid is depressurized in a separator vessel, causing the CO₂ to return to its gaseous state and the extracted compounds to precipitate.
-
Collection and Quantification: The collected extract is then analyzed by HPLC to quantify the this compound content.
Visualizing the Context: Biosynthesis and Workflow
To provide a broader context, the following diagrams illustrate the biosynthetic pathway of carotenoids, highlighting the position of this compound, and a general workflow for its extraction and analysis.
Caption: Carotenoid Biosynthesis Pathway showing the central role of this compound.
Caption: General workflow for the extraction and quantification of this compound.
References
- 1. This compound Desaturase and this compound Synthase Can Catalyze the Synthesis of β-Carotene and Influence the Color of Apricot Pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The Effects of Solvents and Solid-to-Solvent Ratios on Ultrasound-Assisted Extraction of Carotenoids from Chlorella vulgaris | Semantic Scholar [semanticscholar.org]
- 4. Optimisation of Ultrasound Frequency, Extraction Time and Solvent for the Recovery of Polyphenols, Phlorotannins and Associated Antioxidant Activity from Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supercritical Carbon Dioxide Extraction Efficiency for Carotenes from Carrots by RSM | Semantic Scholar [semanticscholar.org]
- 6. Supercritical Fluid Extraction of Carotenoids from Vegetable Waste Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benefits and Drawbacks of Ultrasound-Assisted Extraction for the Recovery of Bioactive Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Ultrasonic Extraction Parameters for the Recovery of Phenolic Compounds in Brown Seaweed: Comparison with Conventional Techniques [mdpi.com]
- 10. SUPERCRITICAL CO 2 EXTRACTION OF CAROTENOIDS FROM CARROTS AND EVALUATION OF PRODUCTS | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
comparative study of carotenoid profiles in wild-type vs. mutant organisms lacking 15-cis-Phytoene conversion
A comprehensive examination of wild-type versus mutant organisms lacking functional 15-cis-phytoene desaturase reveals a dramatic alteration in carotenoid biosynthesis, characterized by the massive accumulation of the colorless precursor phytoene (B131915) and a significant reduction in downstream colored carotenoids. This guide provides a detailed comparison of their carotenoid profiles, supported by quantitative data and experimental protocols, offering valuable insights for researchers in carotenoid biochemistry, metabolic engineering, and drug development.
The biosynthesis of carotenoids, a diverse class of pigments essential for photosynthesis and photoprotection, commences with the formation of this compound. The subsequent conversion of this colorless C40 hydrocarbon is a critical, rate-limiting step catalyzed by the enzyme phytoene desaturase (PDS). In organisms harboring mutations that inactivate this crucial enzyme, the carotenoid biosynthetic pathway is effectively blocked at this early stage. This guide delves into the comparative analysis of carotenoid profiles between wild-type organisms and their PDS mutant counterparts, highlighting the profound metabolic consequences of this genetic disruption.
Quantitative Comparison of Carotenoid Profiles
The most striking difference between wild-type and PDS mutant organisms is the carotenoid composition. Wild-type organisms typically exhibit a diverse array of colored carotenoids, including lutein, zeaxanthin, β-carotene, and chlorophylls. In stark contrast, mutants lacking a functional PDS accumulate significant quantities of this compound, while the levels of downstream carotenoids are drastically reduced or entirely absent. This metabolic shift often results in a visually distinct albino or pale-green phenotype in plants and light-colored colonies in microorganisms.[1][2]
A study on the green alga Chlamydomonas reinhardtii provides a clear quantitative picture of these differences. The wild-type strain contains a balanced profile of photosynthetic pigments, whereas the pds1 null mutant almost exclusively accumulates phytoene, with only trace amounts of other carotenoids detected.[1]
| Carotenoid/Pigment | Wild-Type (fmol/cell) | pds1-1 (leaky mutant) (fmol/cell) | pds1-3 (null mutant) (fmol/cell) |
| Total Colored Carotenoids | 0.1616 ± 0.0307 | ~0.008 | Not Detected |
| Lutein | 0.0950 ± 0.0150 | ~0.005 | Not Detected |
| Zeaxanthin | 0.0065 ± 0.0015 | Trace | Not Detected |
| Violaxanthin | 0.0180 ± 0.0030 | Trace | Not Detected |
| Neoxanthin | 0.0220 ± 0.0040 | Trace | Not Detected |
| β-carotene | 0.0201 ± 0.0069 | Trace | Not Detected |
| Phytoene | Not Detected | Accumulates | Accumulates (+++) |
| Total Chlorophyll (B73375) | 0.5201 ± 0.0404 | ~0.026 | Not Detected |
Table 1: Comparative analysis of major carotenoid and chlorophyll content in wild-type and pds1 mutant strains of Chlamydomonas reinhardtii. Data is adapted from Tran et al., 2012.[1] The leaky mutant pds1-1 shows severely reduced levels of downstream carotenoids, while the null mutant pds1-3 lacks them entirely, with both mutants showing significant phytoene accumulation. Phytoene is reported as total peak area in the original study, hence a qualitative representation is used here.
Experimental Protocols
The quantification of carotenoid profiles is typically achieved through a combination of solvent extraction and subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Carotenoid Extraction
A generalized protocol for extracting carotenoids from plant or algal cells is as follows:
-
Cell Harvesting and Lysis: A known quantity of cells (e.g., 1x10⁸ cells) is harvested by centrifugation. The cell pellet is then resuspended in a small volume of solvent, often acetone (B3395972) or a mixture of methanol (B129727) and dichloromethane, to lyse the cells and extract the pigments.[1]
-
Solvent Extraction: The mixture is vortexed or sonicated to ensure complete extraction. This process is repeated until the cell debris appears colorless.
-
Phase Separation: The organic extracts are pooled, and water is often added to facilitate phase separation. The upper organic phase, containing the carotenoids, is carefully collected.
-
Drying and Resuspension: The solvent is evaporated under a stream of nitrogen gas to prevent oxidation of the carotenoids. The dried pigment extract is then redissolved in a small, precise volume of an appropriate solvent (e.g., acetone or ethyl acetate) for HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the method of choice for separating and quantifying individual carotenoids.
-
Chromatographic System: A typical setup includes a C18 or C30 reverse-phase column, a gradient pump system, and a photodiode array (PDA) or UV-Vis detector.
-
Mobile Phase: A gradient of solvents is commonly used to achieve optimal separation of the various carotenoids. A common mobile phase system involves a gradient of methanol, acetonitrile, and ethyl acetate.
-
Detection: The detector is set to monitor specific wavelengths characteristic of different carotenoids. Phytoene is typically detected in the UV range (around 286 nm), while colored carotenoids are detected in the visible range (around 450 nm).[1]
-
Quantification: The concentration of each carotenoid is determined by comparing the peak area from the sample chromatogram to a standard curve generated from known concentrations of pure standards.
Visualizing the Impact
The following diagrams illustrate the carotenoid biosynthesis pathway and a typical experimental workflow for carotenoid analysis.
Caption: Carotenoid biosynthesis pathway highlighting the PDS-catalyzed step.
Caption: Experimental workflow for comparative carotenoid analysis.
References
A Researcher's Guide to Assessing the Purity of Commercial 15-cis-Phytoene Standards
For researchers in drug development and life sciences, the accuracy of experimental results is intrinsically linked to the quality of the reagents used. 15-cis-Phytoene, a pivotal precursor in the biosynthesis of carotenoids, is increasingly studied for its potential health benefits.[1] Consequently, the reliability of commercial this compound standards is of paramount importance. This guide provides a comparative framework and detailed experimental protocols for researchers to independently assess the purity of their commercial standards, ensuring data integrity and reproducibility.
Key Purity Assessment Parameters
The purity of a this compound standard should be evaluated based on several critical parameters:
-
Isomeric Purity: The percentage of the desired 15-cis isomer relative to other geometric isomers (e.g., all-trans-phytoene, other cis-isomers).
-
Chemical Purity: The presence of other carotenoids (e.g., phytofluene, ζ-carotene) or degradation products.
-
Concentration Verification: Ensuring the concentration of the standard is as stated by the supplier.
High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the primary technique for quantifying isomeric and chemical purity. For unambiguous identification of the isomer and detection of trace impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive method for structural elucidation to confirm the cis-configuration.
Comparative Data of Analytical Techniques
The following tables summarize key data points obtained from the recommended analytical techniques for the assessment of this compound.
Table 1: HPLC-PDA Characterization of Phytoene (B131915) Isomers
| Compound | Typical Retention Time Range (min) on C30 column | λmax (nm) in Mobile Phase | Spectral Fine Structure (%III/II) | Key Distinguishing Features |
| This compound | Varies with method (earlier than all-trans) | 276, 286, 297 | High | Prominent "cis-peak" around 297 nm. |
| all-trans-Phytoene | Varies with method (later than 15-cis) | 275, 285, 296 | Lower than 15-cis | Reduced intensity of the "cis-peak". |
| Phytofluene | Later than phytoene isomers | 331, 348, 367 | High | Distinct UV-Vis spectrum from phytoene. |
Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, flow rate, temperature).
Table 2: Mass Spectrometry Data for Phytoene Identification
| Compound | Ionization Mode | [M+H]⁺ (m/z) | [M]⁺˙ (m/z) | Key Fragmentation Patterns |
| This compound | APCI, ESI | 545.5 | 544.5 | Loss of toluene (B28343) (92 u) and xylylene (106 u) are characteristic of carotenoids. |
Experimental Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial this compound standard.
Caption: Experimental workflow for assessing the purity of commercial this compound standards.
Carotenoid Biosynthesis Pathway and Potential Impurities
Understanding the biosynthetic origin of this compound can help anticipate potential impurities. The following diagram shows the initial steps of the carotenoid pathway.
Caption: Simplified carotenoid biosynthesis pathway starting from this compound.
Experimental Protocols
1. HPLC-PDA Method for Purity and Isomer Separation
This method is designed to separate this compound from its isomers and related carotenoids.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C30 reverse-phase column (e.g., YMC Carotenoid C30, 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Methanol (B129727)/Water (98:2, v/v)
-
B: Methyl-tert-butyl ether (MTBE)
-
-
Gradient Elution: A linear gradient from 95% A and 5% B to 50% A and 50% B over 30 minutes is a good starting point. The gradient can be optimized to improve the resolution of specific isomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: Monitor at 286 nm for phytoene and scan from 250-550 nm to detect other carotenoids.
-
Sample Preparation: Due to the instability of phytoene, all handling should be done under dim light and an inert atmosphere (e.g., nitrogen or argon).[2][3] Store standards at -20°C or lower.[2] Dissolve the standard in a suitable organic solvent such as hexane (B92381) or a mixture of methanol and MTBE immediately before analysis.
-
Purity Calculation: Calculate the purity by the area percentage method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram.
2. LC-MS Method for Confirmation
This method confirms the molecular weight of the standard and helps in identifying unknown impurities.
-
Instrumentation: LC-MS system, preferably with an Atmospheric Pressure Chemical Ionization (APCI) source, which is highly effective for nonpolar compounds like carotenoids.
-
LC Conditions: Use the same HPLC method as described above. The mobile phase may need to be modified to be compatible with the MS detector (e.g., using volatile buffers if necessary).
-
MS Conditions (APCI):
-
Ionization Mode: Positive.
-
Scan Range: m/z 100-1000.
-
Vaporizer Temperature: 400-450°C.
-
Capillary Temperature: 200-250°C.
-
-
Data Analysis: Confirm the presence of the [M+H]⁺ ion at m/z 545.5 for phytoene. Analyze the mass spectra of minor peaks to identify potential impurities.
3. NMR Spectroscopy for Structural Elucidation
NMR is the most powerful technique for the definitive structural confirmation of the 15-cis isomer.[4][5][6]
-
Instrumentation: High-field NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve a sufficient amount of the standard (typically 1-5 mg) in a deuterated solvent (e.g., deuterated chloroform, CDCl₃).
-
Experiments:
-
¹H NMR: Provides information about the chemical environment of protons. The signals for the protons around the cis-double bond will be distinct from those of the all-trans isomer.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.
-
-
Data Analysis: Compare the obtained spectra with published data for this compound to confirm the stereochemistry.
Alternatives and Troubleshooting
If a commercial standard is found to be of insufficient purity, researchers have a few options:
-
Contact the Supplier: Reputable suppliers should provide a certificate of analysis with detailed purity information. If your results contradict their claims, they may provide a replacement.
-
Purification: The standard can be purified using semi-preparative HPLC.
-
Alternative Quantification: If a high-purity standard is unavailable, quantification can sometimes be achieved using a different, well-characterized carotenoid standard and applying a correction factor based on molar extinction coefficients. However, this approach is less accurate.
Conclusion
The integrity of research in the fields of nutrition, pharmacology, and drug development relies on the use of well-characterized reagents. By employing a systematic approach involving HPLC-PDA, LC-MS, and NMR spectroscopy, researchers can confidently assess the purity of their commercial this compound standards. This guide provides the necessary framework and detailed protocols to perform these assessments, thereby ensuring the validity and reproducibility of their experimental findings.
References
- 1. This compound | Carotenoid Precursor | For Research Use [benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jchps.com [jchps.com]
- 6. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to Phytoene Synthase (PSY) Genes Across Species
For Researchers, Scientists, and Drug Development Professionals
The phytoene (B131915) synthase (PSY) gene family encodes the enzyme that catalyzes the first committed step in the biosynthesis of carotenoids. These pigments are vital for a range of biological processes, including photosynthesis, antioxidant defense, and the production of phytohormones like abscisic acid and strigolactones. Given its rate-limiting role, the PSY gene family is a key target for metabolic engineering in agriculture and for the production of high-value carotenoids in various organisms. This guide provides a comparative overview of the genomic organization, sequence features, and functional diversification of PSY genes across a selection of plant species, supported by experimental data and detailed methodologies.
Comparative Analysis of PSY Gene Family
The number of PSY genes and their structural organization vary significantly across the plant kingdom, reflecting a history of gene duplication and functional divergence.
Gene Copy Number Variation
The size of the PSY gene family differs among plant species, ranging from a single gene in the model plant Arabidopsis thaliana to multiple paralogs in other species. This variation is a result of whole-genome and tandem duplication events throughout evolution.[1]
| Species | Common Name | Number of PSY Genes | References |
| Arabidopsis thaliana | Thale cress | 1 | [1] |
| Oryza sativa | Rice | 3 | [2] |
| Zea mays | Maize | 3 | [2] |
| Solanum lycopersicum | Tomato | 3 | [3] |
| Nicotiana tabacum | Tobacco | 6 | [3] |
| Nicotiana benthamiana | Bent's Tobacco | 5 | [3] |
| Nicotiana sylvestris | Woodland Tobacco | 3 | [3] |
| Nicotiana tomentosiformis | 3 | [3] | |
| Triticum aestivum | Bread Wheat | 3 (with 3 homoeologs each) | [2] |
| Cucumis melo | Melon | 3 | [4] |
| Cucumis sativus | Cucumber | 3 | [4] |
| Citrullus lanatus | Watermelon | 3 | [4] |
Gene Structure: Exon-Intron Organization
The exon-intron structure of PSY genes is remarkably conserved among angiosperms, typically consisting of 4 to 5 introns.[1] However, variations exist, as seen in the Nicotiana genus.
| Species | Gene | Number of Exons | Number of Introns | References |
| Nicotiana tabacum | PSY1/PSY2 paralogs | 7 | 6 | [3] |
| PSY3 paralogs | 6 | 5 | [3] | |
| Nicotiana benthamiana | PSY1/PSY2 paralogs | 8 | 7 | [3] |
| NibenPSY3-2 | 7 | 6 | [3] | |
| Triticum aestivum | TaPSY1 | 6 | 5 | [2] |
| TaPSY2 | 5 | 4 | [2] | |
| TaPSY3 | 4 | 3 | [2] |
Conserved Protein Domains and Motifs
PSY proteins across different species share highly conserved domains essential for their catalytic function. The most prominent domain is the Squalene/phytoene synthase (SQS/PSY) domain (Pfam accession no. 00494).[1][5] Key conserved motifs include:
-
Two Aspartate-Rich Motifs: These are crucial for binding the magnesium ion (Mg2+) cofactor and the diphosphate (B83284) groups of the geranylgeranyl diphosphate (GGPP) substrates.[6] The second aspartate-rich motif often contains the conserved "DVGED" signature.[6]
-
Substrate-Binding Pocket: This region is responsible for recognizing and binding the two GGPP molecules.
-
Active Site Lid Residues: These residues form a lid-like structure over the active site.
-
Catalytic Residues: Amino acids directly involved in the condensation reaction.
-
Hydrophobic Loop: This feature is also conserved and plays a role in the synthesis mechanism.[6]
Functional Diversification of PSY Paralogs
Gene duplication events have led to the subfunctionalization and neofunctionalization of PSY paralogs in many plant species. Typically, the PSY family is divided into three main clades: PSY1, PSY2, and PSY3.
-
PSY1: Primarily involved in carotenoid accumulation in fruits and flowers, contributing to their color. In tomato, for instance, SlPSY1 is highly expressed during fruit ripening.[3][4]
-
PSY2: Mainly associated with photosynthesis in green tissues like leaves. Its expression is often induced by light.[3]
-
PSY3: Predominantly expressed in roots and is often induced by stress conditions, such as drought and salt stress, playing a role in the biosynthesis of abscisic acid (ABA).[2]
This functional divergence allows for the differential regulation of carotenoid biosynthesis in various tissues and in response to environmental cues.
Experimental Protocols
Phylogenetic Analysis of PSY Gene Family
This protocol outlines the steps for constructing a phylogenetic tree to infer the evolutionary relationships of PSY proteins.
Methodology:
-
Sequence Retrieval: Obtain PSY protein sequences from relevant species from databases like NCBI GenBank or Phytozome.
-
Multiple Sequence Alignment: Align the retrieved sequences using a program like ClustalW or MUSCLE. This step is crucial for identifying homologous regions.
-
Phylogenetic Tree Construction: Use the alignment to construct a phylogenetic tree. Common methods include:
-
Neighbor-Joining (NJ): A distance-based method.
-
Maximum Likelihood (ML): A character-based method that uses a model of evolution.
-
Bayesian Inference (BI): A probabilistic method that provides posterior probabilities for clades.
-
Software such as MEGA (Molecular Evolutionary Genetics Analysis) or online platforms can be used for this step.[7]
-
-
Tree Visualization and Interpretation: Visualize the tree using a tool like FigTree or iTOL. The branching patterns and bootstrap/posterior probability values indicate the evolutionary relationships and the statistical support for each node.
Gene Expression Analysis by qRT-PCR
Quantitative Real-Time PCR (qRT-PCR) is a sensitive technique to quantify the expression levels of PSY genes in different tissues or under various conditions.
Methodology:
-
RNA Extraction: Isolate total RNA from the plant tissue of interest using a suitable kit or protocol. Ensure high-quality RNA with minimal degradation.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Design gene-specific primers for each PSY gene and a set of reference (housekeeping) genes for normalization. Primers should be designed to amplify a product of 100-200 bp.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, the cDNA template, and the specific primers.
-
Data Analysis: Analyze the amplification data. The relative expression of the target PSY gene is typically calculated using the 2-ΔΔCt method, normalized to the expression of the reference genes.
Functional Analysis using Virus-Induced Gene Silencing (VIGS)
VIGS is a reverse genetics tool used to transiently silence the expression of a target gene to study its function.
Methodology:
-
Vector Construction: Clone a fragment (typically 200-400 bp) of the target PSY gene into a VIGS vector (e.g., based on Tobacco Rattle Virus - TRV).
-
Agrobacterium Transformation: Transform Agrobacterium tumefaciens with the VIGS constructs (both the RNA1 and the PSY-containing RNA2 vectors).
-
Agroinfiltration: Infiltrate young plants (e.g., Nicotiana benthamiana or tomato) with a mixture of the Agrobacterium cultures harboring the RNA1 and RNA2 constructs.
-
Phenotypic Analysis: Observe the plants for any visible phenotypes resulting from the silencing of the PSY gene. For example, silencing of PSY genes involved in chlorophyll (B73375) and carotenoid biosynthesis in leaves can lead to a photobleached (white or yellow) phenotype.[8]
-
Confirmation of Silencing: Quantify the reduction in the target PSY gene expression using qRT-PCR.
Visualizations
Phylogenetic Relationships of Plant PSY Genes
Caption: Simplified phylogenetic tree of phytoene synthase (PSY) genes.
Experimental Workflow for VIGS
Caption: Workflow for Virus-Induced Gene Silencing (VIGS) of PSY genes.
Carotenoid Biosynthesis Pathway
Caption: Simplified carotenoid biosynthesis pathway highlighting the role of PSY.
References
- 1. Molecular evolution and diversification of phytoene synthase (PSY) gene family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and Expression Analysis of Phytoene Synthase from Bread Wheat (Triticum aestivum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and functional analysis of phytoene synthase gene family in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization Roles of Phytoene Synthase (PSY) Genes in Watermelon Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Squalene/phytoene synthase family - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Video: Virus-induced Gene Silencing VIGS in Nicotiana benthamiana and Tomato [jove.com]
Evaluating the Antioxidant Capacity of 15-cis-Phytoene in Comparison to Other Carotenoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant capacity of 15-cis-Phytoene relative to other well-known carotenoids. This document synthesizes available experimental data to inform future research and development in the field of antioxidant therapies.
Phytoene (B131915), a colorless carotenoid, is the precursor for the biosynthesis of all other carotenoids.[1] The 15-cis isomer of phytoene is a naturally occurring form.[1] While colored carotenoids like lycopene (B16060) and β-carotene are well-studied for their antioxidant properties, the efficacy of this compound has been a subject of growing interest. Emerging research suggests that phytoene possesses antioxidant properties, helping to neutralize free radicals and protect cells from oxidative stress.[2]
This guide offers a comparative overview of the antioxidant potential of this compound against other key carotenoids, supported by a summary of quantitative data from various in vitro assays, a detailed experimental protocol for a common antioxidant assay, and a visualization of a key signaling pathway influenced by carotenoid antioxidant activity.
Comparative Antioxidant Capacity: A Data-Driven Overview
Direct comparative studies providing quantitative antioxidant capacity data for purified this compound using standardized assays are limited in publicly available literature. However, by collating data from various in vitro studies on other carotenoids, we can establish a comparative context. Recent analyses have confirmed antioxidant activities for phytoene, although they are suggested to be weaker than those of lycopene and β-carotene.[3] It is important to note that the antioxidant capacity of carotenoids can be influenced by their isomeric form, with some studies indicating that Z-isomers (cis-isomers) may have equal or higher antioxidant capacity compared to the all-E-isomers (trans-isomers).[3]
The following table summarizes available data from common antioxidant capacity assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH), Trolox Equivalent Antioxidant Capacity (TEAC) using the ABTS radical, and Ferric Reducing Antioxidant Power (FRAP). Values for this compound are presented qualitatively based on current literature, while quantitative data for other carotenoids are provided for comparison.
| Carotenoid | DPPH Radical Scavenging (IC50) | ABTS Radical Cation Scavenging (TEAC) | Ferric Reducing Antioxidant Power (FRAP) |
| This compound | Antioxidant activity confirmed, but specific IC50 values are not readily available in the literature.[2][3] | Antioxidant activity confirmed, but specific TEAC values are not readily available in the literature.[3] | Antioxidant activity confirmed, but specific FRAP values are not readily available in the literature.[3] |
| Lycopene | Reported IC50 values vary, with some studies showing activity comparable to or slightly less potent than other antioxidants. For instance, one study reported an IC50 of 140 µg/mL for a sample containing 5% Z-isomers, which improved to 80 µg/mL for a sample with 55% Z-isomers.[4] | Generally shows high TEAC values, indicating potent scavenging of the ABTS radical cation.[3] | Exhibits ferric reducing activity. |
| β-Carotene | Demonstrates DPPH radical scavenging activity, though some studies suggest it may be less effective than other assays. | Shows significant ABTS radical scavenging activity. | Does not typically show significant ferric reducing activity in the FRAP assay. |
| Lutein | Exhibits DPPH radical scavenging activity. | Possesses ABTS radical scavenging capacity. | Shows ferric reducing activity. |
Note: The values presented are compiled from different studies, and experimental conditions may vary. This table should be interpreted as an indicative comparison rather than a direct one-to-one equivalence. The antioxidant activity of carotenoids is highly dependent on the specific assay conditions and the molecular environment.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and relatively simple method for evaluating the free radical scavenging capacity of antioxidant compounds.
Principle
DPPH is a stable free radical with a deep violet color, showing a maximum absorbance at approximately 517 nm. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized to its reduced form, DPPH-H. This results in a color change from violet to pale yellow, and the decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.
Materials and Reagents
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or ethanol, analytical grade)
-
Test compound (e.g., this compound, other carotenoids)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and pipette tips
Procedure
-
Preparation of DPPH Solution:
-
Prepare a 0.1 mM stock solution of DPPH in methanol. Keep the solution in a dark bottle and store it at 4°C. The solution should be prepared fresh daily.
-
-
Preparation of Test Samples and Standards:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, ethanol, or chloroform (B151607) for lipophilic compounds).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.
-
Prepare a series of standard solutions (e.g., ascorbic acid) in the same manner.
-
-
Assay Protocol (96-well plate format):
-
Add 100 µL of the various concentrations of the test samples or standards to the wells of the microplate in triplicate.
-
Add 100 µL of the solvent used for dilution to the control wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix the contents of the wells gently.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (solvent + DPPH).
-
A_sample is the absorbance of the test sample (sample + DPPH).
-
-
-
Determination of IC50 Value:
-
Plot a graph of the percentage of scavenging activity against the concentration of the test sample.
-
The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH free radicals. This can be determined from the graph by interpolation.
-
Visualization of Cellular Antioxidant Pathway
Carotenoids can exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant response. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Caption: Nrf2 signaling pathway activated by carotenoids.
This diagram illustrates how carotenoids, upon cellular uptake, can contribute to the dissociation of the Keap1-Nrf2 complex in the cytoplasm. The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxifying enzymes, thereby enhancing the cell's endogenous defense against oxidative stress.
References
Safety Operating Guide
Navigating the Safe Disposal of 15-cis-Phytoene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of 15-cis-Phytoene, a carotenoid precursor known for its instability. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.
Immediate Safety and Handling Precautions
This compound is a highly unstable compound that is sensitive to light, heat, and oxygen.[1][2] Due to its reactive nature and the absence of specific public disposal guidelines, it must be treated as hazardous waste. All laboratory personnel handling this compound should be thoroughly trained on proper chemical waste management procedures.[3][4]
Key Handling and Storage Information:
| Parameter | Specification | Source |
| Storage Temperature | < -15°C; some suppliers recommend -80°C | [1][5] |
| Storage Conditions | Store in a dry, dark place. | [1][5] |
| Shipped Conditions | Often shipped on dry ice. | [5] |
| Chemical Nature | Highly unstable. | [1] |
| Appearance | Can be a liquid or solid. | [5] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and associated materials. This procedure is based on general best practices for laboratory chemical waste disposal.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and cleaning materials, must be treated as hazardous waste.[3]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified to avoid violent reactions or the generation of toxic fumes.[6] Collect halogenated and non-halogenated solvent wastes separately.[6]
2. Containerization:
-
Use a designated, chemically compatible, and leak-proof container for collecting this compound waste.[4][7] Plastic containers are often preferred.[7]
-
The container must be in good condition, free from damage or deterioration, and have a secure, tight-fitting lid.[4]
-
Keep the waste container closed at all times, except when adding waste.[3][7]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include information on the solvent used if it is in a solution.
-
Indicate the approximate concentration and quantity of the waste.
4. Storage of Waste:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[4]
-
Ensure the storage area is well-ventilated and that incompatible wastes are physically separated.[4]
5. Disposal Request and Pickup:
-
Do not dispose of this compound waste down the drain or in the regular trash.[3][7][8] Evaporation of the chemical as a disposal method is also prohibited.[3]
-
Contact your institution's Environmental Health and Safety (EHS) or hazardous waste management program to schedule a pickup.[7]
-
Follow all institutional procedures for waste manifest documentation and hand-off.
6. Decontamination of Empty Containers:
-
A container that has held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 2.5 cm (1 inch) of residue, or 3% by weight for containers less than 110 gallons, remains.[6]
-
If the original container held what is classified as an "acute hazardous waste," it must be triple-rinsed with a solvent capable of removing the residue.[3][6] The rinsate must be collected and disposed of as hazardous waste.[3][6]
-
Once properly decontaminated, deface the chemical label on the empty container before disposal as regular trash.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
- 1. extrasynthese.com [extrasynthese.com]
- 2. Extraction and Synthesis of Typical Carotenoids: Lycopene, β-Carotene, and Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. danielshealth.com [danielshealth.com]
- 5. This compound (CAS 13920-14-4) | Abcam [abcam.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acs.org [acs.org]
Essential Safety and Logistics for Handling 15-cis-Phytoene
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds like 15-cis-Phytoene is paramount. This guide provides immediate, essential information on personal protective equipment, operational procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE for routine handling and spill cleanup.
| Situation | Primary Engineering Control | Gloves | Gown | Eye/Face Protection | Respiratory Protection | Foot Protection |
| Routine Handling (e.g., weighing, preparing solutions) | Chemical fume hood or biological safety cabinet | Double gloving with nitrile gloves. The outer glove should be changed immediately if contaminated.[1][2] | Disposable, lint-free lab coat or gown.[1] | Tightly fitting safety goggles with side-shields.[1][3] | Generally not required if handled within a certified chemical fume hood.[1] | Closed-toe shoes. |
| Spill Cleanup | Double chemotherapy-rated gloves.[1] | Impervious gown.[1] | Safety goggles and a face shield.[1][4] | An N95 respirator or higher should be worn, especially for larger spills or when an aerosol risk exists.[1] | Disposable shoe covers.[1] |
Operational Plan: From Receipt to Disposal
A structured, step-by-step operational plan is crucial for safe handling.
1. Preparation Phase
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a designated, labeled area at temperatures below -15°C in a dry and dark place.[5] It is highly unstable.[5] For powders, storage at -20°C is recommended, and for solutions, -80°C is advised.
-
Area Preparation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] Cover the work surface with absorbent, disposable pads to contain any potential spills.[1]
2. Handling Phase
-
Donning PPE: Before handling the compound, put on the appropriate PPE as detailed in the table above (gown, double gloves, and eye protection).[1]
-
Weighing: If working with a solid form, weigh the powder carefully to avoid the formation of dust and aerosols.[1][6]
-
Solubilizing: When preparing solutions, add the solvent slowly and carefully to the compound.
-
Transport: When moving the compound within the laboratory, use sealed, secondary, non-breakable containers to prevent spills.[1]
3. Post-Handling & Disposal Phase
-
Decontamination: After the experiment, thoroughly clean all work surfaces and equipment that may have come into contact with this compound.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first.[1]
-
Waste Disposal: Dispose of all contaminated materials, including gloves, absorbent pads, and empty containers, in a designated and clearly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[3] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell.[3] |
| Ingestion | Rinse mouth. Get medical advice/attention if you feel unwell.[3] |
A rescuer should wear appropriate personal protective equipment, such as rubber gloves and air-tight goggles, when providing aid.[3]
Spill Response
In the event of a spill, prompt and correct action is required to contain the material and protect personnel.
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area.[1]
-
Secure the Area: Restrict access to the spill area.[1]
-
Don PPE: Personnel involved in the cleanup must wear the appropriate spill cleanup PPE as detailed in the table above.[1]
-
Containment:
-
Cleanup and Disposal: Collect all contaminated materials and place them in a designated hazardous waste container for disposal according to institutional and regulatory guidelines.
Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. extrasynthese.com [extrasynthese.com]
- 6. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
